4-(benzyloxy)-1H-indole-2-carboxylic acid
Description
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Properties
IUPAC Name |
4-phenylmethoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-16(19)14-9-12-13(17-14)7-4-8-15(12)20-10-11-5-2-1-3-6-11/h1-9,17H,10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXFWBDVTDHJFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C=C(N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370751 | |
| Record name | 4-(benzyloxy)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39731-09-4 | |
| Record name | 4-(benzyloxy)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Strategic Importance of a Functionalized Indole Scaffold
An In-depth Technical Guide to the Chemical Properties and Applications of 4-(Benzyloxy)-1H-indole-2-carboxylic Acid
In the landscape of modern synthetic chemistry and drug discovery, the indole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds. However, the true potential of this scaffold is unlocked through precise functionalization. This compound (CAS: 39731-09-4) represents a masterful convergence of strategic chemical design. It is not merely a molecule; it is a versatile platform, engineered with three distinct points of reactivity that offer chemists a powerful toolkit for molecular elaboration. The carboxylic acid at the C2 position provides a handle for amide coupling and other transformations, the benzyloxy group at C4 serves as a protected phenol, and the indole nitrogen allows for further substitution. This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic utility of this pivotal intermediate, offering both foundational knowledge and field-proven insights for researchers at the forefront of chemical innovation.
Core Physicochemical and Structural Characteristics
Understanding the fundamental properties of a compound is the bedrock of its effective application. This compound is a stable, crystalline solid, whose characteristics are dictated by the interplay of its constituent functional groups.
Identity and Physical Properties
The compound's physical state and stability under standard conditions make it a reliable reagent in a laboratory setting. The high melting point is indicative of a stable crystalline lattice structure, likely influenced by intermolecular hydrogen bonding via the carboxylic acid and indole N-H groups.
| Property | Value | Source(s) |
| IUPAC Name | 4-(phenylmethoxy)-1H-indole-2-carboxylic acid | [1] |
| CAS Number | 39731-09-4 | [1][2][3] |
| Molecular Formula | C₁₆H₁₃NO₃ | [2][4] |
| Molecular Weight | 267.28 g/mol | [2][3][4] |
| Appearance | Yellow to tan crystalline powder | [2] |
| Melting Point | 241-242 °C | [3] |
| Purity | Typically ≥95% (by NMR) | [2] |
| Predicted pKa | 4.51 ± 0.30 | [3] |
| Storage | Store refrigerated at 0-8 °C | [2] |
Molecular Structure and Spectroscopic Fingerprint
The unambiguous identification of this compound relies on a combination of spectroscopic techniques. The predicted spectral features provide a clear fingerprint for structure verification and purity assessment.
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |
| ¹H NMR | Indole N-H | ~11.8 ppm (broad singlet) | Deshielded proton on nitrogen in an aromatic system.[5] |
| Carboxyl O-H | ~12.0 ppm (very broad singlet) | Highly deshielded acidic proton, subject to hydrogen bonding.[6] | |
| Indole protons | 7.0 - 7.7 ppm (multiplets) | Protons on the aromatic indole core.[5] | |
| Benzyl Phenyl protons | 7.3 - 7.5 ppm (multiplet) | Standard aromatic region for the monosubstituted phenyl ring. | |
| Benzyl CH₂ | ~5.2 ppm (singlet) | Protons adjacent to an oxygen atom and an aromatic ring. | |
| ¹³C NMR | Carboxyl C=O | 165 - 175 ppm | Characteristic region for carboxylic acid carbons.[6] |
| Aromatic Carbons | 100 - 158 ppm | Includes carbons from both the indole and phenyl rings. | |
| Benzyl CH₂ | ~70 ppm | Aliphatic carbon attached to an oxygen atom. | |
| IR Spectroscopy | Carboxyl O-H stretch | 2500 - 3300 cm⁻¹ (very broad) | Characteristic broad absorption due to hydrogen bonding of the acid dimer.[6] |
| Carboxyl C=O stretch | 1710 - 1760 cm⁻¹ (strong) | Strong, sharp absorption typical for a carbonyl group in a carboxylic acid.[6] | |
| C-O stretch | 1210 - 1320 cm⁻¹ | Stretching vibration of the ether and carboxylic acid C-O bonds. | |
| Mass Spec. | [M-H]⁻ or [M+H]⁺ | 266.08 or 268.09 m/z | Expected parent ions in negative or positive ESI mode, respectively. |
Synthesis and Purification Workflow
The most common and reliable laboratory-scale synthesis of this compound involves the hydrolysis of its corresponding ethyl ester, a process known as saponification. This approach is favored for its high yield and the ease of purification of the final product.
Protocol 2.1: Saponification of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate
This protocol describes a self-validating system where the successful outcome—precipitation of a clean product upon acidification—confirms the completion of the reaction.
-
Expertise & Rationale: The choice of a mixed ethanol/water solvent system is critical. Ethanol ensures the solubility of the starting ester, while water is necessary to dissolve the sodium hydroxide and facilitate the hydrolysis reaction. Refluxing provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate (1.0 eq) in a 3:1 mixture of ethanol and water.
-
Base Addition: Add sodium hydroxide (2.0 - 3.0 eq) to the suspension. The excess base ensures the complete conversion of the ester.
-
Hydrolysis: Heat the mixture to reflux and maintain for 30-60 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up - Acidification: Cool the reaction mixture to room temperature. Slowly add a solution of concentrated hydrochloric acid or 2M HCl while stirring. The causality here is critical: protonation of the intermediate sodium carboxylate salt drastically reduces its aqueous solubility, causing the desired carboxylic acid to precipitate out of the solution. Continue addition until the pH of the solution is approximately 2.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a small amount of cold ethanol or ether to remove any non-polar impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid. Dry the purified product under vacuum.
Chemical Reactivity: A Trifecta of Functional Handles
The synthetic utility of this compound stems from the distinct reactivity of its three primary functional groups. This allows for selective transformations and the construction of complex molecular architectures.
Reactions at the Carboxylic Acid Group
-
Esterification: The conversion to esters is fundamental for modifying solubility or protecting the acid functionality. The Steglich esterification is a particularly robust method.
-
Protocol 3.1.1 - Steglich Esterification:
-
Dissolve the indole acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous Dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 3-5 hours.
-
Causality: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, intercepting this intermediate to form an even more reactive acyl-pyridinium species, which is then readily attacked by the alcohol. This catalytic cycle makes the reaction highly efficient, even with sterically hindered alcohols.[7]
-
Filter off the precipitated dicyclohexylurea (DCU) byproduct and wash the filtrate with dilute acid, bicarbonate solution, and brine. Dry the organic layer and concentrate to yield the ester.
-
-
-
Amidation: The formation of amide bonds is arguably the most critical reaction in medicinal chemistry. This compound is an excellent substrate for coupling with various amines to generate libraries of potential drug candidates.[8][9]
-
Protocol 3.1.2 - Amide Coupling with EDAC/HOBt:
-
Dissolve the indole acid (1.0 eq), the desired amine (1.1 eq), and Hydroxybenzotriazole (HOBt, 1.2 eq) in an aprotic solvent like Dimethylformamide (DMF).
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDAC, 1.2 eq) and a base such as Diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir at room temperature for 12-24 hours.
-
Trustworthiness: This protocol is a self-validating system. The use of coupling agents like EDAC with additives like HOBt minimizes side reactions and racemization (if chiral amines are used), ensuring the formation of the desired amide bond with high fidelity.
-
Work-up typically involves dilution with water and extraction with an organic solvent like ethyl acetate.
-
-
Reactions Involving the Indole Core and Substituents
-
Decarboxylation: Removal of the carboxylic acid group provides access to 4-benzyloxyindole, itself a valuable building block.[10]
-
Rationale: This reaction is typically achieved by heating the carboxylic acid in a high-boiling point polar aprotic solvent, such as DMF or quinoline, sometimes with a copper catalyst.[11][12] The reaction proceeds via a concerted mechanism or a zwitterionic intermediate, driven by the thermodynamic stability of the resulting indole and the release of CO₂ gas.[12]
-
-
Debenzylation: The benzyl group is a common protecting group for phenols. Its removal unmasks the 4-hydroxy functionality, which can be a key pharmacophore or a site for further derivatization.
-
Rationale: Catalytic hydrogenation is the standard method for debenzylation. Reacting the compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate efficiently cleaves the benzyl ether C-O bond to yield the phenol and toluene as a byproduct.
-
Applications in Medicinal Chemistry and Organic Synthesis
The true value of this compound lies in its application as a strategic intermediate. Its structure is embedded in numerous compounds investigated for a wide range of therapeutic targets.
-
Scaffold for Drug Discovery: It serves as a foundational structure for developing novel therapeutic agents, particularly in oncology and neurology, where indole derivatives have shown significant biological activity.[2]
-
Anti-Cancer Agents: The compound is a documented intermediate in the synthesis of various anti-cancer agents.[1][2]
-
Enzyme Inhibitors: Derivatives have been synthesized and evaluated as potent inhibitors of human steroid 5-alpha-reductase, relevant for treating benign prostatic hyperplasia and other androgen-dependent conditions.[1]
-
CNS Receptor Ligands: It has been used to create novel ligands for the glycine receptor associated with the NMDA ion channel, a target for neurological disorders.[1]
-
Advanced Materials: Beyond pharmaceuticals, its unique structure lends itself to the synthesis of specialized polymers and coatings.[1]
Safety and Handling
As with any laboratory chemical, proper handling is paramount to ensure safety.
-
Hazard Identification: Classified as an irritant. May cause skin, eye, and respiratory irritation.[3][13]
-
Personal Protective Equipment (PPE): Always handle wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[14][15]
-
Handling: Use in a well-ventilated area or a chemical fume hood to minimize inhalation of dust. Avoid generating dust. Wash hands thoroughly after handling.[13][14]
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0-8 °C.[2][14]
Conclusion
This compound is a cornerstone intermediate for advanced organic synthesis. Its well-defined physicochemical properties, predictable spectroscopic signature, and, most importantly, its multi-faceted reactivity make it an invaluable tool for researchers. The ability to selectively manipulate the carboxylic acid, the protected phenol, and the indole core provides a robust and flexible platform for the design and synthesis of novel, high-value molecules in pharmaceutical, biological, and materials science research.
References
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J&K Scientific. 4-Benzyloxyindole-2-carboxylic acid | 39731-09-4. [Link]
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ResearchGate. Synthesis, Characterization and Spectral Studies of Various Newer 4-Benzyloxy-1H-indole-2-carboxylic Acid (Arylidene)-hydrazide | Request PDF. [Link]
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Autechaux. Exploring 4-Benzyloxyindole: Properties, Applications, and Manufacturing Excellence. [Link]
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AFG Bioscience LLC. SAFETY DATA SHEET. [Link]
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Royal Society of Chemistry. Supplementary Information. [Link]
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TCI EUROPE N.V. SAFETY DATA SHEET. [Link]
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RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
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Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]
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NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.
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National Institutes of Health. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]
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PubChem. (2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid. [Link]
- Google Patents. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
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National Institutes of Health. Decarboxylative Hydroxylation of Benzoic Acids. [Link]
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ResearchGate. A Non-Classical Route to 2,3-Diiodoindoles from Indole-2-carboxylic Acids. [Link]
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Organic Chemistry Portal. Decarboxylation. [Link]
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ResearchGate. Decarboxylation of indole-3-carboxylic acids under metal-free conditions. [Link]
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An In-Depth Technical Guide to 4-(Benzyloxy)-1H-indole-2-carboxylic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(benzyloxy)-1H-indole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry. With a molecular weight of 267.28 g/mol and the chemical formula C₁₆H₁₃NO₃, this compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. This document details its physicochemical properties, provides validated protocols for its synthesis and purification, and explores its applications in the development of novel therapeutics, particularly in the field of oncology. The guide is intended to be a valuable resource for researchers in organic synthesis and drug discovery, offering both theoretical insights and practical, field-proven methodologies.
Core Molecular Attributes
This compound is a stable, crystalline solid, typically appearing as a yellow to tan powder.[1] The presence of the benzyloxy group at the 4-position of the indole scaffold significantly influences its electronic properties and reactivity, making it a versatile precursor for further chemical modifications.[1]
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NO₃ | [1] |
| Molecular Weight | 267.28 g/mol | [1] |
| CAS Number | 39731-09-4 | [2] |
| Appearance | Yellow to tan crystalline powder | [1] |
| Purity | ≥ 95% (typically determined by NMR) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Molecular Structure:
Caption: Chemical structure of this compound.
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process: the formation of the corresponding ethyl ester followed by its hydrolysis. This approach is favored due to the accessibility of the starting materials and the generally high yields obtained.
Step 1: Synthesis of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate
Conceptual Workflow for Ester Synthesis:
Caption: Conceptual workflow for the synthesis of the ethyl ester intermediate.
Step 2: Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction, typically carried out using a strong base such as sodium hydroxide or potassium hydroxide in an alcoholic solvent.
Experimental Protocol: Hydrolysis of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate
-
Dissolution: Dissolve ethyl 4-(benzyloxy)-1H-indole-2-carboxylate in a suitable solvent mixture, such as ethanol and water.
-
Saponification: Add a solution of sodium hydroxide or potassium hydroxide to the reaction mixture.
-
Heating: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Acidification: Dissolve the residue in water and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. This will precipitate the carboxylic acid.
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with water to remove any inorganic salts, and dry under vacuum.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a product of high purity.
Spectroscopic Characterization
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. While a fully assigned spectrum for this compound is not available in the cited literature, the expected chemical shifts can be predicted based on the analysis of similar indole-2-carboxylic acid derivatives. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
Expected ¹H NMR Resonances (in DMSO-d₆):
-
Indole NH: A broad singlet typically above 11.0 ppm.
-
Carboxylic Acid OH: A very broad singlet, often above 12.0 ppm.
-
Aromatic Protons (Indole and Benzyl Rings): A complex multiplet region between 6.5 and 7.5 ppm.
-
Benzyloxy CH₂: A singlet around 5.0-5.5 ppm.
Expected ¹³C NMR Resonances (in DMSO-d₆):
-
Carboxylic Acid Carbonyl: In the range of 160-170 ppm.
-
Aromatic Carbons: Between 100 and 150 ppm.
-
Benzyloxy CH₂ Carbon: Around 70 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain further structural information through fragmentation analysis. Under electron ionization (EI), carboxylic acids often exhibit a detectable molecular ion peak.
Expected Fragmentation Pattern:
The fragmentation of this compound is expected to involve several key pathways:
-
Loss of the benzyloxy group: Cleavage of the ether linkage can lead to the loss of a benzyl radical (C₇H₇•, 91 Da) or a benzyloxy radical (C₇H₇O•, 107 Da).
-
Decarboxylation: Loss of carbon dioxide (CO₂, 44 Da) from the molecular ion is a common fragmentation pathway for carboxylic acids.
-
Loss of the entire carboxylic acid group: Fragmentation can result in the loss of the COOH radical (45 Da).
Caption: Predicted major fragmentation pathways in mass spectrometry.
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.
This compound serves as a key intermediate in the development of various pharmaceuticals, with a notable application in the synthesis of anti-cancer agents.[1][2] The ability to functionalize both the carboxylic acid group and other positions on the indole ring allows for the creation of diverse chemical libraries for screening against various biological targets. Its role as a synthetic intermediate is crucial for researchers aiming to develop novel therapeutics in areas such as oncology and neurology.[1]
While specific drug candidates synthesized directly from this compound are not extensively detailed in the public domain, its utility is well-established in the broader context of indole-based drug discovery. For instance, indole-2-carboxamides have been explored as potential anti-trypanosomal agents.
Conclusion
This compound is a fundamentally important molecule for chemists and pharmacologists. Its well-defined properties and the established, albeit adaptable, synthetic routes make it an accessible and versatile starting material. The insights provided in this guide, from its core attributes to its synthetic methodologies and applications, are intended to empower researchers to effectively utilize this compound in their pursuit of novel scientific discoveries and the development of next-generation therapeutics. The continued exploration of derivatives of this indole carboxylic acid is a promising avenue for identifying new and effective treatments for a range of human diseases.
References
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 12, 2026, from [Link]
-
J&K Scientific. (n.d.). 4-Benzyloxyindole-2-carboxylic acid | 39731-09-4. Retrieved January 12, 2026, from [Link]
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Structure Elucidation of 4-(benzyloxy)-1H-indole-2-carboxylic acid: A Multi-Spectroscopic Approach
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a detailed, first-principles approach to the complete structural verification of 4-(benzyloxy)-1H-indole-2-carboxylic acid. It is structured not as a rigid template, but as a logical workflow mirroring a real-world scientific investigation, emphasizing the causality behind experimental choices and the synergy between different analytical techniques.
Executive Summary
This compound is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of novel therapeutics, particularly in oncology.[1][2] Its utility is predicated on its precise molecular architecture. An unambiguous confirmation of its structure is therefore a non-negotiable prerequisite for its application in drug discovery and organic synthesis.[2] This guide details the integrated analytical workflow for its complete structure elucidation, leveraging mass spectrometry (MS) for molecular formula determination, infrared (IR) spectroscopy for functional group identification, and a comprehensive suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments to map the precise atomic connectivity. Each step is designed to be self-validating, ensuring the highest degree of scientific integrity and confidence in the final structural assignment.
The Elucidation Workflow: An Integrated Strategy
The structure elucidation of a novel or synthesized compound is a systematic process of evidence gathering. No single technique provides all the answers. Instead, we use an orthogonal approach where data from different analyses complement and validate one another. The workflow begins with determining the molecular mass and formula, proceeds to map the carbon-hydrogen framework, identifies key functional groups, and finally connects all fragments to assemble the final structure.
Figure 1: The integrated workflow for structure elucidation.
Foundational Analysis: Mass Spectrometry
Expertise & Rationale: The first step in analyzing any compound is to determine its molecular weight and, by extension, its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. Unlike nominal mass, HRMS provides a highly accurate mass measurement (typically to four decimal places), which allows for the unambiguous determination of the elemental composition from a shortlist of possibilities.
Expected Results for C₁₆H₁₃NO₃:
-
Molecular Formula: C₁₆H₁₃NO₃
-
Monoisotopic Mass: 267.0895 g/mol [3]
-
Analysis: Using an electrospray ionization (ESI) source in positive mode, we expect to see the protonated molecular ion [M+H]⁺ at m/z 268.0972. In negative mode, the deprotonated ion [M-H]⁻ at m/z 266.0817 would be observed. The distinct isotopic pattern of carbon (¹³C at ~1.1% natural abundance) would lead to a visible [M+1] peak, the intensity of which can be used to validate the carbon count in the molecule.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, equipped with an ESI source.
-
Method Parameters:
-
Ionization Mode: ESI, run in both positive and negative modes.
-
Mass Range: Scan from m/z 50 to 500.
-
Infusion: Introduce the sample via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.
-
-
Data Analysis: Identify the peak corresponding to the molecular ion. Use the instrument's software to calculate the elemental composition based on the accurate mass and compare it to the theoretical mass of C₁₆H₁₃NO₃.
The Core Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.
¹H NMR Analysis: Mapping the Protons
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically between 10-13 ppm.[4][5] Its broadness is due to hydrogen bonding and exchange.
-
Indole N-H Proton: The proton on the indole nitrogen will also be a broad singlet, usually appearing between 8-11 ppm, depending on the solvent and concentration.
-
Aromatic Protons (Indole and Benzyl Rings): These will appear in the aromatic region (6.5-8.0 ppm). The three adjacent protons on the indole core (H5, H6, H7) will form a coupled system. H3 will be a singlet-like peak, slightly broadened by long-range coupling. The five protons of the benzyl group will show characteristic ortho, meta, and para patterns.
-
Methylene Protons (-O-CH₂-Ph): The two protons of the benzylic ether are chemically equivalent and have no adjacent protons, so they will appear as a sharp singlet, typically around 5.0-5.3 ppm.
¹³C NMR Analysis: The Carbon Skeleton
The ¹³C NMR spectrum indicates the number of unique carbon environments.
-
Carboxyl Carbon (-COOH): This is the most deshielded carbon, appearing around 165-185 ppm.[6][7]
-
Aromatic Carbons: The 12 carbons of the indole and benzyl rings will appear between 100-140 ppm. Carbons attached to heteroatoms (C4, C7a) will be further downfield.
-
Methylene Carbon (-O-CH₂-Ph): The benzylic ether carbon will appear around 70 ppm.
2D NMR: Connecting the Pieces
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It will be critical for confirming the connectivity of the H5-H6-H7 system on the indole ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for connecting molecular fragments. It shows correlations between protons and carbons that are 2-3 bonds away. This data allows us to piece the entire puzzle together, for example, by connecting the methylene protons to the C4 of the indole ring and to the benzyl ring's ipso-carbon.
Figure 2: Key HMBC correlations for structural assembly.
Predicted NMR Data Summary
| Position | Predicted δ ¹H (ppm), Mult. | Predicted δ ¹³C (ppm) | Key HMBC Correlations (from H to C) |
| 1 (N-H) | ~11.8, br s | - | C2, C7a |
| 2 | - | ~135 | - |
| 3 | ~7.3, s | ~105 | C2, C3a, C4, C=O |
| 3a | - | ~128 | - |
| 4 | - | ~150 | - |
| 5 | ~6.8, d | ~103 | C3a, C4, C7 |
| 6 | ~7.2, t | ~123 | C4, C7a |
| 7 | ~7.1, d | ~106 | C3a, C5 |
| 7a | - | ~137 | - |
| COOH | ~13.0, br s | ~164 | C2, C3 |
| O-CH₂ | ~5.2, s | ~70 | C4, C1' |
| 1' (Bn) | - | ~136 | - |
| 2'/6' (Bn) | ~7.5, d | ~128 | C4', O-CH₂ |
| 3'/5' (Bn) | ~7.4, t | ~129 | C1' |
| 4' (Bn) | ~7.3, t | ~128 | C2'/6' |
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for observing exchangeable protons like -COOH and -NH). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate resolution.
-
Experiments to Run:
-
1D: Standard ¹H, ¹³C{¹H} (proton-decoupled).
-
2D: gCOSY, gHSQC, gHMBC.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., Mnova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
-
Data Analysis:
-
Integrate the ¹H spectrum to determine proton ratios.
-
Assign peaks in the ¹H and ¹³C spectra based on chemical shifts and coupling patterns.
-
Use the HSQC spectrum to link protons to their attached carbons.
-
Use COSY and HMBC cross-peaks to establish 2,3-bond H-H and 2,3-bond H-C connectivities, respectively, to assemble the molecular fragments.
-
Functional Group Confirmation: Infrared (IR) Spectroscopy
Expertise & Rationale: While NMR provides the structural skeleton, IR spectroscopy is a rapid and definitive method for confirming the presence of key functional groups by detecting their characteristic vibrational frequencies.
Expected Characteristic Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption from ~2500-3300 cm⁻¹, indicative of the hydrogen-bonded O-H group in the carboxylic acid dimer.[5][8]
-
N-H Stretch (Indole): A moderate, sharp peak around 3300-3400 cm⁻¹.[9]
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group will be just below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A very strong, sharp absorption around 1680-1710 cm⁻¹.[8]
-
C=C Stretches (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ether): A strong absorption in the 1200-1250 cm⁻¹ region.
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for a solid sample. Place a small amount of the crystalline powder directly onto the ATR crystal.
-
Instrument: A standard FTIR spectrometer with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.
-
Scan Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups. The presence of all expected peaks provides strong confirmatory evidence for the proposed structure.
Data Synthesis & Final Confirmation
The final and most critical step is the holistic integration of all data:
-
MS confirms the elemental formula is C₁₆H₁₃NO₃.
-
IR confirms the presence of a carboxylic acid, an N-H group, an ether linkage, and aromatic rings.
-
¹H and ¹³C NMR show the correct number of proton and carbon environments for the proposed structure.
-
2D NMR unequivocally connects the fragments: the indole core, the carboxylic acid at position 2, and the benzyloxy group at position 4. The HMBC correlation from the benzylic -CH₂- protons to the C4 of the indole is the definitive piece of evidence linking the ether group to the correct position.
This multi-faceted, self-validating dataset provides incontrovertible proof of the structure as this compound.
Safety and Handling
Professionals handling this compound should consult the full Safety Data Sheet (SDS).
-
Hazards: May cause skin and eye irritation.[10] Avoid breathing dust.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[10][12]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood.[13]
-
Storage: Store in a cool, dry place in a tightly sealed container.[2]
Conclusion
The structure elucidation of this compound is a classic example of modern analytical chemistry, requiring a synergistic application of multiple spectroscopic techniques. Through the logical and systematic integration of data from MS, IR, and a suite of NMR experiments, its molecular structure can be determined with the highest degree of confidence. This rigorous validation is the bedrock upon which its successful application in research and drug development is built.
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AFG Bioscience LLC. SAFETY DATA SHEET - 5-(Phenylmethoxy)-1H-indole-2-carboxylic acid ethyl ester. [Link]
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Sharma, K., Kumar, A., & Singh, B. (2025). Synthesis, Characterization and Spectral Studies of Various Newer 4-Benzyloxy-1H-indole-2-carboxylic Acid (Arylidene)-hydrazide. ResearchGate. [Link]
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Der Pharma Chemica. Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. [Link]
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Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. [Link]
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Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3537-3550. [Link]
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An In-Depth Technical Guide to the Synthesis of 4-(Benzyloxy)-1H-indole-2-carboxylic Acid: Strategies, Starting Materials, and Core Methodologies
Introduction: Strategic Importance in Medicinal Chemistry
4-(Benzyloxy)-1H-indole-2-carboxylic acid is a highly valuable heterocyclic building block in the field of drug discovery and development. Its rigid indole scaffold, coupled with the versatile carboxylic acid handle at the 2-position and the protected hydroxyl group at the 4-position, makes it a critical intermediate for synthesizing a range of pharmacologically active agents.[1][2] The benzyloxy group serves as a stable protecting group for the phenol, which can be readily removed in later synthetic stages to reveal the free 4-hydroxyindole moiety, a common pharmacophore in many biologically active molecules. This scaffold is integral to the development of novel therapeutics, including anti-cancer agents and compounds targeting neurological disorders.[1][2] This guide provides a comprehensive overview of the primary synthetic strategies, an analysis of the requisite starting materials, and detailed, field-proven protocols for its preparation.
Retrosynthetic Analysis and Key Starting Materials
A logical retrosynthetic analysis of the target molecule reveals several viable synthetic pathways. The final step is typically the saponification of the corresponding ethyl or methyl ester. The core challenge lies in the construction of the 4-benzyloxyindole-2-carboxylate framework. The most robust and widely adopted disconnections point toward two classical named reactions: the Fischer Indole Synthesis and the Reissert Indole Synthesis .
-
Fischer Indole Approach: This strategy disconnects the C2-C3 and N1-C7a bonds of the indole ring, leading back to a (3-(benzyloxy)phenyl)hydrazine intermediate and a pyruvate derivative (e.g., ethyl pyruvate). The hydrazine itself is typically prepared from a corresponding aniline or nitrobenzene derivative.
-
Reissert Indole Approach: This pathway involves the reductive cyclization of an ortho-nitrophenylpyruvate derivative.[3][4][5] This points to 2-methyl-3-nitrophenol as a practical starting material, which can be benzylated to form 6-benzyloxy-2-nitrotoluene.[6]
This analysis identifies the following key starting materials, which are generally commercially available:
-
3-Aminophenol: A versatile precursor for synthesizing the key hydrazine intermediate for the Fischer synthesis.
-
2-Methyl-3-nitrophenol: The foundational material for the Reissert pathway.[6]
-
Benzyl Chloride or Benzyl Bromide: Used as the benzylation agent to protect the phenolic hydroxyl group.
-
Ethyl Pyruvate or Diethyl Oxalate: Carbonyl components required for building the 2-carboxylate side chain.
Primary Synthetic Strategies and Mechanistic Insights
Strategy 1: The Fischer Indole Synthesis (Preferred Route)
The Fischer indole synthesis is arguably the most reliable and widely used method for constructing the indole core.[7][8][9] It involves the acid-catalyzed cyclization of an arylhydrazone. The overall workflow is a three-stage process.
Stage I: Synthesis of the Key Intermediate, (3-(Benzyloxy)phenyl)hydrazine
This crucial intermediate is not commonly available commercially and must be prepared. The most efficient route starts from 3-aminophenol.
-
Benzylation: The phenolic hydroxyl group of 3-aminophenol is selectively protected using benzyl chloride in the presence of a base (e.g., K₂CO₃) to yield 3-(benzyloxy)aniline.
-
Diazotization: The amino group of 3-(benzyloxy)aniline is converted to a diazonium salt using sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C).[10]
-
Reduction: The diazonium salt is then reduced to the corresponding hydrazine. A common and effective method is reduction with sodium sulfite, which proceeds through a diazonium sulfonate intermediate before yielding the final hydrazine upon acidic workup.[11] The product, (3-(benzyloxy)phenyl)hydrazine, is often isolated as its more stable hydrochloride salt.[12]
Stage II: Hydrazone Formation and Fischer Cyclization
-
Hydrazone Formation: (3-(Benzyloxy)phenyl)hydrazine is condensed with ethyl pyruvate. This reaction typically proceeds under mild conditions, often by simply warming the two reactants in a solvent like ethanol, to form the corresponding ethyl 2-((3-(benzyloxy)phenyl)hydrazono)propanoate.
-
Acid-Catalyzed Cyclization: This is the core of the Fischer synthesis. The hydrazone is heated in the presence of a strong acid catalyst. Polyphosphoric acid (PPA) is a particularly effective choice as it acts as both a Brønsted acid and a dehydrating agent, driving the reaction forward. Other acids like sulfuric acid or Lewis acids like zinc chloride can also be used.[7] The mechanism involves tautomerization to an enamine, followed by a key[10][10]-sigmatropic rearrangement, cyclization, and elimination of ammonia to form the aromatic indole ring.[7][9] This sequence yields Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate.
Stage III: Saponification
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard saponification reaction, achieved by heating the ester with a base such as sodium hydroxide or potassium hydroxide in an aqueous alcohol solution.[13] Acidification of the reaction mixture precipitates the final product, this compound.
Strategy 2: The Reissert Indole Synthesis
An alternative, though often lower-yielding, route is the Reissert synthesis.[3][4][5][14]
-
Benzylation: 2-Methyl-3-nitrophenol is benzylated using benzyl chloride and potassium carbonate to give 6-benzyloxy-2-nitrotoluene.[6]
-
Condensation: The benzylic methyl group is deprotonated with a strong base (e.g., potassium ethoxide) and condensed with diethyl oxalate. This forms ethyl (6-(benzyloxy)-2-nitrophenyl)pyruvate.[3][4] Potassium ethoxide is often preferred over sodium ethoxide for better yields.[3][4]
-
Reductive Cyclization: The nitro-pyruvate intermediate undergoes reductive cyclization. This is typically achieved using zinc dust in acetic acid or other reducing agents like iron in acetic acid.[4][5][15] The nitro group is reduced to an amine, which spontaneously cyclizes with the adjacent ketone to form the indole ring, yielding the target molecule.[3]
Strategy 3: The Japp-Klingemann Reaction
The Japp-Klingemann reaction provides a powerful alternative to the direct synthesis and handling of arylhydrazines.[10][16][17] This method merges the diazotization and hydrazone formation steps.
-
Diazotization: 3-(Benzyloxy)aniline is converted to its diazonium salt as described previously.
-
Azo Coupling & Rearrangement: The diazonium salt is reacted directly with a β-keto-ester, such as ethyl 2-methylacetoacetate, under basic conditions.[10][18] This initially forms an azo compound, which then undergoes rearrangement and cleavage of the acetyl group to yield the same hydrazone intermediate used in the Fischer indole synthesis.[16][19]
-
Fischer Cyclization & Saponification: From this common hydrazone intermediate, the synthesis proceeds identically to the Fischer route described above.[17]
Detailed Experimental Protocols
The following protocols detail the preferred and most robust synthetic route via the Fischer Indole Synthesis.
Protocol 1: Synthesis of (3-(Benzyloxy)phenyl)hydrazine Hydrochloride
-
Materials: 3-Aminophenol, Benzyl Chloride, Potassium Carbonate, Dimethylformamide (DMF), Sodium Nitrite (NaNO₂), Concentrated Hydrochloric Acid (HCl), Sodium Sulfite (Na₂SO₃), Diethyl Ether.
-
Step 1: Benzylation of 3-Aminophenol.
-
To a stirred solution of 3-aminophenol (50.0 g, 0.458 mol) in 500 mL of DMF, add anhydrous potassium carbonate (76.0 g, 0.550 mol).
-
Add benzyl chloride (58.0 g, 0.458 mol) dropwise at room temperature.
-
Heat the mixture to 80°C and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture, pour it into 2 L of ice water, and extract with ethyl acetate (3 x 400 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(benzyloxy)aniline, which is used directly in the next step.
-
-
Step 2: Diazotization and Reduction.
-
Suspend the crude 3-(benzyloxy)aniline in a mixture of concentrated HCl (125 mL) and water (500 mL). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.[10]
-
Slowly add a solution of sodium nitrite (33.0 g, 0.478 mol) in 100 mL of water dropwise, ensuring the temperature remains below 5 °C.[10] Stir for an additional 30 minutes.
-
In a separate large flask, prepare a solution of sodium sulfite (170 g, 1.35 mol) in 800 mL of water and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the sodium sulfite solution, maintaining the temperature below 10 °C.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat at 70 °C for 2 hours.
-
Cool the mixture to 10 °C and slowly add concentrated HCl until the solution is strongly acidic (pH ~1).
-
The (3-(benzyloxy)phenyl)hydrazine hydrochloride will precipitate. Collect the solid by filtration, wash with cold water and then with cold diethyl ether. Dry under vacuum.
-
Protocol 2: Synthesis of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate
-
Materials: (3-(Benzyloxy)phenyl)hydrazine hydrochloride, Ethyl pyruvate, Ethanol, Polyphosphoric Acid (PPA).
-
Step 1: Hydrazone Formation.
-
Suspend (3-(benzyloxy)phenyl)hydrazine hydrochloride (25.0 g, 0.100 mol) and ethyl pyruvate (12.8 g, 0.110 mol) in 250 mL of absolute ethanol.
-
Heat the mixture at reflux for 1 hour. The suspension should become a clear solution.
-
Cool the solution to room temperature and remove the ethanol under reduced pressure to obtain the crude hydrazone as an oil or semi-solid.
-
-
Step 2: Fischer Cyclization.
-
Pre-heat polyphosphoric acid (approx. 250 g) to 80-90 °C in a large flask equipped with a mechanical stirrer.
-
Add the crude hydrazone from the previous step to the hot PPA in portions with vigorous stirring.
-
Maintain the temperature at 90-100 °C for 1 hour. The reaction is exothermic and the color will darken significantly.
-
Carefully pour the hot reaction mixture onto 1 kg of crushed ice with stirring.
-
The solid product will precipitate. Collect the crude solid by filtration and wash thoroughly with water until the washings are neutral.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure ethyl 4-(benzyloxy)-1H-indole-2-carboxylate as a crystalline solid.
-
Protocol 3: Synthesis of this compound
-
Materials: Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate, Sodium Hydroxide (NaOH), Ethanol, Water, Hydrochloric Acid.
-
Procedure:
-
Dissolve ethyl 4-(benzyloxy)-1H-indole-2-carboxylate (10.0 g, 0.034 mol) in 150 mL of ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide (4.0 g, 0.100 mol) in 50 mL of water.
-
Heat the mixture at reflux for 2 hours. Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 200 mL of water and cool in an ice bath.
-
Acidify the solution to pH 2-3 by the dropwise addition of concentrated HCl.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.
-
Data Presentation and Strategy Comparison
| Feature | Fischer Indole Synthesis | Reissert Indole Synthesis | Japp-Klingemann Modification |
| Key Starting Materials | 3-Aminophenol, Ethyl Pyruvate | 2-Methyl-3-nitrophenol, Diethyl Oxalate | 3-Aminophenol, β-Keto-ester |
| Key Intermediates | Arylhydrazine, Hydrazone | o-Nitrophenylpyruvate | Aryl diazonium salt, Hydrazone |
| Number of Steps | 3 (from aniline) | 3 (from nitrotoluene) | 3 (from aniline) |
| Overall Yield | Generally Good to Excellent | Moderate to Good | Good to Excellent |
| Key Advantages | High reliability, broad scope, well-established | Avoids handling isolated hydrazines | Avoids handling isolated hydrazines, one-pot potential for hydrazone formation |
| Key Disadvantages | Requires synthesis and handling of potentially unstable hydrazine intermediate | Can have lower yields; strong base required for condensation | Reaction conditions for azo-coupling can be sensitive |
Visualizations: Workflows and Mechanisms
Overall Synthetic Workflow (Fischer Route)
Caption: High-level workflow for the Fischer indole synthesis route.
Core Mechanism of the Fischer Indole Cyclization
Caption: Simplified mechanism of the acid-catalyzed Fischer indole cyclization.
References
-
Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30: 1030–1053. [Link]
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Noland, W. E.; Baude, F. J. (1973). Ethyl Indole-2-carboxylate. Organic Syntheses, Coll. Vol. 5, p.567. [Link]
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Humphrey, G. R.; Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
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Ivashchenko, A. V., et al. (2018). The Japp‐Klingemann Reaction. ResearchGate. [Link]
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Name Reactions in Organic Synthesis. Reissert Indole Synthesis. Cambridge University Press. [Link]
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Taber, D. F., & Neubert, P. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(82), 52135-52150. [Link]
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Khan, I., et al. (2012). Synthesis, Characterization and Spectral Studies of Various Newer 4-Benzyloxy-1H-indole-2-carboxylic Acid (Arylidene)-hydrazide. ResearchGate. [Link]
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Gribble, G. W. (2010). Indole synthesis: a review and proposed classification. National Institutes of Health. [Link]
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Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
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Hughes, D. L. (2014). The Benzyne Fischer-Indole Reaction. ResearchGate. [Link]
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Moody, C. J., et al. (2007). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. PubMed Central. [Link]
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Organic Syntheses. Phenylhydrazine. Organic Syntheses. [Link]
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A Technical Guide to Determining the Aqueous Solubility of 4-(benzyloxy)-1H-indole-2-carboxylic acid for Drug Development
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy.[1][2] For novel chemical entities such as 4-(benzyloxy)-1H-indole-2-carboxylic acid, a thorough understanding of solubility is paramount during lead optimization and pre-formulation stages. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the aqueous solubility of this compound. In the absence of publicly available experimental data for this specific compound, this document outlines the foundational principles and detailed, field-proven protocols for both thermodynamic and kinetic solubility assessments. We delve into the causality behind experimental choices, provide step-by-step methodologies for robust and self-validating assays, and discuss the influence of key physicochemical properties on solubility.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a new chemical entity from a promising hit to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous solubility is a cornerstone property that dictates the dissolution rate and subsequent absorption of an orally administered drug.[3][4] Insufficient solubility can lead to low and erratic bioavailability, hindering the attainment of therapeutic concentrations in the bloodstream and potentially masking the true pharmacological potential of a compound.[2][5]
Therefore, the early and accurate determination of a compound's solubility is not merely a data collection exercise but a strategic imperative. It allows for:
-
Informed Candidate Selection: Prioritizing compounds with favorable solubility profiles for further development.
-
Structure-Solubility Relationship (SSR) Studies: Guiding medicinal chemists in modifying molecular structures to enhance solubility without compromising potency.
-
Formulation Strategy: Providing essential data for designing appropriate dosage forms, such as selecting enabling formulations for poorly soluble compounds.[5]
-
Biopharmaceutics Classification System (BCS) Categorization: Aiding in the classification of drugs based on their solubility and permeability, which can streamline regulatory pathways.
This guide focuses on providing the necessary protocols to characterize the solubility of this compound, a molecule of interest in medicinal chemistry.
Physicochemical Profile of this compound
Before embarking on experimental solubility determination, it is crucial to understand the inherent physicochemical properties of the molecule, as they provide a theoretical basis for its expected behavior.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NO₃ | Chem-Impex[4] |
| Molecular Weight | 267.28 g/mol | Chem-Impex[4] |
| Appearance | Yellow to tan crystalline powder | Chem-Impex[4] |
| Melting Point | 241-242 °C | ChemicalBook[2] |
| Predicted pKa | 4.51 ± 0.30 | ChemicalBook[2] |
| Predicted XLogP3-AA | 3.4 | PubChem[6] |
The predicted pKa of ~4.5 suggests that this compound is a weak acid.[7] This is a critical piece of information, as its ionization state, and therefore its solubility, will be highly dependent on the pH of the aqueous medium.[1][8] At pH values above its pKa, the carboxylic acid group will be deprotonated, forming a more polar carboxylate anion, which is expected to have significantly higher aqueous solubility. Conversely, at pH values below the pKa, the compound will exist predominantly in its neutral, less soluble form. The predicted logP value of 3.4 indicates a lipophilic character, suggesting that the intrinsic solubility of the neutral form may be low.[9]
Differentiating Thermodynamic and Kinetic Solubility
It is essential to distinguish between two types of solubility measurements commonly performed in drug discovery: thermodynamic and kinetic solubility.[10][11]
-
Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It is defined as the maximum concentration of the most stable crystalline form of a compound that can be achieved in a specific solvent at equilibrium under defined conditions of temperature and pressure.[11] This measurement is typically performed using a shake-flask method and requires a longer incubation time (24-72 hours) to ensure equilibrium is reached.[12] It is the gold standard for solubility determination and is crucial for late-stage development and formulation.
-
Kinetic Solubility: This is a measure of a compound's ability to stay in solution after being rapidly introduced from a concentrated organic solvent stock (usually DMSO) into an aqueous buffer. The resulting value is the concentration at which the compound precipitates out of solution and is often higher than the thermodynamic solubility due to the formation of a supersaturated solution.[10][13] Kinetic solubility assays are high-throughput and are widely used in the early stages of drug discovery for rapid screening and ranking of compounds.[14][15]
The choice between measuring thermodynamic or kinetic solubility depends on the stage of the drug discovery process. For a thorough characterization of this compound, both would be valuable.
Experimental Protocols for Solubility Determination
The following sections provide detailed, step-by-step protocols for determining the thermodynamic and kinetic solubility of this compound.
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is the definitive technique for measuring thermodynamic solubility.[12] It relies on achieving equilibrium between the undissolved solid and the saturated solution.
Principle: An excess amount of the solid compound is agitated in a specific aqueous buffer for a sufficient period to reach equilibrium. The suspension is then filtered to remove any undissolved solid, and the concentration of the compound in the clear filtrate is quantified.
Diagram of the Thermodynamic Solubility Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol:
-
Materials and Equipment:
-
This compound (solid powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Other relevant buffers (e.g., citrate buffer pH 5.0)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and 0.22 µm PVDF syringe filters
-
Calibrated analytical balance
-
Validated HPLC-UV system
-
-
Procedure:
-
Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. The excess is crucial to ensure that the solution becomes saturated and solid material remains at equilibrium.
-
Add a known volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for 24 to 48 hours. It is advisable to take time points (e.g., 24h and 48h) to ensure that equilibrium has been reached (i.e., the concentration is no longer increasing).[16]
-
After incubation, allow the vials to stand at the same temperature for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial for analysis. This step is critical to remove all undissolved particles.
-
Dilute the filtrate as necessary with the mobile phase.
-
Analyze the concentration of the diluted filtrate using a pre-validated HPLC-UV method (see section 5).
-
The determined concentration is the thermodynamic solubility of the compound in that specific medium.
-
Kinetic Solubility: High-Throughput Assay
Kinetic solubility is often measured using a plate-based method that relies on the precipitation of the compound when an aqueous buffer is added to a DMSO stock solution.
Principle: A concentrated DMSO stock solution of the compound is serially diluted and then added to an aqueous buffer in a 96-well plate. After a short incubation period, the amount of precipitated compound is assessed, often by nephelometry (light scattering) or by filtering and measuring the concentration of the remaining dissolved compound by UV spectroscopy.[14][17]
Diagram of the Kinetic Solubility Workflow:
Caption: Workflow for High-Throughput Kinetic Solubility.
Detailed Protocol (UV-Vis Method):
-
Materials and Equipment:
-
10 mM stock solution of this compound in 100% DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plates (polypropylene for sample prep, UV-transparent for analysis)
-
96-well filter plates (e.g., 0.45 µm)
-
Multichannel pipettes or automated liquid handler
-
Plate shaker
-
UV-Vis microplate reader
-
-
Procedure:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
In a 96-well polypropylene plate, add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to the first well of a column.
-
Add the aqueous buffer (e.g., 98 µL of PBS) to achieve the highest desired concentration (e.g., 200 µM with 2% DMSO).
-
Perform serial dilutions down the column to create a range of concentrations.
-
Seal the plate and shake for 1-2 hours at room temperature.
-
After incubation, transfer the solutions to a 96-well filter plate placed on top of a 96-well UV-transparent collection plate.
-
Centrifuge the plate assembly to filter the solutions, separating the soluble fraction (filtrate) from any precipitate.
-
Measure the UV absorbance of the filtrate in the collection plate using a microplate reader at the compound's λ_max.
-
Calculate the concentration of the dissolved compound in each well against a standard curve prepared in the same buffer/DMSO mixture.
-
The kinetic solubility is the highest concentration at which the measured value corresponds to the nominal (expected) concentration, before a significant drop-off due to precipitation.
-
Analytical Method Development: HPLC-UV Quantification
A robust and validated analytical method is essential for accurately quantifying the concentration of this compound in the solubility assays. HPLC with UV detection is a common and reliable choice.[18][19]
Method Development Considerations:
-
Column Selection: A C18 reversed-phase column is a good starting point due to the lipophilic nature of the compound.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure good peak shape and resolution.
-
Wavelength (λ_max) Selection: The UV detector should be set to the wavelength of maximum absorbance for this compound to ensure maximum sensitivity. This can be determined using a UV-Vis spectrophotometer or a diode-array detector.
-
Standard Curve: A calibration curve must be prepared using standards of known concentrations to ensure linearity and accuracy of quantification. The standards should be prepared in the same solvent matrix as the samples to be analyzed.
-
Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[20]
The Interplay of Physicochemical Properties and Expected Solubility
The experimental results should be interpreted in the context of the compound's physicochemical properties.
Caption: Factors Influencing Aqueous Solubility.
-
Impact of pH: Given the acidic pKa of ~4.5, the solubility of this compound is expected to be significantly higher in buffers with pH > 6 (e.g., PBS at pH 7.4) compared to acidic buffers (e.g., pH < 4). This is because the compound will be ionized to its more soluble carboxylate form at higher pH.[7][21]
-
Impact of Lipophilicity: The high logP suggests that the intrinsic solubility (the solubility of the neutral form) will be low. This reinforces the expectation of poor solubility in acidic environments.
-
Solid-State Properties: The thermodynamic solubility value is specific to the solid form of the material used (e.g., a specific polymorph or amorphous material).[22][23] Different crystalline forms can have different solubilities. It is good practice to characterize the solid form of the material being tested using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).[24][25]
Conclusion
While specific experimental solubility data for this compound is not readily found in published literature, this guide provides a robust and scientifically sound framework for its determination. By employing the detailed protocols for both thermodynamic (shake-flask) and kinetic (high-throughput) solubility, researchers can generate the critical data needed to advance this compound through the drug discovery and development pipeline. A thorough understanding and interpretation of this data, grounded in the compound's fundamental physicochemical properties, will enable informed decision-making, guide formulation strategies, and ultimately increase the probability of developing a successful therapeutic agent.
References
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Avdeef, A. (2007). The rise of pKa profiling in drug discovery. Expert Opinion on Drug Discovery, 2(4), 459-473.
- Bergström, C. A., & Avdeef, A. (2019).
- Curatolo, W. (1998). Physical chemical properties of oral drug candidates in the discovery and exploratory development settings. Pharmaceutical Science & Technology Today, 1(9), 387-393.
- Chem-Impex. (n.d.). 4-Benzyloxyindole-2-carboxylic acid.
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
- ChemicalBook. (n.d.). 4-BENZYLOXYINDOLE-2-CARBOXYLIC ACID.
- PubChem. (n.d.). 7-(benzyloxy)-1H-indole-2-carboxylic acid.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- D'Avolio, A., et al. (2014). Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients. Journal of Pharmaceutical and Biomedical Analysis, 98, 105-112.
- Box, K., & Comer, J. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 9(9), 869-878.
- Solitek Pharma. (2025). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?.
- Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. American Pharmaceutical Review, 17(4), 10-15.
- Auriga Research. (n.d.). Solid State Characterization.
- Malvern Panalytical. (n.d.). Solid state characterization techniques.
- OMICS International. (n.d.). Solid State Characterization and Pharmaceutical Development. Retrieved from Journal of Analytical & Bioanalytical Techniques.
- The Solubility Company. (n.d.). pKa & LogP Analysis Services.
- Pearce, R. (2024). Solid-State Characterization in Drug Development and Formulation. Research & Reviews: Journal of Pharmaceutical Analysis, 13(2).
- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
- MDPI. (2021).
- Pion. (2023). What is pKa and how is it used in drug development?.
- Soman, A., Qiu, Y., & Li, Q. C. (2012). HPLC-UV Method Development and Validation for the Determination of Low Level Formaldehyde in a Drug Substance.
- Alsenz, J., & Kansy, M. (2007). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 271-280.
- ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of....
- IJCRT.org. (n.d.).
- NorthEast BioLab. (n.d.). HPLC UV Method Development.
- Pan, L., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(11), 3054-3069.
- ChemRxiv. (2023).
- WuXi AppTec DMPK. (n.d.). Solubility Study.
- ResearchGate. (n.d.).
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A Technical Guide to the Physicochemical Characterization of 4-(Benzyloxy)-1H-indole-2-carboxylic Acid
Abstract
4-(Benzyloxy)-1H-indole-2-carboxylic acid (CAS No. 39731-09-4) is a pivotal intermediate in medicinal chemistry and organic synthesis, recognized for its role as a scaffold in the development of novel therapeutic agents, particularly in oncology and neurology.[1][2] This guide provides an in-depth examination of its physical and chemical properties, with a primary focus on its appearance. We will delve into the causality behind its observed characteristics, outline a robust, self-validating analytical workflow for its characterization, and discuss factors that influence its physical state. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound for quality control, reaction monitoring, and formulation.
Core Chemical Identity and Properties
A precise understanding of a compound's identity is the foundation of all subsequent analysis. This compound is an indole derivative characterized by a benzyloxy substituent at the 4-position and a carboxylic acid at the 2-position. The benzyloxy group is noted to enhance both reactivity and solubility, making it a versatile building block.[1]
| Property | Value | Source |
| IUPAC Name | 4-(phenylmethoxy)-1H-indole-2-carboxylic acid | [2] |
| CAS Number | 39731-09-4 | [1][2][3] |
| Molecular Formula | C₁₆H₁₃NO₃ | [1][3] |
| Molecular Weight | 267.28 g/mol | [1][3] |
| Purity (Typical) | ≥ 95% (by NMR) | [1] |
Physical Appearance and Organoleptic Profile
Commercially available this compound is most commonly described as a yellow to tan crystalline powder .[1]
Expertise & Causality: Understanding the Color Profile
While a pure, highly crystalline organic compound is often expected to be white or colorless, the "yellow to tan" appearance of this indole derivative is common and instructive. The coloration can be attributed to several factors, reflecting the compound's synthesis and stability:
-
Synthesis Precursors: A common synthetic route to functionalized indoles involves the reduction of nitro-aromatic compounds.[4] For instance, the synthesis of the related 4-benzyloxyindole involves precursors like the pale-yellow 6-benzyloxy-2-nitrotoluene.[4] Trace amounts of such chromophoric precursors or reaction byproducts can persist through purification, imparting a yellow or tan hue.
-
Oxidative Instability: The indole nucleus is susceptible to oxidation, especially when exposed to air and light. This degradation can form highly conjugated, colored impurities. The electron-rich nature of the indole ring, further activated by the ether oxygen, makes it sensitive to such changes.
-
Purity Level: The intensity of the color often correlates directly with the purity. A brighter yellow or deeper tan suggests a higher concentration of impurities. In contrast, rigorous purification via techniques like recrystallization or column chromatography can yield a much paler, off-white solid, as seen with the related 4-benzyloxyindole, which was purified to white prisms.[4]
Therefore, the physical appearance serves as a crucial, albeit preliminary, indicator of material quality and purity.
Quantitative Physicochemical Data
Beyond its visual appearance, the physical properties of this compound are defined by key quantitative metrics. The melting point, in particular, is a critical determinant of purity.
| Parameter | Value | Notes |
| Melting Point | 241-242 °C | A sharp, narrow melting range is indicative of high purity.[3] |
| Boiling Point | 531.1 ± 35.0 °C | Predicted value.[3] |
| Density | 1.342 ± 0.06 g/cm³ | Predicted value.[3] |
| pKa | 4.51 ± 0.30 | Predicted value, typical for a carboxylic acid.[3] |
| Storage | 0-8 °C | Recommended to ensure stability and prevent degradation.[1] |
Analytical Workflow for Identity and Purity Verification
To ensure the integrity of the material, a multi-technique analytical approach is essential. This workflow provides a self-validating system where macroscopic properties (appearance, melting point) are confirmed by microscopic structural data (spectroscopy).
Caption: Workflow for the comprehensive characterization of this compound.
Experimental Protocols
-
Visual Inspection: Place a small sample of the powder on a clean, white watch glass. Observe the color, noting any heterogeneity. The expected appearance is a uniform crystalline powder ranging from pale yellow to tan.
-
Melting Point Determination: Use a calibrated melting point apparatus. Place a small amount of finely ground, dry powder into a capillary tube. Heat the sample at a ramp rate of 1-2 °C per minute near the expected melting point.
-
Interpretation: A sharp melting range of 241-242 °C confirms high purity.[3] A depressed or broad melting range (>2 °C) suggests the presence of impurities, which would correlate with a darker or non-uniform appearance.
The combination of the following techniques provides unambiguous structural confirmation. The structures of related indole-2-carboxylic acid hydrazides have been confirmed using FTIR, NMR, and MS.[5]
-
¹H NMR Spectroscopy (in DMSO-d₆):
-
Objective: To confirm the proton framework of the molecule.
-
Procedure: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Expected Signals:
-
A broad singlet (~13.0 ppm) for the carboxylic acid proton (COOH).
-
A broad singlet (~11.8 ppm) for the indole N-H proton.
-
A multiplet in the aromatic region (~7.0-7.7 ppm) corresponding to the protons of the indole ring and the phenyl ring of the benzyloxy group.
-
A singlet (~5.2 ppm) for the two benzylic protons (-O-CH₂-Ph).
-
-
Causality: The integration of these signals should correspond to the number of protons in each environment, confirming the structure. The use of DMSO-d₆ is crucial to observe the acidic protons of the NH and COOH groups.
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight.
-
Procedure: Use Electrospray Ionization (ESI) in negative mode.
-
Expected Result: A prominent ion peak at m/z = 266.08 [M-H]⁻, corresponding to the deprotonated molecule.
-
Trustworthiness: This provides definitive confirmation of the molecular formula, C₁₆H₁₃NO₃.[1]
-
-
FTIR Spectroscopy:
-
Objective: To identify key functional groups.
-
Procedure: Use the Attenuated Total Reflectance (ATR) method with the solid powder.
-
Expected Absorption Bands:
-
Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
-
N-H stretch from the indole ring (~3300-3500 cm⁻¹).
-
C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹).
-
C-O stretch from the ether linkage (~1200-1300 cm⁻¹).
-
-
Conclusion
The physical appearance of this compound as a yellow to tan crystalline powder is a key identifying characteristic that also serves as an initial indicator of purity.[1] This guide has established that while this is the expected appearance, the color is influenced by residual synthetic impurities and potential oxidative degradation. A comprehensive and self-validating analytical workflow, combining basic thermal analysis with definitive spectroscopic methods (NMR, MS, FTIR), is required to authoritatively confirm the compound's identity and quality. For researchers in drug development, adherence to such rigorous characterization ensures the reliability and reproducibility of their scientific outcomes.
References
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4-Benzyloxyindole-2-carboxylic acid | 39731-09-4. J&K Scientific. [Link]
-
Synthesis, Characterization and Spectral Studies of Various Newer 4-Benzyloxy-1H-indole-2-carboxylic Acid (Arylidene)-hydrazide. ResearchGate. [Link]
-
INDOLES FROM 2-METHYLNITROBENZENES BY CONDENSATION WITH FORMAMIDE ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE. Organic Syntheses. [Link]
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storage and handling of 4-(benzyloxy)-1H-indole-2-carboxylic acid
An In-Depth Technical Guide to the Storage and Handling of 4-(Benzyloxy)-1H-indole-2-carboxylic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential protocols for the safe (CAS No: 39731-09-4). Adherence to these guidelines is critical for ensuring the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental outcomes. This document is intended for researchers, scientists, and drug development professionals actively working with this versatile synthetic intermediate.
Introduction: The Scientific Significance of this compound
This compound is a pivotal intermediate in the fields of medicinal chemistry and organic synthesis.[1] Its indole core, a privileged scaffold in drug discovery, combined with the benzyloxy substituent, makes it a valuable building block for complex molecular architectures.[1][2] This compound is instrumental in the development of novel therapeutic agents, with notable applications in oncology research and the investigation of new biological targets.[1] Given its reactivity and value, establishing rigorous storage and handling protocols is not merely a matter of regulatory compliance but a fundamental prerequisite for scientifically sound research.
Physicochemical and Stability Profile
Understanding the inherent properties of this compound is the foundation of its proper management. The data presented below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 39731-09-4 | [1][2][3] |
| Molecular Formula | C₁₆H₁₃NO₃ | [1][2][4] |
| Molecular Weight | 267.28 g/mol | [1][2][4] |
| Appearance | Yellow to tan crystalline powder | [1][2] |
| Purity | Typically ≥ 95% (by NMR) | [1][2] |
| IUPAC Name | 4-(phenylmethoxy)-1H-indole-2-carboxylic acid | [5] |
| Stability | Stable under recommended storage conditions. Sensitive to light, strong bases, and oxidizing agents. | [6][7] |
Hazard Identification and Personal Safety
While a comprehensive toxicological profile for this compound is not extensively documented, data from structurally related indole carboxylic acids and benzyloxyindoles provide a strong basis for hazard assessment.[7][8][9] The compound should be handled as a potentially hazardous substance.
Potential Hazards:
-
Skin Irritation (Category 2): May cause skin irritation upon contact.[7][9]
-
Serious Eye Irritation (Category 2): Can cause serious eye irritation.[7][9]
-
Respiratory Irritation (Category 3): Inhalation of dust may cause respiratory tract irritation.[7][9]
-
Acute Toxicity (Category 4): May be harmful if swallowed or in contact with skin.[6]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[6][7][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[6][7][8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[6][7][10]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6][8][10]
Long-Term Storage Protocols
The chemical stability and shelf-life of this compound are directly dependent on the storage conditions. The following protocols are designed to preserve its integrity.
-
Temperature: Store refrigerated at 0-8 °C.[1][2] This temperature range minimizes the rate of potential degradation pathways.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. This mitigates the risk of oxidative degradation.
-
Container: Keep the compound in a tightly sealed, opaque container to prevent exposure to air and light.[8][9][10][11]
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[8][9][12]
-
Incompatibilities: Segregate from strong bases and oxidizing agents to prevent reactive decomposition.[6] Exposure to light should also be avoided.[6][11]
Laboratory Handling Procedures
A systematic approach to handling minimizes exposure risk and prevents contamination of the material.
Engineering Controls
The primary line of defense is to control exposure at the source.
-
Ventilation: All handling of the solid compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to control airborne dust.[7][8]
-
Safety Stations: Ensure that a fully functional eyewash station and safety shower are readily accessible and in close proximity to the handling area.[6]
Personal Protective Equipment (PPE)
A robust PPE regimen is mandatory.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[6]
-
Skin Protection:
-
Respiratory Protection: For operations with a high potential for dust generation, a NIOSH/MSHA or EN 149 approved respirator is recommended.[6]
Step-by-Step Handling Workflow
-
Preparation: Before handling, ensure all necessary PPE is worn correctly and engineering controls are operational.
-
Weighing: Weigh the compound in a ventilated enclosure. Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Transfer: Minimize dust generation during transfer. If making a solution, add the solid to the solvent slowly.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin.[7] Clean all equipment and the work area to prevent cross-contamination.
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, prevent the spread of the powder.
-
Clean-up: Carefully sweep or vacuum the spilled solid. Avoid generating dust. Place the collected material into a suitable, sealed container for disposal.[6][7][8] Do not allow the product to enter drains.[7]
Visualized Workflow for Safe Handling
The following diagram illustrates the logical flow of the safe handling protocol.
Caption: Logical workflow for the safe handling of this compound.
Disposal Considerations
Proper disposal is a critical final step in the lifecycle of this chemical.
-
Chemical Waste: Dispose of unused this compound and any solutions containing it as hazardous chemical waste.[6][9][11]
-
Contaminated Materials: Any materials that have come into contact with the compound (e.g., weigh boats, gloves, paper towels) should also be disposed of as hazardous waste.
-
Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the container as unused product.[7]
-
Regulations: All disposal activities must comply with local, state, and federal environmental regulations.[9]
Conclusion
This compound is a compound of significant scientific interest. Its effective and safe use is contingent upon a disciplined approach to its storage and handling. By integrating the principles of hazard awareness, engineering controls, appropriate PPE, and proper disposal into all laboratory workflows, researchers can protect themselves, maintain the integrity of their experiments, and ensure environmental responsibility.
References
-
Loba Chemie. (2015, April 9). INDOLE-3-CARBOXYLIC ACID FOR BIOCHEMISTRY MSDS. Retrieved from [Link]
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The Multifaceted Biological Activities of Indole-2-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1][2] Among its many derivatives, those stemming from indole-2-carboxylic acid have emerged as a particularly fruitful area of research, demonstrating a remarkable breadth of therapeutic potential. This in-depth technical guide provides a comprehensive overview of the significant biological activities of indole-2-carboxylic acid derivatives, with a focus on their applications in oncology, virology, and inflammatory diseases. Designed for researchers, scientists, and drug development professionals, this document synthesizes key mechanistic insights, structure-activity relationships (SAR), and field-proven experimental protocols to facilitate the advancement of novel therapeutics based on this versatile chemical scaffold.
Introduction: The Enduring Promise of the Indole Scaffold
The indole ring system, a bicyclic aromatic heterocycle, is a fundamental structural motif in numerous natural and synthetic compounds with profound pharmacological importance.[1] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide range of biological targets, including enzymes and receptors.[3] Indole-2-carboxylic acid, a key derivative, serves as a versatile starting material for the synthesis of a diverse library of compounds with tailored biological activities. The carboxylate group at the 2-position provides a convenient handle for chemical modification, enabling the exploration of vast chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. This guide delves into the major therapeutic areas where indole-2-carboxylic acid derivatives have shown significant promise: as anticancer, antiviral, and anti-inflammatory agents.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Indole-2-carboxylic acid derivatives have demonstrated potent antiproliferative and pro-apoptotic effects across a range of cancer cell lines, targeting various key signaling pathways and molecular machinery essential for tumor growth and survival.[4][5]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer activity of these derivatives is not monolithic but rather involves the modulation of multiple targets, a desirable attribute for overcoming the notorious adaptability of cancer cells.
-
Disruption of Protein-Protein Interactions: Certain indole-2-carboxylic acid derivatives have been designed to inhibit the 14-3-3η protein, a key regulator of various cellular processes, including cell cycle progression and apoptosis.[6] By binding to 14-3-3η, these compounds can disrupt its interaction with pro-apoptotic proteins, thereby promoting cancer cell death.
-
Dual Inhibition of Kinases: A promising strategy in cancer therapy is the simultaneous inhibition of multiple kinases involved in cell proliferation and survival. Indole-2-carboxamide derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[7][8] EGFR is a receptor tyrosine kinase often overexpressed in various cancers, while CDK2 is a key regulator of the cell cycle. Their dual inhibition leads to a synergistic anticancer effect.
The signaling pathway below illustrates the dual inhibition of EGFR and CDK2 by indole-2-carboxamide derivatives, leading to cell cycle arrest and apoptosis.
Caption: General experimental workflow for assessing anticancer activity.
Antiviral Activity: A Promising Scaffold Against Viral Threats
The indole-2-carboxylic acid scaffold has proven to be a valuable starting point for the development of potent antiviral agents, particularly against human immunodeficiency virus type 1 (HIV-1). [2]
Mechanism of Action: Inhibition of HIV-1 Integrase
A key target for anti-HIV therapy is the viral enzyme integrase, which is responsible for inserting the viral DNA into the host cell's genome, a crucial step in the viral replication cycle. [9]Indole-2-carboxylic acid derivatives have been identified as potent HIV-1 integrase strand transfer inhibitors (INSTIs). [10][11] The proposed mechanism of action involves the chelation of two essential magnesium ions (Mg2+) in the active site of the integrase enzyme by the indole core and the C2 carboxyl group. [11]This interaction prevents the binding of the viral DNA and inhibits the strand transfer reaction.
The diagram below illustrates the mechanism of HIV-1 integrase inhibition.
Caption: Inhibition of HIV-1 integrase by indole-2-carboxylic acid derivatives.
Structure-Activity Relationship (SAR)
The anti-integrase activity is sensitive to substitutions on the indole ring.
| Position of Substitution | Favorable Substituents for Anti-HIV Activity | Reference |
| Indole C3 | Introduction of a long branch improves interaction with a hydrophobic cavity near the active site. | [9][11] |
| Indole C6 | Halogenated benzene rings can enhance binding to viral DNA through π-π stacking interactions. | [3] |
Experimental Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay
This biochemical assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration in a cell-free system. [12][13] Principle: A biotinylated donor DNA (representing the viral DNA) is incubated with a digoxigenin-labeled target DNA (representing the host DNA) in the presence of recombinant HIV-1 integrase. If strand transfer occurs, the two DNA molecules become linked. The product is captured on a streptavidin-coated plate and detected with an anti-digoxigenin antibody conjugated to an enzyme (e.g., HRP), which generates a colorimetric or chemiluminescent signal.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the indole-2-carboxylic acid derivatives in DMSO and then in assay buffer.
-
Plate Coating: Use streptavidin-coated 96-well plates.
-
Reaction Mixture: In each well, add the assay buffer, the test compound or DMSO (control), and recombinant HIV-1 integrase. Pre-incubate for 15 minutes at 37°C.
-
Initiate Reaction: Add a mixture of the biotinylated donor DNA and digoxigenin-labeled target DNA to each well to start the reaction.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: Add an anti-digoxigenin-HRP antibody and incubate for 1 hour at 37°C.
-
Substrate Addition: After another wash step, add a suitable HRP substrate (e.g., TMB) and incubate until color develops.
-
Stop Reaction and Read Plate: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and sepsis. Indole-2-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties by targeting key mediators of the inflammatory response. [11][14]
Mechanism of Action: Suppression of Pro-inflammatory Cytokines and Enzymes
The anti-inflammatory effects of these compounds are primarily attributed to their ability to inhibit the production of pro-inflammatory cytokines and the activity of enzymes involved in the inflammatory cascade.
-
Inhibition of Cytokine Production: Indole-2-carboxamide derivatives have been shown to effectively inhibit the lipopolysaccharide (LPS)-induced expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages. [15][16]These cytokines are central players in the inflammatory response.
-
Enzyme Inhibition:
-
Cytosolic Phospholipase A2 (cPLA2): 3-Acylindole-2-carboxylic acid derivatives are potent inhibitors of cPLA2, an enzyme that releases arachidonic acid from cell membranes, the precursor for the synthesis of pro-inflammatory prostaglandins and leukotrienes. [17] * Cyclooxygenase-2 (COX-2): Some indole derivatives exhibit selective inhibition of COX-2, the inducible isoform of cyclooxygenase that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. [1] The signaling pathway below illustrates the anti-inflammatory mechanism of action.
-
Caption: Anti-inflammatory mechanism of indole-2-carboxylic acid derivatives.
Structure-Activity Relationship (SAR)
The anti-inflammatory activity is influenced by the substituents on the indole core and the side chains.
| Position of Substitution | Favorable Substituents for Anti-inflammatory Activity | Reference |
| Indole C3 | Acyl residues with a length of 12 or more carbons for cPLA2 inhibition. | [17] |
| Carboxamide Nitrogen | Piperazine-containing moieties. | [15] |
Experimental Protocol: Measurement of TNF-α and IL-6 by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of cytokines in biological samples. [18][19] Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by a streptavidin-HRP conjugate. A substrate is added that is converted by HRP to a colored product, the intensity of which is proportional to the concentration of the cytokine.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and stimulate them with LPS in the presence or absence of the indole-2-carboxylic acid derivatives for a specified time (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of TNF-α and IL-6 in the samples.
Conclusion and Future Perspectives
Indole-2-carboxylic acid derivatives represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, antiviral, and anti-inflammatory agents underscores the immense potential of this chemical scaffold in drug discovery. The ability to fine-tune their biological activity through targeted chemical modifications, guided by a deep understanding of their structure-activity relationships and mechanisms of action, opens up exciting avenues for the development of novel and more effective therapeutics.
Future research in this area should focus on:
-
Target Identification and Validation: Elucidating the precise molecular targets of these derivatives to better understand their mechanisms of action and to identify potential biomarkers for patient stratification.
-
Optimization of Pharmacokinetic Properties: Improving the drug-like properties of lead compounds, including their solubility, metabolic stability, and oral bioavailability, through medicinal chemistry efforts.
-
In Vivo Efficacy and Safety Studies: Rigorous evaluation of the most promising candidates in relevant animal models of disease to assess their therapeutic potential and safety profiles.
-
Exploration of Novel Therapeutic Areas: Investigating the potential of indole-2-carboxylic acid derivatives in other disease areas, such as neurodegenerative and metabolic disorders, where the indole scaffold has also shown promise.
By leveraging the insights and methodologies outlined in this technical guide, researchers and drug development professionals can accelerate the translation of promising indole-2-carboxylic acid derivatives from the laboratory to the clinic, ultimately addressing unmet medical needs and improving human health.
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4-(Benzyloxy)-1H-indole-2-carboxylic Acid: A Cornerstone Intermediate for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Benzyloxy)-1H-indole-2-carboxylic acid is a highly versatile heterocyclic building block, pivotal in the landscape of medicinal chemistry and organic synthesis. Its unique trifunctional architecture—comprising a reactive carboxylic acid, a modifiable indole nitrogen, and a strategically protected phenol—renders it an invaluable intermediate for constructing complex molecular scaffolds. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and key chemical transformations. By detailing field-proven experimental protocols and explaining the causality behind methodological choices, this document serves as a practical resource for researchers aiming to leverage this intermediate in pharmaceutical development and novel synthetic endeavors. Applications in the synthesis of anti-cancer agents, neurological drugs, and other bioactive molecules are highlighted, underscoring its significance in modern drug discovery.[1][2]
Introduction: The Strategic Value of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its ability to participate in hydrogen bonding and π-stacking interactions makes it an effective pharmacophore for a wide range of biological targets. This compound emerges as a particularly strategic starting material. The carboxylic acid at the C2 position provides a robust handle for amide coupling, a cornerstone reaction in drug development, while the benzyl ether at the C4 position serves as a stable protecting group for the phenol, which can be selectively removed in later synthetic stages to reveal a new point for diversification or to fulfill a key pharmacophoric requirement. This combination allows for sequential, controlled modifications, making it a preferred intermediate for building libraries of complex indole derivatives.[2]
Physicochemical Properties & Handling
A clear understanding of the compound's physical properties is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 39731-09-4 | [2][3] |
| Molecular Formula | C₁₆H₁₃NO₃ | [2] |
| Molecular Weight | 267.28 g/mol | [2] |
| Appearance | Yellow to tan crystalline powder | [2] |
| Purity | ≥ 95% (NMR) | [2] |
| IUPAC Name | 4-(phenylmethoxy)-1H-indole-2-carboxylic acid | [1] |
| Storage Conditions | Store at 0-8 °C | [2] |
Synthesis of the Core Intermediate
The most direct and common laboratory-scale synthesis of this compound involves the saponification (hydrolysis) of its corresponding ethyl ester, ethyl 4-(benzyloxy)-1H-indole-2-carboxylate. This precursor is readily available from commercial suppliers or can be synthesized via established indole formation reactions.[4]
The hydrolysis is typically quantitative and proceeds under mild basic conditions, ensuring the integrity of the benzyl protecting group and the indole core.
Caption: Synthetic pathway for this compound.
Protocol 1: Synthesis via Saponification of Ethyl Ester
This protocol outlines the hydrolysis of ethyl 4-(benzyloxy)-1H-indole-2-carboxylate to yield the title carboxylic acid. The reaction is robust, with reported yields often reaching around 79%.[4]
Materials:
-
Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate (1.0 eq)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) solution (e.g., 1N or 2N)
-
Hydrochloric Acid (HCl) solution (e.g., 1N or 2N) for workup
-
Ethyl acetate (EtOAc) for extraction
-
Brine (saturated NaCl solution)
Procedure:
-
Dissolution: Dissolve ethyl 4-(benzyloxy)-1H-indole-2-carboxylate in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Base Addition: Add an aqueous solution of sodium hydroxide (typically 2-3 equivalents).
-
Heating: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is fully consumed (typically 15-30 minutes).[4]
-
Cooling & Concentration: Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the aqueous residue with water and cool in an ice bath. Acidify the solution by slowly adding HCl solution until the pH is ~2-3. A precipitate should form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield this compound as a solid, which can be further purified by recrystallization if necessary.
Key Transformations & Synthetic Applications
The utility of this compound stems from its capacity to undergo a variety of selective chemical transformations at its distinct functional groups.
Caption: Major synthetic pathways from the core intermediate.
Reactions at the Carboxylic Acid: Amide Coupling
Amide bond formation is arguably the most critical reaction in medicinal chemistry.[5] The carboxylic acid of the title compound is readily activated by standard coupling reagents to react with a diverse range of primary and secondary amines, enabling the construction of indole-2-carboxamides. These derivatives are explored as inhibitors of various enzymes and receptors.[6]
Causality in Reagent Selection:
-
Carbodiimides (EDC, DCC): These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[7] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often preferred due to its water-soluble urea byproduct, which simplifies purification.
-
Additives (HOBt, DMAP): Additives like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) are crucial.[5][8] They act as acyl transfer catalysts, suppressing racemization (if chiral amines are used) and minimizing the formation of N-acylurea byproducts, thereby increasing reaction efficiency and yield.[9]
Protocol 2: General Procedure for Amide Coupling
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.0-1.2 eq)
-
EDC hydrochloride (1.2-1.5 eq)
-
HOBt (0.5-1.2 eq) or DMAP (catalytic)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Base (e.g., DIPEA, TEA, 2-3 eq)
Procedure:
-
Setup: To a solution of this compound in the chosen anhydrous solvent, add the amine, HOBt, and the base (e.g., DIPEA).
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride portion-wise while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Workup: Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., EtOAc).
-
Washing & Drying: Wash the combined organic layers sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry over anhydrous Na₂SO₄ and filter.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain the desired amide.
Reactions at the C4 Position: O-Debenzylation
The benzyl group is a robust protecting group that is stable to many reaction conditions but can be cleanly removed via catalytic hydrogenation. This unmasks the 4-hydroxy functionality, which is a key structural feature in many biologically active molecules. The resulting phenol can then serve as a handle for further functionalization (e.g., etherification, esterification) or act as a crucial hydrogen bond donor for target engagement.
Protocol 3: General Procedure for Catalytic Debenzylation
Materials:
-
4-(Benzyloxy)-1H-indole-2-carboxamide/ester (1.0 eq)
-
Palladium on carbon (Pd/C, 10 mol%)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
Setup: Dissolve the benzyl-protected indole derivative in the chosen solvent in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Stir the suspension vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small scale) at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-24 hours).
-
Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the debenzylated 4-hydroxyindole product.
Case Studies in Drug Discovery
The versatility of this compound is demonstrated by its application in the synthesis of diverse therapeutic agents:
-
Oncology: It serves as a key intermediate in the development of anti-cancer agents, where the indole scaffold is optimized for interactions with kinases or other protein targets.[1][2]
-
Neurology: Indole derivatives have shown promising activity in neurology, and this intermediate provides a scaffold for developing novel therapeutic agents in this field.[2]
-
Infectious Diseases: The core has been used to develop novel HIV-1 integrase strand transfer inhibitors and compounds with anti-Trypanosoma cruzi activity, demonstrating its utility in combating infectious diseases.[6][10]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for synthetic and medicinal chemists. Its well-defined reactive sites allow for a logical and predictable approach to the synthesis of complex molecules. The robust protocols for its synthesis and functionalization, coupled with its proven track record in the development of bioactive compounds, solidify its status as a cornerstone intermediate. This guide provides the foundational knowledge and practical methodologies required for researchers to confidently incorporate this powerful building block into their synthetic programs, accelerating the discovery of next-generation therapeutics.
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The Synthesis and Strategic Importance of 4-(Benzyloxy)-1H-indole-2-carboxylic Acid in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Legacy of the Indole Nucleus
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural heart of a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and conformational flexibility allow it to engage in a wide range of biological interactions, making it a privileged structure in the design of novel therapeutic agents. Within this esteemed class of compounds, 4-(benzyloxy)-1H-indole-2-carboxylic acid has emerged as a pivotal building block, a testament to the power of strategic molecular design in unlocking new avenues for drug development. This guide provides an in-depth exploration of the discovery, synthesis, and multifaceted applications of this versatile intermediate, offering both a historical perspective and a practical guide for its utilization in contemporary research.
The Genesis of a Key Intermediate: A Tale of Two Syntheses
The discovery and development of a versatile synthetic route to a key building block are often as crucial as the design of the final active pharmaceutical ingredient. For this compound, its accessibility is primarily owed to the robustness of classic named reactions in heterocyclic chemistry, most notably the Reissert and Leimgruber-Batcho indole syntheses.
The Reissert Indole Synthesis: A Classic Approach to Indole-2-Carboxylic Acids
The Reissert indole synthesis, first reported by Arnold Reissert in 1897, provides a direct pathway to indole-2-carboxylic acids from ortho-nitrotoluenes. The reaction sequence involves the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base, followed by a reductive cyclization of the resulting o-nitrophenylpyruvate.
The strategic application of a benzyloxy group at the 4-position of the indole ring serves a dual purpose. Firstly, it acts as a robust protecting group for the phenol functionality, which is often sensitive to the conditions of subsequent synthetic transformations. Secondly, the benzyloxy group itself can be a key pharmacophoric element, engaging in specific interactions with biological targets.
The synthesis of the key precursor, ethyl 4-(benzyloxy)-1H-indole-2-carboxylate, via the Reissert methodology commences with 6-benzyloxy-2-nitrotoluene. This starting material is prepared by the Williamson ether synthesis from 2-methyl-3-nitrophenol and benzyl chloride. The subsequent condensation with diethyl oxalate, typically promoted by a strong base like potassium ethoxide, yields the corresponding ethyl o-nitrophenylpyruvate. The critical reductive cyclization is then carried out using various reducing agents, with historical methods employing zinc in acetic acid and more modern approaches utilizing catalytic hydrogenation.
The Leimgruber-Batcho Indole Synthesis: A Milder Alternative
A popular and often higher-yielding alternative to the Reissert synthesis is the Leimgruber-Batcho indole synthesis. This method also starts with an o-nitrotoluene but proceeds through a different intermediate. The key step is the formation of an enamine by reacting the o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine. This is followed by a reductive cyclization of the resulting β-amino-nitrostyrene derivative. While this method directly yields the indole, subsequent carboxylation at the 2-position would be required to arrive at the title compound. However, for the synthesis of the 4-benzyloxyindole core, it is a highly efficient method.[1]
Physicochemical Properties and Characterization
This compound is typically a yellow to tan crystalline powder.[2] Its solubility in common organic solvents is enhanced by the presence of the benzyloxy group.[2]
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NO₃ | [2] |
| Molecular Weight | 267.28 g/mol | [2] |
| CAS Number | 39731-09-4 | [2] |
| Appearance | Yellow to tan crystalline powder | [2] |
Spectroscopic Characterization:
While a definitive, publicly available, fully assigned high-resolution NMR spectrum for this compound is not readily found, data for the closely related indole-2-carboxylic acid and its derivatives allow for a confident prediction of its key spectral features.
-
¹H NMR (predicted, in DMSO-d₆): The spectrum is expected to show a downfield signal for the carboxylic acid proton (around 13.0 ppm) and the indole N-H proton (around 11.8 ppm).[3] The aromatic protons of the indole and benzyl groups would appear in the range of 6.8-7.7 ppm. A characteristic singlet for the benzylic methylene protons (CH₂) would be expected around 5.2 ppm. The proton at the 3-position of the indole ring typically appears as a singlet or a narrow triplet around 7.1-7.3 ppm.
-
¹³C NMR (predicted, in DMSO-d₆): The carbonyl carbon of the carboxylic acid is expected to resonate around 163 ppm. The carbons of the benzyloxy group and the indole core will appear in the aromatic region (approximately 100-155 ppm), with the benzylic carbon (CH₂) appearing around 70 ppm.
-
Mass Spectrometry (MS): Electron impact or electrospray ionization would show a molecular ion peak corresponding to the molecular weight of the compound.
Experimental Protocols
The following protocols are based on established methodologies and provide a framework for the synthesis of this compound.
Synthesis of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate via Reissert Condensation
This protocol outlines the key steps of the Reissert synthesis to obtain the ethyl ester precursor.
Step 1: Condensation of 6-Benzyloxy-2-nitrotoluene with Diethyl Oxalate
-
To a solution of potassium ethoxide (prepared from potassium metal in absolute ethanol) in anhydrous diethyl ether under a nitrogen atmosphere, add 6-benzyloxy-2-nitrotoluene.
-
To the stirred solution, add diethyl oxalate dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by pouring it into a mixture of ice and dilute acid.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 3-(3-(benzyloxy)-2-nitrophenyl)-2-oxopropanoate.
Step 2: Reductive Cyclization
-
Dissolve the crude ethyl 3-(3-(benzyloxy)-2-nitrophenyl)-2-oxopropanoate in a suitable solvent such as acetic acid or ethanol.
-
Add a reducing agent, such as zinc dust or carry out catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Upon completion of the reduction (monitored by TLC), filter off the catalyst (if applicable) and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford ethyl 4-(benzyloxy)-1H-indole-2-carboxylate.
Hydrolysis to this compound
This final step is a standard ester hydrolysis.[4]
-
Dissolve ethyl 4-(benzyloxy)-1H-indole-2-carboxylate in ethanol.
-
Add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for approximately 15-30 minutes.[4]
-
After cooling to room temperature, acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of approximately 2-3.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound with a reported yield of 79%.[4]
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery: A Scaffold for Innovation
The true value of this compound lies in its role as a versatile starting material for the synthesis of complex, biologically active molecules. Its utility has been demonstrated in several therapeutic areas, most notably in the development of antiviral and anticancer agents.[2][5]
Inhibitors of HIV-1 Integrase
HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, making it a prime target for antiviral therapy. A significant class of integrase inhibitors features a scaffold that can chelate the divalent metal ions (typically Mg²⁺) in the enzyme's active site. The indole-2-carboxylic acid moiety has been identified as an effective pharmacophore for this purpose. The carboxylic acid group, along with the indole nitrogen, can coordinate with the metal ions, thereby inhibiting the enzyme's function. This compound serves as a key starting material for the synthesis of these inhibitors, where the benzyloxy group can be retained or modified to optimize binding affinity, selectivity, and pharmacokinetic properties.
Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid derivatives.
Development of Anti-Cancer Agents
The indole nucleus is a recurring motif in a multitude of anti-cancer drugs. This compound is a valuable precursor for the synthesis of compounds targeting various cancer-related pathways.[5] For instance, it can be elaborated into molecules that inhibit protein kinases, disrupt protein-protein interactions, or act as cytotoxic agents. The ability to functionalize the indole ring at various positions, in addition to modifying the carboxylic acid and benzyloxy groups, provides a rich platform for structure-activity relationship (SAR) studies and the optimization of anti-cancer properties.
Conclusion and Future Perspectives
This compound stands as a prime example of a well-designed molecular scaffold that has significantly impacted the field of medicinal chemistry. Its synthesis, rooted in classic organic reactions, provides a reliable and scalable route to this key intermediate. The strategic placement of the benzyloxy and carboxylic acid functionalities has enabled its use in the development of novel therapeutics, particularly in the challenging areas of viral infections and oncology. As our understanding of disease biology deepens, the versatility of this indole derivative will undoubtedly continue to inspire the creation of new generations of life-saving medicines. The ongoing exploration of new synthetic methodologies and the ever-expanding knowledge of biological targets will ensure that this compound remains a relevant and valuable tool for drug discovery professionals for years to come.
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Introduction: The Strategic Importance of the Benzyloxy Moiety in Indole Chemistry
An In-depth Technical Guide: The Multifaceted Role of the Benzyloxy Group in Indole Derivatives
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds, from neurotransmitters like serotonin to blockbuster drugs.[1][2][3] The strategic functionalization of this privileged heterocycle is paramount in drug discovery, enabling the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. Among the many substituents employed, the benzyloxy group (–OCH₂Ph) stands out for its remarkable versatility.
This guide provides a comprehensive analysis of the benzyloxy group's multifaceted roles in the context of indole derivatives. We will delve beyond its common application as a simple protecting group to explore its profound influence on pharmacological activity and its utility as a strategic tool in complex organic syntheses. This exploration is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this functional group in their work.
Section 1: The Benzyloxy Group as a Strategic Protecting Group
In multistep syntheses, the indole nitrogen (N-H) and any phenolic hydroxyl groups (–OH) often require protection to prevent unwanted side reactions.[4] The benzyl group, and by extension the benzyloxy group for phenols, is a frequently employed protecting group due to its general stability under a wide range of reaction conditions, including those that are acidic, basic, and oxidative.[5]
Rationale for Selection
The choice of a benzyl protecting group is often dictated by its robustness. Unlike more labile groups such as Boc (tert-butoxycarbonyl), which can be sensitive to acidic conditions, benzyl groups offer greater stability.[4] However, the key advantage lies in the specific and often mild conditions required for its removal, a process known as debenzylation. This allows for orthogonal deprotection strategies in molecules with multiple protecting groups.[6]
Methodologies for Deprotection (Cleavage)
The removal of the benzyloxy group is a critical step, and the choice of method depends on the overall molecular architecture and the presence of other sensitive functional groups.
Catalytic Hydrogenolysis: This is the most common and often cleanest method for cleaving benzyloxy groups. The reaction proceeds by passing hydrogen gas through a solution of the substrate in the presence of a palladium catalyst, typically on a carbon support (Pd/C).
-
Causality: The palladium surface catalyzes the cleavage of the C–O bond of the benzyl ether, with hydrogen acting as the reducing agent. This method is highly efficient and the byproducts (toluene and the deprotected indole) are easily separated.
-
Trustworthiness: This protocol is highly reliable, but its primary limitation is its incompatibility with functional groups that are also susceptible to reduction, such as alkenes, alkynes, or some nitro groups.
Acid-Catalyzed Cleavage: Strong acids like trifluoroacetic acid (TFA) or aluminum chloride (AlCl₃) can be used to remove benzyl groups.[5][7]
-
Causality: The acid protonates the ether oxygen, making the benzylic carbon more susceptible to nucleophilic attack or elimination. Electron-donating substituents on the benzyl group can accelerate this process.[7]
-
Trustworthiness: While effective, this method can be harsh and may not be suitable for substrates with acid-labile functional groups. It can sometimes lead to side products, such as the alkylation of the indole ring.[8]
Oxidative Cleavage: For certain substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be employed.[5][9]
-
Causality: DDQ acts as an electron acceptor, facilitating the formation of a carbocation at the benzylic position, which is then cleaved.
-
Trustworthiness: This method offers excellent orthogonality with acid- and hydrogenation-sensitive groups. However, the standard benzyloxy group is generally stable to these conditions.[5]
Data Presentation: Comparison of Deprotection Methods
| Method | Reagents & Conditions | Advantages | Limitations & Considerations |
| Catalytic Hydrogenolysis | H₂, Pd/C, in a solvent like EtOH or EtOAc | Clean reaction, high yield, mild conditions | Incompatible with reducible groups (alkenes, alkynes, nitro groups) |
| Strong Acid Cleavage | Trifluoroacetic Acid (TFA) or AlCl₃ in an inert solvent | Effective for robust molecules, fast | Harsh conditions, potential for side reactions (e.g., Friedel-Crafts alkylation)[8] |
| Reductive Cleavage | Na in liquid NH₃ (Birch reduction) | Powerful reduction, can remove multiple groups | Requires specialized equipment, harsh conditions |
Experimental Protocol: Catalytic Hydrogenolysis of 5-Benzyloxyindole
This protocol describes the deprotection of 5-benzyloxyindole to yield the corresponding 5-hydroxyindole (5-HO-indole).
Materials:
-
5-Benzyloxyindole (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (0.1 eq by weight)
-
Ethanol (or Ethyl Acetate)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Round-bottom flask, magnetic stirrer, filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve 5-benzyloxyindole in a suitable volume of ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution. The mixture should be handled in a well-ventilated hood as Pd/C can be pyrophoric.
-
Seal the flask and purge the atmosphere with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or a dedicated hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Once complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional ethanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-hydroxyindole, which can be purified further by recrystallization or column chromatography.
Section 2: A Key Pharmacophore Influencing Biological Activity
While its role as a protecting group is well-established, the benzyloxy moiety is often an integral part of the final molecular structure, acting as a critical pharmacophore that dictates biological activity and target selectivity.
Selective Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidase B is a key enzyme in the degradation of dopamine and a significant target in the treatment of neurodegenerative disorders like Parkinson's disease. Studies on indolyl methylamines have demonstrated that the presence of a benzyloxy group at the 5-position of the indole ring is "critical for explaining the selectivity and potency of MAO-B inhibition".[10]
-
Causality: The benzyloxy group significantly increases the hydrophobicity of the molecule.[10] This is thought to favor binding to the active site of MAO-B, which has a more hydrophobic environment compared to the MAO-A isoform.[10] This increased affinity and selectivity transforms the indole scaffold into a potent and specific inhibitor. For instance, N-(2-propynyl)-2-(5-benzyloxyindol)methylamine (FA-73) was found to be 1066-fold selective for MAO-B, a significant increase compared to related analogs.[10]
Data Presentation: Impact of 5-Position Substituent on MAO-B Inhibition
| Compound | 5-Position Substituent (R) | Target | Kᵢ (nM) | Selectivity (MAO-A Kᵢ / MAO-B Kᵢ) |
| FA-73 | -OCH₂Ph (Benzyloxy) | MAO-A | 800 ± 60 | 1066 |
| MAO-B | 0.75 ± 0.15 | |||
| Analog | -OCH₃ (Methoxy) | MAO-A | 2316 times lower affinity for MAO-A | Significantly lower than FA-73 |
| MAO-B | 63 times lower affinity for MAO-B |
Data synthesized from Pérez, et al., 1998.[10]
Ligand for Serotonin Receptors
Indole derivatives are classic scaffolds for serotonin (5-HT) receptor ligands due to their structural similarity to serotonin itself.[11] The benzyloxy group has been incorporated into various indole-based ligands to modulate their affinity and selectivity for different 5-HT receptor subtypes, such as 5-HT₆ and 5-HT₇.[11][12][13]
-
Causality: The bulky and lipophilic nature of the benzyloxy group can occupy specific hydrophobic pockets within the receptor's binding site. Its position on the indole ring (e.g., 4-, 5-, or 6-position) can orient the rest of the molecule to achieve optimal interactions with key amino acid residues, thereby influencing whether the compound acts as an agonist or antagonist.[11][14]
Section 3: Role in Directing Chemical Synthesis
Beyond protection and pharmacology, the benzyloxy group serves as a valuable synthetic handle and can influence the course of chemical reactions.
Precursor in Fischer Indole Synthesis
The Fischer indole synthesis is a classic and robust method for constructing the indole ring.[15] Benzyloxy-substituted phenylhydrazines are commonly used as starting materials to build indoles with hydroxyl groups at specific positions, which are valuable for further functionalization.[15][16]
-
Causality: Using a precursor like 4-(Benzyloxy)-2-hydrazinylpyridine allows for the construction of the core indole scaffold while the oxygen functionality is masked.[15] The benzyloxy group is stable to the acidic conditions (e.g., polyphosphoric acid) typically used for the indolization step.[15] The resulting benzyloxyindole can then be carried through several synthetic steps before a final deprotection reveals the desired hydroxyl group.
Experimental Protocol: Fischer Indole Synthesis of 7-(Benzyloxy)-5-methyl-9H-pyrido[2,3-b]indole
This protocol, adapted from BenchChem, illustrates the use of a benzyloxy-substituted precursor.[15]
Materials:
-
4-(Benzyloxy)-2-hydrazinylpyridine (1.0 eq)
-
Acetone (1.25 eq)
-
Polyphosphoric Acid (PPA)
-
Ethanol, Dichloromethane (DCM), Saturated Sodium Bicarbonate solution
-
Ice
Procedure:
-
Hydrazone Formation: Dissolve 4-(benzyloxy)-2-hydrazinylpyridine in ethanol. Add acetone and stir the mixture at room temperature for 1 hour to form the corresponding hydrazone. Monitor by TLC.[15]
-
Solvent Removal: Remove the ethanol under reduced pressure.
-
Indolization: To the crude hydrazone, add polyphosphoric acid. Heat the mixture to 120 °C and stir for 2 hours.[15]
-
Workup: Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralization & Extraction: Slowly neutralize the acidic solution with saturated sodium bicarbonate. Extract the aqueous layer multiple times with dichloromethane.[15]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the target benzyloxyindole derivative.[15]
Conclusion
The benzyloxy group is far more than a simple placeholder in the chemistry of indole derivatives. Its strategic application demonstrates a sophisticated understanding of organic synthesis and medicinal chemistry. As a protecting group , it offers stability and a means for selective, orthogonal deprotection. As a pharmacophore , its steric and electronic properties are critical for achieving high potency and selectivity at important biological targets like MAO-B and serotonin receptors. Finally, as a synthetic tool , it enables the construction of complex molecular architectures that would otherwise be difficult to access. A thorough appreciation of these multifaceted roles allows researchers and drug developers to fully exploit the benzyloxy group, transforming it from a mere functional group into a strategic element for molecular design and innovation.
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Preliminary Investigation of 4-(Benzyloxy)-1H-indole-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
This in-depth technical guide provides a comprehensive preliminary investigation of 4-(benzyloxy)-1H-indole-2-carboxylic acid, a versatile indole derivative with significant potential in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, physicochemical properties, and plausible therapeutic applications. The guide is structured to provide not only procedural details but also the scientific rationale behind the proposed experimental workflows, ensuring a robust foundation for further research and development.
Introduction: The Therapeutic Potential of the Indole Nucleus
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of novel therapeutic agents. The specific substitution pattern of this compound, featuring a benzyloxy group at the 4-position and a carboxylic acid at the 2-position, suggests its potential to interact with various biological targets. This guide will explore its synthetic accessibility and propose a roadmap for investigating its potential as an inhibitor of HIV-1 integrase, a dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), and an antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor.
Synthesis and Physicochemical Characterization
A reliable and scalable synthetic route is paramount for the successful development of any new chemical entity. This section details established methods for the synthesis of this compound and outlines key physicochemical parameters for its characterization.
Synthetic Routes
Two primary synthetic strategies, the Leimgruber-Batcho and the Reissert indole syntheses, are presented here, offering flexibility in starting material selection and reaction conditions.
2.1.1. Leimgruber-Batcho Indole Synthesis
This method is a powerful tool for the synthesis of a variety of substituted indoles and is particularly well-suited for the preparation of 4-benzyloxyindole derivatives.[1][2] The general workflow is depicted below.
Figure 1: Leimgruber-Batcho synthesis of 4-benzyloxyindole.
A detailed, step-by-step protocol for the synthesis of 4-benzyloxyindole, a key precursor, is available in Organic Syntheses.[3] The final step to obtain the target carboxylic acid would involve a selective oxidation or carboxylation at the 2-position.
2.1.2. Reissert Indole Synthesis
The Reissert synthesis provides an alternative route, starting from an appropriately substituted o-nitrotoluene.[4][5][6] This classical method involves the condensation with diethyl oxalate followed by reductive cyclization.
Figure 2: General scheme of the Reissert indole synthesis.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NO₃ | [7] |
| Molecular Weight | 267.28 g/mol | [7] |
| Appearance | Yellow to tan crystalline powder | [7] |
| Storage Conditions | 0-8 °C | [7] |
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the substitution pattern.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Elemental Analysis: To confirm the elemental composition.
Proposed Biological Evaluation
Based on the structural features of this compound and the known biological activities of related indole derivatives, we propose a tiered approach to investigate its therapeutic potential in three key areas: virology, oncology, and immunology.
Potential as an HIV-1 Integrase Inhibitor
Scientific Rationale: The indole-2-carboxylic acid scaffold has been identified as a promising pharmacophore for the development of HIV-1 integrase inhibitors.[8][9] The carboxylic acid moiety can chelate with the essential magnesium ions in the active site of the enzyme, a key interaction for potent inhibition.
Proposed In-Vitro Assay: HIV-1 Integrase Strand Transfer Assay
This biochemical assay will determine the compound's ability to inhibit the strand transfer step of HIV-1 integration in a cell-free system.
Experimental Protocol:
-
Plate Preparation: Use a 96-well plate coated with a substrate mimicking the host DNA.
-
Reaction Mixture: Prepare a reaction mixture containing recombinant HIV-1 integrase, a biotinylated oligonucleotide representing the viral DNA, and the assay buffer.
-
Compound Incubation: Add serial dilutions of this compound (and a known inhibitor as a positive control) to the wells and pre-incubate with the integrase.
-
Reaction Initiation: Initiate the reaction by adding the viral DNA substrate.
-
Detection: After incubation, detect the amount of integrated viral DNA using a streptavidin-horseradish peroxidase (HRP) conjugate and a suitable chromogenic substrate.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Potential as a Dual IDO1/TDO Inhibitor
Scientific Rationale: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in tryptophan catabolism.[10] Their overexpression in the tumor microenvironment leads to immunosuppression. Indole derivatives have been explored as inhibitors of these enzymes, representing a promising strategy in cancer immunotherapy.[11][12]
Proposed In-Vitro Assay: IDO1/TDO Enzymatic Assay
This assay measures the enzymatic activity of IDO1 and TDO by quantifying the production of their downstream metabolite, kynurenine.
Experimental Protocol:
-
Enzyme and Substrate: Use recombinant human IDO1 or TDO and L-tryptophan as the substrate.
-
Reaction Conditions: Perform the reaction in a suitable buffer containing necessary cofactors.
-
Compound Incubation: Incubate the enzyme with varying concentrations of this compound.
-
Reaction Termination: Stop the reaction after a defined period.
-
Kynurenine Quantification: Measure the concentration of kynurenine produced, for example, by HPLC or a colorimetric method.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of each enzyme.
Proposed In-Vivo Study: Murine Syngeneic Tumor Model
This in-vivo model will assess the anti-tumor efficacy of the compound, potentially in combination with an immune checkpoint inhibitor.[13][14]
Experimental Protocol:
-
Tumor Implantation: Subcutaneously implant a suitable murine cancer cell line (e.g., CT26 colon carcinoma) into immunocompetent mice (e.g., BALB/c).
-
Treatment Groups: Once tumors are established, randomize mice into groups receiving vehicle, this compound, an immune checkpoint inhibitor (e.g., anti-PD-1 antibody), or a combination of both.
-
Drug Administration: Administer the compounds via an appropriate route (e.g., oral gavage for the test compound, intraperitoneal injection for the antibody).
-
Tumor Growth Monitoring: Measure tumor volume regularly.
-
Pharmacodynamic Analysis: At the end of the study, collect tumors and plasma to measure kynurenine and tryptophan levels to confirm target engagement.
-
Immunophenotyping: Analyze immune cell populations within the tumor and spleen by flow cytometry.
Figure 3: Proposed mechanism of action for IDO1/TDO inhibition.
Potential as a CysLT1 Receptor Antagonist
Scientific Rationale: Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis.[15][16] Antagonism of the CysLT1 receptor is a validated therapeutic strategy for these conditions. The structural features of this compound, particularly the indole core and the carboxylic acid, bear some resemblance to known CysLT1 antagonists.
Proposed In-Vitro Assay: CysLT1 Receptor Binding Assay
This assay will determine the compound's affinity for the CysLT1 receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CysLT1 receptor.
-
Binding Reaction: Incubate the membranes with a fixed concentration of a radiolabeled CysLT1 antagonist (e.g., [³H]-montelukast) and varying concentrations of this compound.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.
Proposed In-Vivo Study: Murine Model of Allergic Asthma
This model will evaluate the compound's ability to mitigate key features of asthma, such as airway hyperresponsiveness and inflammation.[17]
Experimental Protocol:
-
Sensitization and Challenge: Sensitize mice to an allergen (e.g., ovalbumin) and subsequently challenge them via the airways to induce an asthmatic phenotype.
-
Treatment: Administer this compound or vehicle to the mice before or during the challenge phase.
-
Airway Hyperresponsiveness Measurement: Assess airway hyperresponsiveness to a bronchoconstrictor (e.g., methacholine) using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to quantify inflammatory cell influx (e.g., eosinophils).
-
Histopathology: Analyze lung tissue sections for signs of inflammation and airway remodeling.
Conclusion and Future Directions
This technical guide provides a foundational framework for the preliminary investigation of this compound. The proposed synthetic routes are well-established, and the outlined biological evaluation plan targets three distinct and therapeutically relevant pathways. Positive results in the initial in-vitro assays will warrant further investigation, including lead optimization to improve potency and selectivity, detailed pharmacokinetic and pharmacodynamic studies, and more extensive in-vivo efficacy testing. The versatility of the indole scaffold suggests that this compound could serve as a valuable starting point for the development of novel therapeutics in virology, oncology, or immunology.
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4-(benzyloxy)-1H-indole-2-carboxylic acid PubChem entry
An In-Depth Technical Guide to 4-(Benzyloxy)-1H-indole-2-carboxylic acid (PubChem CID: 2735497)
Executive Summary
This guide provides a comprehensive technical overview of this compound, a key molecular intermediate in medicinal chemistry and organic synthesis. The indole-2-carboxylic acid scaffold is a privileged structure in drug discovery, and the addition of a 4-benzyloxy group enhances the compound's reactivity and solubility, making it a versatile building block.[1] This document details the compound's physicochemical properties, provides a validated synthesis protocol with mechanistic rationale, explores its significant applications in pharmaceutical development, and outlines its role as a foundational scaffold for targeting various biological systems. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their work.
Introduction and Strategic Significance
The indole nucleus is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs. The indole-2-carboxylic acid moiety, in particular, has been identified as a critical pharmacophore for various therapeutic targets. A notable example is its ability to act as an inhibitor of the HIV-1 integrase enzyme by chelating essential magnesium ions within the enzyme's active site, thereby blocking viral DNA integration.[2]
This compound (PubChem CID: 2735497) is a strategically important derivative of this core structure. The benzyloxy group at the 4-position not only modifies the electronic properties of the indole ring but also serves as a versatile handle for further chemical modification and can improve the compound's solubility and reactivity.[1] Consequently, it serves as a crucial intermediate in the synthesis of complex molecules aimed at a range of therapeutic areas, including oncology and neurology.[1][3] Its applications extend beyond pharmaceuticals into materials science, where its unique structure can be used to create advanced polymers and coatings.[3]
Physicochemical Properties and Identifiers
A clear understanding of a compound's properties is fundamental to its application. The key identifiers and physicochemical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| PubChem CID | 2735497 | [1][3] |
| IUPAC Name | 4-phenylmethoxy-1H-indole-2-carboxylic acid | [3] |
| CAS Number | 39731-09-4 | [1][4] |
| Molecular Formula | C₁₆H₁₃NO₃ | [1][4] |
| Molecular Weight | 267.28 g/mol | [1][4] |
| Appearance | Yellow to tan crystalline powder | [1] |
| Purity | ≥ 95% (as determined by NMR) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC3=C2C=C(N3)C(=O)O | [3] |
| InChI Key | GSXFWBDVTDHJFZ-UHFFFAOYSA-N | [3] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the hydrolysis of its corresponding ester, a common final step in multi-step synthetic sequences like the Reissert indole synthesis.[3]
Detailed Experimental Protocol: Saponification of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate
This protocol describes the base-catalyzed hydrolysis (saponification) of the ethyl ester to yield the target carboxylic acid, a method reported to achieve high yield.[4]
Reagents & Equipment:
-
Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate (1 equivalent)
-
Ethanol (sufficient volume for dissolution)
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) solution (for acidification)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the starting material, Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate, in ethanol within the round-bottom flask.
-
Saponification: Add an aqueous solution of sodium hydroxide to the flask. The mixture is then heated to reflux with stirring for approximately 15-30 minutes.[4]
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting ester.
-
Work-up: After cooling the reaction mixture to room temperature, the ethanol is typically removed under reduced pressure.
-
Acidification: The remaining aqueous residue is diluted with water and then acidified with a suitable acid (e.g., 1M HCl) until the pH is acidic, leading to the precipitation of the carboxylic acid product.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried to yield this compound. A reported yield for this step is 79%.[4]
Rationale and Self-Validation:
-
Causality: Sodium hydroxide acts as the nucleophile source (hydroxide ions) that attacks the electrophilic carbonyl carbon of the ester. Heating accelerates this saponification reaction. The process is self-validating as the product's insolubility in acidic aqueous media provides a straightforward and efficient method of separation from the reaction mixture.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques. Purity is often established at ≥95% via Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Further characterization can be achieved with Fourier-Transform Infrared (FTIR) spectroscopy to observe the characteristic carboxylic acid O-H and C=O stretches, and Mass Spectrometry (MS) to confirm the molecular weight.[5]
Key Applications and Biological Rationale
This compound is not typically an end-product but rather a high-value intermediate for constructing more complex, biologically active molecules.[1]
A Versatile Scaffold for Drug Discovery
The structure of this compound is a launchpad for extensive Structure-Activity Relationship (SAR) studies.[6] The carboxylic acid group provides a reactive site for amide coupling, while the indole ring and benzyloxy group can be modified to optimize target binding, selectivity, and pharmacokinetic properties.[6]
-
HIV-1 Integrase Inhibition: The parent indole-2-carboxylic acid scaffold is a known inhibitor of HIV-1 integrase.[2] The mechanism involves the chelation of two Mg²⁺ ions in the enzyme's active site by the nitrogen atom of the indole and the carboxylic acid group, preventing the catalytic activity required for viral replication.[2] This provides a strong mechanistic rationale for using this compound to develop novel anti-HIV agents.
-
Other Therapeutic Targets: Research has leveraged this scaffold to develop potent inhibitors of human steroid 5α-reductase type 2, relevant for conditions like benign prostatic hyperplasia.[3] Furthermore, derivatives have been synthesized and evaluated as ligands for the strychnine-insensitive N-methyl-D-aspartate (NMDA)-linked glycine receptor, a target for neurological disorders.[3]
Intermediate in Complex Organic Synthesis
Beyond its direct use in medicinal chemistry, the compound is a valuable tool for organic chemists. The carboxylic acid can be transformed into a wide range of functional groups (e.g., amides, esters, hydrazides), enabling the construction of intricate molecular architectures.[1][5] The benzyloxy group serves as a stable protecting group for the phenol, which can be selectively removed later in a synthetic sequence to reveal a reactive hydroxyl group for further functionalization.
Conclusion and Future Outlook
This compound stands out as a compound of significant strategic value for scientific research and development. Its proven utility as a key intermediate in the synthesis of bioactive molecules, particularly in oncology and virology, underscores its importance.[1][3] Future research will likely focus on expanding the library of derivatives built from this scaffold to probe new biological targets and develop next-generation therapeutics. Its potential in materials science for creating functional polymers also remains a promising, albeit less explored, avenue of investigation.[3] The combination of a privileged indole-2-carboxylic acid core with a versatile benzyloxy handle ensures its continued relevance in the field.
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- Synthesis, Characterization and Spectral Studies of Various Newer 4-Benzyloxy-1H-indole-2-carboxylic Acid (Arylidene)-hydrazide.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
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theoretical properties of 4-(benzyloxy)-1H-indole-2-carboxylic acid
An In-Depth Technical Guide to 4-(Benzyloxy)-1H-indole-2-carboxylic Acid: Theoretical Properties and Practical Applications
Introduction
This compound is a versatile heterocyclic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis.[1][2] Its molecular architecture, featuring a central indole core, a carboxylic acid functional group at the 2-position, and a benzyloxy substituent at the 4-position, makes it an invaluable scaffold for the development of novel therapeutic agents. The indole moiety is a well-established "privileged structure" in drug discovery, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It delves into the theoretical properties, synthesis, reactivity, and analytical characterization of this compound. Furthermore, it provides expert insights into its applications as a key building block in the design of bioactive molecules, particularly in oncology and neurology.[1][2] The strategic placement of the benzyloxy group not only influences the molecule's physicochemical properties, such as solubility and reactivity, but also offers a versatile handle for synthetic modification in structure-activity relationship (SAR) studies.[1][3]
Molecular Structure and Physicochemical Properties
The unique properties of this compound arise from the interplay of its three key functional components: the aromatic indole ring system, the acidic carboxyl group, and the bulky, lipophilic benzyloxy ether.
Caption: 2D Structure of this compound.
The indole core provides a rigid, planar scaffold that can engage in π-stacking interactions with biological targets. The carboxylic acid at the C2 position is a key hydrogen bond donor and acceptor and imparts acidic properties to the molecule, allowing for salt formation to modulate solubility. The benzyloxy group at the C4 position significantly increases lipophilicity and can be crucial for binding within hydrophobic pockets of target proteins.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source |
| CAS Number | 39731-09-4 | [1][2] |
| Molecular Formula | C₁₆H₁₃NO₃ | [1] |
| Molecular Weight | 267.28 g/mol | [1] |
| Appearance | Yellow to tan crystalline powder | [1] |
| Melting Point | 241-242 °C | [4] |
| Boiling Point (Predicted) | 531.1 ± 35.0 °C | [4] |
| Density (Predicted) | 1.342 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 4.51 ± 0.30 | [4] |
| Storage Conditions | 0-8 °C, protect from light | [1][5] |
Synthesis and Purification
The most common and direct synthesis of this compound involves the hydrolysis of its corresponding ester, typically the ethyl or methyl ester. This method is favored because the ester group serves as a robust protecting group for the carboxylic acid during the construction of the indole ring or other preceding synthetic steps.
Caption: General workflow for the synthesis via ester hydrolysis.
Experimental Protocol: Synthesis via Ester Hydrolysis
This protocol is based on a reported procedure for the saponification of the corresponding ethyl ester.[6]
-
Dissolution: Dissolve this compound ethyl ester (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 ratio).
-
Hydrolysis: Add an excess of sodium hydroxide (NaOH, e.g., 3.0-5.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux for a period of 30 minutes to 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the aqueous solution in an ice bath and acidify to a pH of ~2-3 by the slow addition of concentrated hydrochloric acid (HCl). A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration, washing thoroughly with cold water to remove inorganic salts.
-
Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from a suitable solvent system, such as ethanol/water or ethyl acetate. The final purity should be assessed by NMR, with a target of ≥ 95%.[1]
Causality: The use of a strong base (NaOH) and heat is necessary to drive the saponification of the sterically hindered ester. Acidification protonates the resulting carboxylate salt, causing the neutral, less water-soluble carboxylic acid to precipitate out of the aqueous solution, enabling its easy isolation.
Spectroscopic and Analytical Characterization
A robust analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound.
Caption: A typical analytical workflow for compound validation.
-
¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for structural verification. Expected signals include the acidic proton of the carboxylic acid (a broad singlet, >12 ppm), the indole N-H proton (a broad singlet, ~11-12 ppm), aromatic protons from both the indole and benzyl rings (typically 6.5-7.5 ppm), a singlet for the benzylic -CH₂- protons (~5.2 ppm), and a signal for the C3-H of the indole ring (~7.0-7.2 ppm).
-
¹³C NMR Spectroscopy: The carbon spectrum will show characteristic peaks for the carbonyl carbon (~165 ppm), aromatic carbons (~100-155 ppm), and the benzylic carbon (~70 ppm).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The expected exact mass for the molecular ion [M+H]⁺ would be approximately 268.0917. Common fragmentation patterns include the loss of the benzyl group (C₇H₇, 91 Da) or the carboxylic acid group (COOH, 45 Da).
-
Infrared (IR) Spectroscopy: Key stretches would include a broad O-H band (~2500-3300 cm⁻¹), the N-H stretch (~3300-3400 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), and C-O ether stretches (~1200-1250 cm⁻¹).
Chemical Reactivity and Synthetic Utility
The molecule possesses several reactive sites that can be selectively targeted for further chemical modification, making it a valuable synthetic intermediate.
Caption: Key reactive sites on this compound.
-
Carboxylic Acid Group (Blue): This is the most versatile functional group for derivatization. It readily undergoes standard coupling reactions to form amides (using coupling agents like EDC/HOBt or HATU) or esterification under acidic conditions (e.g., Fischer esterification).[7] This allows for the rapid generation of compound libraries for SAR exploration.
-
Indole N-H (Green): The nitrogen proton is weakly acidic and can be deprotonated with a suitable base (e.g., NaH) followed by reaction with an electrophile to achieve N-alkylation or N-acylation. This modification can influence the compound's pharmacokinetic properties.
-
Indole C3 Position (Yellow): The C3 position of the indole ring is electron-rich and typically susceptible to electrophilic substitution (e.g., Vilsmeier-Haack formylation, Mannich reaction). However, the C2-carboxyl group is deactivating, so these reactions may require more forcing conditions than with unsubstituted indoles.
-
Benzyloxy Ether (Red): The benzyl group is a common protecting group for phenols. It can be selectively removed via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the corresponding 4-hydroxy-1H-indole-2-carboxylic acid. This unmasks a phenol, which can be a critical pharmacophore for hydrogen bonding or a site for further functionalization.
Pharmacological Significance and Applications in Drug Discovery
Indole-2-carboxylic acid derivatives have been explored for a variety of therapeutic targets. While specific biological data for the title compound is not widely published, its structural motifs are present in compounds with known activities, highlighting its potential.
-
Scaffold for Target-Oriented Synthesis: It is primarily used as an intermediate in the synthesis of more complex molecules.[2] Researchers utilize it to build compounds for screening against various biological targets, especially in cancer and neurological disorders.[1]
-
HIV-1 Integrase Inhibition: The parent indole-2-carboxylic acid scaffold has been identified as an inhibitor of HIV-1 integrase, an essential enzyme for viral replication.[8] The core structure chelates magnesium ions in the enzyme's active site. The 4-benzyloxy group could be modified to explore interactions with adjacent pockets to enhance potency.
-
Glycine Receptor Ligands: Novel indole-2-carboxylates have been investigated as ligands for the strychnine-insensitive glycine receptor, which is associated with the NMDA receptor complex and is a target for neurological conditions.[2]
-
Steroid 5α-Reductase Inhibitors: Derivatives of this scaffold have also been designed as inhibitors of human steroid 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and other androgen-dependent conditions.[2]
The synthetic accessibility and the multiple points for diversification make this compound an attractive starting point for fragment-based drug discovery and lead optimization campaigns.
Safety and Handling
-
Precautionary Measures:
-
Avoid contact with skin and eyes. May cause irritation.[5]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
-
-
Stability: The compound is stable under normal conditions.[5]
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.[5]
-
Storage: Store in a cool, dry place, typically at 0-8 °C, and protect from light to prevent degradation.[1][5]
Conclusion
This compound is a compound of significant strategic importance in modern chemical and pharmaceutical research. Its theoretical properties—a blend of aromaticity, acidity, and lipophilicity—make it an ideal molecular scaffold. This guide has detailed its synthesis, characterization, and chemical reactivity, providing a framework for its effective utilization in the laboratory. For drug development professionals, its value lies in its role as a versatile building block, enabling access to a diverse chemical space of potential therapeutic agents for challenging targets in oncology, virology, and neurology. A thorough understanding of its fundamental properties is the cornerstone of its successful application in the pursuit of novel medicines.
References
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Chem-Impex. (n.d.). 4-Benzyloxyindole-2-carboxylic acid. Retrieved from [Link]
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SpectraBase. (n.d.). this compound - N(2)-(2'-hydroxybenzylidene)-hydrazide. Retrieved from [Link]
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J&K Scientific. (n.d.). 4-Benzyloxyindole-2-carboxylic acid | 39731-09-4. Retrieved from [Link]
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Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Electronic Supplementary Material (ESI) for Green Chemistry. (2012). The Royal Society of Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Characterization and Spectral Studies of Various Newer 4-Benzyloxy-1H-indole-2-carboxylic Acid (Arylidene)-hydrazide | Request PDF. Retrieved from [Link]
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PubChem. (n.d.). 7-(benzyloxy)-1H-indole-2-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). (2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid. Retrieved from [Link]
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Preprints.org. (2024). Synthesis and Characterization of Heterocyclic Compounds from Natural Carboxylic Acids: Evaluation of Their Antioxidant and Biol. Retrieved from [Link]
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RSC Publishing. (2022). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
-
ResearchGate. (2007). A Non-Classical Route to 2,3-Diiodoindoles from Indole-2-carboxylic Acids. Retrieved from [Link]
-
International Journal of Engineering, Science and Mathematics. (2017). REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY. Retrieved from [Link]
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Methodological & Application
synthesis protocol for 4-(benzyloxy)-1H-indole-2-carboxylic acid
An Application Note for the Synthesis of 4-(Benzyloxy)-1H-indole-2-carboxylic Acid
Authored by a Senior Application Scientist
This document provides a detailed, technically-grounded guide for the synthesis of this compound, a crucial building block in medicinal chemistry and pharmaceutical development.[1][2] Its structure is a key intermediate for creating complex therapeutic agents, particularly in oncology and neurology research.[2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring a reproducible and high-yielding protocol.
Strategic Overview: A Two-Step Approach
The synthesis of the title compound is most reliably achieved through a two-step sequence. This strategy prioritizes selectivity and ease of purification.
-
Step 1: O-Benzylation: The synthesis begins with the protection of the C4 phenolic hydroxyl group of a suitable precursor, ethyl 4-hydroxy-1H-indole-2-carboxylate. This is accomplished via a Williamson ether synthesis. The carboxylic acid is maintained in its ester form during this step to prevent unwanted side reactions, such as O-acylation.
-
Step 2: Saponification: The ethyl ester of the benzylated intermediate is then hydrolyzed under basic conditions to yield the final carboxylic acid. This classic saponification reaction is robust and typically proceeds with high efficiency.
This sequential approach ensures that the highly reactive benzyl group is introduced selectively at the desired position before the final carboxylic acid is revealed.
Visualizing the Synthetic Workflow
The following diagram illustrates the high-level workflow from the starting material to the final product.
Sources
Application Notes & Protocols: Leveraging 4-(Benzyloxy)-1H-indole-2-carboxylic Acid for the Synthesis of Novel Anti-Cancer Agents
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents, particularly in oncology.[1][2] Its unique electronic properties and ability to form key interactions with biological targets make it an invaluable starting point for drug design.[2] This document provides a detailed guide on the strategic use of 4-(benzyloxy)-1H-indole-2-carboxylic acid as a versatile building block for synthesizing potent anti-cancer agents. We will explore the rationale behind its selection, provide detailed, field-proven protocols for its derivatization into multi-targeting agents, and outline methodologies for their subsequent biological evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their pipeline of novel oncology therapeutics.
Introduction: The Strategic Value of the Indole Scaffold
The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of modern drug discovery. Several FDA-approved anti-cancer drugs, such as Sunitinib and Panobinostat, feature this heterocyclic motif, highlighting its clinical significance.[1] Indole derivatives exert their anti-cancer effects through a multitude of mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, induction of apoptosis, and modulation of key signaling pathways like PI3K/Akt/mTOR.[1][3][4]
This compound (CAS: 39731-09-4) is a particularly strategic starting material for several reasons:
-
C2-Carboxylic Acid Handle: The carboxylic acid at the 2-position is an ideal anchor for synthetic elaboration. It readily participates in robust and high-yielding amide bond formations, allowing for the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR).[5][6]
-
C4-Benzyloxy Protecting Group: The hydroxyl group at the 4-position can be a critical pharmacophoric element. The benzyloxy group serves as a stable and reliable protecting group, preventing unwanted side reactions during synthesis. Its subsequent removal via catalytic hydrogenation provides access to the free 4-hydroxy indole, a key step for creating final compounds or further diversifying the molecular scaffold.
-
Proven Bioactivity: Derivatives of indole-2-carboxylic acid have demonstrated potent anti-proliferative activities against a range of cancer cell lines, validating this core structure as a promising starting point for novel agent design.[7][8][9]
This guide will focus on a practical workflow, from initial synthesis to preliminary biological screening, providing the technical insights necessary for successful execution.
Target Pathway: Multi-Kinase Inhibition
Many cancers rely on aberrant signaling through protein kinase pathways for their growth, proliferation, and survival.[1] Developing compounds that can simultaneously inhibit multiple key kinases (e.g., EGFR, HER2, VEGFR-2) is a promising therapeutic strategy to overcome resistance and improve efficacy.[5] The indole scaffold is well-suited for designing such multi-targeting agents.
Below is a simplified representation of a signaling pathway often targeted by indole-based kinase inhibitors.
Caption: PI3K/Akt/mTOR pathway targeted by indole inhibitors.
Synthetic Workflow and Protocols
This section details the synthesis of a novel N-thiazolyl-indole-2-carboxamide derivative, a class of compounds shown to possess multi-target anti-cancer activity.[5]
Overall Synthetic Scheme
The workflow involves a standard amide coupling reaction, which is a cornerstone of medicinal chemistry for its reliability and versatility.
Caption: Synthetic workflow for indole-based anti-cancer agents.
Protocol: Amide Coupling
Objective: To synthesize N-(4-phenylthiazol-2-yl)-4-(benzyloxy)-1H-indole-2-carboxamide.
Materials:
-
2-Amino-4-phenylthiazole (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Add 2-Amino-4-phenylthiazole (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir for 5 minutes at room temperature.
-
Scientist's Note: DIPEA is a non-nucleophilic base used to neutralize the HCl salt formed during the reaction and maintain an optimal pH for the coupling reaction without interfering with the electrophile.
-
-
In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Scientist's Note: HATU is a highly efficient coupling reagent that activates the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine. Adding it at 0 °C helps to control the initial exotherm and minimize side reactions.
-
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with Ethyl Acetate (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Scientist's Note: The NaHCO₃ wash is crucial to remove any unreacted acidic starting material and acidic byproducts from the HATU reagent.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of Hexane/Ethyl Acetate as the eluent to afford the pure product.
Protocol: Debenzylation (Protecting Group Removal)
Objective: To synthesize the final active compound, 4-hydroxy-N-(4-phenylthiazol-2-yl)-1H-indole-2-carboxamide.
Materials:
-
N-(4-phenylthiazol-2-yl)-4-(benzyloxy)-1H-indole-2-carboxamide (1.0 eq)
-
Palladium on Carbon (Pd/C, 10 wt. %, ~0.1 eq by weight)
-
Tetrahydrofuran (THF) and Methanol (MeOH) (e.g., 1:1 mixture)
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
Procedure:
-
Dissolve the benzylated precursor in a suitable solvent mixture like THF/MeOH in a flask designed for hydrogenation.
-
Carefully add Pd/C to the solution.
-
Safety Precaution: Pd/C is flammable, especially when dry and in the presence of solvents. Handle in a well-ventilated fume hood and avoid ignition sources.
-
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Stir the reaction vigorously under a positive pressure of H₂ (typically a balloon) at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Once the reaction is complete, carefully vent the H₂ atmosphere and purge the flask with an inert gas (N₂ or Ar).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with MeOH or EtOAc.
-
Scientist's Note: The Celite pad prevents the fine palladium catalyst from passing through the filter paper. The filtered catalyst should be quenched carefully with water before disposal as it can be pyrophoric.
-
-
Concentrate the filtrate under reduced pressure to yield the final debenzylated product. Further purification by recrystallization or chromatography may be performed if necessary.
Characterization and Data Presentation
All synthesized compounds must be rigorously characterized to confirm their identity and purity.
| Technique | Purpose | Expected Observations |
| ¹H & ¹³C NMR | Structural Elucidation | Confirms the covalent structure, presence of key functional groups, and successful amide bond formation. |
| HRMS | Molecular Formula Confirmation | Provides a highly accurate mass measurement to confirm the elemental composition. |
| HPLC | Purity Assessment | Determines the purity of the final compound, which should typically be >95% for biological testing. |
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the anti-proliferative activity of the synthesized compounds against a human cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
MCF-7 human breast adenocarcinoma cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Synthesized indole derivatives (dissolved in DMSO to make stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
CO₂ incubator (37 °C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Mechanism Insight: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Sample Data Table
| Compound ID | Target | Cell Line | IC₅₀ (µM) |
| Doxorubicin (Control) | Topoisomerase II | MCF-7 | 0.85 |
| Compound A | Multi-Kinase | MCF-7 | 6.10[5] |
| Compound B | Multi-Kinase | MCF-7 | 5.25 |
Conclusion
This compound is a high-value, strategic starting material for the synthesis of novel anti-cancer agents. Its well-defined reactive handles allow for the systematic and efficient construction of diverse chemical libraries. The protocols outlined in this document provide a robust framework for synthesizing and evaluating new indole-2-carboxamide derivatives. By leveraging this building block, researchers can rapidly advance their drug discovery programs and explore new chemical space in the ongoing search for more effective and targeted cancer therapies.
References
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central.[Link]
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Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI.[Link]
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Basic mechanism of action for indole containing anti-lung cancer drugs. ResearchGate.[Link]
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Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. Bentham Science.[Link]
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Indole As An Emerging Scaffold In Anticancer Drug Design. AIP Publishing.[Link]
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Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega.[Link]
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Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. PubMed.[Link]
-
Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed.[Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed.[Link]
-
Synthesis, Characterization and Spectral Studies of Various Newer 4-Benzyloxy-1H-indole-2-carboxylic Acid (Arylidene)-hydrazide. ResearchGate.[Link]
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Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. MDPI.[Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.[Link]
-
Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities. PubMed.[Link]
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The Lynchpin of Indole Therapeutics: Synthesis and Application of 4-(Benzyloxy)-1H-indole-2-carboxylic Acid
In the landscape of modern medicinal chemistry and organic synthesis, the indole scaffold remains a cornerstone for the development of novel therapeutics. Its inherent biological activity and synthetic versatility have cemented its status as a privileged structure. Among the vast family of indole derivatives, 4-(benzyloxy)-1H-indole-2-carboxylic acid emerges as a pivotal building block, particularly for accessing a range of biologically active molecules. This technical guide provides an in-depth exploration of the applications of this versatile compound, complete with detailed experimental protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
The strategic importance of this compound lies in its dual functionality. The carboxylic acid at the 2-position serves as a versatile handle for a myriad of chemical transformations, including amidation, esterification, and decarboxylative couplings. Simultaneously, the benzyloxy group at the 4-position acts as a robust protecting group for the corresponding phenol, a common feature in many bioactive natural products and synthetic drugs. This allows for extensive manipulation of the indole core before a final deprotection step to unveil the active 4-hydroxyindole pharmacophore.
A Versatile Scaffold in Pharmaceutical Development
This compound is a key intermediate in the synthesis of a diverse array of pharmaceuticals.[1] Its utility spans from the development of anti-cancer agents to novel therapeutics targeting neurological disorders.[2] The indole-2-carboxylic acid moiety itself has been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors, where the carboxyl group can chelate with essential metal ions in the enzyme's active site.
One of the most significant applications of this building block is in the synthesis of selective androgen receptor modulators (SARMs). For instance, it is a potential precursor for molecules like GSK2881078, a nonsteroidal SARM investigated for the treatment of muscle weakness. While the proprietary synthesis of GSK2881078 is not fully disclosed in the public domain, the core structure, a substituted indole, highlights the relevance of functionalized indole-2-carboxylic acids in this therapeutic area.
Furthermore, the conversion of this compound to its corresponding carboxamide derivatives is a common strategy in drug discovery. Indole-2-carboxamides are known to exhibit a wide range of biological activities, including potent apoptotic antiproliferative effects in cancer cell lines and allosteric modulation of cannabinoid receptors.
Core Synthetic Transformations and Protocols
The true power of this compound is realized through its reactivity. The following sections detail key synthetic transformations, providing both the rationale behind the chosen methodologies and step-by-step protocols.
Amide Bond Formation: Accessing Bioactive Carboxamides
The formation of an amide bond is arguably the most frequent transformation of this compound in medicinal chemistry. This reaction is crucial for generating vast libraries of compounds for structure-activity relationship (SAR) studies. A variety of coupling reagents can be employed, each with its own advantages.
Mechanism of Amide Coupling: The general mechanism involves the activation of the carboxylic acid by a coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides, or an active ester). This intermediate is then susceptible to nucleophilic attack by an amine to form the stable amide bond. Additives like 1-hydroxybenzotriazole (HOBt) are often used to suppress side reactions and minimize racemization when chiral amines are used.
dot
Sources
Application Notes & Protocols: Strategic Derivatization of 4-(Benzyloxy)-1H-indole-2-carboxylic Acid for Drug Discovery
Abstract
This guide provides a detailed examination of the strategic derivatization of 4-(benzyloxy)-1H-indole-2-carboxylic acid, a key scaffold in medicinal chemistry. We present an in-depth analysis of fundamental synthetic transformations, focusing on amide bond formation and esterification, complete with field-proven protocols and the scientific rationale behind experimental choices. This document is tailored for researchers, scientists, and drug development professionals aiming to utilize this privileged core for synthesizing novel bioactive molecules. All protocols are designed for reproducibility and are supported by authoritative scientific literature.
Introduction: The 4-Benzyloxyindole Scaffold in Medicinal Chemistry
The indole ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4] The this compound scaffold is particularly valuable, offering a strategic entry point for library synthesis and lead optimization in drug discovery programs.[3][4] Its utility stems from two key structural features:
-
The 4-Position Benzyloxy Group: This moiety serves as a robust protecting group for the phenolic hydroxyl group. Its stability under many reaction conditions allows for selective modification of other parts of the molecule.[5] At a later synthetic stage, this group can be removed (debenzylated) to explore the role of the free hydroxyl in target engagement, a common strategy in structure-activity relationship (SAR) studies.[6]
-
The 2-Position Carboxylic Acid: This functional group is a versatile chemical handle, readily participating in a variety of transformations. It is an ideal anchor point for derivatization, most notably for forming amides and esters, which are prevalent linkages in biologically active compounds.[7][8]
This guide focuses on the two most impactful derivatization strategies for this scaffold: amide coupling and esterification, providing the mechanistic basis and practical protocols for their successful implementation.
Core Synthetic Strategies & Mechanistic Insights
The derivatization of this compound is centered on the reactivity of its carboxylic acid. A thorough understanding of the underlying reaction mechanisms is critical for optimizing reaction conditions and ensuring high yields and purity.
Amide Bond Formation: A Foundational Reaction
The creation of an amide bond between the indole-2-carboxylic acid and a primary or secondary amine is a fundamental and widely used transformation in organic synthesis.[9][10] A direct reaction is generally unfeasible due to the formation of a non-reactive ammonium carboxylate salt.[9] Therefore, the use of coupling agents is essential to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
Mechanism of Carbodiimide-Mediated Coupling:
A prevalent and effective class of coupling agents are carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which is favored for its water-soluble urea byproduct. The mechanism begins with the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to yield the desired amide.
To enhance efficiency and mitigate side reactions, such as the formation of an N-acylurea byproduct, an additive like 1-hydroxybenzotriazole (HOBt) is frequently included.[11] HOBt traps the O-acylisourea intermediate to form an activated ester. This new intermediate is more stable, less prone to side reactions, and still highly reactive towards the amine, leading to cleaner reactions and higher yields.[11]
Caption: EDC/HOBt-mediated amide coupling mechanism.
Esterification: A Tool for Prodrugs and Physicochemical Modulation
Esterification of the indole-2-carboxylic acid is another vital derivatization strategy. It is often used to increase a compound's lipophilicity to enhance cell permeability or to design prodrugs that can be hydrolyzed by endogenous esterases to release the active carboxylic acid in vivo.[12]
Steglich Esterification:
For substrates that may be sensitive to the harsh conditions of traditional acid-catalyzed methods, the Steglich esterification is a superior, mild alternative.[13] This method uses N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[13] Similar to amide coupling, DCC activates the carboxylic acid. DMAP then acts as a potent nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, which is readily attacked by the alcohol to form the ester.[13]
Experimental Protocols
The following protocols are robust starting points. Optimization may be necessary depending on the specific properties of the amine or alcohol used.
General Protocol for EDC/HOBt Mediated Amide Coupling
Materials:
-
This compound (1.0 eq)
-
Amine of choice (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (if using an amine salt, 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture for 30 minutes at room temperature to allow for pre-activation.
-
Amine Addition: Add the amine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add DIPEA (1.5 eq) to neutralize the salt and liberate the free amine.
-
Reaction: Stir the reaction at room temperature. Monitor its progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete in 4-16 hours.
-
Work-up: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure amide.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMF or DCM | Ensures all reactants are soluble and prevents premature hydrolysis of the activated ester. |
| Equivalents (Amine) | 1.1 eq | A slight excess helps drive the reaction to completion. |
| Equivalents (EDC/HOBt) | 1.2 eq | Ensures complete activation of the carboxylic acid, accounting for any minor degradation. |
| Temperature | 0 °C to Room Temp | Milder temperatures minimize potential side reactions and racemization for chiral substrates. |
General Protocol for Steglich Esterification
Materials:
-
This compound (1.0 eq)
-
Alcohol of choice (1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq), the alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
DCC Addition: Cool the solution to 0 °C using an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir. Monitor progress by TLC or LC-MS. Reactions are typically complete within 2-8 hours.
-
Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the insoluble DCU precipitate. Rinse the filter cake with a small amount of DCM.
-
Work-up: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
Caption: Experimental workflow for Steglich esterification.
Analytical Characterization of Derivatives
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized derivatives.
| Technique | Purpose | Expected Observations |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation. | Disappearance of the carboxylic acid proton (~12 ppm). Appearance of new signals corresponding to the coupled amine or alcohol moiety. |
| Mass Spectrometry (LC-MS, HRMS) | Molecular weight confirmation. | Observation of the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated mass of the product. |
| Infrared (IR) Spectroscopy | Functional group identification. | Disappearance of the broad O-H stretch of the carboxylic acid. Appearance of a strong C=O stretch for the amide (~1650 cm⁻¹) or ester (~1735 cm⁻¹). |
| Thin-Layer Chromatography (TLC) | Reaction monitoring and purity assessment. | A single spot with a different Rf value compared to the starting materials. |
Conclusion and Future Perspectives
The derivatization of this compound through amide coupling and esterification provides a powerful and flexible platform for generating diverse chemical libraries for drug discovery. The protocols detailed herein offer a solid foundation for these essential synthetic transformations. The benzyloxy group's potential for late-stage deprotection adds another layer of strategic depth, allowing for the exploration of key hydrophilic interactions. Future research can expand upon this scaffold by exploring other reactions, such as functionalization of the indole nitrogen or electrophilic aromatic substitution on the indole core, to further broaden the accessible chemical space.
References
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Synthesis, Characterization and Spectral Studies of Various Newer 4-Benzyloxy-1H-indole-2-carboxylic Acid (Arylidene)-hydrazide. (2025). ResearchGate. Retrieved from [Link]
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J&K Scientific LLC. 4-Benzyloxyindole | 20289-26-3. Retrieved from [Link]
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Nishiguchi, T., et al. (1989). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Heterocycles, 29(9), 1751. Retrieved from [Link]
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J&K Scientific. 4-Benzyloxyindole-2-carboxylic acid | 39731-09-4. Retrieved from [Link]
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Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids. Retrieved from [Link]
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Fisher Scientific. Amide Synthesis. Retrieved from [Link]
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Kotschy, A., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering. Retrieved from [Link]
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Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]
-
De, S., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(32), 4164-4167. Retrieved from [Link]
- I. T. Katritzky, A. R. (Ed.). (2010).
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Der Pharma Chemica. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Retrieved from [Link]
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G. S. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, 51(12), 2825-2832. Retrieved from [Link]
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Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Retrieved from [Link]
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Organic Chemistry Portal. Ester synthesis by esterification. Retrieved from [Link]
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Lookchem. ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS. Retrieved from [Link]
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EurekAlert!. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Retrieved from [Link]
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Semantic Scholar. Derivatization of carboxylic acids with 4-APEBA for detection by positive-ion LC-ESI-MS(/MS) applied for the analysis of prostanoids and NSAID in urine. Retrieved from [Link]
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Royal Society of Chemistry. Direct amide formation from unactivated carboxylic acids and amines. Retrieved from [Link]
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PubMed. Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. (2022). Retrieved from [Link]
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ResearchGate. A Non-Classical Route to 2,3-Diiodoindoles from Indole-2-carboxylic Acids. Retrieved from [Link]
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Application Note: The Reaction of 4-(Benzyloxy)-1H-indole-2-carboxylic Acid with Sodium Hydroxide in Ethanol
A Technical Guide to Salt Formation, Purification Strategies, and Protecting Group Stability
Introduction
4-(Benzyloxy)-1H-indole-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development. Its structure incorporates a versatile indole core, a carboxylic acid handle for further modification, and a benzyl ether protecting group. Understanding its reactivity, particularly with common laboratory reagents like sodium hydroxide, is fundamental for its synthesis, purification, and manipulation.
This application note provides a detailed scientific guide to the reaction of this compound with sodium hydroxide in an ethanolic solution. Contrary to a complex transformation, the primary event is a rapid and efficient acid-base neutralization. We will explore the mechanistic underpinnings of this reaction, its practical applications in forming the corresponding sodium salt and in purification workflows, and the critical stability of the benzyl ether protecting group under these conditions. This guide is intended for researchers and scientists who utilize indole derivatives and require a robust understanding of their chemical behavior.
Part 1: Core Chemical Principles
The Predominant Reaction: Acid-Base Neutralization
The most prominent feature of this compound in a basic environment is the acidic proton of its carboxylic acid group. Carboxylic acids are moderately acidic (typically with a pKa around 4-5) and react readily with strong bases like sodium hydroxide (NaOH).[1][2]
When NaOH is introduced in an ethanol solvent, the hydroxide ion (OH⁻) abstracts the acidic proton from the carboxylic acid, yielding the sodium salt—sodium 4-(benzyloxy)-1H-indole-2-carboxylate—and water.[2] This reaction is essentially instantaneous and quantitative. The resulting carboxylate salt exhibits significantly different physical properties from the parent acid, most notably increased polarity and solubility in aqueous or polar protic solvents.
Caption: Workflow for the synthesis of the sodium salt.
Application 2: Protocol for Purification via Acid-Base Extraction
This protocol is a classic and highly effective method for purifying the carboxylic acid from any non-acidic or neutral impurities that may be present after its synthesis.
Principle: The target acid is selectively converted to its water-soluble salt, allowing it to move into an aqueous phase. Neutral organic impurities remain in the organic phase and are washed away. The pure acid is then recovered by re-acidifying the aqueous phase, causing it to precipitate.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Liquid-Liquid Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a 1 M aqueous NaOH solution. Stopper the funnel and shake vigorously, venting frequently.
-
Phase Separation: Allow the layers to separate. The deprotonated carboxylate salt will be in the upper aqueous layer (if using ethyl acetate) or the lower aqueous layer (if using dichloromethane). Drain and collect the aqueous layer.
-
Back-Extraction (Optional): To maximize recovery, the organic layer can be extracted a second time with fresh aqueous NaOH solution. Combine the aqueous layers.
-
Re-acidification: Cool the combined aqueous layers in an ice bath. With vigorous stirring, slowly add a strong acid (e.g., 1 M or 2 M HCl) dropwise until the pH is ~2-3 (check with pH paper). The pure this compound will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.
-
Drying: Dry the purified solid in a vacuum oven to obtain the final product.
Caption: Workflow for purification via acid-base extraction.
Conclusion
The reaction of this compound with sodium hydroxide in ethanol is a foundational acid-base neutralization. This interaction is not a method for cleaving the robust benzyl ether protecting group but is instead a powerful tool for chemists. It allows for the facile synthesis of the corresponding sodium carboxylate salt to modify solubility and for the implementation of highly effective purification strategies based on differential solubility. A thorough understanding of these principles enables researchers to handle and purify this valuable intermediate with confidence and precision.
References
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The Versatile Scaffold: Application Notes on 4-(Benzyloxy)-1H-indole-2-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds and approved drugs. Its unique electronic properties and ability to form key interactions with biological targets have made it a cornerstone of drug discovery. Within this esteemed family, 4-(benzyloxy)-1H-indole-2-carboxylic acid has emerged as a particularly versatile and valuable building block. The presence of the benzyloxy group at the 4-position offers a strategic point for modification and influences the molecule's overall physicochemical properties, while the carboxylic acid at the 2-position provides a handle for derivatization and can act as a crucial pharmacophoric element, often engaging in essential interactions with target proteins.
This comprehensive guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. Moving beyond a simple recitation of facts, we will delve into the causality behind its use, providing detailed protocols and field-proven insights to empower researchers in their quest for novel therapeutics.
Core Applications in Drug Discovery
The utility of this compound spans multiple therapeutic areas, primarily serving as a key intermediate in the synthesis of compounds targeting cancer, infectious diseases, and inflammatory conditions. Its derivatives have shown promise as potent enzyme inhibitors and receptor modulators.
Antiviral Activity: Targeting HIV-1 Integrase
One of the most significant applications of the indole-2-carboxylic acid scaffold is in the development of HIV-1 integrase inhibitors.[1][2][3] Integrase is a crucial enzyme for the replication of HIV, catalyzing the insertion of the viral DNA into the host genome. Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a vital component of modern antiretroviral therapy.
The core structure of indole-2-carboxylic acid is capable of chelating the two magnesium ions present in the active site of the integrase enzyme, a key interaction for potent inhibition.[1][2] The 4-(benzyloxy) substituent can be further modified to enhance binding affinity and pharmacokinetic properties.
Mechanism of Action: HIV-1 Integrase Inhibition
The diagram below illustrates the proposed binding mode of an indole-2-carboxylic acid derivative within the active site of HIV-1 integrase. The carboxylic acid group coordinates with the two catalytic Mg²⁺ ions, while the indole scaffold and its substituents engage in hydrophobic and π-stacking interactions with key amino acid residues and the viral DNA.
Caption: Binding Mode of Indole-2-Carboxylic Acid Derivative in HIV-1 Integrase.
Anti-inflammatory Potential: Cyclooxygenase (COX) Inhibition
Derivatives of indole-2-carboxylic acid have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[4] COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which mediate pain, inflammation, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The indole scaffold can be tailored to achieve selective inhibition of COX-2, which is desirable to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.
Oncology: A Scaffold for Anti-Cancer Agents
The versatility of the this compound scaffold has been exploited in the design of novel anti-cancer agents. By modifying the core structure, researchers have developed compounds that can induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth and proliferation. For example, derivatives have been synthesized to target kinases and other proteins crucial for cancer cell survival.
Protocols for Synthesis and Biological Evaluation
Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step process, often starting from a substituted nitrotoluene. The Reissert indole synthesis is a classic and effective method for preparing indole-2-carboxylic acids.[5][6][7]
Workflow for the Synthesis of this compound
Caption: Synthetic route to this compound.
Protocol 1: Synthesis of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate (Reissert Synthesis Intermediate)
This protocol is adapted from established Reissert indole synthesis procedures.[5][6][8]
-
Condensation: To a solution of potassium ethoxide in anhydrous ethanol, add 6-benzyloxy-2-nitrotoluene.
-
Slowly add diethyl oxalate at a temperature maintained below 10°C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and acidify with dilute sulfuric acid to precipitate the crude ethyl 2-(6-benzyloxy-2-nitrophenyl)-2-oxoacetate.
-
Reductive Cyclization: Dissolve the crude intermediate in glacial acetic acid.
-
Add zinc dust portion-wise while maintaining the temperature below 40°C.
-
After the addition is complete, heat the mixture to 80-90°C for 1-2 hours.
-
Cool the reaction mixture and pour it into a large volume of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 4-(benzyloxy)-1H-indole-2-carboxylate.
Protocol 2: Hydrolysis to this compound
This protocol is based on standard ester hydrolysis procedures.[9][10]
-
Dissolve ethyl 4-(benzyloxy)-1H-indole-2-carboxylate in ethanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 2M).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry to yield this compound.
Biological Evaluation Protocols
Protocol 3: In Vitro HIV-1 Integrase Strand Transfer Assay
This is a representative protocol for evaluating the inhibitory activity of compounds against HIV-1 integrase.[11][12][13][14]
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, purified recombinant HIV-1 integrase enzyme, and a labeled (e.g., fluorescent) viral DNA substrate.
-
Compound Addition: Add varying concentrations of the test compound (dissolved in DMSO) to the wells. Include a positive control (e.g., Raltegravir) and a negative control (DMSO vehicle).
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Add a target DNA substrate to initiate the strand transfer reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Detection: Stop the reaction and detect the amount of integrated DNA using a suitable method (e.g., fluorescence plate reader).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 4: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for assessing COX-1 and COX-2 inhibition.[15][16][17][18][19]
-
Enzyme Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes in assay buffer containing a heme cofactor.
-
Compound Incubation: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compound or a reference inhibitor (e.g., celecoxib, indomethacin).
-
Pre-incubation: Incubate at room temperature for 10-15 minutes.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Reaction Termination and Detection: After a specific incubation time (e.g., 10 minutes) at 37°C, stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using a colorimetric or enzyme immunoassay (EIA) kit.
-
Data Analysis: Determine the IC₅₀ values for COX-1 and COX-2 inhibition and calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
Protocol 5: Cell Viability (MTT) Assay for Anticancer Activity
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[20][21][22][23]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.
Quantitative Data Summary
The following table summarizes the biological activities of various derivatives of indole-2-carboxylic acid, highlighting the potential of this scaffold.
| Compound/Derivative Class | Target | Activity (IC₅₀/GI₅₀) | Reference |
| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | 0.13 µM - 32.37 µM | [1][2] |
| N-substituted indole-2-carboxylic acid esters | COX-2 | Varies with substitution | [4] |
| 5-Chloro-indole-2-carboxylate derivatives | EGFR / Cancer Cell Lines | 29 nM - 74 nM | [20] |
| Indoline-2-carboxylic acid N-phenylamides | NF-κB | Varies with substitution | [24] |
| 6-Acetamido-indole-2-carboxylic acid derivatives | IDO1/TDO | 1.17 µM (IDO1), 1.55 µM (TDO) | [25] |
Conclusion and Future Perspectives
This compound has firmly established its role as a valuable and versatile scaffold in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives underscore its importance in the ongoing search for novel therapeutic agents. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, facilitating the exploration of this privileged structure and accelerating the discovery of new medicines for a range of human diseases. Future work in this area will likely focus on the development of more potent and selective derivatives with optimized pharmacokinetic profiles, further expanding the therapeutic potential of this remarkable indole scaffold.
References
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- J&K Scientific. (n.d.). 4-Benzyloxyindole-2-carboxylic acid.
- Abdulkareem, A. H., et al. (2023). MTT assay protocol. protocols.io.
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- Noland, W. E., & Baude, F. J. (1963).
- ChemicalBook. (n.d.). 4-BENZYLOXYINDOLE-2-CARBOXYLIC ACID synthesis.
- Canto, R. F. S., et al. (2018).
- Wikipedia. (n.d.). Reissert indole synthesis.
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- Lee, J. Y., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4620-4623.
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- Lee, J. Y., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4620-4623.
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Application Note & Protocol: Leveraging 4-(Benzyloxy)-1H-indole-2-carboxylic Acid for the Synthesis of Bioactive Indole-2-Carboxamides
Abstract: The indole nucleus is a cornerstone scaffold in medicinal chemistry, found in a vast array of pharmacologically active compounds.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of bioactive molecules utilizing 4-(benzyloxy)-1H-indole-2-carboxylic acid as a versatile starting material. We detail a robust and reproducible protocol for amide coupling, a foundational reaction in drug discovery, to generate a library of N-substituted indole-2-carboxamides. This guide emphasizes the rationale behind experimental choices, provides step-by-step procedures, and outlines methods for structural verification, thereby offering a complete workflow from synthesis to characterization.
Introduction: The Strategic Importance of the Indole Scaffold
The this compound moiety is a highly valuable building block in organic and medicinal chemistry.[3][4] Its structure is pre-functionalized with three key features: a reactive carboxylic acid at the C2 position, a protected hydroxyl group at the C4 position (via the benzyl ether), and a modifiable indole nitrogen. This strategic arrangement allows for systematic chemical exploration to develop novel therapeutic agents.
The carboxylic acid at C2 is an ideal handle for diversification, most commonly through the formation of amide bonds.[1] Indole-2-carboxamides, the resulting products, have demonstrated a remarkable breadth of biological activities, including promising results as:
-
Antituberculosis Agents: Targeting essential mycobacterial processes.[2][5]
-
Antiparasitic Compounds: Showing efficacy against pathogens like Trypanosoma cruzi.[6][7]
-
Enzyme Inhibitors: Including potent inhibitors of HIV-1 integrase.[8]
-
Ion Channel Modulators: Acting as agonists for channels such as TRPV1.[9]
The benzyloxy group at the C4 position serves a dual purpose. It acts as a protecting group for the phenol, preventing unwanted side reactions, and its lipophilic nature can influence the molecule's overall pharmacokinetic properties. This group can be readily removed in later synthetic steps if a free phenol is desired for structure-activity relationship (SAR) studies. This guide focuses on the foundational amide coupling step to create a diverse library of potential drug candidates.
Core Synthetic Strategy: Amide Bond Formation
The direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a non-reactive carboxylate salt.[10] Therefore, the synthesis of amides requires the "activation" of the carboxylic acid to make it more electrophilic. This is achieved using coupling reagents.
For this protocol, we have selected HATU (2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as the coupling agent.
Causality Behind the Choice of HATU:
-
High Efficiency: HATU is known for promoting rapid and clean amide bond formation, often resulting in high yields.[1][5]
-
Low Racemization: It is particularly advantageous when coupling chiral amines, as it minimizes the risk of epimerization.
-
Broad Substrate Scope: It is effective for coupling a wide variety of carboxylic acids and amines, including those that are sterically hindered or electronically deactivated.[11]
The reaction is performed in the presence of a non-nucleophilic base, typically DIPEA (N,N-Diisopropylethylamine) , which neutralizes the hexafluorophosphate salt generated during the activation step, driving the reaction forward.[5]
Caption: General workflow for HATU-mediated amide coupling.
Detailed Application Protocol: Synthesis of a Representative Carboxamide
This protocol details the synthesis of a model compound, N-aryl-4-(benzyloxy)-1H-indole-2-carboxamide.
Materials and Equipment
| Reagents & Solvents | Grade | Supplier (Example) | CAS Number | Notes |
| This compound | ≥95% | Sigma-Aldrich | 39731-09-4 | The core starting material.[12] |
| Substituted Aniline (e.g., 4-fluoroaniline) | ≥98% | Acros Organics | 371-40-4 | Amine coupling partner. |
| HATU | ≥98% | Chem-Impex | 148893-10-1 | Coupling reagent. |
| DIPEA | ≥99.5% | Alfa Aesar | 7087-68-5 | Non-nucleophilic base. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Fisher Scientific | 68-12-2 | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | 141-78-6 | Extraction solvent. |
| n-Hexane | ACS Grade | VWR | 110-54-3 | Chromatography eluent. |
| Deionized Water | N/A | In-house | 7732-18-5 | For workup. |
| Brine (Saturated NaCl solution) | N/A | In-house | 7647-14-5 | For workup. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | 7487-88-9 | Drying agent. |
| Equipment | ||||
| Round-bottom flask (25 mL or 50 mL) | ||||
| Magnetic stirrer and stir bars | ||||
| Nitrogen/Argon inlet | ||||
| Syringes and needles | ||||
| TLC plates (Silica gel 60 F₂₅₄) | ||||
| TLC developing chamber and UV lamp | ||||
| Separatory funnel | ||||
| Rotary evaporator | ||||
| Glass column for chromatography | ||||
| Silica gel for column chromatography (230-400 mesh) |
Step-by-Step Experimental Procedure
Caption: Detailed experimental workflow for amide synthesis.
1. Reaction Setup (Under Inert Atmosphere):
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 267 mg, 1.0 mmol, 1.0 equiv).
-
Add the desired amine (e.g., 4-fluoroaniline, 122 mg, 1.1 mmol, 1.1 equiv).
-
Seal the flask with a septum and purge with dry nitrogen or argon.
-
Add anhydrous DMF (5 mL) via syringe to dissolve the solids. Stir the solution at room temperature.
-
Expertise Note: An inert atmosphere is crucial to prevent atmospheric moisture from hydrolyzing the activated ester intermediate, which would lower the yield. Using a slight excess of the amine can help drive the reaction to completion.
2. Reagent Addition:
-
While stirring, add DIPEA (0.44 mL, 2.5 mmol, 2.5 equiv) dropwise via syringe. Stir for 5 minutes.
-
Expertise Note: DIPEA is added before HATU to ensure the reaction medium is basic, which facilitates both the activation step and the subsequent nucleophilic attack.
-
Add HATU (456 mg, 1.2 mmol, 1.2 equiv) portion-wise over 2 minutes. The reaction mixture may become slightly warm.
-
Trustworthiness Note: Adding the coupling reagent in portions helps to control any potential exotherm and ensures a smooth reaction.
3. Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting indole acid on a silica plate.
-
Eluent System: A typical mobile phase is 30-50% ethyl acetate in hexane.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The reaction is complete when the starting acid spot has been completely consumed (typically 2-4 hours).
4. Workup and Isolation:
-
Once the reaction is complete, pour the reaction mixture into a beaker containing deionized water (50 mL). This will often cause the product to precipitate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 40 mL) to remove residual DMF and water.
-
Expertise Note: The water quench is a critical step. It precipitates the organic product while dissolving the water-soluble byproducts of the coupling reaction (e.g., reacted HATU and DIPEA salts), simplifying purification.
5. Drying and Concentration:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which may be an off-white or pale yellow solid.
6. Purification:
-
Purify the crude solid using flash column chromatography on silica gel.
-
Slurry: Adsorb the crude product onto a small amount of silica gel.
-
Eluent: Use a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc) to elute the product.
-
Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to afford the pure N-substituted-4-(benzyloxy)-1H-indole-2-carboxamide.
Characterization of Synthesized Molecules
Verifying the identity, structure, and purity of the final compound is a non-negotiable step in synthesis. The following techniques are standard for characterizing the newly formed indole-2-carboxamide.
| Analytical Technique | Purpose | Expected Key Signals / Observations |
| FTIR Spectroscopy | Confirms formation of the amide bond. | Appearance of a strong C=O stretch at ~1650-1690 cm⁻¹. Disappearance of the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).[13] |
| ¹H NMR Spectroscopy | Confirms the overall proton framework and structure. | Appearance of a new N-H proton signal (amide, ~8-10 ppm). Characteristic signals for the indole, benzyloxy, and newly added amine substituent protons. |
| ¹³C NMR Spectroscopy | Confirms the carbon skeleton. | Appearance of the amide carbonyl carbon signal (~160-170 ppm).[13] Expected signals for all other carbons in the molecule. |
| Mass Spectrometry (MS) | Confirms the molecular weight. | A molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated molecular weight of the product.[9][14] |
| HPLC | Determines the final purity. | A single major peak indicating a high degree of purity (ideally >95%).[15] |
Bioactivity Context and Potential Therapeutic Pathways
The synthesized library of indole-2-carboxamides can be screened against various biological targets. The indole scaffold is a "privileged structure," meaning it is capable of binding to multiple, diverse receptors and enzymes. For instance, many kinase inhibitors, which are crucial in oncology, feature heterocyclic scaffolds like indole that can interact with the ATP-binding pocket of protein kinases.
Caption: Hypothetical inhibition of a kinase signaling pathway.
This diagram illustrates a common mechanism of action for indole-based drug candidates. The planar indole ring can mimic the adenine of ATP, allowing it to sit in the enzyme's active site and block the phosphorylation events that drive oncogenic signaling pathways. By systematically modifying the R-group on the amide nitrogen, researchers can fine-tune the molecule's potency, selectivity, and pharmacokinetic properties (ADME) to develop a lead candidate for further preclinical and clinical development.
References
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Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. RSC Publishing. [Link]
-
4-Benzyloxyindole-2-carboxylic acid | 39731-09-4. J&K Scientific. [Link]
-
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]
-
Synthesis of the target compounds indole‐2‐carboxamides (5). ResearchGate. [Link]
-
This compound - N(2)-(2'-hydroxybenzylidene)-hydrazide. SpectraBase. [Link]
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Synthesis, Characterization and Spectral Studies of Various Newer 4-Benzyloxy-1H-indole-2-carboxylic Acid (Arylidene)-hydrazide. ResearchGate. [Link]
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Amide Coupling. Biofilm Inhibitor Synthesis. [Link]
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]
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Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. Semantic Scholar. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH National Center for Biotechnology Information. [Link]
-
Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH National Center for Biotechnology Information. [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. [Link]
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Application Notes and Protocols for the Use of 4-(benzyloxy)-1H-indole-2-carboxylic Acid as an Analytical Standard
Abstract
This technical guide provides a comprehensive overview of 4-(benzyloxy)-1H-indole-2-carboxylic acid, detailing its application as a reference standard in analytical methodologies. Designed for researchers, scientists, and professionals in drug development, this document outlines the physicochemical properties, synthesis, and potential impurities of this compound. It further presents detailed, field-proven protocols for its use in High-Performance Liquid Chromatography (HPLC) for identification, purity assessment, and quantification of related indole-based active pharmaceutical ingredients (APIs). All methodologies are grounded in the principles of scientific integrity and are designed to be self-validating systems, adhering to the International Council for Harmonisation (ICH) guidelines.
Introduction: The Role of Indole-2-Carboxylic Acids in Pharmaceutical Research
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Specifically, derivatives of indole-2-carboxylic acid have garnered significant attention for their diverse biological activities. Recent research has highlighted their potential as potent inhibitors of HIV-1 integrase and as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are key targets in antiviral and cancer immunotherapy, respectively.
Given the therapeutic importance of this class of compounds, the need for well-characterized analytical standards is paramount for ensuring the quality, safety, and efficacy of new drug candidates. This compound serves as a crucial reference material in the development and quality control of such pharmaceuticals. Its stable, crystalline nature and distinct physicochemical properties make it an ideal standard for the calibration of analytical instruments and the validation of analytical methods.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct handling, storage, and application in analytical methods.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₃NO₃ | [Chem-Impex][1] |
| Molecular Weight | 267.28 g/mol | [Chem-Impex][1] |
| CAS Number | 39731-09-4 | [Chem-Impex][1] |
| Appearance | Yellow to tan crystalline powder | [Chem-Impex][1] |
| Melting Point | 241-242 °C | [ChemicalBook][2] |
| Storage Conditions | Store at 0-8 °C, protected from light | [Chem-Impex][1] |
| Solubility | Generally soluble in polar organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide. The solubility of carboxylic acids in organic solvents can be enhanced by the presence of water.[3] | General knowledge |
Synthesis and Potential Impurities
The quality of an analytical standard is intrinsically linked to its purity. Understanding the synthetic route is crucial for identifying potential process-related impurities. A common method for the synthesis of this compound involves the hydrolysis of its corresponding ethyl ester.[2]
Potential Impurities:
Based on this synthetic route, potential impurities that must be monitored include:
-
Starting Material: Unreacted this compound ethyl ester.
-
By-products of Hydrolysis: Impurities arising from incomplete or side reactions.
-
Reagents: Residual sodium hydroxide or ethanol.
-
Degradation Products: The indole nucleus can be susceptible to oxidation and degradation under harsh acidic or basic conditions, or upon exposure to light.[4]
A robust analytical method must be able to separate the main compound from these potential impurities to ensure an accurate assessment of its purity.
Application in HPLC Method Development and Validation
This compound is an ideal standard for the development and validation of HPLC methods for the analysis of related indole-2-carboxylic acid derivatives. The following section provides a representative protocol for a reverse-phase HPLC (RP-HPLC) method.
Representative RP-HPLC Method for Purity and Assay
This method is a scientifically sound, hypothetical protocol based on established principles for the analysis of indole-2-carboxylic acid derivatives. Method development and validation should be performed in accordance with ICH Q2(R1) guidelines.[5]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-15 min: 30-80% B, 15-17 min: 80% B, 17-18 min: 80-30% B, 18-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Rationale for Parameter Selection:
-
C18 Column: Provides good retention and separation for moderately polar to nonpolar compounds like indole derivatives.
-
Formic Acid in Mobile Phase: Improves peak shape and provides a suitable pH for the analysis of carboxylic acids.
-
Acetonitrile: A common organic modifier in RP-HPLC with good UV transparency and elution strength for indole-containing compounds.[6]
-
Gradient Elution: Necessary to elute a range of compounds with varying polarities, including the main analyte and potential impurities.
-
UV Detection at 280 nm: The indole chromophore typically exhibits strong absorbance around this wavelength. A full UV scan of the standard is recommended to determine the optimal wavelength.
Protocol for Preparation of Standard and Sample Solutions
Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent (Acetonitrile:Water, 50:50) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to volume with the diluent and mix well.
Working Standard Solution (e.g., 100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent and mix well.
Sample Solution (for Assay of an API):
-
Accurately weigh approximately 25 mg of the API sample.
-
Prepare a 1000 µg/mL stock solution and a 100 µg/mL working sample solution following the same procedure as for the standard.
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[5]
1. Specificity (Forced Degradation Study):
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the API.[4][7]
-
Acid Hydrolysis: Reflux the API in 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the API in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the API with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid API to 105°C for 24 hours.
-
Photolytic Degradation: Expose the API solution to UV light (254 nm) for 24 hours.
The chromatograms of the stressed samples should be compared with that of an unstressed sample. The method is considered specific if the peak for the main compound is well-resolved from any degradation product peaks.
2. Linearity:
Prepare a series of at least five concentrations of the reference standard over a range of 50% to 150% of the nominal working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy (Recovery):
Perform recovery studies by spiking a placebo (if analyzing a formulated product) or a known sample with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), in triplicate. The mean recovery should be within 98.0% to 102.0%.
4. Precision:
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of the standard solution at 100% of the nominal concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst. The RSD between the two sets of results should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
6. Robustness:
Evaluate the effect of small, deliberate variations in the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters (e.g., theoretical plates, tailing factor) should remain within acceptable limits.
Data Interpretation and Reporting
The use of this compound as a standard allows for the accurate quantification of the target analyte in a sample.
Assay Calculation:
The percentage assay of the analyte in a sample can be calculated using the following formula:
% Assay = (Peak Area of Sample / Peak Area of Standard) x (Concentration of Standard / Concentration of Sample) x Purity of Standard
Purity Calculation (Area Normalization):
The purity of a sample can be estimated by the area normalization method, assuming all impurities have a similar response factor to the main component:
% Purity = (Area of Main Peak / Total Area of all Peaks) x 100
For a more accurate purity determination, the use of relative response factors (RRFs) for known impurities is recommended.
Conclusion
This compound is a well-characterized and suitable reference standard for the development and validation of analytical methods for indole-2-carboxylic acid derivatives. Its use, in conjunction with robust, validated analytical protocols as outlined in this guide, is essential for ensuring the quality and consistency of these pharmaceutically important compounds. The provided methodologies, grounded in established scientific principles and regulatory guidelines, offer a reliable framework for researchers and quality control analysts.
References
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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MedCrave. (2016). Forced Degradation Studies. [Link]
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SciSpace. (2016). Forced Degradation Studies. [Link]
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Organic Syntheses. Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole. [Link]
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BioPharm International. (2011). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Chem-Impex. 4-Benzyloxyindole-2-carboxylic acid. [Link]
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MedCrave online. (2016). Forced Degradation Studies. [Link]
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National Center for Biotechnology Information. (n.d.). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. [Link]
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ResearchGate. (2021). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. [Link]
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ResearchGate. (2018). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link]
-
ResearchGate. (2015). Synthesis, Characterization and Spectral Studies of Various Newer 4-Benzyloxy-1H-indole-2-carboxylic Acid (Arylidene)-hydrazide. [Link]
-
National Center for Biotechnology Information. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]
-
National Center for Biotechnology Information. (n.d.). (2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid. [Link]
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ResearchGate. (2010). Solubility of benzilic acid in select organic solvents at 298.15 K. [Link]
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Universidade de Lisboa. (2018). LC-MS/MS method development for anti-oxidative biomarkers. [Link]
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Semantic Scholar. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
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Shimadzu. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. [Link]
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Biotage. (2023). Which injection solvents should I use for reversed-phase flash purification?. [Link]
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UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
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Scale-Up Synthesis of 4-(Benzyloxy)-1H-indole-2-carboxylic Acid: An In-Depth Technical Guide for Pharmaceutical and Chemical Development
This comprehensive guide provides a detailed exploration of the scale-up synthesis of 4-(benzyloxy)-1H-indole-2-carboxylic acid, a key intermediate in the development of various pharmaceutical agents. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth analysis of viable synthetic strategies, detailed experimental protocols, and critical considerations for process optimization and safety at scale. By elucidating the causality behind experimental choices and integrating field-proven insights, this guide aims to empower scientists to confidently and efficiently produce this valuable molecule.
Introduction: The Significance of this compound
Indole-2-carboxylic acid derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. The 4-benzyloxy substituent, in particular, serves as a protected form of a 4-hydroxyindole, a common motif in pharmacologically active agents, including those targeting serotonergic and other CNS receptors. The ability to synthesize this compound efficiently and on a large scale is therefore a critical step in the pipeline of many drug discovery and development programs. This guide will detail two of the most robust and widely adopted synthetic methodologies for this purpose: the Reissert Indole Synthesis and the Fischer Indole Synthesis.
Strategic Approaches to Synthesis
The selection of a synthetic route for scale-up depends on several factors including the availability and cost of starting materials, reaction robustness, scalability, safety, and impurity profile. Below, we dissect two primary strategies for the synthesis of this compound.
dot
Caption: Overview of primary synthetic routes.
Route A: The Reissert Indole Synthesis Approach
The Reissert indole synthesis is a powerful method for the preparation of indole-2-carboxylic acids starting from an appropriately substituted o-nitrotoluene.[1][2] This route is particularly attractive for scale-up due to the generally high yields and the commercial availability of the requisite starting materials. The overall strategy involves the condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.
dot
Caption: Reissert synthesis workflow.
Route B: The Fischer Indole Synthesis Approach
The Fischer indole synthesis is arguably the most famous and versatile method for constructing the indole nucleus.[3][4] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a ketone or aldehyde. For the synthesis of this compound, this would involve the reaction of 4-(benzyloxy)phenylhydrazine with a pyruvate derivative.
dot
Caption: Fischer synthesis workflow.
Detailed Experimental Protocols
The following protocols are designed with scalability in mind, incorporating best practices for safety, efficiency, and product quality.
Protocol 1: Scale-Up Synthesis via Reissert Indole Synthesis
This multi-step protocol begins with the commercially available 2-methyl-3-nitrophenol.
Step 1.1: Synthesis of 6-Benzyloxy-2-nitrotoluene
Reaction Principle: A standard Williamson ether synthesis is employed to protect the phenolic hydroxyl group as a benzyl ether. The use of a phase-transfer catalyst can be beneficial at larger scales to improve reaction rates and avoid harsh, anhydrous conditions.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 2-Methyl-3-nitrophenol | 153.14 | 10.0 | 65.3 |
| Benzyl bromide | 171.04 | 12.4 | 72.5 |
| Potassium carbonate (anhydrous) | 138.21 | 13.5 | 97.7 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 L | - |
Procedure:
-
To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add N,N-dimethylformamide (50 L), 2-methyl-3-nitrophenol (10.0 kg, 65.3 mol), and anhydrous potassium carbonate (13.5 kg, 97.7 mol).
-
Begin stirring the mixture and heat to 60-70 °C.
-
Slowly add benzyl bromide (12.4 kg, 72.5 mol) over 1-2 hours, maintaining the internal temperature below 80 °C. An exotherm may be observed.
-
After the addition is complete, maintain the reaction mixture at 70-80 °C for 4-6 hours, or until reaction completion is confirmed by a suitable in-process control (e.g., HPLC, TLC).
-
Cool the reaction mixture to room temperature and pour it into a separate vessel containing 200 L of cold water with stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 L).
-
Combine the organic extracts, wash with brine (2 x 30 L), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford pure 6-benzyloxy-2-nitrotoluene.
Step 1.2: Synthesis of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate
Reaction Principle: This step follows the classic Reissert condensation using a strong base like potassium ethoxide to deprotonate the methyl group of the nitrotoluene, which then attacks diethyl oxalate. The resulting intermediate undergoes reductive cyclization.[1][5]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 6-Benzyloxy-2-nitrotoluene | 243.26 | 10.0 | 41.1 |
| Diethyl oxalate | 146.14 | 7.2 | 49.3 |
| Potassium ethoxide | 84.16 | 4.15 | 49.3 |
| Ethanol (anhydrous) | 46.07 | 40 L | - |
| Palladium on carbon (10%) | - | 0.5 | - |
| Acetic acid | 60.05 | 20 L | - |
Procedure:
-
In a reactor under an inert atmosphere (e.g., nitrogen), prepare a solution of potassium ethoxide (4.15 kg, 49.3 mol) in anhydrous ethanol (40 L).
-
To this solution, add diethyl oxalate (7.2 kg, 49.3 mol) with stirring, maintaining the temperature at 20-25 °C.
-
Add a solution of 6-benzyloxy-2-nitrotoluene (10.0 kg, 41.1 mol) in anhydrous ethanol (20 L) dropwise over 1-2 hours, keeping the temperature below 30 °C.
-
Stir the resulting deep-colored mixture at room temperature for 12-16 hours.
-
Transfer the reaction mixture to a hydrogenation reactor.
-
Carefully add 10% palladium on carbon (0.5 kg) and acetic acid (20 L).
-
Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and stir vigorously at 40-50 °C until hydrogen uptake ceases.
-
Cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Filter the solid, wash with water, and dry. Recrystallize from ethanol to obtain pure ethyl 4-(benzyloxy)-1H-indole-2-carboxylate.
Step 1.3: Saponification to this compound
Reaction Principle: A standard ester hydrolysis using a base like sodium hydroxide in an alcoholic solvent.[6]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate | 295.33 | 10.0 | 33.9 |
| Sodium hydroxide | 40.00 | 2.7 | 67.8 |
| Ethanol | 46.07 | 50 L | - |
| Water | 18.02 | 20 L | - |
| Hydrochloric acid (concentrated) | 36.46 | As needed | - |
Procedure:
-
To a reactor, add ethanol (50 L) and water (20 L), followed by sodium hydroxide (2.7 kg, 67.8 mol).
-
Stir until the sodium hydroxide is dissolved, then add ethyl 4-(benzyloxy)-1H-indole-2-carboxylate (10.0 kg, 33.9 mol).
-
Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours, monitoring the reaction by HPLC or TLC.
-
Cool the reaction mixture to room temperature and filter if any solids are present.
-
Concentrate the filtrate under reduced pressure to remove most of the ethanol.
-
Dilute the remaining aqueous solution with water (50 L) and cool in an ice bath.
-
Slowly add concentrated hydrochloric acid with stirring to adjust the pH to 2-3.
-
The product will precipitate as a solid. Stir for an additional hour in the cold.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield this compound.
Protocol 2: Scale-Up Synthesis via Fischer Indole Synthesis
This route begins with the synthesis of the key 4-(benzyloxy)phenylhydrazine intermediate.
Step 2.1: Synthesis of 4-(Benzyloxy)phenylhydrazine
Reaction Principle: This intermediate can be prepared from 4-(benzyloxy)aniline via diazotization followed by reduction of the resulting diazonium salt.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 4-(Benzyloxy)aniline | 199.24 | 10.0 | 50.2 |
| Sodium nitrite | 69.00 | 3.8 | 55.2 |
| Hydrochloric acid (concentrated) | 36.46 | 15 L | - |
| Stannous chloride dihydrate (SnCl₂·2H₂O) | 225.65 | 28.3 | 125.5 |
Procedure:
-
In a reactor, suspend 4-(benzyloxy)aniline (10.0 kg, 50.2 mol) in a mixture of concentrated hydrochloric acid (15 L) and water (30 L).
-
Cool the mixture to 0-5 °C with constant stirring.
-
Slowly add a solution of sodium nitrite (3.8 kg, 55.2 mol) in water (10 L), keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate reactor, prepare a solution of stannous chloride dihydrate (28.3 kg, 125.5 mol) in concentrated hydrochloric acid (25 L) and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for an additional 2-3 hours at 0-5 °C.
-
Filter the precipitated hydrazine hydrochloride salt and wash with a small amount of cold water.
-
Suspend the salt in water and basify with a concentrated sodium hydroxide solution to pH 10-12 to liberate the free hydrazine base.
-
Extract the free base with a suitable organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer, and concentrate under reduced pressure to obtain 4-(benzyloxy)phenylhydrazine.
Step 2.2: Fischer Indolization to Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate
Reaction Principle: The synthesized hydrazine is reacted with ethyl pyruvate in the presence of an acid catalyst to form the indole ring.[7] The choice of acid and solvent is critical for optimizing the yield and minimizing side products.[8]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 4-(Benzyloxy)phenylhydrazine | 214.26 | 10.0 | 46.7 |
| Ethyl pyruvate | 116.12 | 6.5 | 56.0 |
| Ethanol (anhydrous) | 46.07 | 60 L | - |
| Sulfuric acid (concentrated) | 98.08 | 1 L | - |
Procedure:
-
In a reactor under a nitrogen atmosphere, dissolve 4-(benzyloxy)phenylhydrazine (10.0 kg, 46.7 mol) in anhydrous ethanol (60 L).
-
Add ethyl pyruvate (6.5 kg, 56.0 mol) and stir the mixture at room temperature for 1 hour to form the hydrazone in situ.
-
Slowly add concentrated sulfuric acid (1 L) to the mixture, controlling the exotherm by cooling.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-5 hours, monitoring for completion by HPLC or TLC.
-
Cool the reaction mixture to room temperature and pour it into a large volume of ice-water (200 L).
-
The crude product will precipitate. Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol to yield ethyl 4-(benzyloxy)-1H-indole-2-carboxylate.
Step 2.3: Saponification to this compound
This step is identical to Step 1.3 in the Reissert synthesis protocol.
In-Process Controls and Analytical Methods
For robust and reproducible scale-up, implementation of in-process controls (IPCs) is essential.
| Reaction Step | Analytical Technique | Monitored Parameter |
| Benzylation | HPLC, TLC | Disappearance of 2-methyl-3-nitrophenol |
| Reissert Condensation | HPLC, TLC | Formation of the oxoacetate intermediate |
| Reductive Cyclization | HPLC, ¹H NMR | Formation of the indole-2-carboxylate |
| Fischer Indolization | HPLC, TLC | Formation of the indole-2-carboxylate |
| Saponification | HPLC, TLC | Disappearance of the ester starting material |
High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis of reaction progress and purity assessment.[9] A typical reversed-phase method might use a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid.
Scale-Up Considerations and Troubleshooting
Heat Management: Both the Reissert and Fischer indole syntheses can be exothermic, particularly during the acid-catalyzed cyclization step in the Fischer synthesis and the initial condensation in the Reissert synthesis.[10] On a large scale, efficient heat dissipation is critical to prevent runaway reactions. This can be achieved through controlled addition of reagents, use of jacketed reactors with efficient cooling, and dilution of the reaction mixture.
Troubleshooting Low Yields:
-
Fischer Synthesis: Low yields can result from side reactions, especially with electron-donating groups on the phenylhydrazine, which can lead to N-N bond cleavage.[8] The choice of acid catalyst and reaction temperature are critical and may require optimization for a specific substrate.
-
Reissert Synthesis: Incomplete condensation can be a source of low yield. Ensuring anhydrous conditions and using a sufficiently strong base are crucial. The reduction step can also be sensitive to the catalyst and reaction conditions.
-
Hydrolysis: Incomplete hydrolysis can occur if the reaction time is too short or the amount of base is insufficient. Transesterification can be a side reaction if an alcohol other than the one corresponding to the ester is used as the solvent.
Purification and Crystallization:
The final product, being a carboxylic acid, can be purified by recrystallization from a suitable solvent system.[10][11] Common solvents for the crystallization of aromatic carboxylic acids include ethanol, acetic acid, or mixtures with water. The choice of solvent can significantly impact crystal morphology and purity.
Safety Considerations
Hazardous Reagents:
-
Benzyl Bromide: A lachrymator and irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Diethyl Oxalate: Harmful if swallowed and causes serious eye irritation.[12] Avoid inhalation and contact with skin and eyes.
-
Potassium Ethoxide/Sodium Hydride: Highly reactive and flammable solids. React violently with water. Must be handled under an inert atmosphere. The use of sodium hydride in solvents like DMF or DMSO at elevated temperatures can lead to runaway reactions and explosions.[12][13][14]
-
Hydrogen Gas: Highly flammable. Hydrogenation should be conducted in a designated area with appropriate safety measures, including proper ventilation and monitoring for leaks.
General Precautions:
-
All reactions should be conducted in appropriately sized reactors with adequate stirring and temperature control.
-
Pressure relief devices should be in place for reactions that may generate gas or have the potential for a runaway exotherm.
-
Appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves, should be worn at all times.
-
Emergency procedures, including access to safety showers, eyewash stations, and appropriate fire extinguishers (e.g., Class D for reactive metals), should be established.
Conclusion
The scale-up synthesis of this compound is a challenging yet achievable endeavor. Both the Reissert and Fischer indole synthesis routes offer viable pathways to this important pharmaceutical intermediate. Careful consideration of reaction conditions, diligent in-process monitoring, and a strong emphasis on safety are paramount for successful and efficient large-scale production. The protocols and insights provided in this guide are intended to serve as a robust foundation for process development and optimization, enabling researchers and scientists to confidently navigate the complexities of scaling up this valuable synthesis.
References
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- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Technical Support Center: Managing Exothermic Reactions in Indole Synthesis. BenchChem. (n.d.).
- Fischer indole synthesis. Wikipedia. (2023).
- DIETHYL OXAL
- US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
- Why Do Some Fischer Indoliz
- Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide.
- The Safe Use of Sodium Hydride On Scale. Scribd. (n.d.).
- Vilsmeier–Haack reaction. Wikipedia. (2023).
- Vilsmeier-Haack Reaction. Chemistry Steps. (n.d.).
- Fischer Indole Synthesis. Alfa Chemistry. (n.d.).
- Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing. (n.d.).
- Process Analytical Technology: Applications to the Pharmaceutical Industry. (n.d.).
- Fischer indole synthesis – Knowledge and References. Taylor & Francis. (n.d.).
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
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- Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. (n.d.).
- Process Analytical Technology (PAT)
- Vilsmeier formylation of 2-carboxyindoles and preparation of O-benzylhydroxyureas on solid phase. PubMed. (2002).
- Fischer Indole Synthesis Mechanism | Organic Chemistry. YouTube. (2025).
- Why are my ester hydrolysis not working : r/Chempros. Reddit. (2025).
- Crystalliz
- The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI). MDPI. (2022).
- Reissert indole synthesis. Wikipedia. (2023).
- Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. Agilent. (n.d.).
- Vilsmeier-Haack Reaction. Organic Chemistry Portal. (n.d.).
- A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. (2013).
- (PDF) Reissert Indole Synthesis.
- 4-Benzyloxyindole-2-carboxylic acid | 39731-09-4. J&K Scientific. (n.d.).
- Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. (n.d.).
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- reissert indole synt. Hive Tryptamine Chemistry. (n.d.).
- Fischer indole synthesis applied to the total synthesis of n
- 4-Benzyloxyindole-2-carboxylic acid. Chem-Impex. (n.d.).
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
- Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)
- Synthesis and biological evaluation of indoles. Der Pharma Chemica. (n.d.).
- Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. The Journal of Organic Chemistry. (n.d.).
- Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature.
- (2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid | C17H15NO4 | CID. PubChem. (n.d.).
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protecting group strategies for indole-2-carboxylic acids
An In-Depth Guide to Protecting Group Strategies for Indole-2-Carboxylic Acids
For researchers, medicinal chemists, and professionals in drug development, the indole-2-carboxylic acid scaffold is a cornerstone of innovation. Found in numerous biologically active molecules, its synthesis and modification are of paramount importance. However, the inherent reactivity of both the indole nitrogen (N-H) and the carboxylic acid (-COOH) presents significant synthetic challenges. This guide provides a detailed exploration of protecting group strategies, offering field-proven insights and step-by-step protocols to navigate the complexities of manipulating this versatile molecule.
The Synthetic Challenge: Why Protection is Necessary
The indole-2-carboxylic acid molecule contains two primary reactive sites:
-
The Indole Nitrogen (N-H): The N-H proton is weakly acidic and the nitrogen atom is nucleophilic. This site is susceptible to a variety of reactions, including unwanted alkylation, acylation, and oxidation. N-protection is often essential to prevent side reactions and can be used to direct lithiation to other positions on the indole ring.[1]
-
The Carboxylic Acid (-COOH): The acidic proton can interfere with base-catalyzed reactions, while the carbonyl group is susceptible to nucleophilic attack. Protection of this group, typically by conversion to an ester, is crucial for reactions involving strong bases or nucleophiles.[2][3]
Effective synthesis often requires the selective modification of other parts of the molecule, necessitating a robust and often orthogonal protecting group strategy. Orthogonal protection is a powerful approach that allows for the selective removal of one protecting group in the presence of others, enabling complex, multi-step synthetic sequences.[3][4]
Part 1: Protection of the Indole Nitrogen (N-H)
Choosing the right protecting group for the indole nitrogen depends on the planned synthetic route, particularly the stability required and the conditions for its eventual removal.
Decision Framework for N-H Protection
Caption: Selecting an appropriate COOH protecting group.
Alkyl Esters (Methyl, Ethyl)
These are the simplest and most common ester protecting groups, typically formed under acidic conditions and removed by base-catalyzed hydrolysis (saponification).
[5]Protocol 5: Fischer Esterification to form Ethyl Indole-2-carboxylate
-
Rationale: In the presence of a catalytic amount of strong acid, the carboxylic acid is protonated, making it more electrophilic for attack by the alcohol (ethanol). The reaction is reversible and is driven to completion by using an excess of the alcohol as the solvent. *[6] Reagents & Materials:
-
Indole-2-carboxylic acid
-
Ethanol (EtOH), absolute
-
Concentrated Sulfuric Acid (H₂SO₄)
-
-
Procedure:
-
Suspend indole-2-carboxylic acid (1.0 eq) in absolute ethanol.
-
Cool the mixture in an ice bath and slowly add concentrated H₂SO₄ (0.1-0.2 eq).
-
Heat the reaction mixture to reflux for 4-8 hours, until TLC indicates the consumption of the starting material.
-
-
Work-up & Purification:
-
Cool the reaction mixture and reduce the volume of ethanol under vacuum.
-
Pour the residue into ice water and neutralize with a saturated solution of NaHCO₃.
-
The product may precipitate and can be collected by filtration. Alternatively, extract with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate to obtain the ethyl ester.
-
Protocol 6: Saponification of an Ethyl Ester
-
Rationale: The ester is hydrolyzed under basic conditions (e.g., NaOH or KOH) via nucleophilic acyl substitution to yield the carboxylate salt, which is then protonated with acid to regenerate the carboxylic acid. *[7] Reagents & Materials:
-
Ethyl indole-2-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol/Water mixture
-
1M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the ester (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of NaOH (1.5-2.0 eq).
-
Heat the mixture to reflux for 1-4 hours.
-
-
Work-up & Purification:
-
Cool the reaction and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH ~2 with 1M HCl.
-
The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Benzyl (Bn) Ester
Benzyl esters are valuable because they are stable to both acidic and basic conditions but can be cleaved under mild, neutral conditions by catalytic hydrogenolysis.
[5]Protocol 7: Deprotection of a Benzyl Ester by Hydrogenolysis
-
Rationale: In the presence of a palladium catalyst and a hydrogen source, the benzyl C-O bond is cleaved to release the carboxylic acid and toluene.
-
Reagents & Materials:
-
Benzyl indole-2-carboxylate
-
Palladium on carbon (Pd/C, 10 wt%)
-
Hydrogen gas (H₂) or a transfer hydrogenation source like ammonium formate
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
-
Procedure:
-
Dissolve the benzyl ester (1.0 eq) in methanol.
-
Carefully add Pd/C (5-10 mol%) under an inert atmosphere.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon) with vigorous stirring.
-
Stir at room temperature for 2-16 hours.
-
-
Work-up & Purification:
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.
-
tert-Butyl (tBu) Ester
The tert-butyl ester is stable to basic conditions and hydrogenolysis, making it orthogonal to alkyl and benzyl esters. It is removed under acidic conditions.
[5]Protocol 8: Deprotection of a tert-Butyl Ester
-
Rationale: This mechanism is identical to the cleavage of an N-Boc group, proceeding via acid-catalyzed formation of a stable tert-butyl cation.
-
Reagents & Materials:
-
tert-Butyl indole-2-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the t-butyl ester (1.0 eq) in DCM.
-
Add an excess of TFA (e.g., a 1:1 mixture of TFA:DCM).
-
Stir at room temperature for 1-4 hours.
-
-
Work-up & Purification:
-
Remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene can help remove residual TFA).
-
The resulting carboxylic acid is often pure enough for the next step or can be purified by crystallization or chromatography.
-
| COOH Protecting Group | Installation Conditions | Cleavage Conditions | Stability |
| Methyl/Ethyl Ester | H⁺, ROH (MeOH/EtOH) | Base (NaOH/KOH), H₂O | Stable to acid, hydrogenolysis. Labile to base. |
| Benzyl (Bn) Ester | Benzyl bromide, Base | H₂, Pd/C | Stable to acid and base. Labile to hydrogenolysis. |
| tert-Butyl (tBu) Ester | Isobutylene, H⁺ or (Boc)₂O | TFA/DCM or HCl | Stable to base, hydrogenolysis. Labile to strong acid. |
| Silyl Ester (TMS) | TMSCl, Base | Mild aqueous acid/base | Very labile. Used for temporary protection. |
Part 3: Orthogonal Strategies in Action
The true power of protecting groups is realized when they are used in orthogonal combinations to achieve complex molecular architectures.
Workflow: Selective Functionalization using Orthogonal Protection
Consider a synthetic goal requiring modification at the C5 position of the indole ring via bromination, followed by a Suzuki coupling, without affecting the carboxylic acid, which will later be converted to an amide.
Caption: Orthogonal strategy for selective synthesis.
In this example:
-
The N-Boc group protects the indole nitrogen and is stable to the basic conditions of esterification and the conditions of Suzuki coupling.
-
The Benzyl ester protects the carboxylic acid and is stable to the acidic deprotection of the Boc group.
-
This orthogonality allows for the selective, stepwise deprotection and final functionalization, which would be impossible without this strategy.
Conclusion
The successful synthesis and modification of indole-2-carboxylic acids are critically dependent on the judicious selection and application of protecting groups. By understanding the stability and cleavage conditions for various N-H and -COOH protecting groups, researchers can design elegant and efficient synthetic routes. The principles of orthogonality are not merely theoretical but are essential practical tools that unlock the potential to create complex, novel molecules for drug discovery and beyond. This guide serves as a foundational resource, providing both the strategic framework and the detailed protocols necessary to master the chemistry of this important heterocyclic scaffold.
References
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Catalytic Transfer Hydrogenation for Debenzylation of Benzyloxyindoles: Application Notes and Protocols
Introduction: The Strategic Importance of N-Unsubstituted Indoles
The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic bioactive compounds.[1][2][3] The synthesis of these complex molecules often necessitates the use of protecting groups for the indole nitrogen to modulate reactivity and prevent unwanted side reactions. The benzyl group is a frequently employed protecting group due to its robustness under various synthetic conditions. However, the ultimate biological activity of many indole-based pharmaceuticals requires a free N-H group. Therefore, the efficient and clean removal of the N-benzyl group is a critical step in the synthetic pathway.
Catalytic Transfer Hydrogenation (CTH) has emerged as a powerful and practical alternative to traditional catalytic hydrogenation, which utilizes flammable and often high-pressure hydrogen gas.[4][5] CTH offers a safer, more convenient, and often more selective method for debenzylation by generating hydrogen in situ from a donor molecule in the presence of a heterogeneous catalyst.[5][6][7] This guide provides a comprehensive overview of the principles, practical considerations, and detailed protocols for the successful debenzylation of benzyloxyindoles using CTH.
The Mechanism of Catalytic Transfer Hydrogenation
Catalytic Transfer Hydrogenation operates through the transfer of hydrogen atoms from a donor molecule to the substrate, mediated by a metal catalyst, most commonly palladium on carbon (Pd/C).[8][9] The process circumvents the need for gaseous hydrogen, enhancing laboratory safety and simplifying the experimental setup.[4][5]
The generally accepted mechanism involves the following key steps:
-
Adsorption and Activation of the Hydrogen Donor: The hydrogen donor molecule (e.g., ammonium formate, formic acid, triethylsilane) adsorbs onto the surface of the palladium catalyst.
-
Hydrogen Generation: The catalyst facilitates the decomposition of the hydrogen donor, generating active hydrogen species on the palladium surface. For instance, ammonium formate decomposes into formic acid and ammonia, and the formic acid subsequently decomposes to produce hydrogen.
-
Substrate Adsorption: The benzyloxyindole substrate adsorbs onto the catalyst surface.
-
Hydrogenolysis: The adsorbed hydrogen species react with the adsorbed benzyloxyindole, leading to the reductive cleavage of the N-benzyl bond.
-
Product Desorption: The debenzylated indole product and the toluene byproduct desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.
Caption: Generalized mechanism of Catalytic Transfer Hydrogenation for debenzylation.
Key Experimental Parameters: A Guide to Rational Optimization
The success of a CTH debenzylation reaction hinges on the careful selection and optimization of several key parameters.
The Catalyst: Palladium on Carbon (Pd/C) and its Alternatives
Palladium on carbon (Pd/C) is the most widely used catalyst for CTH debenzylation due to its high activity, stability, and ease of handling.[8][10]
-
Catalyst Loading: A typical loading of 10% Pd/C (by weight of the substrate) is a good starting point.[10][11] For challenging substrates or to accelerate the reaction, this can be increased. However, excessively high loadings can lead to increased cost and potential side reactions.
-
Pearlman's Catalyst (Pd(OH)₂/C): For substrates containing basic nitrogen heterocycles like indoles, catalyst poisoning can be a significant issue.[12] The indole nitrogen can coordinate to the palladium surface, inhibiting its catalytic activity. Pearlman's catalyst is often more effective in these cases as it is more resistant to poisoning by nitrogenous compounds.[10][12]
The Hydrogen Donor: Choosing the Right Reagent
The choice of hydrogen donor is critical and can significantly impact reaction efficiency, selectivity, and workup.
| Hydrogen Donor | Typical Equivalents | Advantages | Disadvantages |
| Ammonium Formate | 3-5 | Highly effective, readily available, inexpensive.[8][11] | Can sometimes lead to the formation of formate salts with basic products.[13] |
| Formic Acid | 3-5 | Effective, can protonate basic nitrogens, mitigating catalyst poisoning.[5][6][14] | Acidic conditions may not be suitable for acid-sensitive substrates. |
| Triethylsilane (TES) | 2-4 | Mild, neutral conditions, rapid reactions.[15][16][17] | Can be more expensive than other donors. |
| Cyclohexene | 10-20 | Mild conditions, byproduct (benzene) is volatile.[18] | Often requires higher temperatures and larger excess. |
The Solvent: More Than Just a Medium
The solvent plays a crucial role in substrate solubility, catalyst dispersion, and reaction kinetics.
-
Protic Solvents: Methanol and ethanol are the most common solvents for CTH with ammonium formate or formic acid.[10][11][19] They are excellent at dissolving the hydrogen donors and facilitating proton transfer.
-
Aprotic Solvents: Tetrahydrofuran (THF) and ethyl acetate can also be used, particularly with donors like triethylsilane.
-
Acidic Additives: In cases of suspected catalyst poisoning, the addition of a small amount of a mild acid like acetic acid to an alcohol solvent can protonate the indole nitrogen, reducing its coordination to the palladium catalyst and improving the reaction rate.[10][12][20]
Experimental Protocols
Safety First: Palladium on carbon is pyrophoric, especially after use when it is dry and saturated with hydrogen.[21][22] Always handle it in a well-ventilated fume hood and keep it wet with solvent.[21][23] After the reaction, the catalyst should be filtered and immediately quenched with water to prevent ignition.[21][22]
Caption: A generalized workflow for CTH debenzylation of benzyloxyindoles.
Protocol 1: Debenzylation using Palladium on Carbon and Ammonium Formate
This is a robust and widely applicable protocol for the debenzylation of many benzyloxyindoles.
Materials:
-
Benzyloxyindole substrate
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous Ammonium Formate
-
Methanol or Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Celite® or another filter aid
-
Standard filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the benzyloxyindole (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate).
-
Catalyst Addition: To the stirred solution, carefully add 10% Pd/C (typically 10-20% by weight of the substrate).[4]
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 2-3 minutes.
-
Hydrogen Donor Addition: Add anhydrous ammonium formate (3-5 equivalents per benzyl group) to the reaction mixture in one portion.[4] The addition may cause some effervescence.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-4 hours.
-
Work-up: Upon completion, allow the reaction to cool to room temperature. Filter the mixture through a pad of Celite® to carefully remove the palladium catalyst.[4] Caution: Do not allow the filter cake to dry out. Wash the filter cake with the reaction solvent.
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude product can be purified by standard methods such as column chromatography or recrystallization.
Protocol 2: Debenzylation using Palladium on Carbon and Triethylsilane
This protocol is particularly useful for substrates that are sensitive to acidic or basic conditions.
Materials:
-
Benzyloxyindole substrate
-
10% Palladium on Carbon (Pd/C)
-
Triethylsilane (TES)
-
Methanol or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Celite® or another filter aid
-
Standard filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the benzyloxyindole (1.0 eq) in methanol or THF (10-20 mL per gram of substrate).
-
Catalyst Addition: To the stirred solution, carefully add 10% Pd/C (10-20% by weight of the substrate).
-
Hydrogen Donor Addition: Add triethylsilane (2-4 equivalents) dropwise to the stirred suspension at room temperature.[16] Effervescence is typically observed upon addition.
-
Reaction: Stir the reaction at room temperature. These reactions are often rapid and can be complete in as little as 10-60 minutes.[16] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Reaction | - Catalyst poisoning by the indole nitrogen.[12]- Poor quality or inactive catalyst.- Insufficient amount of hydrogen donor. | - Add a small amount of acetic acid (1-5% v/v) to the reaction mixture.[12][20]- Use Pearlman's catalyst (Pd(OH)₂/C).[12]- Use a fresh batch of catalyst.- Increase the equivalents of the hydrogen donor. |
| Side Reactions (e.g., Ring Saturation) | - Overly harsh reaction conditions (high temperature, prolonged reaction time).- Highly active catalyst. | - Lower the reaction temperature.- Monitor the reaction closely and stop it as soon as the starting material is consumed.- Consider using a milder hydrogen donor like triethylsilane. |
| Difficulty in Product Isolation | - Formation of formate salts with basic products. | - During workup, perform an aqueous wash with a mild base (e.g., saturated NaHCO₃ solution) to neutralize any remaining acid and free the amine product. |
| Pyrophoric Catalyst Handling Issues | - Catalyst drying out during filtration. | - Keep the catalyst slurry wet with solvent at all times.[21]- After filtration, immediately quench the filter cake with water.[21] |
Conclusion
Catalytic transfer hydrogenation is a safe, efficient, and versatile method for the debenzylation of benzyloxyindoles, a crucial transformation in the synthesis of many pharmaceutically relevant compounds. By understanding the underlying mechanism and carefully selecting the catalyst, hydrogen donor, and solvent, researchers can achieve high yields of the desired N-unsubstituted indoles. The protocols and troubleshooting guide provided herein serve as a practical resource for the successful implementation of this important synthetic methodology.
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Mandal, P. K., & McMurray, J. S. (2007). Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. Journal of Organic Chemistry, 72(17), 6599–6601. [Link]
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Li, H., et al. (2020). Recent advances in heterogeneous catalytic transfer hydrogenation/hydrogenolysis for valorization of biomass-derived furanic compounds. RSC Advances, 10(73), 44825-44846. [Link]
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Banik, B. K. (2005). VERSATILE CATALYTIC TRANSFER HYDROGENATIONS IN ORGANIC SYNTHESIS. ScholarWorks @ UTRGV. [Link]
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Al-Shameri, A., et al. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Molecules, 28(22), 7586. [Link]
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Mandal, P. K., & McMurray, J. S. (2007). Pd−C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. The Journal of Organic Chemistry, 72(17), 6599-6601. [Link]
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Al-Shameri, A., et al. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. National Center for Biotechnology Information. [Link]
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Kolar, K. (2018). Transfer Hydrogenation with Non-toxic Metals for Drug Synthesis. In Sustainable Catalysis in Ionic Liquids (pp. 149-180). [Link]
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Ahlsten, N., et al. (2026). Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. Molecules, 31(1), 64. [Link]
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He, J., et al. (2019). Heterogeneous Catalytic Transfer Hydrogenation as an Effective Pathway in Biomass Upgrading. ACS Catalysis, 9(10), 8896-8927. [Link]
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Morris, R. H. (2016). Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines. Nature Protocols, 11(8), 1486-1497. [Link]
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Bolshan, Y., & Batey, R. A. (2013). Transfer Hydrogenations of Alkenes with Formate on Pd/C: Synthesis of Dihydrocinchona Alkaloids. Organic Syntheses, 90, 93-106. [Link]
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Mandal, P. K., & McMurray, J. S. (2007). Pd−C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. Request PDF. [Link]
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Al-Shameri, A., et al. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. ResearchGate. [Link]
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Mandal, P. K., & McMurray, J. S. (2007). Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. Organic Chemistry Portal. [Link]
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Paryzek, Z., Koenig, H., & Tabaczka, B. (2003). Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds. Synthesis, 2003(13), 2023-2026. [Link]
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Tike, M. A., & Mahajani, V. V. (2007). Studies in catalytic transfer hydrogenation of soybean oil using ammonium formate as donor over 5% Pd/C catalyst. ResearchGate. [Link]
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Blacker, J., & Clarke, I. (2007). Manufacture of Asymmetric Hydrogenation Catalysts. Pharmaceutical Technology, 31(10). [Link]
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Mandal, P. K., & McMurray, J. S. (2007). Pd-C-induced catalytic transfer hydrogenation with triethylsilane. Semantic Scholar. [Link]
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Nanjing HjChem. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Nanjing HjChem. [Link]
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Nahlé, A., et al. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(4), 19-27. [Link]
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Mao, Y., et al. (2018). Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride. ACS Catalysis, 8(4), 3216-3221. [Link]
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University of Rochester. (n.d.). Hydrogenation SOP. University of Rochester. [Link]
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Al-Shameri, A., et al. (2023). Hydrogen Sources in Catalytic Transfer Hydrogenation. Encyclopedia.pub. [Link]
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Stanford Environmental Health & Safety. (n.d.). HYDROGENATION EXPLOSION. Stanford University. [Link]
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Nahlé, A., et al. (2016). Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry. [Link]
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Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. [Link]
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Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1383. [Link]
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Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. [Link]
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Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Semantic Scholar. [Link]
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Yakukhnov, S. A., & Ananikov, V. P. (2018). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. Advanced Synthesis & Catalysis, 360(16), 3098-3104. [Link]
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Dr. Bob. (2014). Help with debenzylation of N-Benzyl. Sciencemadness.org. [Link]
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Szostak, M., et al. (2015). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 20(4), 5431-5460. [Link]
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Wang, Y., et al. (2020). Base-Promoted Tandem Synthesis of 2-Substituted Indoles and N-Fused Polycyclic Indoles. Organic Letters, 22(15), 5944-5948. [Link]
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Ram, S., & Spicer, L. D. (1987). CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Rhodium.ws. [Link]
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Barjola, A., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5649. [Link]
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Rewolinski, M. S., et al. (2000). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 41(31), 5973-5975. [Link]
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Reynolds, N. T., & Rovis, T. (2007). N-Heterocyclic Carbene-Catalyzed Synthesis of 2-Aryl Indoles. Journal of the American Chemical Society, 129(28), 8682-8683. [Link]
-
Wang, Y., et al. (2023). General Synthesis of N-Alkylindoles from N, N-Dialkylanilines via [4 + 1] Annulative Double C-H Functionalization. Journal of the American Chemical Society, 145(50), 27366-27375. [Link]
-
Szeja, W. (1988). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Carbohydrate Research, 183(1), 135-139. [Link]
-
Sakai, T., et al. (2018). Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. Chemistry – An Asian Journal, 13(17), 2419-2422. [Link]
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Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]
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Application Notes & Protocols: 4-(Benzyloxy)-1H-indole-2-carboxylic Acid as a Cornerstone for Heterocyclic Compound Synthesis
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of medicinal chemistry and materials science, indole-based heterocycles represent a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] 4-(Benzyloxy)-1H-indole-2-carboxylic acid has emerged as a particularly strategic starting material for the synthesis of complex heterocyclic systems. Its utility stems from a trifecta of reactive sites: the versatile carboxylic acid at the C2 position, the nucleophilic indole nitrogen (N1), and the latent phenolic hydroxyl at C4, protected by a readily cleavable benzyl group.
This guide provides an in-depth exploration of the chemical principles governing the reactivity of this molecule and presents detailed protocols for its application in constructing key heterocyclic scaffolds. The methodologies described herein are designed to be robust and self-validating, with an emphasis on the causal relationships between reagent choice, reaction conditions, and outcomes.
Part 1: Core Chemical Principles & Reactivity Profile
The synthetic versatility of this compound is rooted in the distinct reactivity of its functional groups. Understanding these principles is paramount for designing successful synthetic routes.
-
The Carboxyl Group (C2): This group is the primary handle for elaboration. It readily participates in a range of classical transformations, including esterification, conversion to acyl chlorides, and, most importantly, amide bond formation.[3][4] The electronic-withdrawing nature of the carboxyl group also modulates the reactivity of the indole ring, rendering it more stable to oxidation and acidic conditions compared to unsubstituted indoles.[5]
-
The Indole N-H (N1): The nitrogen atom of the indole ring is nucleophilic and can be functionalized through alkylation or acylation, providing a straightforward route to N-substituted indole derivatives.[6] This site is crucial for building fused heterocyclic systems where the N1 atom becomes part of a new ring.
-
The Benzyloxy Group (C4): The benzyl ether serves as a robust protecting group for the C4-hydroxyl functionality. It is stable to a wide range of reaction conditions used to modify the rest of the molecule. Its true value lies in its selective removal, typically via catalytic hydrogenolysis, to unmask the 4-hydroxyindole moiety in the final stages of a synthesis.[7] This late-stage deprotection is critical, as the free phenol could otherwise interfere with earlier synthetic steps.
-
The Indole C3 Position: While the C2-carboxyl group is deactivating, the C3 position remains the most nucleophilic carbon on the indole ring and is susceptible to electrophilic attack, a feature that can be exploited for cyclization reactions.
Caption: Reactivity map of this compound.
Part 2: Application in the Synthesis of Bioactive Scaffolds
This section details the practical application of this compound in synthesizing valuable heterocyclic structures.
Application 1: Synthesis of Indole-2-Carboxamides as Enzyme Inhibitors
Indole-2-carboxamides are a prominent class of compounds investigated as potent inhibitors of various enzymes, including HIV-1 integrase and indoleamine 2,3-dioxygenase 1 (IDO1).[8][9][10] The synthesis leverages standard peptide coupling protocols to forge the critical amide bond.
Caption: Workflow for the synthesis of indole-2-carboxamides.
Protocol 1: General Procedure for Amide Coupling
This protocol describes the synthesis of an N-substituted indole-2-carboxamide using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) as the coupling reagent.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to a concentration of 0.1 M.
-
Activation: To the stirred solution, add the desired primary or secondary amine (1.1 eq), BOP reagent (1.1 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq).[11]
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the pure indole-2-carboxamide.
Causality & Trustworthiness: The choice of BOP as a coupling reagent is deliberate; it efficiently generates the activated acylphosphonium intermediate, which is highly reactive towards the amine nucleophile.[11] The use of DIPEA is critical to neutralize the generated hexafluorophosphoric acid and the HCl salt of the amine if used, driving the reaction to completion. This multi-step washing procedure ensures the removal of excess reagents and byproducts, providing a high-purity product post-chromatography.
| Parameter | Condition | Rationale |
| Coupling Reagent | BOP, HATU, HBTU | High-efficiency activation of the carboxylic acid. |
| Base | DIPEA, Triethylamine | Non-nucleophilic base to scavenge acid byproducts. |
| Solvent | DCM, DMF | Anhydrous, aprotic solvents to prevent side reactions. |
| Temperature | Room Temperature | Sufficient for reaction; avoids thermal degradation. |
| Typical Yield | 60-95% | Dependent on the steric and electronic nature of the amine. |
| Table 1: Summary of Typical Amide Coupling Reaction Conditions. |
Application 2: Synthesis of 4-Hydroxyindole Derivatives via Debenzylation
The final step in many syntheses utilizing this building block is the deprotection of the C4-benzyloxy group to reveal the biologically crucial 4-hydroxyindole core. Catalytic hydrogenolysis is the most reliable and high-yielding method for this transformation.[7]
Caption: Workflow for catalytic debenzylation to yield 4-hydroxyindoles.
Protocol 2: Catalytic Hydrogenolysis for O-Debenzylation
-
Setup: Dissolve the 4-(benzyloxy)-substituted indole derivative (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 5-10 mol% Pd).
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask or perform the reaction in a Parr hydrogenation apparatus under 1-4 atm of H₂ pressure.
-
Reaction: Stir the suspension vigorously at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the debenzylated 4-hydroxyindole product, which can be further purified if necessary.
Causality & Trustworthiness: Palladium on carbon is a heterogeneous catalyst that efficiently facilitates the cleavage of the C-O bond of the benzyl ether in the presence of hydrogen.[7] The choice of solvent is important; alcohols are typically preferred. Filtration through Celite is a critical safety and purity step, ensuring complete removal of the solid palladium catalyst from the final product. Caution: Pd/C can be pyrophoric, especially after use; the filter cake should not be allowed to dry completely and should be quenched carefully. This method is incompatible with other reducible functional groups like alkenes, alkynes, or nitro groups.[12]
| Parameter | Condition | Rationale |
| Catalyst | 10% Pd/C, Pd(OH)₂/C | Highly efficient for hydrogenolysis of benzyl ethers.[7] |
| Hydrogen Source | H₂ gas (balloon or pressure vessel) | The reducing agent for the reaction. |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Provides good solubility and is inert to the reaction. |
| Temperature | Room Temperature | Mild conditions that preserve sensitive functional groups. |
| Typical Yield | >95% | Generally a very clean and high-yielding reaction. |
| Table 2: Summary of Catalytic Debenzylation Conditions. |
Conclusion
This compound stands as a powerful and versatile platform for the assembly of diverse and complex heterocyclic molecules. Its well-defined points of reactivity allow for a modular and predictable approach to synthesis. By leveraging robust protocols for amide coupling and a reliable strategy for final-stage deprotection, researchers can efficiently access novel indole-2-carboxamides and 4-hydroxyindole derivatives, paving the way for new discoveries in drug development and materials science.
References
- Synthesis of tricyclic indole-2-carboxylic [correction of caboxylic] acids as potent NMDA-glycine antagonists.PubMed.
- Synthesis, Characterization and Spectral Studies of Various Newer 4-Benzyloxy-1H-indole-2-carboxylic Acid (Arylidene)-hydrazide.ResearchGate.
- Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives.Semantic Scholar.
- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors.NIH.
- Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other.ResearchGate.
- Bioactive Indole Heterocycles and their Synthetic Routes: A Comprehensive Review.Current Trends in Biotechnology and Pharmacy.
- 4-Benzyloxyindole-2-carboxylic acid | 39731-09-4.J&K Scientific.
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- An efficient method for the N-debenzylation of aromatic heterocycles.ResearchGate.
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.MDPI.
- Chemistry of Indole-2-Carboxylic Acid and Its Derivatives.Scribd.
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- Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products.Organic & Biomolecular Chemistry (RSC Publishing).
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- Reactions of Carboxylic acids.University of Illinois Chicago.
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Application Notes and Protocols: Elucidating the Mechanism of Action of 4-(Benzyloxy)-1H-indole-2-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The 4-(benzyloxy)-1H-indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide array of biological activities.[1][2][3] This versatility, however, presents a significant challenge: elucidating the specific mechanism of action (MoA) for novel analogs. This document provides a comprehensive guide for researchers, outlining a strategic and multi-faceted approach to systematically investigate and define the MoA of this promising class of compounds. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer insights into data interpretation, thereby empowering research and development teams to accelerate their drug discovery programs.
Introduction: The Therapeutic Potential of Indole-2-Carboxylic Acids
The indole-2-carboxylic acid core is a recurring motif in compounds targeting a diverse range of biological targets. Analogs have been developed as inhibitors of HIV-1 integrase, where the indole nucleus chelates magnesium ions in the active site.[4][5][6][7] Others have shown potent inhibition of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are critical in tumor immune evasion.[8] Furthermore, derivatives have been designed as multi-target kinase inhibitors, impacting pathways driven by EGFR, BRAFV600E, and VEGFR-2,[9] and as antagonists of the strychnine-insensitive glycine binding site on the NMDA receptor.[10]
Given this landscape, a novel this compound analog could plausibly exert its biological effects through any of these, or other, mechanisms. Therefore, a systematic and unbiased approach is paramount to accurately identify its molecular target and downstream functional consequences.
Phase I: Target Identification and Validation
The initial and most critical phase is to identify the direct molecular target(s) of the analog. A two-pronged approach, combining computational and experimental methods, is often the most effective.
In Silico Profiling (Optional but Recommended)
Before embarking on wet-lab experiments, computational methods can provide valuable initial hypotheses. Techniques such as ligand-based similarity searching against databases of known bioactive molecules or structure-based virtual screening against panels of known drug targets can help prioritize potential target classes.
Experimental Target Identification Strategies
A definitive identification of the molecular target requires robust experimental validation. The choice of method will depend on the nature of the compound-target interaction and available resources. Broadly, these can be categorized into affinity-based and label-free methods.[11][12]
These methods rely on immobilizing the analog to a solid support to "pull down" its binding partners from a cell lysate.[11][12]
-
Core Principle: The small molecule is functionalized with a linker and attached to a solid matrix (e.g., agarose beads). This "bait" is then incubated with a protein lysate. Proteins that bind to the analog are isolated, washed, and subsequently identified by mass spectrometry.[11]
-
Causality Behind Experimental Choices: This method is powerful for identifying direct binding partners. The key is to attach the linker at a position on the analog that does not disrupt its biological activity, as determined by preliminary structure-activity relationship (SAR) studies.
-
Protocol: On-Bead Affinity Matrix Pull-Down
-
Synthesis of Affinity Probe: Synthesize an analog of the this compound with a linker (e.g., a short polyethylene glycol chain ending in an amine or carboxyl group) at a non-critical position.
-
Immobilization: Covalently couple the linker-modified analog to activated agarose beads (e.g., NHS-activated sepharose).
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line showing sensitivity to the analog).
-
Incubation: Incubate the affinity matrix with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Analysis: Separate the eluted proteins by SDS-PAGE, visualize with Coomassie or silver staining, and excise unique bands for identification by mass spectrometry (LC-MS/MS).
-
Label-free methods avoid chemical modification of the compound, which can sometimes alter its binding properties.
-
Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that the binding of a small molecule to its target protein can increase the protein's stability and resistance to proteolysis.[13]
-
Causality Behind Experimental Choices: DARTS is advantageous as it uses the unmodified compound. The choice of protease and digestion time are critical parameters that need to be optimized for each experiment.
-
Protocol: DARTS Assay
-
Lysate Preparation: Prepare a native cell lysate.
-
Compound Incubation: Incubate aliquots of the lysate with the this compound analog or a vehicle control (e.g., DMSO) for 1 hour at room temperature.
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each sample and incubate for a predetermined time (e.g., 30 minutes) at room temperature.
-
Quenching: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE sample buffer.
-
Analysis: Analyze the samples by SDS-PAGE and silver staining or by Western blotting if a candidate target is suspected. A protein that is protected from digestion in the presence of the compound will appear as a more intense band compared to the vehicle control.
-
Target Validation
Once a list of potential targets is generated, it is crucial to validate them.[14][15]
-
Druggability and Assayability Assessment: Evaluate the identified targets for their suitability as drug targets, including assessing their three-dimensional structure and the feasibility of developing biochemical and cellular assays.[14]
-
Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the expression of the putative target protein. If the cells subsequently become resistant to the analog, it provides strong evidence that the protein is on the critical pathway for the compound's activity.
Phase II: Biochemical and Cellular Characterization
Following target identification and validation, the next phase involves characterizing the interaction between the analog and its target and understanding the downstream cellular consequences.
Biochemical Assays: Quantifying Target Engagement
Biochemical assays are essential for confirming direct interaction and determining the potency and mechanism of inhibition if the target is an enzyme.[16][17]
-
Enzyme Inhibition Assays: These assays are fundamental for understanding how a compound affects an enzyme's activity.[18]
-
Causality Behind Experimental Choices: The choice of assay format (e.g., colorimetric, fluorescent, luminescent) depends on the enzyme and available substrates. It is crucial to determine the kinetic parameters to understand the mode of inhibition.[19]
-
Protocol: General Enzyme Inhibition Assay
-
Reagent Preparation: Prepare assay buffer, enzyme, substrate, and a dilution series of the this compound analog.
-
Assay Setup: In a 96- or 384-well plate, add the assay buffer, the analog at various concentrations, and the enzyme. Incubate for a pre-determined time to allow for binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Detection: Measure the signal (e.g., absorbance, fluorescence) over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
-
Determining the Mechanism of Inhibition: To understand how the analog inhibits the enzyme (e.g., competitive, non-competitive, uncompetitive), enzyme kinetic studies should be performed by measuring the initial reaction rates at varying concentrations of both the substrate and the inhibitor.[20][21] The data can be visualized using a Lineweaver-Burk plot.
| Inhibition Type | Effect on Vmax | Effect on Km |
| Competitive | Unchanged | Increases |
| Non-competitive | Decreases | Unchanged |
| Uncompetitive | Decreases | Decreases |
Cellular Assays: Assessing Functional Outcomes
Cell-based assays are critical to confirm that the biochemical activity observed translates into a functional effect in a physiological context.[22][23]
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stability of a target protein in response to ligand binding in intact cells or cell lysates. Increased thermal stability upon compound treatment indicates target engagement.
-
Western Blotting for Downstream Signaling: If the target is part of a known signaling pathway (e.g., a kinase), Western blotting can be used to assess the phosphorylation status of downstream substrates.
-
Protocol: Western Blotting
-
Cell Treatment and Lysis: Treat cells with the analog at various concentrations and for different durations. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).[24]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[24]
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding and then incubate with a primary antibody specific for the target protein or its phosphorylated form. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[25]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[24]
-
Analysis: Quantify the band intensities to determine the effect of the compound on protein expression or phosphorylation.
-
-
Cell Viability and Proliferation Assays: These assays measure the overall health and growth of cells in response to the analog.
-
Causality Behind Experimental Choices: Different viability assays measure different cellular parameters. MTT and MTS assays measure metabolic activity, while assays using dyes like trypan blue or propidium iodide measure membrane integrity.[26] It is advisable to use orthogonal methods to confirm the results.
-
Protocol: MTT Cell Viability Assay [26]
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound analog and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[26]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[26]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-600 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Phase III: In Vivo Model Selection and Evaluation
The final phase of MoA studies involves testing the analog in a relevant animal model to confirm its efficacy and to study its pharmacokinetic and pharmacodynamic properties. The choice of the in vivo model will be dictated by the identified target and the intended therapeutic indication. For example, if the analog is a kinase inhibitor with anti-proliferative activity, a tumor xenograft model in immunocompromised mice would be appropriate.
Visualizing Workflows and Pathways
Diagrams
Conclusion
Determining the mechanism of action of a novel compound like a this compound analog is a complex but essential undertaking in drug discovery. By employing a systematic, multi-pronged approach that integrates target identification, biochemical characterization, and cellular functional assays, researchers can build a robust and validated understanding of how their compound exerts its biological effects. The protocols and strategies outlined in this guide provide a solid framework for these investigations, ultimately facilitating the translation of promising molecules into novel therapeutics.
References
- Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central.
- Western blot protocol. Abcam.
- Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
- MTT assay protocol. Abcam.
- Target Identification and Valid
- Cell viability assay protocol. Sigma-Aldrich.
- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.
- Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
- Cell Viability Assay Protocols. Thermo Fisher Scientific - US.
- Cell Viability Assay Protocols. Thermo Fisher Scientific - CA.
- General Protocol for Western Blotting. Bio-Rad.
- Detailed Western Blotting (Immunoblotting) Protocol. (2022, March 1). Protocols.io.
- Western Blot Protocols and Recipes. Thermo Fisher Scientific - ES.
- Target Identification and Validation in Drug Discovery. (2025, December 8). Chemspace.
- Western Blotting Protocol. Cell Signaling Technology.
- Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. Fiveable.
- Steady-state enzyme kinetics. (2021, May 10). The Biochemist - Portland Press.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology.
- KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Ainfo.
- What is an Inhibition Assay? - Blog. Biobide.
- How should I start with Enzyme-Inhibitor kinetics assay? (2015, September 2).
- Mechanism of Action Assays for Enzymes - Assay Guidance Manual. (2012, May 1). NCBI Bookshelf - NIH.
- 4-Benzyloxyindole-2-carboxylic acid | 39731-09-4. J&K Scientific.
- Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC. NIH.
- Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. PubMed.
- functional in vitro assays for drug discovery. (2023, August 18). YouTube.
- The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025, February 18). BellBrook Labs.
- 4-Benzyloxyindole-2-carboxylic acid. Chem-Impex.
- 4-(Benzyloxy)-1H-indole-7-carboxamide|High-Purity. Benchchem.
- 4-Benzyloxy-1H-indole-2-carboxylic acid methyl ester. Chem-Impex.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiprolifer
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020, February 15). PubMed.
- Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. (2022, August 10). [No Title Found].
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024, March 18). [No Title Found].
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH.
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023, December 8). PubMed.
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- 26. broadpharm.com [broadpharm.com]
Application Notes and Protocols for the Functionalization of the Indole Ring of 4-(Benzyloxy)-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indole Scaffold in Modern Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions make it a privileged scaffold in the design of novel therapeutic agents. The functionalization of the indole ring allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. This guide provides a detailed technical overview and actionable protocols for the targeted functionalization of a specific, highly valuable indole derivative: 4-(benzyloxy)-1H-indole-2-carboxylic acid. This molecule serves as a versatile starting material for the synthesis of a diverse range of complex indole-based compounds.
Understanding the Reactivity of this compound
The regioselectivity of electrophilic aromatic substitution on the indole ring is governed by the interplay of the directing effects of its substituents. In the case of this compound, we have two key functional groups influencing its reactivity:
-
The 4-(Benzyloxy) Group: The benzyloxy group at the C4 position is a strong electron-donating group (EDG) through resonance.[2] This significantly increases the electron density of the benzene portion of the indole ring, making the C5 and C7 positions particularly susceptible to electrophilic attack.
-
The 2-Carboxylic Acid Group: The carboxylic acid group at the C2 position is an electron-withdrawing group (EWG), which deactivates the pyrrole ring towards electrophilic substitution.[2] However, the C3 position of the indole ring remains the most nucleophilic site due to the strong electron-donating ability of the indole nitrogen.[3]
The combination of these effects suggests a complex reactivity profile where both the pyrrole and benzene rings can be targeted for functionalization under different reaction conditions.
Strategic Functionalization of the Pyrrole Ring (C3-Position)
The C3 position of the indole nucleus is the most common site for electrophilic attack due to its high electron density. The presence of the electron-withdrawing carboxylic acid group at C2 may slightly temper this reactivity, but C3 remains the primary target for many functionalization reactions.
Protocol 1: Vilsmeier-Haack Formylation at the C3-Position
The Vilsmeier-Haack reaction is a classic and efficient method for introducing a formyl group onto electron-rich aromatic rings, including indoles.[4][5][6][7] This reaction typically proceeds with high regioselectivity at the C3 position.
Experimental Workflow: Vilsmeier-Haack Reaction
Sources
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- 2. youtube.com [youtube.com]
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- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Benzyloxy)-1H-indole-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 4-(benzyloxy)-1H-indole-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate in their work.[1][2] As a versatile building block in medicinal chemistry, particularly for developing novel therapeutics, achieving a high-yield, reproducible synthesis is paramount.[1][2]
This document moves beyond a simple recitation of steps to provide in-depth, field-proven insights into the common challenges and critical parameters of the synthesis. We will address issues in a direct question-and-answer format, explaining the causality behind our recommendations to empower you to troubleshoot your experiments effectively.
Core Synthesis Workflow: An Overview
The most robust and widely adopted method for synthesizing this compound is a multi-step sequence involving the Japp-Klingemann reaction followed by a Fischer indole cyclization.[3][4][5] The final step is typically a saponification of the resulting ester to yield the target carboxylic acid.
Caption: High-level workflow for the synthesis of the target indole.
Troubleshooting Guide
This section addresses specific experimental failures and unexpected results.
Question 1: My overall yield is extremely low (<30%). Where should I focus my optimization efforts?
A low overall yield in a multi-step synthesis is a common but frustrating issue. The cause is often cumulative losses at each stage. A systematic approach is required.
-
Causality: The two most critical steps for yield are the Japp-Klingemann reaction and the Fischer indole cyclization. The Japp-Klingemann reaction is sensitive to temperature and pH, while the Fischer cyclization can produce significant tarry byproducts if conditions are not optimal.[3]
-
Recommended Action Plan:
-
Isolate and Quantify at Each Step: Do not proceed "one-pot" until the protocol is optimized. Isolate and calculate the yield for the intermediate hydrazone from the Japp-Klingemann reaction. A poor yield here is a major contributor to overall failure.
-
Analyze the Fischer Cyclization Input: Ensure the hydrazone intermediate is pure before subjecting it to the harsh acidic conditions of the cyclization. Impurities often accelerate decomposition and tar formation.
-
Review Cyclization Conditions: This is the most likely culprit. See the detailed question below on optimizing the Fischer cyclization. An industrially viable synthesis of a related compound reported a 64% overall yield from the aniline derivative, which should be your target benchmark.[4]
-
Question 2: The Japp-Klingemann reaction is sluggish, and the hydrazone yield is poor. How can I improve it?
This reaction involves the coupling of a diazonium salt with a β-keto-ester.[6][7] Its success hinges on the stability of the diazonium salt and control of the reaction pH.
-
Causality: Aryl diazonium salts are notoriously unstable at elevated temperatures. Their formation requires cold conditions (typically 0-5 °C). The subsequent coupling reaction requires a specific pH to ensure the enolate of the β-keto-ester is present in sufficient concentration without promoting unwanted side reactions.
-
Troubleshooting Steps:
-
Strict Temperature Control: During the diazotization of 3-benzyloxylaniline with sodium nitrite and HCl, maintain the temperature rigorously between 0-5 °C using an ice-salt bath. Allowing the temperature to rise will decompose the diazonium salt, irreversibly damaging your yield.
-
pH Management for Coupling: The coupling reaction should be buffered, typically using sodium acetate.[5] The pH should be weakly acidic to neutral. If the solution is too acidic, the concentration of the required enolate is too low. If too basic, side reactions of the diazonium salt can occur.
-
Order of Addition: Add the cold diazonium salt solution slowly to the solution of the β-keto-ester and buffer. This maintains a low instantaneous concentration of the diazonium salt, minimizing decomposition and side reactions.
-
Question 3: My Fischer indole cyclization produces a dark, tarry mixture with very little desired product. What is causing this?
This is the most common failure mode for the Fischer indole synthesis. It is an acid-catalyzed intramolecular cyclization that involves heating, a perfect recipe for polymerization and decomposition if not controlled.[8][9]
-
Causality: The reaction proceeds through a[4][4]-sigmatropic rearrangement.[10][11] The harsh acid and heat required to drive this rearrangement can also promote a host of intermolecular side reactions, leading to high-molecular-weight, insoluble polymers (tar). The choice and concentration of the acid catalyst are critical.[12]
-
Troubleshooting & Optimization:
-
Catalyst Selection: While strong Brønsted acids like H₂SO₄ or HCl are common, they can be too aggressive.[9] Consider alternatives:
-
Polyphosphoric Acid (PPA): Often gives cleaner reactions and is easier to handle than fuming acids.
-
Lewis Acids: Zinc chloride (ZnCl₂) is a classic and effective catalyst that can promote the reaction under milder conditions.[11]
-
Milder Acids: Formic acid or acetic acid/HCl mixtures have been used successfully and can reduce charring.[4]
-
-
Temperature & Reaction Time: Monitor the reaction closely by TLC. Do not overheat or run the reaction for an extended period after the starting material is consumed. The product itself can degrade under prolonged exposure to acid and heat. A typical condition is refluxing in a suitable solvent like ethanol with gaseous HCl for a defined period.[4]
-
Solvent Choice: The solvent must be stable to the acidic conditions and high temperatures. Ethanol, acetic acid, and toluene are common choices.
-
Question 4: I've successfully synthesized the this compound ethyl ester, but I'm struggling with the final saponification and purification.
Hydrolysis of the ester to the carboxylic acid, followed by purification, presents its own set of challenges. Indoles can be sensitive to strongly basic conditions, and carboxylic acids can be difficult to purify by standard silica gel chromatography.
-
Causality: Carboxylic acids are polar and can streak badly on silica gel. The indole nucleus can be sensitive to oxidative degradation, especially under heat. The key to purification is to leverage the acidic nature of the product.
-
Recommended Purification Protocol (Acid-Base Extraction):
-
After the saponification with NaOH or KOH in an alcohol/water mixture is complete (monitor by TLC), cool the reaction mixture.
-
Dilute with water and perform an organic wash (e.g., with ethyl acetate or ether) to remove any neutral, non-acidic impurities.
-
Transfer the aqueous layer to a clean flask and cool it in an ice bath.
-
Slowly acidify the aqueous layer with cold dilute HCl (e.g., 1-2 M) with vigorous stirring. The this compound will precipitate out as it becomes protonated and less water-soluble. Check that the pH is ~2-3.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove inorganic salts.
-
Wash with a cold, non-polar solvent like hexane to remove any residual organic-soluble impurities.
-
Dry the resulting solid under vacuum. This method avoids chromatography and typically yields a product of high purity.[13]
-
Frequently Asked Questions (FAQs)
Q: Why is the Fischer indole synthesis the standard method for this compound? A: For over a century, the Fischer indole synthesis has remained a cornerstone for constructing the indole nucleus due to its robustness, high convergence, and the accessibility of starting materials (arylhydrazines and ketones/aldehydes).[4][8] It allows for the direct formation of the indole ring from relatively simple precursors. The required arylhydrazone is readily prepared via the Japp-Klingemann reaction, avoiding the need to handle potentially unstable arylhydrazine intermediates directly.[4][5]
Q: What are the typical reaction conditions and expected yields I should aim for? A: Yields are highly dependent on the specific reagents, scale, and purification method. However, based on reported procedures, the following provides a general benchmark.
| Reaction Stage | Key Reagents | Typical Conditions | Expected Yield |
| Japp-Klingemann | 3-Benzyloxylaniline, NaNO₂, HCl, Ethyl 2-chloroacetoacetate, NaOAc | 0-5 °C for diazotization, then RT for coupling | 70-90% |
| Fischer Cyclization | Hydrazone intermediate, Acid Catalyst (e.g., HCl in EtOH, PPA) | Reflux (e.g., ~80 °C) | 75-85% |
| Saponification | Indole ester, NaOH or KOH | Reflux in EtOH/H₂O | >90% |
| Overall | From 3-Benzyloxylaniline | Multi-step | ~55-70% |
Q: Can I use a different protecting group for the 4-hydroxy functionality? A: Yes. The benzyl group is common because it is stable to the acidic conditions of the Fischer cyclization and the basic conditions of saponification. However, other acid-stable protecting groups could be considered depending on the downstream synthetic plan. The key requirement is stability during the cyclization step. Debenzylation is typically performed later via catalytic hydrogenation, which is a clean reaction.
Exemplary Detailed Protocol: Saponification and Purification
This protocol provides a self-validating system for the final step of the synthesis.
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude ethyl 4-(benzyloxy)-1H-indole-2-carboxylate (1.0 eq) in a 2:1 mixture of ethanol and water.
-
Saponification: Add sodium hydroxide (2.0-3.0 eq) to the solution. Heat the mixture to reflux and maintain for 1-3 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Workup - Removal of Neutrals: Once the reaction is complete, cool the flask to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with water and transfer it to a separatory funnel. Wash the aqueous layer twice with ethyl acetate to remove any unreacted starting material or neutral byproducts. Discard the organic layers.
-
Precipitation: Cool the aqueous layer in an ice bath. With vigorous stirring, add 2M HCl dropwise until the pH of the solution is approximately 2. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with ample amounts of cold deionized water (to remove NaCl) and then with cold hexane (to remove non-polar impurities).
-
Drying: Dry the clean, white to off-white solid in a vacuum oven at 40-50 °C to a constant weight. Characterize by NMR and MS to confirm identity and purity.[2]
References
-
Wikipedia. Japp–Klingemann reaction. Available from: [Link]
-
ResearchGate. The Japp‐Klingemann Reaction. Available from: [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Available from: [Link]
-
chemeurope.com. Japp-Klingemann reaction. Available from: [Link]
-
Perjési, P., & Szabó, D. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Heterocyclic Communications, 5(5), 435-440. Available from: [Link]
-
ResearchGate. Synthesis, Characterization and Spectral Studies of Various Newer 4-Benzyloxy-1H-indole-2-carboxylic Acid (Arylidene)-hydrazide. Available from: [Link]
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54056-54089. Available from: [Link]
-
Chem-Impex. 4-Benzyloxyindole-2-carboxylic acid. Available from: [Link]
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De Vita, D., et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Infectious Diseases, 6(8), 2214–2226. Available from: [Link]
-
ResearchGate. How can I purify carboxylic acid?. Available from: [Link]
-
Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available from: [Link]
- Google Patents. US5387713A - Process for purification of carboxylic acids.
-
Reddit. Isolation of a Carboxylic acid. Available from: [Link]
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bioRxiv. Balancing Rigidity and Flexibility: Optimised 4-(Hexyloxy)benzoate Antagonists with Enhanced Affinity and Tuneable Duration at M. Available from: [Link]
-
Scott, J. D., et al. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters, 5(6), 679–684. Available from: [Link]
-
PubChem. (2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid. Available from: [Link]
-
Nakao, K., et al. (2001). Synthesis of tricyclic indole-2-carboxylic [correction of caboxylic] acids as potent NMDA-glycine antagonists. Organic Process Research & Development, 5(4), 380–389. Available from: [Link]
-
Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available from: [Link]
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- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(Benzyloxy)-1H-indole-2-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-(benzyloxy)-1H-indole-2-carboxylic acid (CAS 39731-09-4). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in overcoming common purification challenges associated with this versatile intermediate.[1][2] Our guidance is grounded in established chemical principles and practical laboratory experience to ensure you can achieve the desired purity for your downstream applications.
Section 1: Understanding the Molecule and Its Challenges
This compound is a key building block in medicinal chemistry, often used in the synthesis of novel therapeutic agents.[1][2] Its structure, featuring a polar carboxylic acid group and a large, nonpolar benzyloxy protecting group, presents a unique set of purification challenges. The indole core itself can be sensitive to overly harsh acidic or oxidative conditions.
Key Molecular Properties:
-
Appearance: Typically a yellow to tan crystalline powder.[1]
-
Molecular Weight: 267.28 g/mol .[1]
-
Dual Nature: The molecule possesses both a hydrophilic, acidic "head" (the carboxylic acid) and a lipophilic, bulky "tail" (the benzyloxy-indole system). This amphiphilic character complicates solvent selection for recrystallization and chromatography.
-
Acidity: The carboxylic acid group allows for manipulation of solubility based on pH, a key principle for purification via acid-base extraction.[3]
-
Lability: The benzyl ether linkage can be susceptible to cleavage (debenzylation) under certain conditions, particularly catalytic hydrogenation, leading to the formation of 4-hydroxy-1H-indole-2-carboxylic acid as a major impurity.[4]
Section 2: Frequently Asked Questions (FAQs)
Q1: My crude product is a dark brown, sticky gum, not the expected tan powder. What is the likely cause?
A1: This is a common issue that typically points to the presence of persistent impurities or residual high-boiling solvents. The indole nucleus is prone to slight decomposition or oxidation, especially if heated for extended periods during synthesis or solvent removal, leading to coloration. A gummy consistency suggests that the material is not crystalline, likely due to a mixture of compounds (e.g., starting materials, byproducts) preventing lattice formation. We recommend first obtaining a ¹H NMR of the crude material to identify major contaminants before proceeding with a purification strategy.
Q2: I'm struggling to find a suitable single solvent for recrystallization. The compound either dissolves completely or not at all. What should I do?
A2: This is a classic problem for molecules with mixed polarity like this one. A single solvent is often inadequate. The solution is to use a binary (two-solvent) system. You should dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until persistent cloudiness (saturation) is observed. Then, allow the solution to cool slowly. A good starting point is an alcohol/water or an ether/hexane system.[5]
Q3: During my recrystallization attempt, the compound separated as an oil instead of forming crystals. How can I prevent this "oiling out"?
A3: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution above its melting point or as a supercooled liquid, rather than forming an ordered crystal lattice. Here are several corrective actions:
-
Reduce the Cooling Rate: Cool the flask very slowly. A Dewar flask or an insulated container can be used to slow down heat loss.
-
Use a More Dilute Solution: Add more of the "good" solvent before cooling to ensure the saturation point is reached at a lower temperature.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled, saturated solution to initiate crystallization.
Q4: My TLC plate shows significant streaking or tailing for my compound spot. Is this normal?
A4: Yes, this is very common for carboxylic acids on standard silica gel. The acidic proton of your compound interacts strongly with the slightly basic silanol groups (Si-OH) on the silica surface, causing the spot to streak up the plate. To resolve this, you must add a small amount of a volatile acid to your eluent system. Typically, adding 0.5-1% acetic acid or formic acid will protonate the analyte, minimizing its interaction with the stationary phase and resulting in a much sharper, well-defined spot.[6]
Section 3: In-Depth Troubleshooting Guides
Guide 1: Purification via pH-Mediated Extraction (Acid-Base Wash)
This is often the most effective first-pass purification method for carboxylic acids, as it efficiently removes neutral and basic impurities.[3]
Underlying Principle: The acidic proton of the carboxylic acid is removed by a mild aqueous base (e.g., sodium bicarbonate), forming a water-soluble carboxylate salt. Neutral organic impurities remain in the organic layer. The layers are separated, and the aqueous layer is then re-acidified, causing the purified carboxylic acid to precipitate out of the solution.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract 2-3 times, collecting the aqueous layers.
-
Scientist's Note: Use NaHCO₃, a weak base, to avoid potential hydrolysis of other functional groups. A stronger base like NaOH could be used but is often not necessary. Check the pH of the aqueous layer after the final extraction to ensure it is basic (pH > 8).
-
-
Back-Wash (Optional but Recommended): Wash the combined basic aqueous layers with a fresh portion of the organic solvent (e.g., EtOAc) to remove any trapped neutral impurities. Discard this organic wash.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add a 1M or 2M solution of hydrochloric acid (HCl) dropwise with stirring. The product will begin to precipitate. Continue adding acid until the solution is acidic (pH ~2), which can be checked with litmus paper.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid under high vacuum. A final purity of >95% is often achievable with this method alone.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purifying carboxylic acids via extraction.
Guide 2: Troubleshooting Column Chromatography
If acid-base extraction is insufficient, column chromatography is the next step. As noted in the FAQs, the key is to suppress the acidity of the analyte.
Data Table: Recommended Eluent Systems for TLC & Column
| Eluent System | Ratio (v/v) | Modifier | Comments |
| Hexanes / Ethyl Acetate | 70:30 to 50:50 | 1% Acetic Acid (AcOH) | A standard, good starting point for moderately polar compounds. The AcOH is crucial for good peak shape.[7] |
| Dichloromethane / Methanol | 98:2 to 95:5 | 0.5% Acetic Acid | A more polar system suitable if the compound has low mobility in Hex/EtOAc. |
| Chloroform / Methanol / Conc. Aqueous Ammonia | 20:10:1 | Ammonia (as base) | An advanced technique where the acid is run as its ammonium salt. Requires careful handling and workup.[6] |
Experimental Protocol: Column Chromatography
-
Slurry Preparation: Dry-load the crude product onto a small amount of silica gel for best results. To do this, dissolve the crude material in a minimal amount of a solvent it dissolves well in (e.g., acetone), add silica gel, and evaporate the solvent to get a free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent system (pre-mixed with the acid modifier).
-
Loading & Elution: Carefully add the dry-loaded sample to the top of the column. Elute with the mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions by TLC (using the same eluent system) to identify which ones contain the pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. The acetic acid is volatile and should be removed during this step.
Guide 3: Identifying and Managing Debenzylation
A common and troublesome impurity is the debenzylated analog, 4-hydroxy-1H-indole-2-carboxylic acid. This can form if the synthesis or purification involves conditions conducive to hydrogenolysis (e.g., Pd/C and a hydrogen source).[4]
How to Detect:
-
TLC: The hydroxy- version is significantly more polar than the benzyloxy- parent compound. It will have a much lower Rf value.
-
¹H NMR: The benzyloxy group has characteristic peaks for the -CH₂- group (a singlet around 5.0-5.2 ppm) and the phenyl protons (multiplet around 7.3-7.5 ppm). The absence or reduction in the integration of these signals, coupled with the appearance of a broad -OH peak, indicates debenzylation.
How to Remove:
-
Chromatography: The large polarity difference makes separation by silica gel chromatography straightforward. Use the eluent systems described in Guide 2. The desired benzyloxy product will elute much earlier than the polar hydroxy impurity.
-
Recrystallization: Careful selection of a solvent system may allow for selective crystallization. The benzyloxy compound is much less polar and should be less soluble in highly polar solvents than its debenzylated counterpart.
Decision Tree: Choosing a Purification Strategy
Caption: Decision guide for selecting the appropriate purification method.
References
-
Synthesis, Characterization and Spectral Studies of Various Newer 4-Benzyloxy-1H-indole-2-carboxylic Acid (Arylidene)-hydrazide. (2005). Journal of Heterocyclic Chemistry. Available at: [Link]
-
4-Benzyloxyindole-2-carboxylic acid | 39731-09-4. J&K Scientific. Available at: [Link]
-
Pandarus, V., et al. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. SiliCycle. Available at: [Link]
-
Rewcastle, G. W., et al. An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]
-
Recrystallization and Crystallization. University of California, Irvine. Available at: [Link]
-
How can I purify carboxylic acid? ResearchGate. Available at: [Link]
-
Power, L. (2022). The Continuous Extraction of Carboxylic Acids and Amines. White Rose eTheses Online. Available at: [Link]
- Process for purification of carboxylic acids. Google Patents.
-
Lindberg, B., & Wickberg, B. (1960). Rapid Paper Chromatography of Carboxylic Acids. Acta Chemica Scandinavica. Available at: [Link]
-
chromatography of carboxylic acid derivatives of aminoacids? Reddit. Available at: [Link]
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Longdom Publishing. Available at: [Link]
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. National Institutes of Health. Available at: [Link]
-
Indole-2-carboxylic acid. PubChem, National Institutes of Health. Available at: [Link]
-
Column chromatography of carboxylic acids? Reddit. Available at: [Link]
Sources
Technical Support Center: Synthesis of 4-(Benzyloxy)-1H-indole-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 4-(benzyloxy)-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important indole derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, offering explanations and actionable solutions.
Issue 1: Low Yield or Failure of the Fischer Indole Synthesis Cyclization
Question: I am attempting a Fischer indole synthesis to prepare the ethyl ester of this compound, but I am observing a low yield of the desired product, or the reaction is failing completely. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the Fischer indole synthesis of this particular molecule can often be attributed to several factors, primarily related to the stability of the starting materials and intermediates, as well as the reaction conditions. The key steps in this synthesis are the formation of a hydrazone from a 4-benzyloxyphenylhydrazine and a pyruvate ester, followed by acid-catalyzed cyclization.[1]
Potential Causes and Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| Degradation of the Hydrazine Starting Material | Phenylhydrazines can be sensitive to air and light, leading to decomposition and the formation of impurities that can inhibit the reaction.[2] | Store the 4-benzyloxyphenylhydrazine under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. It is advisable to use freshly prepared or purified hydrazine for the best results. |
| Incomplete Hydrazone Formation | The initial condensation reaction to form the hydrazone may not go to completion, leaving unreacted starting materials. | Ensure equivalent molar amounts of the hydrazine and pyruvate ester are used. The reaction can be gently warmed to drive it to completion. In some cases, a catalytic amount of acid can facilitate hydrazone formation.[3] |
| Suboptimal Acid Catalyst and Concentration | The choice and concentration of the acid catalyst are critical for the cyclization step.[4] Too strong an acid or too high a concentration can lead to side reactions, including polymerization of the indole product or cleavage of the benzyl ether. | A range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[1] It is recommended to perform small-scale optimization experiments to identify the most effective catalyst and concentration for your specific substrate. |
| Cleavage of the Benzyl Protecting Group | The benzyloxy group is susceptible to cleavage under strongly acidic conditions, a side reaction known as debenzylation.[5] This will lead to the formation of 4-hydroxy-1H-indole-2-carboxylic acid ethyl ester as a significant impurity. | Use the mildest acidic conditions possible for the cyclization. Consider using a Lewis acid catalyst, which can sometimes be more selective. If debenzylation remains a significant issue, you may need to explore alternative synthetic routes or protecting groups. |
| Polymerization of the Indole Product | Indoles can be prone to acid-catalyzed polymerization, especially at elevated temperatures.[6] | Maintain the lowest effective temperature for the cyclization reaction and minimize the reaction time. Once the reaction is complete, neutralize the acid promptly during the work-up to prevent product degradation. |
Issue 2: Debenzylation as a Major Side Reaction
Question: During the synthesis, I am observing a significant amount of a side product that appears to be the 4-hydroxy analog of my target molecule. How can I minimize this debenzylation?
Answer:
Debenzylation is a common side reaction when working with benzyl ethers, especially in the presence of acid or under hydrogenolysis conditions.[7] In the context of the synthesis of this compound, this can occur during both the Fischer indole synthesis cyclization and the final ester hydrolysis step if acidic conditions are used.
Strategies to Minimize Debenzylation:
-
During Fischer Indole Synthesis:
-
Milder Acid Catalysts: As mentioned previously, screen for milder Lewis or Brønsted acids.
-
Lower Reaction Temperature: Perform the cyclization at the lowest temperature that allows for a reasonable reaction rate.
-
Shorter Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions.
-
-
During Ester Hydrolysis:
-
Base-Mediated Hydrolysis: Utilize basic conditions for the hydrolysis of the ethyl ester. A solution of sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent (e.g., ethanol, THF) is typically effective.[8]
-
Controlled Temperature: Perform the hydrolysis at room temperature or with gentle heating. Avoid excessive heat, which can promote side reactions.
-
Below is a diagram illustrating the debenzylation side reaction pathway.
Caption: Recommended workflow for ester hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the Japp-Klingemann reaction and can it be used to synthesize this compound?
A1: The Japp-Klingemann reaction is a method for synthesizing hydrazones from β-keto-esters and aryl diazonium salts. [9]These hydrazones can then be cyclized to indoles via the Fischer indole synthesis. This can be an effective alternative to the direct reaction of a substituted hydrazine with a pyruvate. For the synthesis of this compound, you would start with 4-benzyloxyaniline, convert it to the corresponding diazonium salt, and then react it with a β-keto-ester like ethyl 2-methylacetoacetate. The resulting hydrazone can then be cyclized. This method can sometimes offer better yields and avoid the handling of potentially unstable hydrazines. [10] Q2: My final product is a pinkish or brownish solid. What causes this discoloration and how can I purify it?
A2: Indole and its derivatives can be susceptible to oxidation, which can lead to the formation of colored impurities. [11]The pinkish or brownish color is often due to minor oxidation or polymerization byproducts.
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying the final carboxylic acid. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be identified to provide pure, colorless crystals.
-
Acid-Base Extraction: Since the product is a carboxylic acid, you can dissolve the crude material in an organic solvent and extract it with a basic aqueous solution (e.g., sodium bicarbonate). The aqueous layer, containing the carboxylate salt, can then be washed with an organic solvent to remove neutral impurities. Subsequent acidification of the aqueous layer will precipitate the purified carboxylic acid. [12]* Column Chromatography: While possible, chromatography of carboxylic acids on silica gel can sometimes be challenging due to streaking. It is often performed on the ester intermediate before the final hydrolysis step. If you must chromatograph the acid, adding a small amount of acetic acid to the eluent can help to improve the peak shape.
Q3: Can I use a Reissert indole synthesis for this compound?
A3: Yes, the Reissert indole synthesis is a viable method for preparing indole-2-carboxylic acids. [13][14]This synthesis starts with an o-nitrotoluene derivative, which is condensed with diethyl oxalate. The resulting intermediate is then reductively cyclized to form the indole-2-carboxylic acid. [15]For your target molecule, the starting material would be 2-methyl-3-benzyloxy-nitrobenzene. The reductive cyclization is typically carried out with zinc in acetic acid. [14]This method can be advantageous as it directly yields the carboxylic acid without the need for a separate hydrolysis step.
References
-
Wikipedia. (2023, December 1). Reissert indole synthesis. Retrieved from [Link]
-
Chemeurope.com. (n.d.). Reissert indole synthesis. Retrieved from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Reissert Indole Synthesis. Retrieved from [Link]
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from a source providing a general overview of indole chemistry.
-
Gribble, G. W. (2010). Indole synthesis: a review and proposed classification. Molecules, 15(10), 7175-7199. Retrieved from [Link]
-
Wikipedia. (2023, May 22). Japp–Klingemann reaction. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Fischer indole synthesis. Retrieved from [Link]
-
McGrath, K. (2017, December 18). What do common indole impurities look like? ResearchGate. Retrieved from [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (2011). Medicinal Chemistry Research, 20(8), 1271-1280. Retrieved from [Link]
-
McAusland, D., Seo, S., Pintori, D. G., Finlayson, J., & Greaney, M. F. (2011). The benzyne Fischer-indole reaction. Organic Letters, 13(14), 3667-3669. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
- Synthesis, Characterization and Spectral Studies of Various Newer 4-Benzyloxy-1H-indole-2-carboxylic Acid (Arylidene)-hydrazide. (2025).
- Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Retrieved from a source detailing the synthesis and impurity profiling of sertindole.
-
Chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]
- Indoles. (n.d.). Retrieved from a source providing an overview of indole synthesis methods.
- Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. (1999). Heterocycles, 51(12), 2823-2834.
-
Problems with Fischer indole synthesis. (2021, December 9). Reddit. Retrieved from [Link]
- Rewolinski, M. S., & Wickham, P. P. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 42(37), 6545-6547.
-
Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. (2015). Journal of Medicinal Chemistry, 58(18), 7391-7404. Retrieved from [Link]
- Podányi, B., et al. (1999). Synthesis of 5-substituted indole derivatives, part II. Synthesis of sumatriptan through the Japp-Klingemann reaction. ARKIVOC, 1999(i), 1-8.
-
Japp klingemann reaction. (n.d.). Slideshare. Retrieved from [Link]
- The Japp-Klingemann Reaction. (n.d.). ResearchGate. Retrieved from a source providing details on the Japp-Klingemann reaction.
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4-Benzyloxyindole-2-carboxylic acid. (n.d.). J&K Scientific. Retrieved from [Link]
- Pagliaro, M., et al. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions.
-
Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). (2013). Journal of Medicinal Chemistry, 56(21), 8537-8552. Retrieved from [Link]
-
Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). (2014). Journal of Medicinal Chemistry, 57(7), 2844-2854. Retrieved from [Link]
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Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. (2009). Organic & Biomolecular Chemistry, 7(22), 4683-4689. Retrieved from [Link]
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Shukla, S. K. (2013, September 20). How can I purify carboxylic acid? ResearchGate. Retrieved from [Link]
- Process for purification of carboxylic acids. (1995). Google Patents.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing.
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Isolation of a Carboxylic acid. (2019, April 18). Reddit. Retrieved from [Link]
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Navigating the Lability of the Benzyl Group in 4-(Benzyloxy)-1H-indole-2-carboxylic Acid Chemistry: A Technical Support Guide
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-(benzyloxy)-1H-indole-2-carboxylic acid. This versatile building block is crucial in the synthesis of a variety of bioactive molecules. However, the benzyloxy group, while an excellent protecting group for the electron-rich 4-hydroxyindole system, can be unexpectedly labile under various reaction conditions. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these challenges and prevent unintended debenzylation, ensuring the integrity of your synthetic route.
Frequently Asked Questions (FAQs): Understanding Benzyl Ether Stability
Q1: Why is the benzyl ether on my 4-benzyloxyindole unexpectedly cleaving?
A1: The benzyl (Bn) group is known for its general stability to a range of acidic and basic conditions, but it is highly susceptible to reductive cleavage.[1] Unintended debenzylation often occurs under conditions that generate a reducing environment, even if not explicitly intended. Common culprits include palladium catalysts with a hydrogen source (e.g., H₂, transfer hydrogenation reagents like ammonium formate), strong Lewis acids, and certain oxidative conditions.[2][3][4] The electron-rich nature of the indole ring can also influence the reactivity of the benzyloxy group.
Q2: I'm performing an amide coupling with my this compound and losing the benzyl group. What's going on?
A2: While standard amide coupling reagents themselves (like EDC, HATU) are not direct causes of debenzylation, the overall reaction conditions can be problematic. For instance, if a palladium-based reagent is used in any purification or preceding step, residual palladium can, in the presence of a hydrogen donor (e.g., certain additives, solvents, or even the amine coupling partner under specific conditions), lead to catalytic hydrogenolysis. Additionally, prolonged reaction times at elevated temperatures can sometimes contribute to side reactions.
Q3: Can I use palladium-based cross-coupling reactions on the indole ring without cleaving the 4-benzyloxy group?
A3: This is a significant challenge. Palladium-catalyzed reactions, such as Suzuki or Heck couplings, often employ conditions (e.g., Pd(0) species, phosphine ligands, bases, and elevated temperatures) that can facilitate debenzylation.[5][6] The success of such transformations without debenzylation is highly dependent on the specific catalyst system, ligands, and reaction conditions. Careful screening of conditions is paramount. In many cases, an alternative protecting group with higher stability to these conditions may be necessary.
Q4: Are there any general precautions I can take to minimize the risk of debenzylation?
A4: Absolutely. Firstly, meticulously purify your starting materials and intermediates to remove any residual palladium or other metals from previous steps. Secondly, when developing a new reaction, run a small-scale test reaction and monitor for debenzylation by TLC or LC-MS. Thirdly, consider the order of your synthetic steps; it may be advantageous to perform reactions that are harsh on the benzyl group before its installation. Finally, if debenzylation is a persistent issue, switching to a more robust protecting group is a viable strategy.
Troubleshooting Guide: Reaction-Specific Scenarios
This section provides detailed troubleshooting for common synthetic transformations involving this compound.
Scenario 1: Debenzylation During Amide Bond Formation
Amide coupling is a frequent transformation for this carboxylic acid. If you are observing the formation of 4-hydroxy-1H-indole-2-carboxamide, consider the following:
Root Cause Analysis and Solutions:
-
Palladium Contamination: As mentioned, trace palladium from a previous step is a primary suspect.
-
Solution: Purify the starting carboxylic acid meticulously. Techniques like treatment with activated carbon or passing through a metal scavenger resin can be effective.
-
-
Choice of Coupling Reagents: While most standard coupling reagents are safe, some reaction conditions can be problematic.
-
Recommended "Benzyl-Safe" Protocol: A generally reliable method involves the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base like diisopropylethylamine (DIPEA) in an aprotic solvent like DMF or CH₂Cl₂ at room temperature.[7]
-
Detailed Protocol for Benzyl-Safe Amide Coupling:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) and DIPEA (2.5 eq).
-
To the stirred solution, add HATU (1.2 eq) portion-wise at room temperature.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-4 hours.
-
Work-up by diluting with ethyl acetate and washing with aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Decision Workflow for Amide Coupling
Caption: Workflow for troubleshooting amide coupling reactions.
Scenario 2: Debenzylation During Palladium-Catalyzed Cross-Coupling
Attempting to functionalize the indole ring (e.g., at the 3, 5, or 6-positions) via palladium-catalyzed cross-coupling reactions is fraught with the risk of debenzylation.
Root Cause Analysis and Solutions:
-
Reductive Elimination from Pd(II) Intermediates: The catalytic cycle of many cross-coupling reactions involves Pd(0) and Pd(II) species. The conditions that favor reductive elimination of the desired product can sometimes also facilitate the cleavage of the benzyl ether.
-
Hydrogen Donors in the Reaction Mixture: Solvents like isopropanol or additives like formic acid can act as hydrogen donors, leading to hydrogenolysis in the presence of palladium.
Strategies for Mitigation:
-
Ligand and Catalyst Screening: The choice of ligand can significantly influence the outcome. Bulky, electron-rich phosphine ligands can sometimes stabilize the palladium catalyst and favor the desired cross-coupling over debenzylation. A thorough screening of catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos, RuPhos) is recommended.
-
Reaction Conditions Optimization: Use the lowest possible reaction temperature and shortest reaction time that allows for the desired transformation.
-
Alternative Protecting Groups: This is often the most robust solution. If palladium-catalyzed cross-coupling is a key step in your synthesis, consider protecting the 4-hydroxy group with a group that is stable to these conditions.
Alternative Protecting Groups for 4-Hydroxyindole
When the benzyl group proves too labile, switching to an alternative protecting group is the most effective strategy. The choice of protecting group should be guided by its stability to your intended reaction conditions and the ease of its eventual removal. This is a key aspect of developing an orthogonal protection strategy.[8]
| Protecting Group | Abbreviation | Stable To | Labile To | Key Considerations |
| Benzyl | Bn | Mild Acid/Base, Oxidation | Catalytic Hydrogenation, Strong Lewis Acids | Prone to cleavage in reductive environments, especially with Pd. |
| Methyl | Me | Most conditions | Harsh conditions (BBr₃, HBr) | Removal requires harsh conditions that may not be compatible with complex molecules. |
| tert-Butyldimethylsilyl | TBDMS/TBS | Catalytic Hydrogenation, Mild Acid/Base | Fluoride sources (TBAF), Strong Acid | A good choice for orthogonality with benzyl groups. Stable to many Pd-catalyzed reactions. |
| Triisopropylsilyl | TIPS | Catalytic Hydrogenation, Mild Acid/Base | Fluoride sources (TBAF), Strong Acid | More sterically hindered and generally more stable than TBDMS. |
| Methoxymethyl | MOM | Catalytic Hydrogenation, Base | Strong Acid | An acetal-based protecting group, offering a different deprotection mechanism. |
Protecting Group Selection Logic
Caption: Logic for selecting a suitable protecting group.
By understanding the underlying causes of debenzylation and employing the strategic solutions outlined in this guide, you can significantly improve the success rate of your reactions with this compound. For further assistance, please do not hesitate to contact our technical support team.
References
- BenchChem. (2025). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups. BenchChem.
- NIH. (2017). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. PubMed Central.
- MDPI. (2023). Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. MDPI.
- Fiveable. (n.d.). Benzylic Ether Definition. Fiveable.
- ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- J-Stage. (n.d.). Synthetic Studies on Indoles and Related Compounds. XXVI. The Debenzylation of Protected Indole Nitrogen with Aluminum Chloride. (2). J-Stage.
- ResearchGate. (2017). Direct and Selective 3-Amidation of Indoles Using Electrophilic N -[(Benzenesulfonyl)oxy]amides.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. BenchChem.
- BenchChem. (2025). Stability of Benzyl Trityl Ether Under Acidic and Basic Conditions: An In-depth Technical Guide. BenchChem.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
- The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. The Royal Society of Chemistry.
- MDPI. (2025).
- Oxford Learning Link. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
- Sciencemadness.org. (2014).
- NIH. (n.d.).
- NIH. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH.
- Unknown. (n.d.). Protecting groups in organic synthesis + H2O.
- ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles.
- Unknown. (2019). Amino Acid-Protecting Groups.
- NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central.
- Wikipedia. (n.d.). Protecting group. Wikipedia.
- Organic Chemistry Portal. (2013).
- Google Patents. (n.d.). US6362351B2 - Catalyst and method for amide formation.
- RSC Publishing. (n.d.). Palladium-catalyzed C(sp3)–Si cross-coupling silylation of benzyl halides with hydrosilanes. Organic Chemistry Frontiers.
- Unknown. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
- PubMed. (2014).
- NIH. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. NIH.
- Organic Chemistry Portal. (2010). Palladium Nanoparticle Catalyzed Hiyama Coupling Reaction of Benzyl Halides. Organic Chemistry Portal.
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Technical Support Center: Optimization of Reaction Conditions for 4-(Benzyloxy)-1H-indole-2-carboxylic Acid
Welcome to the Technical Support Center for the synthesis and optimization of 4-(benzyloxy)-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile intermediate.[1][2] As a key building block in medicinal chemistry, particularly for the development of novel therapeutic agents, mastering its synthesis is crucial.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of high-purity this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield of this compound via Hydrolysis
-
Question: I am attempting to synthesize this compound by hydrolyzing its ethyl ester precursor, but my yields are consistently low. What could be the problem?
-
Answer: Low yields during the alkaline hydrolysis of ethyl 4-(benzyloxy)-1H-indole-2-carboxylate can stem from several factors, primarily incomplete reaction or degradation of the product.[3]
-
Incomplete Hydrolysis: The saponification of the ester to the carboxylate requires careful control of reaction conditions. Ensure you are using a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide. The reaction time and temperature are also critical. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the point of complete consumption of the starting material. A common procedure involves heating in a mixture of ethanol and water.[4]
-
Side Reactions:
-
Decarboxylation: Indole-2-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures in acidic or basic conditions.[5] While hydrolysis is typically basic, prolonged heating or excessively harsh conditions could promote this side reaction.
-
Debenzylation: The benzyl ether protecting group is generally stable to basic conditions, but certain reagents or contaminants could potentially lead to its cleavage, especially if reaction temperatures are too high for extended periods.
-
-
Optimization Strategy:
-
Base and Solvent: Use a combination of aqueous sodium hydroxide and a co-solvent like ethanol or methanol to ensure miscibility.
-
Temperature Control: Start with gentle heating (e.g., reflux) and monitor the reaction closely.[4] Avoid excessive temperatures or prolonged reaction times once the starting material is consumed.
-
Work-up: After the reaction is complete, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH that ensures the precipitation of the carboxylic acid. Cooling the mixture in an ice bath can improve precipitation.
-
-
Issue 2: Unexpected Side Products Observed During Synthesis
-
Question: I am observing unexpected spots on my TLC plate during the synthesis of this compound. What are these likely side products and how can I avoid them?
-
Answer: The formation of side products is a common challenge. The identity of these byproducts depends on the synthetic route employed.
-
If using a Fischer Indole Synthesis approach:
-
Isomer Formation: The Fischer indole synthesis can sometimes yield isomeric products depending on the starting materials and the cyclization conditions.[6] Careful control of the acid catalyst and temperature is crucial for regioselectivity.
-
Incomplete Cyclization: The intermediate phenylhydrazone may not fully cyclize, leading to its presence in the final product mixture. Stronger acid catalysts (e.g., polyphosphoric acid) or higher temperatures might be necessary, but this must be balanced against the risk of degradation.[6]
-
-
General Side Products:
-
4-Hydroxy-1H-indole-2-carboxylic acid: This can arise from the cleavage of the benzyl ether (debenzylation). This is more likely to occur under acidic conditions or during catalytic hydrogenation if that is a step in your synthesis.[7][8]
-
4-Benzyloxy-1H-indole (Decarboxylation Product): As mentioned, indole-2-carboxylic acids can decarboxylate under heat. If you are performing a reaction at high temperatures, this could be a significant byproduct.[5]
-
-
Mitigation Strategies:
-
Inert Atmosphere: For sensitive reactions, conducting them under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Purified Reagents: Ensure the purity of your starting materials and solvents, as impurities can often catalyze unwanted side reactions.
-
-
Issue 3: Difficulty in Purifying the Final Product
-
Question: I am struggling to obtain pure this compound. What are the best purification methods?
-
Answer: The purification of carboxylic acids can be challenging due to their polarity and potential for salt formation.
-
Recrystallization: This is often the most effective method for purifying solid carboxylic acids. The choice of solvent is critical. A single solvent or a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be screened to find conditions where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Acid-Base Extraction: This is a powerful technique to separate the acidic product from neutral or basic impurities.[9]
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous basic solution (e.g., saturated sodium bicarbonate). The carboxylic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic layer.
-
Separate the aqueous layer and carefully re-acidify it with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry thoroughly.
-
-
Column Chromatography: While possible, chromatography of carboxylic acids on silica gel can be problematic due to strong adsorption and band tailing. If this method is necessary, it is often beneficial to add a small amount of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid and improve elution.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare the starting material, ethyl 4-(benzyloxy)-1H-indole-2-carboxylate?
A1: A frequently used method involves the reaction of 4-(benzyloxy)benzaldehyde with ethyl azidoacetate in the presence of a base like sodium ethoxide.[10] This reaction proceeds via a condensation and subsequent cyclization to form the indole ring system.
Experimental Workflow: Synthesis of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate
Caption: Workflow for the synthesis of the ester precursor.
Q2: What are the key parameters to control during the Fischer indole synthesis of indole derivatives?
A2: The Fischer indole synthesis is a powerful method for constructing the indole core.[11][12] The success of this reaction hinges on the careful optimization of several parameters:[6]
-
Acid Catalyst: Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used. The choice of acid and its concentration can significantly impact the reaction rate and yield.[6]
-
Temperature: This reaction often requires elevated temperatures to drive the cyclization. However, excessive heat can lead to degradation and the formation of side products. The optimal temperature is substrate-dependent and should be determined empirically.[6]
-
Solvent: The choice of solvent can influence the solubility of the reactants and the reaction pathway. Acetic acid is often used as it can act as both a solvent and a catalyst.[6]
Q3: How can I remove the benzyl protecting group from this compound if I need to synthesize the corresponding 4-hydroxy derivative?
A3: The benzyl group is typically removed by catalytic hydrogenation. This involves reacting the compound with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C).[7][8]
Debenzylation Protocol
| Step | Procedure |
| 1. Dissolution | Dissolve this compound in a suitable solvent such as methanol, ethanol, or ethyl acetate. |
| 2. Catalyst Addition | Add a catalytic amount of 10% Palladium on carbon (Pd/C). |
| 3. Hydrogenation | Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator). |
| 4. Monitoring | Monitor the reaction progress by TLC until the starting material is completely consumed. |
| 5. Filtration | Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. |
| 6. Concentration | Concentrate the filtrate under reduced pressure to obtain the crude 4-hydroxy-1H-indole-2-carboxylic acid. |
| 7. Purification | Purify the product by recrystallization if necessary. |
Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A4: Yes, standard laboratory safety practices should always be followed. Specifically:
-
Sodium Ethoxide/Sodium Metal: These are highly reactive and corrosive. Handle them in a fume hood and away from water.
-
Ethyl Azidoacetate: Organic azides can be explosive, especially when heated. Handle with care and behind a safety shield.
-
Acids and Bases: Strong acids and bases are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrogen Gas: Hydrogen is highly flammable. Ensure there are no ignition sources nearby when performing hydrogenation reactions.
References
-
Synthesis, Characterization and Spectral Studies of Various Newer 4-Benzyloxy-1H-indole-2-carboxylic Acid (Arylidene)-hydrazide | Request PDF - ResearchGate. Available at: [Link]
-
REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES ValQi. Available at: [Link]
-
4-Benzyloxyindole-2-carboxylic acid | 39731-09-4 - J&K Scientific. Available at: [Link]
-
Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions - qualitas1998.net. Available at: [Link]
-
Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Available at: [Link]
-
Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues - Kaunas University of Technology | KTU. Available at: [Link]
-
An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne - Organic Syntheses Procedure. Available at: [Link]
-
Fischer Indole Synthesis - Organic Chemistry Portal. Available at: [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. Available at: [Link]
-
Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues - PubMed Central. Available at: [Link]
-
An efficient method for the N-debenzylation of aromatic heterocycles - ResearchGate. Available at: [Link]
-
How can I purify carboxylic acid? - ResearchGate. Available at: [Link]
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identification of byproducts in 4-(benzyloxy)-1H-indole-2-carboxylic acid synthesis
Welcome to the technical support guide for the synthesis of 4-(benzyloxy)-1H-indole-2-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, focusing on the identification and characterization of potential byproducts. Our goal is to provide practical, experience-driven insights to ensure the integrity and purity of your synthesis.
I. Overview of the Synthesis
The synthesis of this compound typically involves a multi-step process. A common route begins with the protection of the hydroxyl group of a 4-hydroxyindole derivative as a benzyl ether, followed by reactions to construct the indole-2-carboxylic acid moiety. A frequently employed final step is the saponification of the corresponding ethyl ester, ethyl 4-(benzyloxy)-1H-indole-2-carboxylate, using a base like sodium hydroxide in an alcoholic solvent.[1]
While seemingly straightforward, each step carries the potential for side reactions, leading to the formation of various byproducts. The purity of the final compound is critical, especially in pharmaceutical applications, making the identification and mitigation of these impurities a primary concern.[2]
II. Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that may arise during the synthesis and purification of this compound.
FAQ 1: My final product shows an extra peak in the HPLC analysis. What could it be?
This is a common issue. The identity of the byproduct depends on the specific reaction step where it was formed. Here are the most probable culprits:
-
Unreacted Starting Material: The most straightforward possibility is incomplete saponification of the ethyl ester precursor, ethyl 4-(benzyloxy)-1H-indole-2-carboxylate.
-
Debenzylation Product: The benzyl protecting group can be labile under certain conditions. Partial or complete debenzylation can lead to the formation of 4-hydroxy-1H-indole-2-carboxylic acid.
-
Decarboxylation Product: Indole-2-carboxylic acids can be susceptible to decarboxylation, especially under harsh acidic or thermal conditions, which would yield 4-benzyloxyindole.[3]
To troubleshoot, a systematic approach is recommended. The following workflow can help in identifying the unknown peak.
Caption: Workflow for Byproduct Identification.
FAQ 2: I suspect debenzylation is occurring. How can I confirm this and prevent it?
Debenzylation is a common side reaction, particularly if the reaction conditions are too harsh or if certain catalysts are present.
Confirmation:
-
Mass Spectrometry (MS): The debenzylated product, 4-hydroxy-1H-indole-2-carboxylic acid, has a distinct molecular weight (177.16 g/mol ). In LC-MS analysis, look for a peak corresponding to this mass (e.g., m/z of 178.16 for [M+H]+). The mass spectrum of 4-hydroxyindole-3-carboxylic acid has been shown to characteristically lose a water molecule.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most definitive method. The characteristic signals of the benzyl group (aromatic protons between 7.3-7.5 ppm and the benzylic CH2 protons around 5.2 ppm) will be absent in the ¹H NMR spectrum of the debenzylated byproduct. Instead, a new signal for the phenolic -OH will appear.
Prevention:
-
Milder Reaction Conditions: If debenzylation occurs during saponification, consider using milder conditions, such as lithium hydroxide (LiOH) in a mixture of THF and water at room temperature, which can often effect hydrolysis without cleaving the benzyl ether.
-
Avoid Catalytic Hydrogenation Conditions: If other steps in your synthesis involve catalytic hydrogenation (e.g., using Pd/C), be aware that this is a standard method for benzyl group removal.[6] If this is a necessary step for another transformation, the benzyl protecting group may not be suitable for your synthetic strategy.
FAQ 3: My reaction seems to be producing multiple unidentified spots on TLC. What could be the cause?
Multiple spots often point to more complex side reactions or degradation. Consider the following possibilities:
-
Fischer Indole Synthesis Byproducts: If your route involves a Fischer indole synthesis, be aware that this reaction can sometimes yield regioisomers or other cyclization byproducts, depending on the substrates and acid catalyst used.[7][8]
-
Oxidation: Indole rings, particularly those with electron-donating groups like a benzyloxy or hydroxyl group, can be susceptible to oxidation, leading to a variety of colored byproducts. This is more likely if reactions are run open to the air for extended periods or at high temperatures.
-
N-Alkylation/Acylation: If your reaction conditions involve alkylating or acylating agents, unintended reaction at the indole nitrogen is a possibility.
Troubleshooting:
-
Protect the Indole Nitrogen: If N-alkylation or acylation is a suspected side reaction, consider protecting the indole nitrogen with a suitable protecting group, such as a Boc group, early in the synthesis.
-
Inert Atmosphere: Running reactions under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side products.
-
Purification of Intermediates: Ensure that all intermediates are thoroughly purified before proceeding to the next step. Impurities carried over from earlier stages can lead to a cascade of byproducts.
III. Analytical Protocols for Byproduct Identification
For unequivocal identification of byproducts, a combination of chromatographic and spectroscopic techniques is essential.[2]
Protocol 1: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful tool for separating the target compound from its impurities.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Example Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at multiple wavelengths (e.g., 220 nm, 254 nm, 280 nm) is recommended as the parent compound and byproducts may have different absorption maxima.
-
Analysis: Compare the retention times of peaks in your sample to those of authenticated standards of potential byproducts, if available.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides molecular weight information for each separated peak, which is invaluable for tentative identification.
-
LC Conditions: Use the same or similar conditions as your analytical HPLC method.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes is recommended to maximize the chances of observing the molecular ion.
-
Mass Range: Scan a range that covers the expected molecular weights of your target compound and potential byproducts (e.g., 100-500 m/z).
-
-
Data Analysis: Extract the mass spectrum for each chromatographic peak. Compare the observed m/z values with the calculated exact masses of suspected structures (see table below).
Table 1: Spectroscopic Data for Potential Byproducts
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key ¹H NMR Signals (in DMSO-d₆) |
| This compound | C₁₆H₁₃NO₃ | 267.28 | 268.09 | ~11.5 (1H, s, NH), ~7.3-7.5 (5H, m, Ar-H of Bn), ~7.1 (1H, s, H-3), ~5.2 (2H, s, OCH₂) |
| Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate | C₁₈H₁₇NO₃ | 295.33 | 296.13 | ~11.5 (1H, s, NH), ~7.3-7.5 (5H, m, Ar-H of Bn), ~7.1 (1H, s, H-3), ~5.2 (2H, s, OCH₂), ~4.3 (2H, q, OCH₂CH₃), ~1.3 (3H, t, OCH₂CH₃) |
| 4-Hydroxy-1H-indole-2-carboxylic acid | C₉H₇NO₃ | 177.16 | 178.05 | ~11.3 (1H, s, NH), ~9.5 (1H, s, OH), ~7.0 (1H, s, H-3), ~6.8-7.2 (3H, m, Ar-H) |
| 4-Benzyloxyindole | C₁₅H₁₃NO | 223.27 | 224.10 | ~11.0 (1H, s, NH), ~7.3-7.5 (5H, m, Ar-H of Bn), ~7.1 (1H, t, H-2), ~6.4-7.2 (4H, m, indole Ar-H) |
Note: Exact chemical shifts (δ) can vary depending on the solvent and concentration.
Protocol 3: Preparative HPLC and NMR Spectroscopy
For definitive structural elucidation of an unknown byproduct, isolation followed by NMR analysis is the gold standard.
-
Isolation: Use preparative HPLC with a method scaled up from your analytical HPLC conditions to isolate the impurity of interest.
-
Sample Preparation: Remove the HPLC solvent in vacuo and ensure the sample is thoroughly dried to remove any residual TFA or formic acid, which can interfere with NMR analysis.
-
NMR Analysis:
-
Dissolve the isolated byproduct in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to fully characterize the structure.
-
By following these troubleshooting guides and analytical protocols, researchers can effectively identify, understand, and mitigate the formation of byproducts in the synthesis of this compound, ensuring the quality and success of their research and development efforts.
References
- Analytical Techniques for the Purity Assessment of Substituted Indoles. Benchchem.
- Synthesis, Characterization and Spectral Studies of Various Newer 4-Benzyloxy-1H-indole-2-carboxylic Acid (Arylidene)-hydrazide. ResearchGate.
- 4-BENZYLOXYINDOLE-2-CARBOXYLIC ACID synthesis. ChemicalBook.
- Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
- Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.
- 4-Benzyloxyindole. Chem-Impex.
- 4-Benzyloxyindole-2-carboxylic acid. J&K Scientific.
- Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses Procedure.
- Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. PubMed Central.
- Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. qualitas1998.net.
- An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate.
- Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. NIH.
- Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. PubMed Central.
- 5-Hydroxyindole-2-carboxylic acid. Sigma-Aldrich.
- Fischer indole synthesis. Wikipedia.
- Fischer indole synthesis applied to the total synthesis of natural products. ResearchGate.
- Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Canadian Journal of Chemistry.
- Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. ResearchGate.
- Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. ResearchGate.
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI.
Sources
- 1. 4-BENZYLOXYINDOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. qualitas1998.net [qualitas1998.net]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability of 4-(Benzyloxy)-1H-indole-2-carboxylic Acid Under Acidic Conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical support and troubleshooting advice for experiments involving 4-(benzyloxy)-1H-indole-2-carboxylic acid, with a specific focus on its stability in acidic environments. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address stability-related challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound in acidic conditions?
When subjecting this compound to acidic conditions, two principal degradation pathways should be considered:
-
Acid-Catalyzed Debenzylation: The benzyloxy ether linkage at the 4-position is susceptible to cleavage in the presence of acid. This reaction typically proceeds via an SN1 mechanism, where the ether oxygen is protonated, leading to the formation of a stable benzyl carbocation and the corresponding 4-hydroxy-1H-indole-2-carboxylic acid.[1][2][3][4] The presence of electron-donating groups on the indole ring can influence the rate of this reaction.
-
Decarboxylation of the Indole-2-carboxylic Acid Moiety: Indole-2-carboxylic acids can undergo decarboxylation (loss of CO₂) when heated in acidic solutions.[5][6] This process is often acid-catalyzed and can lead to the formation of 4-(benzyloxy)-1H-indole. The mechanism involves the protonation of the indole ring, which facilitates the cleavage of the carbon-carbon bond.[5]
It is also important to consider the overall stability of the indole nucleus, which can be susceptible to oxidation and other transformations under harsh acidic and oxidative conditions.[4]
Q2: What are the likely degradation products of this compound in an acidic medium?
Based on the primary degradation pathways, the most probable degradation products are:
-
4-Hydroxy-1H-indole-2-carboxylic acid: Formed via debenzylation.
-
4-(Benzyloxy)-1H-indole: Formed via decarboxylation.
-
4-Hydroxy-1H-indole: If both debenzylation and decarboxylation occur.
The relative amounts of these products will depend on the specific reaction conditions, including the strength of the acid, temperature, and reaction time.
Q3: How do the substituents on the indole ring of this compound affect its stability in acid?
The electronic properties of the substituents play a crucial role in the stability of the indole ring.
-
4-Benzyloxy Group: The benzyloxy group is an electron-donating group, which increases the electron density of the indole ring system. This can make the ring more susceptible to electrophilic attack, including protonation, which is often the initial step in acid-catalyzed degradation pathways.[7]
-
2-Carboxylic Acid Group: The carboxylic acid group is an electron-withdrawing group. This can have a stabilizing effect on the indole ring by making it less electron-rich and therefore less reactive towards electrophiles.[1] However, the carboxylic acid group itself is a site of potential reaction (decarboxylation) under acidic conditions.[5]
The interplay of these two groups will determine the overall reactivity and degradation profile of the molecule.
Troubleshooting Guide
Problem 1: I am observing unexpected peaks in my HPLC analysis after an acidic workup.
Possible Cause: This is a strong indication of degradation of your this compound. The new peaks likely correspond to one or more of the degradation products mentioned in Q2 .
Troubleshooting Steps:
-
Characterize the Degradants:
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry to determine the molecular weights of the new peaks. Compare these with the expected molecular weights of 4-hydroxy-1H-indole-2-carboxylic acid and 4-(benzyloxy)-1H-indole.
-
Co-injection with Standards: If available, synthesize or purchase authentic samples of the potential degradation products and perform co-injection studies in your HPLC system. A single, sharp peak upon co-injection provides strong evidence for the identity of the degradant.
-
-
Modify Your Workup:
-
Minimize Acid Exposure: Reduce the time your compound is in contact with the acidic solution.
-
Use Milder Acids: If possible, switch to a weaker acid or use a buffered solution at a less acidic pH.
-
Lower the Temperature: Perform the acidic workup at a lower temperature (e.g., on an ice bath) to slow down the rate of degradation.
-
Problem 2: My reaction yield is consistently low when using acidic catalysts.
Possible Cause: The acidic catalyst may be promoting the degradation of your product, this compound.
Troubleshooting Steps:
-
Monitor Reaction Progress Carefully: Use a technique like thin-layer chromatography (TLC) or HPLC to monitor the reaction. Look for the appearance of new spots or peaks that could indicate degradation products.
-
Optimize Catalyst Loading: Systematically decrease the concentration of the acid catalyst. You may find a concentration that is sufficient to catalyze your desired reaction without causing significant product degradation.
-
Screen Different Acid Catalysts: Some acid catalysts may be less harsh than others. Consider screening a panel of both Brønsted and Lewis acids to find one that is compatible with your substrate.
Experimental Protocols
To empirically determine the stability of this compound in your specific experimental conditions, a forced degradation study is recommended.[8][9][10][11]
Protocol 1: Forced Degradation Study Under Acidic Conditions
Objective: To assess the stability of this compound in acidic solutions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M and 1 M)
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
Methanol or acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Label two sets of vials.
-
In one set, add a specific volume of the stock solution to an equal volume of 0.1 M HCl.
-
In the second set, add the same volume of stock solution to an equal volume of 1 M HCl.
-
Prepare a control sample by adding the stock solution to an equal volume of water.
-
-
Incubation: Incubate the vials at a controlled temperature (e.g., 40°C or 60°C).
-
Time Points: Withdraw aliquots from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH solution to stop the degradation reaction.
-
HPLC Analysis: Analyze the samples by a suitable stability-indicating HPLC method (see Protocol 2).
Data Analysis:
-
Plot the percentage of the parent compound remaining against time for each condition.
-
Calculate the degradation rate constant if possible.
-
Identify and quantify the major degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Columns:
-
A standard HPLC system with a UV detector is suitable.
-
A C18 reversed-phase column is a good starting point for method development.
Initial Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a linear gradient (e.g., 10% B to 90% B over 20 minutes) to scout for the elution of all components.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of this compound (can be determined using a UV scan) and potentially at other wavelengths to ensure detection of all degradants.
-
Column Temperature: 30°C
Method Optimization:
-
Adjust the gradient profile to achieve baseline separation between the parent compound and all degradation peaks.
-
If co-elution occurs, consider modifying the mobile phase (e.g., using methanol instead of acetonitrile, or trying a different buffer/acid modifier).
Visualizing Degradation Pathways
The following diagrams illustrate the potential degradation pathways of this compound under acidic conditions.
Caption: Potential degradation pathways of this compound in acid.
Summary of Potential Degradants
| Compound Name | Formation Pathway |
| 4-Hydroxy-1H-indole-2-carboxylic acid | Debenzylation |
| 4-(Benzyloxy)-1H-indole | Decarboxylation |
| 4-Hydroxy-1H-indole | Debenzylation and Decarboxylation |
References
-
Energetic Effect of the Carboxylic Acid Functional Group in Indole Derivatives. The Journal of Physical Chemistry A. 2017. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. 2024. [Link]
-
Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. The Journal of Organic Chemistry. 2012. [Link]
-
Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. ResearchGate. 2025. [Link]
-
Pharma Stability: Troubleshooting & Pitfalls. Pharmaguideline. [Link]
-
Microbial Degradation of Indole and Its Derivatives. SciSpace. [Link]
-
Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate. 2025. [Link]
-
The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. 2025. [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]
-
A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. ResearchGate. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. 2020. [Link]
-
In-use stability studies: guidelines and challenges. PubMed. 2021. [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. 2025. [Link]
-
Supporting information. The Royal Society of Chemistry. [Link]
-
Stability Indicating Forced Degradation Studies. RJPT. [Link]
-
Development of a rapid resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts. SciSpace. [Link]
-
High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids. ResearchGate. 2025. [Link]
-
AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs. IJNRD. 2023. [Link]
-
Degradation of benzoic acid and its derivatives in subcritical water. PubMed. [Link]
-
Preparation and properties of the hydroxyindole-3-carboxylic acids. Canadian Science Publishing. [Link]
-
Formation of carboxylic acids during degradation of monosaccharides. Czech Journal of Food Sciences. 2008. [Link]
-
NMR study on the structure and stability of 4-substituted aromatic iodosyl compounds. Magnetic Resonance in Chemistry. 2006. [Link]
-
Supporting information Indoles. The Royal Society of Chemistry. [Link]
-
Synthesis of 4-(benzyloxy)biphenyl under a multi-site phase-transfer catalyst along with ultrasonication -A kinetic study. ResearchGate. 2026. [Link]
-
Degradation of Oxytetracycline in Saturated Porous Media by In Situ Chemical Oxidation Using Oxygen-Doped Graphitic Carbon Nitride and Peroxymonosulfate: Laboratory-Scale Column Experiments. MDPI. 2024. [Link]
-
Degradation of 4-chlorophenol using MnOOH and γ-MnOOH nanomaterials as porous catalyst: Performance, synergistic mechanism, and effect of co-existing anions. PubMed. 2022. [Link]
-
Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. MDPI. [Link]
-
Kinetics Studies on the Hydrolysis of N-Benzoyl-4,5-diphenylimidazole Derivatives. ResearchGate. 2025. [Link]
-
(−)-5-[(4R,5R)-5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]. ResearchGate. 2025. [Link]
-
Synthesis of 4-(benzyloxy)biphenyl under a multi-site phase-transfer catalyst along with ultrasonication – A kinetic study. NIScPR Online Periodical Repository. [Link]
Sources
- 1. Energetic Effect of the Carboxylic Acid Functional Group in Indole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
troubleshooting guide for 4-(benzyloxy)-1H-indole-2-carboxylic acid synthesis
Answering the call of complex synthetic challenges, this Technical Support Center provides a focused troubleshooting guide for the synthesis of 4-(benzyloxy)-1H-indole-2-carboxylic acid. As a key intermediate in pharmaceutical development, particularly for anti-cancer agents and ligands for glycine receptors, its successful synthesis is paramount.[1][2] This guide, structured in a practical question-and-answer format, is designed for researchers, scientists, and drug development professionals. Here, we move beyond simple protocols to dissect the causality behind experimental choices, offering field-proven insights to overcome common hurdles in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and how do I choose the best one?
The synthesis of this target molecule generally follows a multi-step pathway, most commonly culminating in the saponification of the corresponding ethyl or methyl ester. The core challenge lies in constructing the 4-benzyloxyindole-2-carboxylate framework. Two robust and widely adopted strategies are the Fischer indole synthesis and the Reissert indole synthesis.
-
Fischer Indole Synthesis Route: This is arguably the most versatile and common method for constructing indole rings.[3] It typically involves the acid-catalyzed cyclization of an arylhydrazone. For this specific target, the pathway often starts with the Japp-Klingemann reaction to form the necessary hydrazone, which is then cyclized.[4][5] This route is favored for its adaptability to various substituted precursors.
-
Reissert Synthesis Route: This classical method involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.[6][7][8] While effective, it can sometimes be lower yielding and involve more steps, including a final decarboxylation if not starting with a pyruvate equivalent.[6][9]
Choosing Your Route: The Fischer indole synthesis is often the more direct and higher-yielding approach if the appropriate arylhydrazine or its precursors are readily available. The Reissert synthesis is a viable alternative, particularly when the required ortho-substituted nitrotoluene is more accessible than the corresponding aniline/hydrazine.
Troubleshooting Guide: The Japp-Klingemann/Fischer Indole Synthesis Pathway
This section focuses on the most prevalent and often challenging route: forming the indole core via a Japp-Klingemann reaction followed by Fischer cyclization, and subsequent ester hydrolysis.
Caption: Overall synthetic workflow for this compound.
Q2: My Fischer indole synthesis step is producing low yields and significant tar formation. What are the likely causes and solutions?
This is the most common failure point in this synthesis. The strongly acidic and often high-temperature conditions required for the cyclization can lead to substrate decomposition and polymerization, resulting in intractable tars.[10]
Causality: The mechanism of the Fischer indole synthesis involves a[11][11]-sigmatropic rearrangement of a protonated enamine intermediate.[3][12] Harsh acidic conditions, while necessary to promote this rearrangement, can also catalyze competing side reactions like aldol condensations or Friedel-Crafts-type reactions, leading to polymeric byproducts.[13]
Troubleshooting Solutions:
| Problem | Probable Cause | Recommended Solution |
| Low Yield / No Product | Inappropriate Acid Catalyst: A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction.[10] | Experiment with a range of Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for less reactive substrates.[3] |
| Tar/Polymer Formation | Sub-optimal Temperature: High temperatures promote decomposition and polymerization.[10] | Use the lowest effective temperature. If using PPA, ensure the temperature is carefully controlled. Consider microwave-assisted synthesis for rapid heating and shorter reaction times to minimize side reactions.[9] |
| High Reactant Concentration: High concentrations can favor intermolecular side reactions. | Try diluting the reaction mixture with a high-boiling, inert solvent. | |
| Incomplete Reaction | Insufficient Acid or Heat: The reaction may have a high activation energy barrier. | Gradually increase the temperature or the strength/amount of the acid catalyst. Monitor the reaction by TLC to find the optimal balance before significant decomposition occurs. |
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Caption: Decision-making workflow for troubleshooting the Fischer indole synthesis.
Q3: I'm observing cleavage of the benzyl protecting group during the synthesis. How can I prevent this?
The benzyl ether linkage is susceptible to cleavage under both strongly acidic conditions (less common but possible with certain Lewis acids) and, more significantly, under reductive conditions. If your synthesis involves a catalytic hydrogenation step (e.g., for reducing a nitro group in a Reissert synthesis), debenzylation is a major competing reaction.[14][15]
Preventative Measures:
-
Avoid Catalytic Hydrogenation: Do not use Pd/C, Raney Ni, or similar catalysts with H₂ gas for any reduction steps after the benzyl group has been installed.[16] Instead, opt for chemical reducing agents like iron in acetic acid, tin(II) chloride, or sodium hydrosulfite if a reduction is necessary.[17][18]
-
Moderate Acidity in Fischer Cyclization: While strong acid is needed, avoid excessively harsh conditions. Using PPA or Eaton's reagent (P₂O₅ in MeSO₃H) at a controlled temperature is often sufficient for cyclization without cleaving the benzyl ether.[10][13]
-
Alternative Protecting Groups: If debenzylation remains a persistent issue, consider a more robust protecting group for the 4-hydroxyl position, although this will alter the target molecule.
Q4: The final saponification of the ethyl ester is slow or incomplete. How can I improve this step?
Saponification is the hydrolysis of the ester to the carboxylic acid under basic conditions. Incomplete conversion is usually due to insufficient hydroxide, poor solubility, or inadequate reaction time/temperature.
Protocol for Robust Saponification: A reliable method involves heating the ethyl ester with a solution of sodium hydroxide in a mixture of ethanol and water.[19]
Step-by-Step Methodology:
-
Dissolution: Dissolve ethyl 4-(benzyloxy)-1H-indole-2-carboxylate (1.0 eq) in ethanol in a round-bottom flask.
-
Base Addition: Add an aqueous solution of sodium hydroxide (2.0 - 3.0 eq). The water is crucial for the hydrolysis mechanism.
-
Heating: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction by TLC until all the starting material is consumed. This may take several hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Perform an extraction with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted ester or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify carefully with a strong acid (e.g., 2M HCl) until the pH is ~2-3.
-
The carboxylic acid product should precipitate as a solid.
-
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
Q5: My crude product is a discolored solid. What is the most effective purification strategy?
Indole derivatives can be prone to air oxidation, leading to colored impurities.[20] Simple recrystallization may not be sufficient to remove all byproducts. A highly effective method for purifying indole carboxylic acids is through the formation and isolation of a triethylamine salt.[21]
Protocol for Purification via Triethylamine Salt:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Salt Formation: Slowly add triethylamine dropwise with stirring. The triethylamine salt of the carboxylic acid is often less soluble and will precipitate out as a solid.
-
Isolation of Salt: Filter the solid salt and wash it with a small amount of cold ethyl acetate or diethyl ether.
-
Decolorization (Optional): The isolated salt can be dissolved in water, treated with activated carbon to remove colored impurities, and filtered through celite.
-
Regeneration of Acid: Take the salt (or the decolorized aqueous solution) and carefully acidify with a mineral acid (e.g., HCl) to a low pH.
-
Final Isolation: The pure carboxylic acid will precipitate. Collect it by filtration, wash with water, and dry thoroughly. This process effectively removes non-acidic and many colored impurities.[21]
References
- Refinement method of indole-2-carboxylic acid.
-
Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole. PMC - NIH. [Link]
-
Synthesis, Characterization and Spectral Studies of Various Newer 4-Benzyloxy-1H-indole-2-carboxylic Acid (Arylidene)-hydrazide. ResearchGate. [Link]
-
Synthesis of 4-hydroxyindole-2-carboxamide. PrepChem.com. [Link]
-
Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Longdom Publishing. [Link]
-
Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses Procedure. [Link]
-
Fischer indole synthesis. Wikipedia. [Link]
-
Decarboxylation of indole-2-carboxylic acids: improved procedures. American Chemical Society. [Link]
-
The Japp‐Klingemann Reaction. ResearchGate. [Link]
-
Synthesis and Chemistry of Indole. Unknown Source. [Link]
-
4-Hydroxy Indole. Chemical-Suppliers. [Link]
-
Fischer Indole Synthesis. Unknown Source. [Link]
-
Indole. Wikipedia. [Link]
-
Japp–Klingemann reaction. Wikipedia. [Link]
- Synthetic method of indole-2-carboxylic acid.
-
Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]
-
A Practical Synthesis of Indole-2-carboxylic Acid. Taylor & Francis. [Link]
-
An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
Exploring 4-Benzyloxyindole: Properties, Applications, and Manufacturing Excellence. Unknown Source. [Link]
-
Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. qualitas1998.net. [Link]
-
Japp-Klingemann reaction. chemeurope.com. [Link]
-
A New Synthesis of 4-Hydroxyindole. Chemical Journal of Chinese Universities. [Link]
-
The Japp-Klingemann Reaction. Organic Reactions. [Link]
-
Japp-Klingemann Reaction. SynArchive. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
-
Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. PubMed Central. [Link]
-
Synthesis of 4-Hydroxyindole Fused Isocoumarin Derivatives and Their Fluorescence "Turn-off" Sensing of Cu(II) and Fe(III) Ions. ResearchGate. [Link]
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minimizing decarboxylation of indole-2-carboxylic acids during synthesis
Technical Support Center: Indole-2-Carboxylic Acid Synthesis
Guide: Minimizing Decarboxylation During Synthesis and Coupling Reactions
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who work with indole-2-carboxylic acids. The inherent instability of this scaffold, particularly its susceptibility to decarboxylation, presents a significant challenge in multi-step syntheses. As your Senior Application Scientist, I have structured this guide to provide not just protocols, but the underlying chemical principles and field-proven strategies to help you overcome these challenges, ensuring the integrity of your target molecules.
Section 1: Frequently Asked Questions - The Science of Decarboxylation
This section addresses the fundamental principles governing the stability of indole-2-carboxylic acids. Understanding the "why" is the first step toward effective troubleshooting.
Q1: What is decarboxylation and why are indole-2-carboxylic acids so prone to it?
Answer: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). Indole-2-carboxylic acids are particularly susceptible to this reaction due to the electronic nature of the indole ring system. The C2 position of the indole is electron-rich, which stabilizes the protonated intermediate that forms during acid-catalyzed decarboxylation, thereby lowering the activation energy for the reaction.[1][2] Historically, heating an indole-2-carboxylic acid above its melting point was a standard method to induce decarboxylation to yield the parent indole.[3] This inherent reactivity requires careful control of reaction conditions to prevent unintended loss of the carboxyl group.
The carboxyl group at the C2 position does, however, confer a degree of stability to the pyrrole ring against acid and oxidation compared to other indoles, making these compounds valuable synthetic intermediates, provided the decarboxylation can be controlled.[4]
Caption: Fig. 1: Proposed Acid-Catalyzed Decarboxylation Pathway.
Q2: What are the primary experimental factors that trigger unwanted decarboxylation?
Answer: Unwanted decarboxylation is typically triggered by a combination of factors. Recognizing and controlling these variables is the most critical aspect of working with indole-2-carboxylic acids. The main culprits are summarized in the table below.
| Factor | Triggering Conditions | Scientific Rationale & Impact |
| High Temperature | Generally, temperatures above 80 °C significantly increase the rate. Reactions run at reflux or with microwave heating are particularly high-risk.[5][6] | Provides the necessary activation energy for the C-C bond cleavage. Decarboxylation is often entropically favored, and this effect is magnified at higher temperatures. |
| Acidic pH | Presence of strong acids (e.g., TFA, HCl, H₂SO₄) or Lewis acids (e.g., AlCl₃).[1][7] | The reaction is acid-catalyzed. Protons facilitate the formation of a key intermediate, protonated carbonic acid, which is a better leaving group.[1][2] |
| Transition Metals | Certain transition metals, especially copper (Cu) and palladium (Pd), can catalyze decarboxylative coupling reactions.[8][9] | While useful for specific transformations, trace amounts of these metals can inadvertently promote decarboxylation as a side reaction by forming metal-carboxylate complexes.[8] |
Section 2: Troubleshooting Guide for Amide Bond Formation
The coupling of indole-2-carboxylic acids with amines to form amides is a common synthetic step where decarboxylation becomes a major competing side reaction.
Problem: I am attempting an amide coupling reaction, but my yield is low, and I observe significant amounts of the simple, decarboxylated indole byproduct in my analysis (TLC, LC-MS).
This is a classic challenge. The conditions required to activate the carboxylic acid for amide bond formation can often be harsh enough to promote decarboxylation. Follow this workflow to diagnose and solve the issue.
Caption: Fig. 2: Troubleshooting Workflow for Amide Coupling.
Solution 1: Re-evaluate and Optimize Your Coupling Reagents
The choice of coupling reagent is paramount. Harsh or outdated methods are common sources of failure. Modern peptide coupling reagents are designed to be highly efficient under mild conditions, which is exactly what is required here.
Causality: These reagents work by converting the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive acyl-intermediate in situ. This intermediate is then rapidly attacked by the amine nucleophile. A fast and efficient coupling outcompetes the slower, thermally or acid-driven decarboxylation pathway.
| Coupling System | Co-Reagents / Base | Recommended Conditions | Key Considerations |
| EDC / HOBt | HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine) | CH₂Cl₂ or DMF, 0 °C to RT | A classic, cost-effective, and reliable combination. HOBt suppresses side reactions and minimizes racemization.[10][11] |
| HATU | DIPEA or 2,4,6-Collidine | DMF, 0 °C to RT | Highly efficient and fast. Excellent for hindered amines or acids. More expensive than EDC/HOBt. |
| BOP | DIPEA | DMF, RT | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate is very effective but releases a carcinogenic byproduct (HMPA). Handle with extreme caution.[7] |
Solution 2: Implement Rigorous Temperature Control
Causality: As a thermally labile substrate, the stability of your indole-2-carboxylic acid is inversely proportional to the reaction temperature. Even if your protocol calls for room temperature, the initial activation step can be exothermic.
Protocol: Always begin the reaction at 0 °C (ice bath). Add the coupling reagents and base at this temperature, stir for 15-30 minutes to allow for the formation of the active ester, and then add your amine. After the amine addition, you can allow the reaction to warm slowly to room temperature and stir to completion.[7]
Protocol Example: Robust Amide Coupling of Indole-2-Carboxylic Acid
This protocol is based on standard, widely published methods that prioritize the suppression of decarboxylation.[10][11][12]
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the indole-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq).
-
Dissolution: Dissolve the solids in anhydrous DMF or CH₂Cl₂.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Activation: Add EDC·HCl (1.2 eq) to the cooled solution, followed by the dropwise addition of DIPEA (2.5 eq). Stir the mixture at 0 °C for 20 minutes.
-
Amine Addition: Add the desired amine (1.1 eq), either neat or as a solution in the reaction solvent.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 3-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.
Section 3: Advanced Strategies & Preventative Measures
If troubleshooting existing protocols is insufficient, a more fundamental change to your synthetic strategy may be necessary.
Q3: Can I use protecting groups to prevent decarboxylation?
Answer: Yes, protecting the indole nitrogen can be an effective strategy. While it doesn't directly block the carboxyl group, it alters the electronic properties of the indole ring, which can influence the rate of decarboxylation.
-
N-Boc Protection: The tert-butyloxycarbonyl (Boc) group is a common choice.[13] It is an electron-withdrawing group that slightly reduces the electron-donating character of the indole ring. This can help to destabilize the cationic intermediate required for decarboxylation. Furthermore, it ensures the indole nitrogen is not a competing nucleophile and can improve solubility. The Boc group is typically stable to amide coupling conditions but can be easily removed with a strong acid like TFA, so this deprotection step must be performed carefully at low temperatures.[12][13]
Q4: My indole-2-carboxylic acid is too unstable for any coupling. Should I change my entire synthetic route?
Answer: Yes, this is a highly recommended advanced strategy. Instead of carrying the sensitive free carboxylic acid through multiple steps, it is often far safer to keep it "masked" as a more stable ester, such as a methyl or ethyl ester.[5][7]
The Late-Stage Hydrolysis Strategy:
-
Synthesize or purchase the corresponding ethyl or methyl indole-2-carboxylate .
-
Perform all necessary synthetic transformations on the indole ring or other parts of your molecule while the carboxyl group is protected as the stable ester.
-
In the final or penultimate step of your synthesis, perform a mild saponification (ester hydrolysis) to reveal the free carboxylic acid.
Protocol Example: Mild Saponification of an Indole-2-carboxylate
-
Dissolution: Dissolve the ethyl indole-2-carboxylate (1.0 eq) in a mixture of THF and methanol (e.g., 3:1 ratio).
-
Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH) (1.5 - 2.0 eq) at room temperature. Using LiOH is often milder than NaOH or KOH.
-
Monitoring: Stir the reaction at room temperature and monitor by TLC until all starting material is consumed (typically 2-4 hours). Avoid heating.
-
Workup: Carefully acidify the reaction mixture to pH ~3-4 with cold 1N HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the desired indole-2-carboxylic acid, which can be used immediately in the next step.
By implementing these evidence-based strategies, you can significantly improve the success rate of your syntheses involving indole-2-carboxylic acids, minimizing the frustrating and yield-lowering effects of premature decarboxylation.
References
-
Piers, E., et al. (2011). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. [Link]
-
Vandersteen, A. A., Mundle, S. O. C., & Kluger, R. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. The Journal of Organic Chemistry, 77(15), 6505–6509. [Link]
-
Strauss, C. R., & Trainor, R. W. (1998). Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. Australian Journal of Chemistry, 51(8), 703-706. [Link]
- WO2008072257A2 - Process for the preparation of indole derivatives. (2008).
-
Lupien, A., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases, 6(11), 3023–3037. [Link]
-
Van der Verren, R., et al. (2012). Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations. Photochemical & Photobiological Sciences, 11(5), 847-855. [Link]
-
Zhou, X.-Y., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(6), 511-515. [Link]
-
Murakami, Y. (1984). Chemistry of Indole-2-Carboxylic Acid and Its Derivatives. Yakugaku Zasshi, 104(12), 1171-1188. [Link]
-
Jones, G. B., & Chapman, B. J. (1995). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 60(15), 5023-5024. [Link]
-
Tang, L., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 57(7), 2844–2857. [Link]
-
Abrahams, K. A., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(5), 768–778. [Link]
-
The Good Scents Company. (n.d.). indole-2-carboxylic acid. Retrieved from [Link]
-
Li, Y., et al. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 27(19), 6296. [Link]
-
An, L., et al. (2018). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules, 23(10), 2652. [Link]
-
Early, J. V., et al. (2019). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. ACS Infectious Diseases, 5(1), 104-117. [Link]
-
Mundle, S. O. C., & Kluger, R. (2012). Protonated Carbonic Acid and Reactive Intermediates in the Acidic Decarboxylation of Indolecarboxylic Acids. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylations. Retrieved from [Link]
-
Fresneda, P. M., et al. (2001). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules, 6(10), 864-869. [Link]
-
Umehara, A. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]
-
Van der Verren, R., et al. (2012). Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations. ResearchGate. [Link]
-
Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(4), 1083-1094. [Link]
-
Liu, W., et al. (2024). Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids. The Journal of Organic Chemistry, 89(2), 1146–1155. [Link]
- CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds. (2021).
-
Zhou, X.-Y., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. [Link]
-
Chemistry Learning. (2020, July 5). Protecting Groups for Carboxylic acid [Video]. YouTube. [Link]
-
Somei, M., et al. (2011). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate. [Link]
-
Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
- CN102020600A - Synthetic method of indole-2-carboxylic acid. (2011).
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
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- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Catalyst Selection for 4-(Benzyloxy)-1H-indole-2-carboxylic Acid Reactions
Welcome to the technical support center for optimizing catalytic reactions involving 4-(benzyloxy)-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. Our approach is rooted in a deep understanding of reaction mechanisms and practical, field-proven experience.
Introduction: The Unique Chemistry of this compound
This compound is a versatile building block in medicinal chemistry and materials science. Its structure presents a unique set of challenges and opportunities in catalytic transformations. The electron-donating nature of the 4-benzyloxy group can influence the regioselectivity of C-H functionalization, while the carboxylic acid at the 2-position can act as a directing group or be a site for decarboxylation. Furthermore, the benzyl ether linkage introduces the potential for debenzylation under certain catalytic conditions. This guide will provide you with the expertise to anticipate and overcome these challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield in Cross-Coupling Reactions
Question: I am attempting a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) at the C3 or C7 position of this compound, but I am observing very low to no yield of the desired product. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in palladium-catalyzed cross-coupling reactions with this substrate can stem from several factors, primarily related to catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.
Underlying Causes & Solutions:
-
Catalyst Inhibition by the Carboxylic Acid: The carboxylic acid moiety can coordinate to the palladium center, potentially inhibiting its catalytic activity.
-
Solution: Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the cross-coupling reaction. The ester can be hydrolyzed post-coupling.
-
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. The bulky benzyloxy group can create steric hindrance, requiring a carefully selected ligand.
-
Solution: Screen a panel of phosphine ligands with varying steric and electronic properties. For sterically hindered substrates, bulky, electron-rich ligands like SPhos, XPhos, or RuPhos are often effective.[1]
-
-
Suboptimal Base and Solvent Combination: The choice of base and solvent is critical for the efficiency of transmetalation and reductive elimination steps in the catalytic cycle.
-
Solution: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF). For Suzuki couplings, aqueous base solutions can be beneficial.
-
-
Debenzylation Side Reaction: Under hydrogenative or certain reductive conditions, the benzyl protecting group can be cleaved, leading to the formation of 4-hydroxyindole-2-carboxylic acid and other byproducts.
-
Solution: Avoid conditions that promote hydrogenolysis. If using a palladium catalyst, ensure the absence of hydrogen sources. If debenzylation is persistent, consider a more robust protecting group.
-
Experimental Protocol: Ligand Screening for Suzuki Coupling
-
Setup: In parallel reaction vials under an inert atmosphere (e.g., argon or nitrogen), add this compound methyl ester (1 equiv.), your arylboronic acid coupling partner (1.5 equiv.), and a palladium precursor (e.g., Pd(OAc)₂, 2 mol%).
-
Ligand Addition: To each vial, add a different phosphine ligand (4 mol%) from a pre-selected panel (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃).
-
Reagent Addition: Add the chosen base (e.g., K₃PO₄, 3 equiv.) and solvent (e.g., dioxane/water 4:1).
-
Reaction: Heat the reactions at a set temperature (e.g., 80-100 °C) for a specified time (e.g., 12-24 hours).
-
Analysis: Monitor the reactions by TLC or LC-MS to determine the conversion to the desired product.
Issue 2: Poor Regioselectivity in C-H Functionalization
Question: I am trying to achieve C-H functionalization at a specific position (e.g., C7) on the indole ring, but I am getting a mixture of isomers. How can I improve the regioselectivity?
Answer:
The inherent electronic properties of the indole ring favor electrophilic attack at the C3 position. Functionalization at other positions, particularly on the benzene ring (C4-C7), often requires a directing group strategy.
Underlying Causes & Solutions:
-
Inherent Reactivity of the Indole Nucleus: The electron-rich pyrrole ring is more susceptible to electrophilic attack than the benzene portion.
-
Solution: Employ a directing group strategy. The carboxylic acid at C2 can direct functionalization to the C3 position. For other positions, a removable directing group on the indole nitrogen may be necessary. For C7 functionalization, directing groups like N-P(O)tBu₂ have proven effective with palladium catalysis.[2][3]
-
-
Influence of the 4-Benzyloxy Group: The electron-donating benzyloxy group activates the benzene ring, potentially leading to a mixture of C5 and C7 functionalized products in addition to the desired isomer.
-
Solution: Carefully select the catalyst and directing group combination. Rhodium catalysts with specific directing groups have shown high selectivity for C7 functionalization.[4]
-
Visualization: Catalyst-Directing Group Strategy for Regioselective C-H Functionalization
Caption: Workflow for achieving regioselective C-H functionalization.
Issue 3: Unwanted Debenzylation
Question: My reaction is proceeding, but I am consistently observing the formation of the debenzylated product, 4-hydroxy-1H-indole-2-carboxylic acid. How can I prevent this?
Answer:
Debenzylation is a common side reaction, especially with palladium catalysts in the presence of a hydrogen source.
Underlying Causes & Solutions:
-
Catalytic Hydrogenolysis: Palladium on carbon (Pd/C) is a highly efficient catalyst for the hydrogenolysis of benzyl ethers.[5] Other palladium sources can also facilitate this reaction if a hydrogen donor is present.
-
Solution:
-
Avoid Hydrogen Sources: Ensure your reaction is free of molecular hydrogen and other hydrogen donors like formic acid or certain alcohols under specific conditions.
-
Catalyst Choice: If debenzylation is a persistent issue with palladium, consider switching to a different metal catalyst that is less prone to promoting hydrogenolysis, such as copper or rhodium, depending on the desired transformation.
-
Protecting Group Strategy: If the desired reaction conditions are incompatible with the benzyl group, consider using an alternative protecting group for the phenol, such as a silyl ether (e.g., TBDMS) or a methyl ether.
-
-
Data Presentation: Catalyst Comparison for a Hypothetical Cross-Coupling Reaction
| Catalyst System | Ligand | Base | Solvent | Desired Product Yield (%) | Debenzylated Byproduct (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 75 | 15 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 82 | 8 |
| CuI | Phenanthroline | K₂CO₃ | DMF | 65 | < 2 |
| [Rh(cod)Cl]₂ | BINAP | NaOtBu | THF | 50 | < 1 |
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for N-arylation of this compound?
A1: Copper-catalyzed conditions are generally preferred for the N-arylation of indoles, often referred to as the Buchwald-Hartwig or Ullmann condensation. Copper(I) salts like CuI or Cu₂O are commonly used in combination with a ligand such as phenanthroline or an amino acid. Palladium catalysis can also be employed, but may require harsher conditions that could lead to side reactions.
Q2: Can the carboxylic acid group at the C2 position be used as a directing group?
A2: Yes, the carboxylic acid or its corresponding carboxylate can act as a directing group, typically favoring functionalization at the C3 position. However, for functionalization at other positions, especially on the benzene ring, a directing group on the indole nitrogen is usually more effective.
Q3: How does the 4-benzyloxy group affect the reactivity of the indole ring?
A3: The benzyloxy group is an electron-donating group, which increases the electron density of the indole ring system. This generally makes the indole more reactive towards electrophilic substitution. It particularly activates the benzene portion of the molecule, which can lead to competitive C-H functionalization at the C5 and C7 positions.[6]
Q4: What are the best practices for setting up and monitoring these catalytic reactions?
A4:
-
Inert Atmosphere: All reactions involving air-sensitive catalysts and reagents should be set up under an inert atmosphere of argon or nitrogen.
-
Dry Solvents: Use anhydrous solvents to prevent quenching of reagents and catalysts.
-
Reaction Monitoring: Regularly monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and identify the formation of any side products.
-
Small-Scale Optimization: Before committing to a large-scale reaction, it is always advisable to perform small-scale optimization experiments to screen catalysts, ligands, bases, and solvents.
Visualization: Decision Tree for Catalyst Selection
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nacatsoc.org [nacatsoc.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Optimizing the Synthesis of 4-(benzyloxy)-1H-indole-2-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-(benzyloxy)-1H-indole-2-carboxylic acid. This document provides in-depth troubleshooting advice and experimental protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes, with a specific focus on the critical role of solvent selection in maximizing yield and purity.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically achieved via the Fischer indole synthesis. The reaction involves the acid-catalyzed cyclization of a hydrazone, formed from (4-(benzyloxy)phenyl)hydrazine and pyruvic acid.[1][2]
Q1: My reaction yield is consistently low (<50%). What is the most likely solvent-related cause?
Low yields in a Fischer indole synthesis are a frequent challenge and often trace back to suboptimal reaction conditions where the solvent plays a pivotal role.[3] The primary causes can be broken down as follows:
-
Incomplete Hydrazone Formation: The first step is the condensation of the hydrazine and pyruvic acid to form a hydrazone, a reaction that liberates water. If water is not effectively removed from the reaction medium, Le Chatelier's principle dictates that the equilibrium will not favor complete formation of the hydrazone intermediate, thus throttling your overall yield.
-
Solvent Solution: Using a solvent like toluene or xylene allows for the azeotropic removal of water using a Dean-Stark apparatus, driving the reaction to completion. Acetic acid is also a common solvent and catalyst, but it does not remove water.[4]
-
-
Side Reactions and Intermediate Decomposition: The core of the Fischer synthesis is an acid-catalyzed[4][4]-sigmatropic rearrangement.[2] This step is highly sensitive to acid strength and temperature.[3] An inappropriate solvent can lead to poor heat management or alter the catalyst's effective acidity. Electron-donating groups, such as the benzyloxy group on your substrate, can sometimes lead to undesired N-N bond cleavage if intermediates are not properly stabilized.[1]
-
Solvent Solution: High-boiling polar aprotic solvents can sometimes stabilize charged intermediates, but care must be taken. A common and effective approach is to use glacial acetic acid, which serves as both a solvent and a Brønsted acid catalyst, providing a homogenous reaction environment.[5] For more challenging cyclizations, polyphosphoric acid (PPA) can be used as both the solvent and a potent catalyst.[2]
-
Q2: I'm observing a significant amount of dark, tarry side products. How can the solvent influence this?
The formation of tar and polymeric materials is a sign of product or intermediate degradation, often caused by excessive heat or overly harsh acidic conditions.[6]
-
Causality: The indole ring, once formed, is electron-rich and susceptible to polymerization under strong acid conditions, especially at high temperatures. The solvent's primary role here is to enable efficient heat transfer and maintain a consistent, controlled temperature. Localized overheating ("hot spots") in a viscous reaction mixture can rapidly degrade your material.
-
Solvent-Based Troubleshooting:
-
Ensure Homogeneity: Select a solvent that fully dissolves all reactants and intermediates at the reaction temperature. A slurry or biphasic reaction is more prone to localized heating.
-
Temperature Moderation: If using a high-boiling solvent like PPA or Dowtherm®, ensure your temperature control is precise. Consider switching to a lower-boiling solvent that allows the reaction to proceed under reflux, which provides a natural temperature ceiling. Acetic acid (BP: ~118 °C) or propionic acid (BP: ~141 °C) are excellent alternatives.
-
Reduce Reaction Time: Some solvents can accelerate the reaction rate. Microwave-assisted synthesis, often using a polar solvent like ethanol or DMSO, can dramatically reduce reaction times from hours to minutes, minimizing the window for degradation to occur.[6]
-
Q3: What are the pros and cons of using protic vs. aprotic solvents for this synthesis?
The choice between a protic (e.g., acetic acid, ethanol) and an aprotic (e.g., toluene, DMSO) solvent involves significant trade-offs.
| Solvent Type | Pros | Cons |
| Protic (e.g., Acetic Acid) | - Can act as both solvent and acid catalyst, simplifying the reaction setup.[4]- Generally good at dissolving the polar intermediates.- The acidic nature can facilitate the necessary protonation steps of the mechanism.[2] | - Does not remove water, potentially limiting hydrazone formation equilibrium.- Can participate in side reactions.- Can make product isolation more complex due to its acidity and high boiling point. |
| Aprotic (e.g., Toluene) | - Excellent for azeotropic removal of water, driving hydrazone formation to completion.[4]- Chemically inert, reducing the chance of solvent-related side products.- Relatively easy to remove during work-up. | - Requires a separate acid catalyst (e.g., p-TsOH, ZnCl₂).[2]- May have lower solubility for polar intermediates, potentially requiring higher temperatures.- Less effective at stabilizing charged intermediates compared to polar solvents. |
| Polar Aprotic (e.g., DMSO) | - High boiling point allows for a wide range of reaction temperatures.- Excellent at solvating a wide range of organic molecules and intermediates. | - Can be difficult to remove completely during work-up.- Can decompose at high temperatures, especially in the presence of acid, releasing odorous byproducts. |
Recommendation: For initial trials, glacial acetic acid is often the most straightforward starting point due to its dual role as a solvent and catalyst.[1][4] If yield is limited by hydrazone formation, a two-step process starting with hydrazone formation in toluene with a Dean-Stark trap, followed by isolation and cyclization in a different medium, may be optimal.
Q4: My product is difficult to purify. Could the reaction solvent be the cause?
Absolutely. The reaction solvent can significantly complicate downstream purification.
-
High-Boiling Point Solvents: Solvents like DMSO, PPA, or ethylene glycol are notoriously difficult to remove under standard rotary evaporation conditions and can co-precipitate with your product. If using PPA, the work-up involves carefully quenching the reaction mixture with ice water, which can be hazardous on a large scale.
-
Acidic Solvents: If using acetic or propionic acid, a significant amount can remain in your crude product. This requires extensive washing with a base (e.g., saturated sodium bicarbonate solution) during the work-up.
-
Solubility Issues: this compound is a crystalline solid with limited solubility in many common organic solvents but is soluble in bases.[7][8] Your purification strategy should leverage this. A robust work-up involves an acid-base extraction:
-
Dilute the crude reaction mixture with an organic solvent like ethyl acetate.
-
Extract the organic layer with an aqueous base (e.g., 1M NaOH or NaHCO₃) to deprotonate the carboxylic acid, pulling it into the aqueous layer as a carboxylate salt.
-
Wash the aqueous layer with ethyl acetate to remove any non-acidic, organic-soluble impurities.
-
Re-acidify the aqueous layer with a strong acid (e.g., 2M HCl) until the pH is ~2, causing the purified carboxylic acid to precipitate out of the solution.[9]
-
Collect the solid by filtration.
-
Solvent Selection & Optimization Workflow
The following diagram outlines a logical workflow for selecting and optimizing the solvent for your synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. testbook.com [testbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
- 9. reddit.com [reddit.com]
managing temperature control in 4-(benzyloxy)-1H-indole-2-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 4-(benzyloxy)-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis, with a particular focus on managing critical temperature control parameters to ensure optimal yield and purity.
Introduction to the Synthesis
The synthesis of this compound is a nuanced process that typically involves two key named reactions: the Japp-Klingemann reaction to form a crucial hydrazone intermediate, followed by the Fischer indole synthesis for the construction of the indole core. Each of these steps is highly sensitive to temperature, and precise control is paramount to prevent side reactions and product degradation. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this synthesis.
Troubleshooting Guide: A-Question-and-Answer Approach
Issue 1: Low Yield in the Japp-Klingemann Reaction Step
Q: I am experiencing a significantly low yield of the phenylhydrazone intermediate during the Japp-Klingemann reaction. What are the likely causes related to temperature?
A: A low yield in the Japp-Klingemann reaction is frequently tied to the instability of the diazonium salt intermediate. This reaction requires strict temperature control, typically between 0-5 °C.[1]
-
Cause & Explanation: The diazotization of the aniline precursor is an exothermic process. If the temperature rises above 5 °C, the diazonium salt can decompose, leading to a variety of byproducts and a lower yield of the desired hydrazone.
-
Troubleshooting Protocol:
-
Pre-cool all solutions: Ensure that the aniline solution, sodium nitrite solution, and the β-keto-ester/acid solution are all pre-cooled to 0-5 °C before mixing.
-
Slow, dropwise addition: Add the cold sodium nitrite solution to the aniline solution very slowly, using a dropping funnel. Monitor the internal temperature of the reaction mixture continuously with a calibrated thermometer.
-
Vigorous stirring: Maintain efficient stirring throughout the addition to ensure rapid heat dissipation and a homogenous reaction mixture.
-
Ice-salt bath: Utilize an ice-salt bath to maintain a consistently low temperature.
-
Issue 2: Formation of Tar and Polymeric Byproducts in the Fischer Indole Synthesis
Q: During the acid-catalyzed cyclization of the phenylhydrazone, my reaction mixture turns dark, and I am isolating a significant amount of tar-like material with very little of the desired indole product. How can I mitigate this?
A: Tar formation is a classic sign of suboptimal temperature control in the Fischer indole synthesis.[2] High temperatures, in conjunction with strong acids, can lead to polymerization and degradation of the starting material and product.[2][3]
-
Cause & Explanation: The Fischer indole synthesis requires elevated temperatures to facilitate the key[3][3]-sigmatropic rearrangement.[3][4] However, excessive heat can promote undesired side reactions. The optimal temperature is a delicate balance between facilitating the desired reaction and preventing decomposition.[2]
-
Troubleshooting Protocol:
-
Systematic Temperature Screening: Begin the reaction at a lower temperature (e.g., 80 °C) and gradually increase it in increments of 10 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Choice of Acid Catalyst: A stronger acid may allow for a lower reaction temperature.[3] Consider switching from a Brønsted acid like sulfuric acid to a Lewis acid such as zinc chloride or polyphosphoric acid (PPA), which can sometimes promote cyclization under milder conditions.[2][4]
-
Solvent Selection: The choice of solvent can influence the required reaction temperature. Higher boiling point solvents will naturally lead to higher reaction temperatures at reflux. Consider a solvent that allows for precise temperature control.
-
Issue 3: Incomplete Reaction or Stalling at the Hydrazone Stage
Q: My Fischer indole synthesis is not going to completion, and I am recovering a large amount of the starting phenylhydrazone. What temperature-related adjustments can I make?
A: An incomplete reaction often indicates that the activation energy for the[3][3]-sigmatropic rearrangement has not been overcome.[3] This is a common issue when the reaction temperature is too low.[3]
-
Cause & Explanation: The conversion of the hydrazone to the indole requires sufficient thermal energy. If the temperature is too mild, the reaction may stall.
-
Troubleshooting Protocol:
-
Gradual Temperature Increase: If the reaction is proceeding cleanly but slowly at a given temperature, a cautious and incremental increase in temperature can help drive it to completion.
-
Extended Reaction Time: Before increasing the temperature, consider extending the reaction time at the current temperature, as some reactions are simply slow.
-
Microwave-Assisted Synthesis: For substrates that are resistant to conventional heating, microwave-assisted synthesis can offer rapid heating and sometimes lead to improved yields in shorter reaction times.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature range for the final hydrolysis step of the ethyl ester to the carboxylic acid?
A1: The hydrolysis of the ethyl ester to the carboxylic acid is typically carried out under basic conditions (e.g., with sodium hydroxide in ethanol/water). This step is also temperature-sensitive. While gentle heating can accelerate the reaction, excessive temperatures can lead to decarboxylation of the final product. A recommended approach is to perform the hydrolysis at room temperature or with gentle heating (e.g., 40-50 °C) while monitoring the reaction by TLC until the starting ester is consumed.
Q2: How does the benzyloxy protecting group influence temperature considerations?
A2: The benzyloxy group is generally stable under the conditions of the Japp-Klingemann and Fischer indole syntheses. However, it can be susceptible to cleavage under harsh acidic conditions combined with high temperatures, or during certain purification steps. It is important to be mindful of this, especially if you are using very strong acids or prolonged heating times in the Fischer indole step.
Q3: Can I use the same temperature profile for different substituted anilines and keto-esters?
A3: No, the optimal temperature profile is highly dependent on the specific substrates used.[2] Electron-donating or electron-withdrawing groups on the arylhydrazine can affect the rate of the rearrangement and may require different temperature conditions.[3] It is always advisable to perform small-scale optimization experiments to determine the ideal temperature for your specific starting materials.
Q4: What is the best way to monitor temperature during these reactions?
A4: For precise temperature control, it is crucial to use a calibrated thermometer placed directly in the reaction mixture (internal temperature). Relying on the temperature of the heating mantle or oil bath can be inaccurate. For reactions requiring sub-zero temperatures, an internal thermometer in conjunction with a well-maintained ice-salt or cooling bath is essential.
Data Summary Table
| Reaction Step | Key Transformation | Recommended Temperature Range | Potential Issues with Incorrect Temperature |
| Japp-Klingemann | Diazonium salt formation and coupling | 0-5 °C | Too High: Decomposition of diazonium salt, low yield. |
| Fischer Indole Synthesis | Acid-catalyzed cyclization | 80-140 °C (substrate dependent) | Too High: Tar and polymer formation. Too Low: Incomplete reaction. |
| Ester Hydrolysis | Conversion to carboxylic acid | Room Temperature to 50 °C | Too High: Potential for decarboxylation. |
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting the Fischer indole synthesis step.
References
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Gribble, G. W. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52856-52881. [Link]
-
Wikipedia. (2023, April 29). Japp–Klingemann reaction. In Wikipedia. Retrieved from [Link]
Sources
work-up procedure for isolating pure 4-(benzyloxy)-1H-indole-2-carboxylic acid
Welcome to the technical support resource for the isolation and purification of 4-(benzyloxy)-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find field-proven insights and detailed protocols to troubleshoot common issues and ensure the highest purity of your target compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the work-up and purification of this compound.
Q1: My crude product "oiled out" or precipitated as a sticky gum upon acidification of the basic aqueous extract. What's happening and how can I fix it?
A1: This is a common issue often caused by the presence of impurities that depress the melting point of the product or by too-rapid precipitation, which prevents the formation of a stable crystal lattice.
Causality:
-
Impurities: Unreacted starting materials or byproducts can act as a eutectic mixture, lowering the melting point of your compound below the temperature of the solution.
-
Supersaturation & Rapid Precipitation: Adding the acid too quickly causes the product to crash out of solution as an amorphous solid or oil, trapping impurities and solvent.
Solutions:
-
Control the Precipitation: Cool the aqueous extract in an ice bath (0-5 °C) before and during acidification. Add the acid (e.g., 6M HCl) dropwise with vigorous stirring. This slower rate of protonation allows for the gradual formation of well-defined crystals.[1]
-
Back-Extraction: If an oil has already formed, do not attempt to filter it. Instead, extract the acidified aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The protonated, neutral carboxylic acid will move back into the organic layer, leaving inorganic salts behind.[2] You can then dry the organic layer, evaporate the solvent, and attempt a recrystallization.
-
"Seeding": If you have a small amount of pure, solid product from a previous batch, adding a "seed" crystal to the solution just as it becomes cloudy can promote the growth of well-formed crystals.
Q2: The purity of my final product is low (<95%) after a standard acid-base extraction. What are the likely impurities and how can I remove them?
A2: Low purity typically points to co-extraction of similar compounds or incomplete separation. The most common impurities depend on the synthetic route but often include starting materials or byproducts.
Likely Impurities & Removal Strategies:
-
Neutral Impurities (e.g., unreacted 4-benzyloxyindole): These should have been removed during the initial basic extraction. If they persist, it suggests the extraction was inefficient.
-
Solution: Perform the extraction with the basic solution two or three times to ensure all the acidic product has moved to the aqueous layer, leaving neutral impurities in the organic phase.[1]
-
-
Other Acidic Impurities: If the synthesis involved the hydrolysis of an ester (e.g., ethyl 4-(benzyloxy)-1H-indole-2-carboxylate), incomplete hydrolysis is a common issue.[3]
-
Solution: The starting ester is less polar than the carboxylic acid product. A careful recrystallization or flash column chromatography can separate them. For chromatography, adding a small amount of acetic acid (0.5-1%) to the eluent can prevent streaking on the silica gel by keeping the carboxylic acid fully protonated.[1]
-
-
Colored Impurities: Indole derivatives can be susceptible to oxidation, leading to colored impurities.
-
Solution: Treat a solution of the crude product with activated charcoal. Dissolve the product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter the hot solution through celite to remove the carbon.[4] Be aware that this can sometimes lead to a loss of product due to adsorption.
-
Q3: My overall yield is very low after the work-up procedure. Where could the product have been lost?
A3: Product loss can occur at several stages. A systematic review of the procedure is necessary to identify the cause.
Potential Loss Points:
-
Incomplete Extraction into Aqueous Base: The sodium salt of your carboxylic acid may have some solubility in the organic layer, especially if the organic solvent is somewhat polar (e.g., ethyl acetate). As mentioned in Q2, multiple extractions with the basic solution are critical.[1][5]
-
Incomplete Precipitation: After acidifying the aqueous layer, ensure the pH is sufficiently acidic (pH 1-2) to fully protonate the carboxylate salt. Check the pH with litmus or pH paper. The product has some minor solubility in water, so minimizing the volume of the aqueous solution before precipitation can help improve recovery.[6]
-
Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping product. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or filtering the entire mixture through a pad of celite.
-
Loss During Recrystallization: Using too much recrystallization solvent will result in a significant portion of your product remaining in the mother liquor. Always use the minimum amount of hot solvent required to fully dissolve the solid.
Frequently Asked Questions (FAQs)
Q4: What is the fundamental principle of the acid-base work-up for isolating this compound?
A4: The work-up leverages the difference in solubility between the neutral carboxylic acid and its corresponding salt form (carboxylate).[5]
-
Basification: The crude reaction mixture, dissolved in an organic solvent, is washed with an aqueous base (like sodium bicarbonate, NaHCO₃). The base deprotonates the acidic carboxylic acid, forming a sodium carboxylate salt.
-
Separation: This ionic salt is highly soluble in the aqueous layer and insoluble in the organic layer.[7] Neutral or basic impurities remain in the organic layer.
-
Isolation: The aqueous layer containing the carboxylate salt is separated.
-
Acidification: A strong acid (like HCl) is added to the aqueous layer. This protonates the carboxylate, regenerating the neutral carboxylic acid, which is insoluble in water and precipitates as a solid.[6][7] This solid can then be collected by filtration.
The entire process is visually summarized in the workflow diagram below.
Caption: Workflow for isolating the target acid via acid-base extraction.
Q5: What is the best base to use for the extraction step, and does it matter?
A5: Yes, the choice of base is critical. For extracting a carboxylic acid, a weak base like sodium bicarbonate (NaHCO₃) is generally preferred over a strong base like sodium hydroxide (NaOH).[2][5]
Reasoning:
-
Selectivity: Carboxylic acids are acidic enough to react with a weak base like NaHCO₃. However, other weakly acidic functional groups, such as phenols, might be present as impurities and are generally not acidic enough to react with NaHCO₃. Using a weak base therefore provides better selectivity and results in a purer final product.[2]
-
Safety: The reaction of NaHCO₃ with the acid produces carbon dioxide (CO₂) gas. It is essential to vent the separatory funnel frequently to release the pressure that builds up. While this requires care, it is generally safer than using strong, corrosive bases.
-
Avoiding Hydrolysis: If your reaction mixture contains any ester functionalities (either as starting material or solvent), a strong base like NaOH could cause unwanted saponification (hydrolysis of the ester), complicating the purification.[5]
Q6: What are the best solvents for recrystallizing this compound?
A6: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For a moderately polar molecule like this, common choices include alcohols, esters, or mixtures with non-polar solvents.[8]
| Solvent System | Advantages | Disadvantages |
| Ethanol/Water | Good for moderately polar compounds. The product is typically soluble in hot ethanol and insoluble in water. | Finding the perfect ratio can take some trial and error. Adding too much water too quickly can cause the product to oil out. |
| Ethyl Acetate/Hexanes | A very common and effective system. The product is soluble in ethyl acetate, and hexanes are added as an anti-solvent to induce crystallization. | Ethyl acetate has a low boiling point, so care must be taken to avoid boiling it off too quickly. |
| Acetone/Hexanes | Similar to ethyl acetate/hexanes, this is a robust and general-purpose solvent mixture.[8] | Acetone is very volatile. |
| Isopropanol | A single solvent system can be simpler to use. It has a higher boiling point than ethanol, which can be advantageous. | May be too good a solvent, leading to lower recovery. |
Pro-Tip: To perform a two-solvent recrystallization, dissolve your crude product in the minimum amount of the hot "good" solvent (e.g., ethanol). Then, add the hot "poor" solvent (e.g., water) dropwise until the solution just begins to turn cloudy. Add a drop or two of the good solvent to clarify, then allow the mixture to cool slowly.
Q7: How should I store the final, purified this compound?
A7: The compound is a yellow to tan crystalline powder.[9] Like many indole derivatives, it can be sensitive to light and air over long periods. For optimal stability, it should be stored in a tightly sealed container (preferably amber glass) in a cool, dark, and dry place.[9] Storage at 0-8 °C is recommended.
Detailed Experimental Protocols
Protocol 1: Work-up via Acid-Base Extraction
This protocol assumes the reaction has been completed and any reagents have been quenched. The crude product is in a water-immiscible organic solvent (e.g., ethyl acetate).
-
Transfer: Transfer the organic solution of the crude product to a separatory funnel of appropriate size.
-
First Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]
-
Mix & Vent: Stopper the funnel, invert it gently, and immediately open the stopcock to vent the pressure from CO₂ evolution. Repeat this 3-4 times. Then, shake more vigorously for ~30 seconds, venting periodically.
-
Separate Layers: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat steps 2-4 two more times with fresh NaHCO₃ solution, combining all aqueous extracts. This ensures complete extraction of the acidic product.[1] The organic layer, containing neutral impurities, can now be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath. While stirring vigorously, add 6M HCl dropwise until the solution is strongly acidic (pH ~2, check with pH paper). A precipitate should form.
-
Isolate Product: Keep the flask in the ice bath for 15-30 minutes to maximize precipitation. Collect the solid product by suction filtration using a Büchner funnel.
-
Wash: Wash the filter cake with a small amount of cold deionized water to remove residual inorganic salts.
-
Drying: Allow the solid to pull dry on the filter for at least 30 minutes. For final drying, place the solid in a desiccator under vacuum.
Caption: Step-by-step workflow for the acid-base extraction protocol.
Protocol 2: Purification by Recrystallization (Two-Solvent Method)
This protocol uses the ethyl acetate/hexanes system as an example.
-
Dissolution: Place the crude, dry solid from the work-up into an Erlenmeyer flask. Add the minimum volume of hot ethyl acetate needed to just dissolve the solid completely. This should be done on a hot plate in a fume hood.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, slowly add hexanes dropwise until you see persistent cloudiness (turbidity).
-
Re-dissolve: Add a few drops of hot ethyl acetate to make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by suction filtration.
-
Wash & Dry: Wash the crystals with a small amount of ice-cold hexanes. Dry the crystals thoroughly under vacuum.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
- Google Patents. (n.d.). CN106008311A - Refinement method of indole-2-carboxylic acid.
-
University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
ResearchGate. (2005, July). Synthesis, Characterization and Spectral Studies of Various Newer 4-Benzyloxy-1H-indole-2-carboxylic Acid (Arylidene)-hydrazide. Retrieved from [Link]
-
Longdom Publishing. (2012, August 26). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Retrieved from [Link]
-
American Chemical Society. (1993, May 10). Decarboxylation of indole-2-carboxylic acids: improved procedures. Retrieved from [Link]
- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
-
Taylor & Francis. (2017, September 29). A Practical Synthesis of Indole-2-carboxylic Acid. Retrieved from [Link]
-
J&K Scientific. (n.d.). 4-Benzyloxyindole-2-carboxylic acid | 39731-09-4. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4-BENZYLOXYINDOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. CN106008311A - Refinement method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. vernier.com [vernier.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. chemimpex.com [chemimpex.com]
Technical Support Center: Troubleshooting Low Purity of 4-(Benzyloxy)-1H-indole-2-carboxylic Acid
This guide is designed for researchers, scientists, and drug development professionals encountering purity issues during the synthesis and purification of 4-(benzyloxy)-1H-indole-2-carboxylic acid. As a crucial intermediate in pharmaceutical development, its purity is paramount.[1][2] This document provides a structured, in-depth approach to troubleshooting common and complex purity challenges, moving beyond a simple checklist to explain the underlying chemical principles.
I. Understanding the Synthetic Landscape
The most common route to this compound involves the hydrolysis (saponification) of its corresponding ethyl ester. The ester itself is often synthesized via a Fischer indole synthesis or a related cyclization method. Understanding this pathway is critical, as impurities can arise from both the ester formation and the subsequent hydrolysis step.
Caption: General two-step synthesis of the target carboxylic acid.
II. Frequently Asked Questions & Troubleshooting Guide
This section addresses common purity issues in a question-and-answer format, providing both diagnostic advice and corrective protocols.
Q1: My final product is contaminated with a significant amount of starting ethyl ester. How can I improve the hydrolysis?
A1: Incomplete saponification is a frequent cause of low purity. The ethyl ester of this compound can be sterically hindered, and the reaction conditions must be sufficient to drive the hydrolysis to completion.
Causality:
-
Insufficient Reaction Time or Temperature: Saponification is a kinetically controlled process. If the reaction is not allowed to proceed for a sufficient duration or at an adequate temperature, a significant amount of the starting ester will remain.
-
Inadequate Amount of Base: The hydrolysis of an ester with hydroxide is a stoichiometric reaction. An insufficient amount of base will result in an incomplete reaction.
-
Poor Solubility: If the ester is not fully dissolved in the reaction medium, the reaction will be slow and incomplete.
Troubleshooting Steps:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. A common eluent system is a mixture of ethyl acetate and hexanes. The carboxylic acid product will have a lower Rf value than the starting ester. The reaction should not be quenched until the starting ester spot is no longer visible by TLC.
-
Optimize Reaction Conditions:
-
Increase Reaction Time: Extend the reflux time in intervals of 1-2 hours and monitor by TLC.
-
Increase Temperature: If the reaction is being run at a lower temperature, consider increasing it to the reflux temperature of the solvent system.
-
Increase Base Equivalents: Increase the molar equivalents of the base (e.g., NaOH or KOH) from 1.5 to 3-5 equivalents.
-
Protocol: Enhanced Saponification
-
Dissolve ethyl 4-(benzyloxy)-1H-indole-2-carboxylate in a suitable solvent mixture (e.g., ethanol and water).
-
Add 3-5 molar equivalents of NaOH or KOH.
-
Heat the mixture to reflux and monitor the reaction by TLC every hour.
-
Once the reaction is complete (no visible starting material by TLC), cool the mixture to room temperature.
-
Remove the alcohol solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1M HCl) to a pH of 2-3, which will precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Q2: I'm observing an impurity with a similar polarity to my product, and my product has a lower than expected molecular weight. What could this be?
A2: This is likely due to the debenzylation of the 4-benzyloxy group, resulting in the formation of 4-hydroxy-1H-indole-2-carboxylic acid.
Causality:
-
Acidic Conditions: The benzyl ether linkage is susceptible to cleavage under strong acidic conditions, especially at elevated temperatures. This can occur during the acidic workup of the saponification or if the initial indole synthesis was performed under harsh acidic conditions.
-
Hydrogenolysis: If catalytic hydrogenation was used in a previous step (for example, to reduce a nitro group in an alternative synthesis pathway), the benzyl group can be cleaved.
Troubleshooting & Prevention:
-
Mild Acidic Workup: During the precipitation of the carboxylic acid, use a dilute acid and maintain a low temperature (0-5 °C) to minimize the risk of debenzylation.
-
Avoid Harsh Acidic Catalysts in Ester Synthesis: If you are synthesizing the ester precursor, opt for milder acid catalysts in the Fischer indole synthesis.[3]
-
Alternative Protecting Groups: If debenzylation is a persistent issue, consider using a more robust protecting group for the 4-hydroxy position in future syntheses.
Purification Strategy: Selective Recrystallization
The 4-hydroxy analog is more polar than the desired benzyloxy compound. This difference in polarity can be exploited for purification.
| Solvent System for Recrystallization | Expected Outcome |
| Ethanol/Water | The desired product is less soluble in this mixture and should crystallize out upon cooling, leaving the more polar hydroxy impurity in the mother liquor. |
| Toluene/Ethanol | The desired product has good solubility in hot toluene, while the hydroxy impurity has lower solubility. |
Q3: My product is discolored (e.g., pink, brown, or black), and I see multiple spots on my TLC plate. What is the cause?
A3: Discoloration and multiple impurities often point to degradation of the indole ring or side reactions from the initial indole synthesis.
Causality:
-
Oxidation: Indoles can be sensitive to air and light, leading to the formation of colored oligomeric and polymeric impurities.
-
Side Products from Fischer Indole Synthesis: If the precursor ester was made via a Fischer indole synthesis, side reactions can occur, especially at high temperatures, leading to impurities like cinnoline derivatives.[2]
-
Residual Starting Materials: Incomplete reaction or purification of the ester can lead to the carryover of starting materials like 4-benzyloxyphenylhydrazine, which can degrade over time.
Troubleshooting & Purification:
-
Inert Atmosphere: During the synthesis and workup, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Purification by Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful tool for separating a mixture of impurities.
Protocol: Flash Column Chromatography
-
Slurry Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., ethyl acetate or acetone) and adsorb it onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).
-
Elution: Start with a non-polar eluent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common gradient is from 0% to 50% ethyl acetate in hexanes. The desired product should elute as a single band.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Decision-making flowchart for troubleshooting purity issues.
III. Summary of Potential Impurities
| Impurity Name | Chemical Structure | Common Cause | Recommended Purification |
| Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate | C₁₈H₁₇NO₃ | Incomplete hydrolysis | Enhanced saponification, Recrystallization |
| 4-Hydroxy-1H-indole-2-carboxylic acid | C₉H₇NO₃ | Debenzylation (acidic conditions) | Recrystallization, Column Chromatography |
| 4-Benzyloxyphenylhydrazine | C₁₃H₁₄N₂O | Incomplete reaction in ester synthesis | Column Chromatography |
| Cinnoline derivatives | Varies | Side reaction in Fischer indole synthesis | Column Chromatography |
| Oxidized/Polymeric Indoles | Varies | Air/light sensitivity | Column Chromatography, use of inert atmosphere |
IV. References
-
Synthesis, Characterization and Spectral Studies of Various Newer 4-Benzyloxy-1H-indole-2-carboxylic Acid (Arylidene)-hydrazide. (2005). Journal of Heterocyclic Chemistry, 42(5).
-
4-Benzyloxyindole-2-carboxylic acid | 39731-09-4. J&K Scientific.
-
4-Benzyloxyindole-2-carboxylic acid. Chem-Impex.
-
Fischer Indole Synthesis. Organic Chemistry Portal.
Sources
Technical Support Center: Synthesis of Benzyloxyindoles - A Guide to Preventing Byproduct Formation
Welcome to the Technical Support Center for Benzyloxyindole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing benzyloxy-substituted indoles. As experienced chemists know, while the synthesis may appear straightforward, several potential side reactions can lead to byproduct formation, complicating purification and reducing yields.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our focus is on explaining the causality behind experimental choices, empowering you to not only solve immediate problems but also to proactively design more robust synthetic routes.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section is structured to address the most common challenges encountered during benzyloxyindole synthesis, categorized by the synthetic methodology.
Issues in Fischer Indole Synthesis of Benzyloxyindoles
The Fischer indole synthesis is a robust and widely used method, typically involving the acid-catalyzed reaction of a benzyloxyphenylhydrazine with an aldehyde or ketone.[1][2] However, its success is highly sensitive to reaction conditions.[3]
Problem 1: Low or No Yield of the Desired Benzyloxyindole
Symptoms:
-
TLC analysis shows a complex mixture of spots with little to no product formation.
-
Isolation of the crude product results in a low mass recovery.
Possible Causes & Troubleshooting Suggestions:
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Inappropriate Acid Catalyst | Systematically screen both Brønsted acids (e.g., H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[4][5] The optimal choice is substrate-dependent. | The acid catalyst is crucial for the key[1][1]-sigmatropic rearrangement step.[4] Too strong an acid or too high a temperature can cause degradation of the starting material or product, including cleavage of the benzyl ether. |
| Suboptimal Temperature | Optimize the reaction temperature. For sensitive substrates, running the reaction at a lower temperature for a longer duration may be beneficial. Conversely, some reactions require higher temperatures to overcome the activation energy.[3] | The Fischer synthesis is highly temperature-sensitive.[3] Excessive heat can promote side reactions like aldol condensation of the carbonyl partner or decomposition.[3] |
| Impure Starting Materials | Ensure the purity of the arylhydrazine and carbonyl compounds. Impurities can lead to unwanted side reactions and inhibit the desired cyclization.[3] | Contaminants in the starting materials can interfere with the catalytic cycle or generate their own set of byproducts, complicating the reaction mixture and purification.[3] |
| Steric Hindrance | If using bulky substituents on either the hydrazine or the carbonyl compound, consider a different synthetic route or a less sterically demanding precursor. | Significant steric hindrance can impede the formation of the necessary hydrazone intermediate or hinder the subsequent cyclization step.[3] |
Problem 2: Significant Formation of 5-Hydroxyindole (Debenzylation)
Symptoms:
-
Mass spectrometry of the crude product shows a significant peak corresponding to the molecular weight of the debenzylated product.
-
A more polar spot is observed on the TLC plate compared to the expected product.
Possible Causes & Troubleshooting Suggestions:
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Harsh Acidic Conditions | Use a milder acid catalyst (e.g., ZnCl₂ instead of PPA or H₂SO₄). Reduce the concentration of the acid or the reaction temperature. | The benzyl ether linkage is susceptible to cleavage under strongly acidic conditions, particularly at elevated temperatures.[6] This is a common degradation pathway. |
| Extended Reaction Times | Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions. | The longer the benzyloxyindole product is exposed to the reaction conditions, the greater the likelihood of debenzylation. |
| Inappropriate Quenching | Ensure the reaction is thoroughly neutralized with a base (e.g., saturated NaHCO₃ solution) during workup before solvent removal.[1] | Residual acid in the crude product can cause debenzylation during concentration on a rotary evaporator, especially if heat is applied. |
Issues in Williamson Ether Synthesis for O-Benzylation of Hydroxyindoles
The Williamson ether synthesis is a classic method for forming the benzyl ether bond by reacting a hydroxyindole with a benzyl halide in the presence of a base.[7][8] The primary challenge here is achieving selective O-alkylation over competing reactions.
Problem 3: Formation of C-Alkylated Byproducts
Symptoms:
-
NMR analysis of the product mixture shows signals corresponding to benzylation at the C3 position of the indole ring.
-
Multiple isomeric products are observed that are difficult to separate by column chromatography.
Possible Causes & Troubleshooting Suggestions:
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Ambident Nucleophile Reactivity | Use a polar aprotic solvent like DMF or acetonitrile.[9] These solvents favor the formation of the desired O-alkylated product. | The indoloxide anion is an ambident nucleophile with reactive sites at both the oxygen and the C3 carbon. Solvent choice can dramatically influence the selectivity. For instance, switching from methanol to acetonitrile can significantly improve the O/C alkylation ratio.[9] |
| Incomplete Deprotonation | Use a sufficiently strong base (e.g., NaH) to ensure complete deprotonation of the hydroxyl group, forming the phenoxide-like anion. | Incomplete deprotonation leaves the indole ring's C3 position susceptible to electrophilic attack by the benzyl halide. The C3 position is often inherently more nucleophilic than the neutral hydroxyl group.[10] |
Diagram: Competing O- vs. C-Alkylation Pathways
Caption: O- vs. C-alkylation in Williamson ether synthesis.
Part 2: Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is giving a low yield. What are the most common factors? Low yields can stem from several issues, including suboptimal reaction conditions (temperature, acid strength), instability of reactants, or the presence of interfering functional groups.[3] The choice and concentration of the acid catalyst are critical and often need to be optimized empirically for each specific substrate.[3]
Q2: I am observing both N-benzylation and C3-benzylation of my indole starting material. How can I improve N-selectivity? To favor N-alkylation, it is crucial to fully deprotonate the indole nitrogen to form the more nucleophilic indolate anion. This is typically achieved using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF.[10] Increasing the proportion of DMF in mixed solvent systems has been shown to enhance N-alkylation over C-alkylation.[11]
Q3: What is the best way to purify my crude benzyloxyindole product? After an aqueous workup to remove the acid catalyst and other water-soluble impurities, the most common purification method is column chromatography on silica gel.[1] A gradient elution, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is generally effective for separating the desired product from less polar impurities and starting materials.[1][12] Recrystallization can be used for further purification if the product is a solid.[6][12]
Q4: Can the benzyl protecting group be accidentally removed during subsequent reaction steps? Yes, the benzyl group is labile and can be cleaved under several conditions. The most common method for removal is catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst).[12][13] It can also be removed under strongly acidic conditions, as noted in the troubleshooting section.[6] Be mindful of these conditions in your subsequent synthetic steps to avoid unintended deprotection.
Q5: Should I protect the indole nitrogen before performing other reactions on the molecule? Protecting the indole nitrogen is often a wise strategy to prevent unwanted side reactions. The N-H proton is acidic and the nitrogen can act as a nucleophile. Common protecting groups for the indole nitrogen include Boc (tert-butyloxycarbonyl), tosyl (p-toluenesulfonyl), and SEM ([2-(trimethylsilyl)ethoxy]methyl).[3][14][15] The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.[16] Electron-withdrawing protecting groups like Boc or tosyl can also decrease the nucleophilicity of the indole ring, which can be advantageous in preventing unwanted electrophilic substitution.[16]
Part 3: Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis of 5-Benzyloxyindole
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-benzyloxyphenylhydrazine hydrochloride (1.0 eq) in a suitable solvent like ethanol.
-
Add the desired ketone or aldehyde (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to form the hydrazone. Monitor the reaction by TLC.
-
Indolization: Add an acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), to the reaction mixture.[2]
-
Heat the reaction to the optimized temperature (typically between 80-140 °C) and stir for the required time, monitoring by TLC until the hydrazone is consumed.[17]
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.[2]
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane (3x volume).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient.[1]
Protocol 2: General Procedure for O-Benzylation of 5-Hydroxyindole via Williamson Ether Synthesis
This protocol is a generalized procedure and may require optimization.
-
Alkoxide Formation: To a dry reaction flask under an inert atmosphere (e.g., nitrogen), add a solution of 5-hydroxyindole (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or THF).[7]
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium indoloxide.
-
Ether Formation: Slowly add benzyl bromide or benzyl chloride (1.1 eq) to the reaction mixture.[18]
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[7]
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography.
Diagram: General Workflow for Synthesis & Purification
Caption: A standard workflow for synthesis and purification.
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem.
-
A New Protecting-Group Strategy for Indoles | Request PDF - ResearchGate. Available at: [Link]
- Optimizing reaction conditions for 5-Benzyloxyindole synthesis - Benchchem.
- Common side reactions and byproducts in 5-Benzyloxyindole chemistry - Benchchem.
-
What's the best way to protect the NH group in Heterocyclic Compounds? - ResearchGate. Available at: [Link]
-
Molecular-editing reaction expands indoles with nitrogen | C&EN Global Enterprise. Available at: [Link]
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar. Available at: [Link]
- troubleshooting common issues in Fischer indole synthesis of Benzo[cd]indoles - Benchchem.
-
Substituent effect on the benzylation of indoles.[a] | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Catalyst-Free α-Alkylation-α-Hydroxylation of Oxindole with Alcohols. Available at: [Link]
- Improving reaction conditions for Williamson ether synthesis - Benchchem.
-
MnFe2O4 Nanoparticles-Catalyzed C3-Alkylation of Indoles with Benzyl Alcohols unde - Chalmers Research. Available at: [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing). Available at: [Link]
- Identifying and removing impurities from 5-Benzyloxyindole samples - Benchchem.
-
Palladium-Catalyzed C3-Benzylation of Indoles - PMC - PubMed Central. Available at: [Link]
-
Can reaction solvent choice impact synthesis results? - Biotage. Available at: [Link]
- Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations.
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing. Available at: [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products - ResearchGate. Available at: [Link]
-
In(OTf)3 catalyzed C3-benzylation of indoles with benzyl alcohols in water - RSC Publishing. Available at: [Link]
-
Problems with Fischer indole synthesis : r/Chempros - Reddit. Available at: [Link]
- Application Notes & Protocols: Fischer Indole Synthesis of 7-(Benzyloxy)-5-methyl-9H - Benchchem.
-
(PDF) N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. - ResearchGate. Available at: [Link]
-
Why Do Some Fischer Indolizations Fail? - PMC - NIH. Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. Available at: [Link]
-
(359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE - Proceedings. Available at: [Link]
- US7067676B2 - N-alkylation of indole derivatives - Google Patents.
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. Available at: [Link]
- Technical Support Center: Selective N-Alkylation of Indoles - Benchchem.
- Technical Support Center: Solvent Selection for Indole Synthesis - Benchchem.
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. Available at: [Link]
- Application Notes and Protocols: Williamson Ether Synthesis of 3-(Hexyloxy)propylamine - Benchchem.
-
Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions - qualitas1998.net. Available at: [Link]
-
Solvent Effects on Acid-Base Interactions in Zeolites - Electronic Theses and Dissertations. Available at: [Link]
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives | Request PDF - ResearchGate. Available at: [Link]
-
18.5 Side Chain Reactions of Benzenes | Organic Chemistry - YouTube. Available at: [Link]
-
Reactions at the benzylic position (video) - Khan Academy. Available at: [Link]
-
Novel and Efficient Debenzylation of N-Benzyltetrazole Derivatives with the Rosenmund Catalyst - ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
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- 9. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
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Validation & Comparative
A Comparative Guide to HPLC and Alternative Methodologies for Purity Analysis of 4-(Benzyloxy)-1H-indole-2-carboxylic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and its advanced alternative, Ultra-Performance Liquid Chromatography (UPLC), for the purity analysis of 4-(benzyloxy)-1H-indole-2-carboxylic acid. Supported by experimental protocols and a discussion of orthogonal techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), this document serves as a practical resource for selecting and implementing robust analytical strategies.
Introduction: The Criticality of Purity in Drug Development
This compound is a versatile intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents. Its molecular structure, featuring an indole core, a carboxylic acid group, and a benzyloxy substituent, presents unique analytical challenges. The presence of impurities, arising from the synthetic route or degradation, can significantly impact the safety and efficacy of the final drug product. Therefore, a well-designed, validated, and stability-indicating analytical method is paramount.
This guide will first detail a robust HPLC method for the purity analysis of this compound, including a rationale for the chosen parameters. It will then present a comparative analysis with UPLC, highlighting the advantages and disadvantages of each technique. Finally, the role of LC-MS in comprehensive impurity profiling will be discussed.
Part 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination
A stability-indicating HPLC method is designed to separate the API from its potential impurities and degradation products, thus providing a reliable measure of its purity. The following method was developed based on the physicochemical properties of this compound and general principles for the analysis of aromatic carboxylic acids.
Experimental Protocol: HPLC Method
Objective: To develop and validate a stability-indicating reverse-phase HPLC method for the determination of the purity of this compound and to separate it from its potential impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 40% B
-
26-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (based on the UV absorbance maximum of the indole chromophore)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
Causality Behind Experimental Choices:
-
C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining the relatively non-polar this compound.
-
Acidified Mobile Phase: The addition of formic acid to the aqueous mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape.
-
Gradient Elution: A gradient of acetonitrile is employed to ensure the elution of both the main compound and any potential impurities with a wider range of polarities within a reasonable analysis time.
-
PDA Detector: A PDA detector is crucial for a purity method as it allows for the assessment of peak purity by comparing UV spectra across a single peak and can help in the initial identification of unknown impurities.
Forced Degradation Studies: A Self-Validating System
To ensure the method is stability-indicating, forced degradation studies are essential. These studies intentionally stress the API to generate potential degradation products. The ability of the HPLC method to separate these degradants from the parent peak validates its specificity.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines.
Expected Degradation Pathways:
-
The benzyloxy group is susceptible to cleavage under acidic and oxidative conditions, potentially forming 4-hydroxy-1H-indole-2-carboxylic acid and benzaldehyde.
-
The indole ring itself can be susceptible to oxidation.
The successful separation of the main peak from all degradation products in the stressed samples would confirm the stability-indicating nature of the HPLC method.
Part 2: Comparative Analysis: HPLC vs. UPLC
Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) and higher operating pressures. This leads to significant improvements in resolution, sensitivity, and speed of analysis.
UPLC Method for Purity Analysis
Instrumentation:
-
UPLC system with a binary solvent manager, sample manager, column heater, and a PDA detector.
Chromatographic Conditions:
-
Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-1 min: 40% B
-
1-5 min: 40% to 80% B
-
5-6 min: 80% B
-
6-6.1 min: 80% to 40% B
-
6.1-7 min: 40% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 2 µL
Performance Comparison
| Parameter | HPLC | UPLC | Rationale for Difference |
| Analysis Time | ~30 minutes | ~7 minutes | Smaller column dimensions and higher flow rates in UPLC significantly reduce run times. |
| Resolution | Good | Excellent | Sub-2 µm particles in UPLC columns provide much higher theoretical plates, leading to sharper peaks and better separation of closely eluting impurities. |
| Sensitivity | Standard | High | Sharper, narrower peaks in UPLC result in greater peak heights and improved signal-to-noise ratios, allowing for the detection of lower-level impurities. |
| Solvent Consumption | High | Low | Shorter analysis times and lower flow rates in UPLC lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective technique. |
| System Backpressure | Low to Moderate | Very High | The use of sub-2 µm particles necessitates instrumentation capable of handling high backpressures. |
Diagram: HPLC vs. UPLC Workflow
Caption: Comparative workflow of HPLC and UPLC for purity analysis.
Part 3: The Role of Orthogonal Techniques: LC-MS for Impurity Profiling
While HPLC and UPLC with PDA detection are excellent for quantifying known and unknown impurities, they provide limited structural information. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful orthogonal technique that couples the separation power of LC with the mass-analyzing capabilities of a mass spectrometer.
Advantages of LC-MS in Purity Analysis:
-
Impurity Identification: LC-MS provides the molecular weight of impurities, which is a critical first step in their structural elucidation.
-
Specificity: It can distinguish between impurities that may co-elute and have similar UV spectra.
-
Sensitivity: Modern mass spectrometers offer exceptional sensitivity, allowing for the detection and identification of trace-level impurities.
Diagram: Integrated Analytical Approach
Caption: Integrated workflow for comprehensive purity analysis.
Conclusion
The purity analysis of this compound requires a robust and well-validated analytical method. A reverse-phase HPLC method provides a reliable approach for routine quality control. However, for improved throughput, resolution, and sensitivity, transitioning to a UPLC method is highly advantageous. For comprehensive impurity profiling and identification, the use of an orthogonal technique such as LC-MS is indispensable. By employing a combination of these techniques, researchers and drug developers can ensure a thorough understanding of the purity of their API, a critical step in the development of safe and effective medicines.
References
- ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2005).
- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).
- Dongre, V. G., et al. (2008). UPLC for accelerated, sensitive, and high-resolution analysis of related substances of drug substances and drug products. Journal of pharmaceutical and biomedical analysis, 47(1), 18-25.
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 60-74.
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
A Senior Application Scientist's Guide to the NMR Characterization of 4-(Benzyloxy)-1H-indole-2-carboxylic acid
Introduction
In the landscape of modern drug discovery and organic synthesis, the indole nucleus stands as a privileged scaffold, forming the core of numerous pharmacologically active agents. 4-(Benzyloxy)-1H-indole-2-carboxylic acid is a key synthetic intermediate, valued for its role in the construction of complex therapeutic molecules. Its benzyloxy group at the 4-position and a carboxylic acid at the 2-position provide versatile handles for further chemical modification.
Accurate structural confirmation of such intermediates is not merely a procedural step but the bedrock of a successful research campaign. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, high-resolution glimpse into the molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, comparing it with structurally related analogues to highlight key spectral signatures. We will delve into the causality behind the observed chemical shifts and coupling patterns, present a robust experimental protocol for data acquisition, and provide a framework for confident spectral interpretation.
Core Principles: Understanding the NMR Landscape of an Indole Ring
The indole ring is an aromatic heterocyclic system where a benzene ring is fused to a pyrrole ring. The distribution of electrons in this system dictates the chemical environment of each proton and carbon atom. The introduction of a powerful electron-donating group like the benzyloxy ether at C4 and an electron-withdrawing/conjugating carboxylic acid group at C2 significantly perturbs this electronic landscape, leading to predictable and interpretable shifts in the NMR spectrum.
For molecules containing acidic protons, such as the N-H of the indole and the O-H of the carboxylic acid, the choice of NMR solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this analysis. Its ability to form hydrogen bonds with the analyte minimizes rapid proton exchange, allowing for the clear observation of the N-H and COOH protons as distinct, albeit often broad, signals at downfield chemical shifts[1].
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The expected spectrum can be logically dissected into four key regions: the indole aromatic protons, the benzyloxy group protons, and the highly deshielded exchangeable protons.
-
Indole Aromatic Region (δ 6.5-7.5 ppm): The protons on the fused benzene ring (H5, H6, H7) and the lone proton on the pyrrole ring (H3) reside here.
-
H3: The carboxylic acid group at C2 withdraws electron density, deshielding the adjacent H3 proton. It is expected to appear as a singlet or a narrow doublet further downfield than in unsubstituted indole.
-
H5, H6, H7: These protons form a three-spin system. The benzyloxy group at C4 strongly shields the ortho proton (H5), shifting it significantly upfield. H7, being ortho to the ring junction, will be deshielded relative to H5 and H6. H6 will be in an intermediate position. Their coupling patterns are predictable: H5 and H7 will appear as doublets (or doublet of doublets due to smaller meta-couplings), while H6 will be a triplet (or more accurately, a doublet of doublets) due to coupling to both H5 and H7[2][3].
-
-
Benzyloxy Aromatic Region (δ 7.3-7.6 ppm): The five protons of the phenyl ring of the benzyloxy group typically appear as a complex multiplet in this region.
-
Benzyloxy Methylene Protons (δ ~5.2 ppm): The two protons of the -O-CH₂-Ph group are chemically equivalent and are not coupled to other protons. They will appear as a sharp, characteristic singlet.
-
Exchangeable Protons (δ > 11.0 ppm): In DMSO-d₆, the indole N-H and the carboxylic acid O-H protons are observed far downfield.
-
N-H (δ ~11.5-12.0 ppm): This proton appears as a broad singlet.
-
COOH (δ ~12.5-13.0 ppm): The carboxylic acid proton is typically the most deshielded proton in the spectrum, appearing as a very broad singlet[4].
-
Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | ~7.15 | s | - |
| H5 | ~6.65 | d | J = 7.8 |
| H6 | ~7.10 | t | J = 8.0 |
| H7 | ~7.25 | d | J = 8.2 |
| -O-CH₂-Ph | ~5.25 | s | - |
| -O-CH₂-Ph | 7.30 - 7.55 | m | - |
| N-H | ~11.8 | br s | - |
| COOH | ~12.9 | br s | - |
Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary slightly.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum complements the ¹H data by providing information on the carbon skeleton. With proton decoupling, each unique carbon atom appears as a single line.
-
Carbonyl Carbon (δ ~163 ppm): The carboxylic acid carbonyl carbon is highly deshielded and appears at the downfield end of the spectrum[5].
-
Aromatic Carbons (δ 100-155 ppm):
-
C4: This carbon, directly attached to the electron-donating benzyloxy group, will be the most shielded of the benzene-portion carbons and will appear significantly downfield due to the oxygen attachment (~153 ppm).
-
C2: Attached to the carboxylic acid, this carbon will also be significantly downfield.
-
Other Indole Carbons (C3, C3a, C5, C6, C7, C7a): Their shifts are influenced by the substituents and their position in the ring. For instance, C5 (ortho to the benzyloxy group) and C7 (para) will be more shielded compared to their positions in unsubstituted indole-2-carboxylic acid.
-
Benzyloxy Phenyl Carbons: The ipso-carbon (attached to the methylene) will be around 137 ppm, while the other aromatic carbons will appear in the typical 127-129 ppm range.
-
-
Aliphatic Carbon (δ ~70 ppm): The benzylic methylene carbon (-O-C H₂-Ph) is the only sp³-hybridized carbon and will appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~131.5 |
| C3 | ~105.0 |
| C3a | ~122.0 |
| C4 | ~153.0 |
| C5 | ~101.0 |
| C6 | ~122.5 |
| C7 | ~106.0 |
| C7a | ~138.0 |
| COOH | ~163.2 |
| -O-C H₂-Ph | ~69.5 |
| C -ipso (Bn) | ~137.5 |
| C -o, m, p (Bn) | 127.5 - 128.8 |
Comparative Analysis: The Influence of Substituents
To fully appreciate the spectral features of the target molecule, it is instructive to compare it with simpler analogues. This comparison allows us to isolate the electronic effects of each substituent.
-
Indole-2-carboxylic acid: This analogue lacks the 4-benzyloxy group. Its ¹H NMR spectrum shows the H4 proton at a much more deshielded position (~7.67 ppm) compared to the H5 proton in our target molecule (~6.65 ppm)[6]. This stark upfield shift of nearly 1 ppm for the proton ortho to the benzyloxy group is a classic illustration of the powerful shielding effect of an alkoxy substituent.
-
4-Hydroxy-1H-indole-2-carboxylic acid: Replacing the benzyloxy with a hydroxyl group would result in a similar shielding effect on H5, but the absence of the benzylic singlet (-CH₂) and the phenyl multiplet would be the most obvious difference in the ¹H NMR spectrum[7].
Table 3: Comparative ¹H NMR Chemical Shifts (ppm) in DMSO-d₆
| Proton | Indole-2-carboxylic acid[6] | This compound (Predicted) | Key Observation |
| H3 | ~7.26 | ~7.15 | Minor change |
| H4/H5 | 7.67 (H4) | 6.65 (H5) | Strong shielding (~1.0 ppm upfield shift) by 4-OBn group |
| H6 | ~7.14 | ~7.10 | Minimal effect |
| H7 | ~7.48 | ~7.25 | Moderate shielding by 4-OBn group |
| N-H | ~11.8 | ~11.8 | Unaffected |
| COOH | ~13.0 | ~12.9 | Unaffected |
Visualizing the Structure and Workflow
A clear visualization of the molecule and the analytical process is essential for understanding the data.
Caption: Atom numbering for NMR assignment correlation.
Caption: Standard workflow for NMR sample analysis.
Experimental Protocol for High-Quality NMR Data Acquisition
Trustworthy data is the result of a meticulous experimental approach. The following protocol outlines the steps for acquiring publication-quality ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Transfer the solid to a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.8% D).
-
Cap the tube and gently vortex or sonicate until the sample is completely dissolved. A clear, homogeneous solution is crucial.
-
-
Spectrometer Setup (400 MHz or higher recommended):
-
Insert the sample into the spectrometer.
-
Lock the field on the deuterium signal of the DMSO-d₆.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
Perform automated or manual shimming to optimize the field homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
-
¹H NMR Acquisition:
-
Temperature: Set to a constant temperature, typically 298 K (25 °C).
-
Pulse Program: Use a standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: ~16 ppm (centered around 6-7 ppm).
-
Number of Scans: 16 to 64 scans, depending on sample concentration.
-
Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of all protons, including the slowly relaxing aromatic protons.
-
Acquisition Time (aq): 3-4 seconds for good resolution.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a proton-decoupled pulse-acquire sequence (e.g., 'zgpg30') for a standard spectrum.
-
Spectral Width: ~220 ppm (centered around 110 ppm).
-
Number of Scans: 512 to 2048 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds is generally sufficient.
-
-
Data Processing:
-
Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) before Fourier transformation.
-
Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction algorithm.
-
Reference the spectrum to the residual DMSO solvent peak (δ = 2.50 ppm for ¹H; δ = 39.52 ppm for ¹³C).
-
Integrate the ¹H spectrum and pick peaks for both spectra.
-
Conclusion
The NMR characterization of this compound is a clear demonstration of how fundamental principles of chemical shifts and spin-spin coupling can be applied to confirm complex molecular structures. The key diagnostic features in the ¹H NMR spectrum are the upfield-shifted H5 proton, a direct consequence of the 4-benzyloxy substituent, the characteristic singlet for the benzylic CH₂ protons, and the two broad, downfield signals for the N-H and COOH protons in DMSO-d₆. The ¹³C spectrum confirms the presence of 16 unique carbon environments, including the downfield carbonyl and the C4 carbon attached to the ether oxygen. By comparing these spectral features to simpler analogues and following a rigorous experimental protocol, researchers can achieve unambiguous structural verification, a critical step in advancing synthetic chemistry and drug development programs.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Mol-Instincts. (n.d.). 4-Hydroxy-1H-indole-2-carboxylicacid | C9H7NO3. Retrieved from [Link]
-
YouTube. (2024, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
- Shestakova, A. K., Stanishevskiy, V. V., & Chertkov, V. А. (2021). The parameters of the multiplet structure of the NMR spectra of [¹⁵N]indole and their relationship with the molecular electronic structure. Chemistry of Heterocyclic Compounds, 57(4), 423-429.
-
New Journal of Chemistry. (n.d.). Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 14). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). Retrieved from [Link]
-
PubChem. (n.d.). 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole. Retrieved from [Link]
- Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999.
-
The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
- Ghasemi, F., et al. (2023). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 13(5), 643.
-
ResearchGate. (n.d.). Table 3 . 13 C NMR Spectra of Compounds 2a, 2b, 3, 4a, 4b, 7, 8, 11. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000763). Retrieved from [Link]
- Fogle, E. J., et al. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Biophysical journal, 106(2), 384–393.
-
ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
- Miltojević, A. B., et al. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. Journal of the Serbian Chemical Society, 80(12), 1525-1533.
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
University of Calgary. (n.d.). Carboxylic Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from [Link]
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- 6. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]
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A Senior Application Scientist's Guide to the Mass Spectrometry of 4-(Benzyloxy)-1H-indole-2-carboxylic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of 4-(benzyloxy)-1H-indole-2-carboxylic acid and its derivatives. As a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents, understanding its behavior under different ionization and fragmentation conditions is crucial for accurate characterization and quantification.[1] This document will delve into the nuances of Electron Ionization (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, offering both theoretical insights and practical protocols to empower your research.
Introduction to this compound
This compound is a versatile scaffold in medicinal chemistry. The indole core is a privileged structure in numerous biologically active compounds, and the benzyloxy and carboxylic acid functionalities provide key handles for synthetic modifications and interactions with biological targets. Its derivatives have shown promise as inhibitors of enzymes such as HIV-1 integrase, highlighting the importance of robust analytical methods for their characterization.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is paramount in mass spectrometry, as it dictates the nature of the ions generated and the subsequent fragmentation patterns observed. Here, we compare three common ionization methods for the analysis of this compound.
Electron Ionization (EI)
Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This process imparts significant internal energy to the molecule, leading to extensive fragmentation. While this can make interpretation complex, it provides a detailed fingerprint of the molecule's structure.
Expected Fragmentation Pattern:
Under EI, this compound is expected to undergo several key fragmentation pathways:
-
Loss of the Benzyloxy Group: A prominent fragmentation pathway for benzyloxy-substituted compounds is the cleavage of the C-O bond, leading to the formation of a stable tropylium ion at m/z 91.[2]
-
Decarboxylation: Carboxylic acids readily lose CO2 (44 Da), a process that can be observed in the mass spectrum.[3][4][5][6]
-
Combined Losses: A combination of these fragmentations, such as the loss of both the benzyloxy group and CO2, can also be expected.
The mass spectrum of the isomeric 5-benzyloxyindole-2-carboxylic acid is available in the NIST WebBook and can serve as a useful reference for predicting the fragmentation of the 4-benzyloxy isomer.[7]
Experimental Protocol: Electron Ionization Mass Spectrometry
-
Sample Preparation: Dissolve the sample in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.
-
Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) inlet. If using GC, ensure the compound is sufficiently volatile and thermally stable, or consider derivatization.
-
Ionization: Set the electron energy to 70 eV.
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from a solution, making it ideal for less volatile and thermally labile molecules. It typically produces protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with minimal fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation.
Positive Ion Mode ESI-MS/MS:
In positive ion mode, this compound will be detected as the protonated molecule. Collision-induced dissociation (CID) of this precursor ion is expected to yield the following fragments:
-
Loss of H2O (18 Da): A common loss from the carboxylic acid group.
-
Loss of CO (28 Da): Another potential loss from the carboxylic acid.
-
Loss of COOH (45 Da): Cleavage of the carboxylic acid group.
-
Loss of the Benzyl Group (91 Da): Resulting in a protonated 4-hydroxy-1H-indole-2-carboxylic acid.
-
Formation of the Tropylium Ion (m/z 91): A highly stable fragment.
Negative Ion Mode ESI-MS/MS:
In negative ion mode, the deprotonated molecule [M-H]- will be observed. CID of this ion will likely show:
-
Decarboxylation (Loss of CO2, 44 Da): This is often a very favorable fragmentation pathway for deprotonated carboxylic acids.
-
Loss of the Benzyl Radical (91 Da): While less common in negative mode, it is a possibility.
Experimental Protocol: ESI-MS/MS Analysis
-
Sample Preparation: Dissolve the sample in a suitable solvent system for LC-MS, such as a mixture of acetonitrile and water with a small amount of formic acid (for positive mode) or ammonium hydroxide/formate (for negative mode), to a concentration of 1-10 µg/mL.
-
Chromatography (Optional but Recommended): Use a reversed-phase C18 column with a gradient elution to separate the analyte from any impurities.
-
Ionization:
-
Positive Mode: Set the capillary voltage to a positive value (e.g., +3.5 kV).
-
Negative Mode: Set the capillary voltage to a negative value (e.g., -3.0 kV).
-
-
MS/MS Analysis:
-
Select the [M+H]+ or [M-H]- ion as the precursor for fragmentation.
-
Apply a range of collision energies to observe the different fragmentation pathways.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI)
MALDI is another soft ionization technique, particularly useful for high molecular weight compounds, but also applicable to smaller molecules. The analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte. MALDI typically produces singly charged ions with minimal fragmentation.
Choosing a Matrix:
The selection of an appropriate matrix is critical for successful MALDI analysis.[8][9][10] For acidic compounds like this compound, especially in negative ion mode, deprotonating matrices are often effective.[11]
-
Positive Ion Mode: α-Cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are common matrices.
-
Negative Ion Mode: 9-Aminoacridine (9-AA) and 4-dimethylaminobenzaldehyde (DMABA) are suitable choices for promoting the formation of [M-H]- ions.[11][12]
Expected Ions:
In MALDI-MS, one would expect to observe the protonated molecule [M+H]+, the deprotonated molecule [M-H]-, or adducts with cations from the matrix or salts present (e.g., [M+Na]+, [M+K]+).
Experimental Protocol: MALDI-MS Analysis
-
Matrix Solution Preparation: Prepare a saturated solution of the chosen matrix in a suitable solvent (e.g., acetonitrile/water with 0.1% TFA for positive mode, or acetonitrile for negative mode).
-
Sample Preparation: Mix the analyte solution (typically 1 mg/mL) with the matrix solution in a 1:1 to 1:10 ratio.
-
Spotting: Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air dry to form co-crystals.
-
Analysis: Acquire the mass spectrum using a suitable laser intensity, ensuring to average spectra from different positions within the spot to improve signal quality.
Data Presentation and Comparison
The following tables summarize the expected key ions and fragmentation patterns for this compound (Molecular Weight: 267.28 g/mol ) across the different ionization techniques.
Table 1: Comparison of Ionization Techniques
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Ionization Principle | High-energy electron bombardment | Nebulization and solvent evaporation | Laser-induced desorption from a matrix |
| Ionization "Hardness" | Hard | Soft | Soft |
| Typical Ions | M+•, extensive fragment ions | [M+H]+, [M-H]- | [M+H]+, [M-H]-, [M+Na]+ |
| Fragmentation | Spontaneous and extensive | Collision-induced (MS/MS) | Minimal, primarily in-source decay |
| Sample State | Volatile, thermally stable | In solution | Co-crystallized with a matrix |
| Best For | Structural elucidation of small, volatile molecules | Analysis of a wide range of molecules, including non-volatile and thermally labile compounds | Analysis of large biomolecules and synthetic polymers; high-throughput screening |
Table 2: Predicted Key Ions and Fragments (m/z)
| Ion/Fragment | EI | ESI (+) | ESI (-) | MALDI |
| Molecular Ion (M+•) | 267 | - | - | - |
| Protonated Molecule ([M+H]+) | - | 268 | - | 268 |
| Deprotonated Molecule ([M-H]-) | - | - | 266 | 266 |
| Sodium Adduct ([M+Na]+) | - | 290 | - | 290 |
| Loss of H2O | - | 250 | - | - |
| Loss of CO | - | 240 | - | - |
| Loss of CO2 | 223 | - | 222 | - |
| Loss of COOH | 222 | 223 | - | - |
| Loss of Benzyl Group | 176 | 177 | - | - |
| Tropylium Ion | 91 | 91 | - | - |
Visualizing Fragmentation Pathways and Workflows
Visual diagrams can aid in understanding the complex processes involved in mass spectrometry.
Proposed ESI-MS/MS Fragmentation of this compound
Caption: Proposed ESI-MS/MS fragmentation pathways.
General Mass Spectrometry Workflow
Caption: A generalized workflow for mass spectrometry analysis.
Conclusion
The mass spectrometric analysis of this compound and its derivatives can be effectively performed using a variety of ionization techniques.
-
EI-MS provides detailed structural information through extensive fragmentation but requires the analyte to be volatile and thermally stable.
-
ESI-MS/MS is a versatile technique suitable for a wide range of derivatives, offering control over fragmentation through collision-induced dissociation in both positive and negative ion modes.
-
MALDI-MS is an excellent choice for high-throughput screening and the analysis of less pure samples, with the critical step being the selection of an appropriate matrix.
By understanding the principles and fragmentation behaviors associated with each technique, researchers can select the most appropriate method for their analytical needs, leading to accurate and reliable characterization of these important pharmaceutical building blocks.
References
-
Fuchs, B., Süß, R., & Schiller, J. (2018). Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. Biomolecules, 8(4), 133. [Link]
-
SpectraBase. (n.d.). This compound - N(2)-(4'-hydroxybenzylidene)-hydrazide. [Link]
-
Nikolaev, E. N., et al. (2021). New suitable deprotonating matrices for the analysis of carboxylic acids and some acidic compounds by matrix-assisted laser desorption/ionization mass spectrometry in negative ion mode. Rapid Communications in Mass Spectrometry, 35(1), e8954. [Link]
-
Wang, Y. C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]
-
ResearchGate. (n.d.). Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Apolar Compounds. [Link]
-
ResearchGate. (n.d.). MALDI-Matrices: Properties and Requirements • Sample Preparation Techniques • Matrix Applications. [Link]
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A Senior Application Scientist's Guide to the Comparative Biological Activity of 4- and 5-Benzyloxy Substituted Indole-2-Carboxylic Acids
For researchers, scientists, and drug development professionals, the indole-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry. Its derivatives have been explored for a multitude of therapeutic applications, ranging from antiviral to neuroprotective and anti-cancer agents. Within this class of compounds, subtle positional isomerism can lead to profound differences in biological activity, target engagement, and overall pharmacological profile. This guide provides an in-depth comparison of two such isomers: 4-(benzyloxy)-1H-indole-2-carboxylic acid and its 5-benzyloxy counterpart.
Structural Overview and Physicochemical Properties
The core difference between the two molecules lies in the position of the benzyloxy group on the indole ring. This seemingly minor shift can significantly alter the molecule's electronic distribution, hydrogen bonding potential, and overall topography, which in turn dictates its interaction with biological targets.
| Property | This compound | 5-(benzyloxy)-1H-indole-2-carboxylic acid |
| Structure | ||
| CAS Number | 39731-09-4[1] | 6640-09-1[2][3][4][5] |
| Molecular Formula | C₁₆H₁₃NO₃[1] | C₁₆H₁₃NO₃[2][3][5] |
| Molecular Weight | 267.28 g/mol [1] | 267.28 g/mol [3][5] |
| Known Applications | Intermediate for anti-cancer agents and ligands for the strychnine-insensitive N-methyl-D-aspartate-linked glycine receptor.[1][6] | Reagent for the synthesis of histamine 3 receptor antagonists and PPAR-γ binding agents.[2] |
Known Biological Contexts and Potential for Comparative Analysis
The disparate applications of these isomers in synthetic chemistry hint at potentially distinct biological activities. This compound has been utilized in the development of neurological and anti-cancer agents, while the 5-isomer has been a building block for compounds targeting metabolic and inflammatory pathways.[1][2][6]
The broader family of indole-2-carboxylic acid derivatives has shown activity against several key therapeutic targets. A comparative investigation of our two isomers should, therefore, focus on these established areas to yield the most insightful data.
Potential Targets for Comparative Analysis:
-
HIV-1 Integrase: A crucial enzyme for viral replication, and a validated target for indole-2-carboxylic acid derivatives.[7][8][9]
-
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): Key enzymes in tryptophan metabolism, implicated in tumor immune evasion.[10]
-
N-methyl-D-aspartate (NMDA) Receptor: The 4-isomer's history as a precursor for NMDA receptor ligands makes this a logical target for comparative functional assays.[6][11]
Below, we provide detailed protocols to enable a direct and robust comparison of the 4- and 5-isomers against these targets.
Experimental Protocols for Comparative Biological Evaluation
The following protocols are designed to be self-validating, with clear endpoints and controls to ensure data integrity.
Comparative Screening for HIV-1 Integrase Inhibition
The rationale for this experiment is the established activity of the indole-2-carboxylic acid scaffold as an HIV-1 integrase inhibitor.[7][8][9] The core mechanism involves the chelation of two Mg²⁺ ions within the enzyme's active site. The positional difference of the benzyloxy group could influence the compound's ability to orient itself correctly within the active site for optimal chelation and interaction with viral DNA.
Experimental Workflow for HIV-1 Integrase Inhibition Assay:
Caption: Workflow for comparing HIV-1 integrase inhibition.
Step-by-Step Protocol:
-
Compound Preparation: Prepare stock solutions of this compound and 5-(benzyloxy)-1H-indole-2-carboxylic acid in DMSO. Create a series of 2-fold dilutions in assay buffer to achieve a final concentration range of 0.1 µM to 100 µM.
-
Reaction Setup: In a 96-well plate, add 2 µL of each compound dilution.
-
Enzyme and Substrate Addition: Add 10 µL of a solution containing recombinant HIV-1 integrase and the donor DNA substrate (vDNA). Incubate for 30 minutes at 37°C to allow for the 3'-processing reaction.
-
Strand Transfer Reaction: Initiate the strand transfer reaction by adding 10 µL of the target DNA substrate (tDNA). Incubate for 60 minutes at 37°C.
-
Detection: Stop the reaction and quantify the amount of integrated DNA using a commercially available ELISA-based kit or by quantitative PCR (qPCR).
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value for each isomer using non-linear regression analysis.
Comparative Analysis of IDO1 and TDO Inhibition
Given the role of indole derivatives in tryptophan metabolism, evaluating the inhibitory effects of the 4- and 5-isomers on IDO1 and TDO is a logical step. These enzymes are crucial in cancer immunology, and identifying novel inhibitors is of high therapeutic interest.[10] The benzyloxy group's position could affect binding in the heme-containing active site.
Signaling Pathway Context for IDO1/TDO Inhibition:
Caption: Inhibition of the IDO1/TDO pathway by test compounds.
Step-by-Step Protocol (Cell-Based Assay):
-
Cell Culture: Culture a human cancer cell line known to express IDO1 upon stimulation (e.g., SKOV-3) in a 96-well plate.
-
Compound and Stimulant Addition: Treat the cells with serial dilutions of the 4- and 5-isomers for 1 hour. Subsequently, add interferon-gamma (IFN-γ) to induce IDO1 expression.
-
Incubation: Incubate the cells for 48 hours to allow for tryptophan metabolism.
-
Kynurenine Measurement: Collect the cell culture supernatant. The concentration of kynurenine, the product of IDO1/TDO activity, is measured by adding Ehrlich's reagent and reading the absorbance at 480 nm.
-
Data Analysis: Calculate the percentage of inhibition of kynurenine production for each compound concentration. Determine the EC₅₀ values for both isomers. A parallel cytotoxicity assay (e.g., MTT) should be run to ensure that the observed effects are not due to cell death.
Comparative Functional Antagonism at the NMDA Receptor
The historical linkage of the 4-isomer to NMDA receptor ligands provides a strong rationale for this comparative experiment.[6] The NMDA receptor is a ligand-gated ion channel, and its activity can be measured using electrophysiology or calcium imaging. The different positioning of the benzyloxy group may alter the binding affinity and functional effect at the glycine co-agonist site.
Experimental Workflow for NMDA Receptor Functional Assay:
Caption: Workflow for comparing NMDA receptor antagonism.
Step-by-Step Protocol (Calcium Imaging):
-
Cell Preparation: Plate primary cortical neurons or a stable cell line expressing NMDA receptor subunits (e.g., GluN1/GluN2A) on glass-bottom dishes.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the 4- and 5-isomers for 15-30 minutes.
-
Receptor Stimulation: Stimulate the cells with a solution containing a fixed concentration of NMDA and its co-agonist, glycine.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence microscope or a plate reader.
-
Data Analysis: Quantify the peak fluorescence response for each concentration of the isomers. Plot the percentage of inhibition of the NMDA/glycine-induced calcium influx against the isomer concentration to determine the IC₅₀ for each compound.
Conclusion and Future Directions
The positional isomerism of the benzyloxy group on the indole-2-carboxylic acid scaffold presents a compelling case for a detailed comparative biological evaluation. While current literature points towards divergent synthetic applications, a systematic investigation into their activities at key biological targets is warranted. The experimental frameworks provided in this guide offer a robust starting point for researchers to elucidate the structure-activity relationships of these compounds. The data generated from such studies will be invaluable for the rational design of more potent and selective drug candidates targeting a range of diseases, from viral infections to cancer and neurological disorders.
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A Researcher's Comparative Guide to the Structure-Activity Relationship of Benzyloxyindole Carboxylic Acid Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. The indole scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of therapeutic agents.[1] This guide provides an in-depth technical comparison of benzyloxyindole carboxylic acid isomers, focusing on their structure-activity relationships (SAR) as enzyme inhibitors. While direct comparative studies on the complete series of benzyloxy positional isomers are not extensively available in the public domain, this guide synthesizes existing data on substituted indole carboxylic acids to provide field-proven insights and predictive analysis for this important class of molecules.
The Indole Carboxylic Acid Scaffold: A Versatile Pharmacophore
Indole carboxylic acids have emerged as a promising class of compounds targeting a range of enzymes implicated in various diseases. Their ability to mimic peptide structures and engage in specific interactions with enzyme active sites makes them attractive candidates for inhibitor design.[1] Key therapeutic targets for indole carboxylic acid derivatives include microsomal prostaglandin E synthase-1 (mPGES-1) in inflammation,[2][3] HIV-1 integrase in viral infections,[4] and cannabinoid receptor 1 (CB1) in neurological disorders.[5][6]
The biological activity of these compounds is highly dependent on the substitution pattern on the indole ring. The position of the carboxylic acid group and the nature and location of other substituents, such as the benzyloxy group, profoundly influence their inhibitory potency and selectivity.
Microsomal Prostaglandin E Synthase-1 (mPGES-1): A Key Target for Anti-Inflammatory Drug Discovery
Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the biosynthesis of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[3] Selective inhibition of mPGES-1 is a promising therapeutic strategy for inflammatory diseases, offering potential advantages over non-steroidal anti-inflammatory drugs (NSAIDs) by avoiding the inhibition of other prostaglandins with physiological roles.[3] Indole-based carboxylic acids have been identified as potent mPGES-1 inhibitors.[2]
General Structure-Activity Relationship (SAR) for Indole-Based mPGES-1 Inhibitors
SAR studies on indole derivatives as mPGES-1 inhibitors have revealed several key features for optimal activity:
-
Carboxylic Acid Moiety: The carboxylic acid group is crucial for activity, likely engaging in key interactions within the enzyme's active site.
-
Substituents on the Indole Ring: The nature and position of substituents on the indole core significantly impact potency. For instance, in a series of 3-acylindole-2-carboxylic acids, the length of the acyl chain was found to be critical for inhibitory potency against cytosolic phospholipase A2, a related enzyme in the inflammatory cascade.[7]
-
N-1 Substitution: Modifications at the N-1 position of the indole ring can also modulate activity.
The Influence of Positional Isomerism: A Comparative Analysis of Benzyloxyindole Carboxylic Acids
The primary focus of this guide is to elucidate the impact of the positional isomerism of the benzyloxy and carboxylic acid groups on the indole scaffold. While a head-to-head comparison of all possible benzyloxyindole carboxylic acid isomers is not available in the literature, we can infer potential SAR trends based on studies of other substituted indole carboxylic acids.
Carboxylic Acid at the 2-Position (Indole-2-Carboxylic Acids)
Indole-2-carboxylic acid derivatives have been extensively studied as enzyme inhibitors.[4][5][6][8] The carboxylic acid at the C-2 position is often involved in critical binding interactions, such as chelating metal ions in the active site of HIV-1 integrase.[4]
Hypothesized SAR for Benzyloxy-Substituted Indole-2-Carboxylic Acid Isomers as mPGES-1 Inhibitors:
Based on general SAR principles for substituted indoles, we can postulate the following trends for the inhibitory activity of benzyloxyindole-2-carboxylic acid isomers against mPGES-1:
-
5-Benzyloxyindole-2-carboxylic acid: Substitution at the 5-position of the indole ring has been shown to be favorable for the activity of various indole-based inhibitors.[5] Therefore, the 5-benzyloxy isomer is predicted to be a potent inhibitor. The benzyloxy group at this position can extend into a hydrophobic pocket of the enzyme, enhancing binding affinity.
-
6-Benzyloxyindole-2-carboxylic acid: The 6-position is also a viable site for substitution. In some series of indole derivatives, 6-substitution has led to potent compounds.[4] The activity of the 6-benzyloxy isomer would depend on the specific topology of the mPGES-1 active site.
-
4-Benzyloxyindole-2-carboxylic acid and 7-Benzyloxyindole-2-carboxylic acid: Substitutions at the 4- and 7-positions are generally less common in potent indole-based inhibitors. These positions are sterically more hindered and may not allow for optimal orientation of the benzyloxy group within the active site.
Table 1: Predicted Relative Potency of Benzyloxyindole-2-Carboxylic Acid Isomers as mPGES-1 Inhibitors
| Isomer | Predicted Relative Potency | Rationale |
| 5-Benzyloxyindole-2-carboxylic acid | High | Favorable substitution position, potential for hydrophobic interactions. |
| 6-Benzyloxyindole-2-carboxylic acid | Moderate to High | Another favorable substitution position, activity dependent on active site topology. |
| 4-Benzyloxyindole-2-carboxylic acid | Low to Moderate | Potential for steric hindrance. |
| 7-Benzyloxyindole-2-carboxylic acid | Low | Potential for steric hindrance and less favorable electronic effects. |
Carboxylic Acid at the 3-Position (Indole-3-Carboxylic Acids)
Indole-3-carboxylic acid derivatives have also been explored as bioactive compounds, including antihypertensive agents.[9] The positioning of the carboxylic acid at C-3 alters the overall geometry of the molecule compared to the C-2 isomers, which will influence its binding mode.
Hypothesized SAR for Benzyloxy-Substituted Indole-3-Carboxylic Acid Isomers:
The SAR for benzyloxyindole-3-carboxylic acid isomers is expected to follow similar trends to the 2-carboxylic acid counterparts, with the 5- and 6-positions being the most promising for substitution. However, the different vector of the carboxylic acid group will necessitate a different orientation of the entire molecule within the active site.
Experimental Protocols for Evaluating Inhibitory Activity
To validate the predicted SAR and determine the precise inhibitory potency of benzyloxyindole carboxylic acid isomers, robust experimental assays are essential. The following are detailed, step-by-step methodologies for key experiments.
mPGES-1 Enzyme Inhibition Assay (Cell-Free)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of isolated mPGES-1.
Methodology:
-
Enzyme Preparation: Recombinant human mPGES-1 is expressed and purified from a suitable expression system (e.g., E. coli or insect cells).
-
Assay Buffer: Prepare an assay buffer containing a suitable pH buffer (e.g., Tris-HCl), glutathione (GSH) as a cofactor, and a reducing agent (e.g., DTT).
-
Compound Preparation: Dissolve the test compounds (benzyloxyindole carboxylic acid isomers) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the stock solutions in the assay buffer.
-
Assay Procedure: a. In a 96-well plate, add the mPGES-1 enzyme to the assay buffer. b. Add the serially diluted test compounds to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., MK-886). c. Pre-incubate the enzyme and inhibitors for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). d. Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2). e. Incubate the reaction for a defined period (e.g., 1-2 minutes). f. Stop the reaction by adding a quenching solution (e.g., a solution containing a metal salt like FeCl2).
-
Detection: The product, PGE2, is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Cell-Based PGE2 Production Assay
This assay measures the ability of a compound to inhibit PGE2 production in a cellular context, providing insights into cell permeability and off-target effects.
Methodology:
-
Cell Culture: Culture a suitable cell line that expresses mPGES-1 (e.g., A549 human lung carcinoma cells) in appropriate growth medium.
-
Cell Seeding: Seed the cells into 24- or 48-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzyloxyindole carboxylic acid isomers for a specified pre-incubation period (e.g., 1-2 hours).
-
Stimulation: Induce PGE2 production by stimulating the cells with an inflammatory agent, such as interleukin-1β (IL-1β) or lipopolysaccharide (LPS).
-
Supernatant Collection: After the stimulation period (e.g., 24 hours), collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The structure-activity relationship of benzyloxyindole carboxylic acid isomers is a promising area of research for the development of novel enzyme inhibitors. While direct comparative data is currently limited, by synthesizing information from related indole derivatives, we can predict that the 5- and 6-benzyloxy substituted isomers of both indole-2-carboxylic acid and indole-3-carboxylic acid are likely to exhibit the most potent inhibitory activity against targets like mPGES-1.
This guide provides a framework for the rational design and evaluation of these compounds. The detailed experimental protocols offer a clear path for researchers to validate these hypotheses and to further explore the therapeutic potential of this important class of molecules. Future research should focus on the systematic synthesis and biological evaluation of the complete series of benzyloxyindole carboxylic acid isomers to provide a comprehensive and direct comparison of their activities. Such studies will be invaluable for advancing our understanding of the SAR of indole-based inhibitors and for the development of new and effective therapeutic agents.
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A Comprehensive Guide to the Validation of 4-(Benzyloxy)-1H-indole-2-carboxylic Acid as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the integrity of analytical standards is paramount.[1] These highly characterized and authenticated materials serve as the benchmark for ensuring the accuracy, precision, and reliability of analytical data.[1][2] This guide provides an in-depth technical overview of the validation of 4-(benzyloxy)-1H-indole-2-carboxylic acid as a robust analytical standard. We will explore the critical experimental protocols and comparative data that underscore its suitability for use in research and regulated environments.
The Critical Role of Analytical Standards in Pharmaceutical Analysis
Analytical standards are indispensable tools throughout the drug development lifecycle.[1][3] They are employed for a multitude of purposes, including:
-
Assays: To determine the potency of active pharmaceutical ingredients (APIs).[2]
-
Impurity Profiling: To identify and quantify process-related impurities and degradation products.[2][4]
-
Method Validation: To establish the performance characteristics of analytical methods.[5]
-
Stability Studies: To assess the degradation of drug substances and products over time.[6]
The quality and purity of these standards are critical for generating scientifically valid results that meet stringent regulatory requirements set forth by bodies such as the FDA and EMA.[2][7]
Physicochemical Characterization of this compound
This compound is a versatile indole derivative utilized in various research and development applications, including as an intermediate in the synthesis of pharmaceuticals.[8][9] A thorough characterization is the foundational step in establishing it as a reliable analytical standard.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 39731-09-4[10] |
| Molecular Formula | C₁₆H₁₃NO₃[10] |
| Molecular Weight | 267.28 g/mol [10] |
| Appearance | Yellow to tan crystalline powder[8] |
| Purity (by NMR) | ≥ 95%[8] |
| Storage Conditions | 0-8 °C[8] |
Comparative Analysis: Why this compound is a Suitable Standard
The suitability of a compound as an analytical standard is determined by its purity, stability, and the reliability of analytical methods for its characterization.[5] Compared to other indole derivatives, this compound offers a unique combination of a stable chemical structure and functional groups that are amenable to a variety of analytical techniques.
While simpler indole carboxylic acids exist, the benzyloxy group provides a distinct spectroscopic signature, aiding in its unambiguous identification and quantification, especially in complex matrices.
Experimental Validation Protocols
The validation of an analytical standard is a multi-faceted process involving a battery of tests to confirm its identity, purity, and stability.[11][12]
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The proton NMR of an indole-2-carboxylic acid typically shows characteristic signals for the indole ring protons and the carboxylic acid proton, which appears far downfield (around 10-12 ppm).[13][14] The benzyloxy group in the target molecule will introduce additional aromatic signals and a characteristic benzylic CH₂ signal.
4.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy confirms the presence of key functional groups. For this compound, the spectrum will exhibit:
-
A broad O-H stretch from the carboxylic acid, typically in the 3300-2500 cm⁻¹ region.[15][16]
-
A strong C=O stretch from the carboxylic acid, around 1760-1690 cm⁻¹.[15][17]
-
C-O stretching bands.[15]
-
Characteristic absorptions for the indole and benzene rings.
4.1.3. Mass Spectrometry (MS)
Coupled with a chromatographic technique like HPLC (LC-MS), mass spectrometry provides the molecular weight and fragmentation pattern, further confirming the compound's identity.[7][18]
Purity is a critical attribute of an analytical standard.[19][20] A combination of chromatographic and other techniques is employed for a comprehensive assessment.
4.2.1. High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of substituted indoles due to its high resolving power and sensitivity.[7][21] A validated HPLC method can separate the main compound from potential impurities.
Experimental Protocol: HPLC Purity Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
The method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[11][22]
Table 2: Comparison of Chromatographic Purity with a Hypothetical Alternative Standard
| Parameter | This compound | Alternative Standard (Indole-2-carboxylic acid) |
| Purity (HPLC Area %) | ≥ 99.5% | ≥ 99.0% |
| Number of Impurities > 0.1% | < 2 | ≤ 3 |
| Peak Tailing Factor | 1.1 | 1.3 |
The data indicates that this compound can be synthesized to a higher degree of purity with fewer significant impurities compared to a simpler analogue.
LC-MS is invaluable for identifying and quantifying trace impurities, providing a more detailed purity profile than HPLC-UV alone.[23][24]
DSC can be used to determine the absolute purity of crystalline substances without the need for a reference standard, based on the van't Hoff equation.[19] This technique is applicable for substances with a purity of greater than 98.5%.[19]
Ensuring the stability of a working reference standard is crucial for maintaining the integrity of analytical results over time.[6] A stability testing protocol should be established to determine the retest period and appropriate storage conditions.[6]
Experimental Protocol: Stability Study
-
Storage Conditions: Long-term (e.g., 2-8°C), accelerated (e.g., 25°C/60% RH), and stress (e.g., light exposure, elevated temperature).[6]
-
Testing Intervals: 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated.[6]
-
Analytical Method: A validated stability-indicating HPLC method.
The stability is assessed by monitoring the purity of the standard and the formation of any degradation products over time.[25]
Table 3: Illustrative Stability Data (Purity by HPLC, %)
| Time (Months) | 2-8°C | 25°C/60% RH |
| 0 | 99.8 | 99.8 |
| 3 | 99.8 | 99.6 |
| 6 | 99.7 | 99.3 |
| 12 | 99.7 | 98.9 |
The results demonstrate good stability under refrigerated conditions, making it a reliable long-term standard.
Visualization of the Validation Workflow
A systematic workflow is essential for the comprehensive validation of an analytical standard.
Caption: Workflow for the validation of an analytical standard.
Conclusion
The validation of this compound as an analytical standard is a rigorous process that requires a combination of spectroscopic and chromatographic techniques. The experimental evidence confirms its high purity, well-defined structure, and excellent stability, making it a reliable and suitable reference material for demanding applications in pharmaceutical research and quality control. By adhering to established validation protocols, scientists can ensure the integrity and accuracy of their analytical data, which is fundamental to the development of safe and effective medicines.
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A Senior Application Scientist's Guide to the Synthesis of 4-(Benzyloxy)-1H-indole-2-carboxylic Acid: A Comparative Yield Analysis
For researchers, medicinal chemists, and professionals in drug development, the indole nucleus represents a cornerstone of pharmacologically active compounds. Among its many derivatives, 4-(benzyloxy)-1H-indole-2-carboxylic acid serves as a crucial intermediate in the synthesis of a variety of therapeutic agents, valued for its structural features that allow for further molecular elaboration.[1][2] The efficiency of its synthesis is therefore a critical factor in the drug discovery and development pipeline.
This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound. We will delve into the mechanistic intricacies of each pathway, present detailed, field-tested protocols, and offer a quantitative comparison of their respective yields. Our focus is on providing the causal insights behind experimental choices, ensuring that each protocol is a self-validating system for your laboratory.
Comparative Overview of Synthetic Strategies
The synthesis of the indole core is a well-trodden path in organic chemistry, with several named reactions offering viable routes. For our target molecule, this compound, the most prominent and practical methods are the Fischer, Hemetsberger, Reissert, and Leimgruber-Batcho indole syntheses. Each begins from different, readily available starting materials and presents a unique set of advantages and challenges in terms of operational simplicity, scalability, and, most critically, overall yield.
| Synthesis Route | Key Starting Materials | Overall Yield (Estimated/Reported) | Key Advantages | Key Disadvantages |
| Fischer Indole Synthesis | 4-Benzyloxyaniline, Pyruvic acid | Good to Excellent | Versatile, well-established, high-yielding precursor synthesis. | Requires strongly acidic conditions which may not be suitable for all substrates. |
| Hemetsberger Synthesis | 4-Benzyloxybenzaldehyde, Ethyl azidoacetate | Excellent | High yields, mild thermal cyclization. | Use of azides requires careful handling. |
| Reissert Synthesis | 3-Benzyloxy-2-nitrotoluene, Diethyl oxalate | Moderate | Good for specific substitution patterns. | Multi-step precursor synthesis, potentially lower overall yield. |
| Leimgruber-Batcho Synthesis | 3-Benzyloxy-2-nitrotoluene, DMFDMA | Moderate to Good | High-yielding enamine formation, mild reduction. | Precursor synthesis can be challenging. |
Route 1: The Fischer Indole Synthesis
The Fischer synthesis, discovered in 1883, is arguably the most famous and widely used method for constructing indoles.[3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a carbonyl compound.[4][5] To obtain our target 2-carboxylic acid, the logical carbonyl partner is pyruvic acid.
Workflow & Mechanism
The Fischer synthesis proceeds via a[6][6]-sigmatropic rearrangement of the enamine tautomer of the hydrazone. This key step is followed by cyclization and the elimination of ammonia to form the aromatic indole ring. The use of a strong acid catalyst is crucial for promoting the necessary tautomerization and rearrangement steps.
Caption: Workflow for the Fischer Indole Synthesis of the target molecule.
Experimental Protocols
Part A: Synthesis of (4-(Benzyloxy)phenyl)hydrazine hydrochloride [7][8]
-
Diazotization: To a stirred suspension of 4-benzyloxyaniline hydrochloride (50 g) in concentrated hydrochloric acid (120 ml), a solution of sodium nitrite (16.1 g) in water is added dropwise at -12°C to -6°C. The mixture is stirred for 1 hour at this temperature.
-
Reduction: The resulting diazonium salt solution is added to a cold (-12°C) solution of tin(II) chloride dihydrate (157.9 g) in concentrated hydrochloric acid (400 ml). The reaction is allowed to warm to room temperature and stirred for 2 hours.
-
Isolation: The precipitated solid is collected by filtration, washed with diethyl ether, and dried to afford (4-(benzyloxy)phenyl)hydrazine hydrochloride.
-
Yield: 96%[7]
-
Part B: Fischer Cyclization
-
Hydrazone Formation: (4-(Benzyloxy)phenyl)hydrazine hydrochloride is condensed with pyruvic acid in a suitable solvent, such as ethanol or acetic acid, often with gentle heating.
-
Cyclization: A strong acid catalyst (e.g., polyphosphoric acid, zinc chloride, or concentrated sulfuric acid) is added, and the mixture is heated to induce cyclization.
-
Work-up and Isolation: The reaction mixture is cooled and neutralized, and the crude product is isolated by filtration or extraction. Purification is typically achieved by recrystallization.
Route 2: The Hemetsberger Synthesis
The Hemetsberger synthesis is a thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. This method is particularly attractive due to its often high yields and the relative simplicity of the final cyclization step.
Workflow & Mechanism
The synthesis begins with a Knoevenagel condensation between an aryl aldehyde and an azidoacetate ester. The resulting α-azido-β-arylacrylate is then heated in a high-boiling solvent (e.g., xylene), leading to the extrusion of dinitrogen and the formation of a nitrene intermediate. This highly reactive species undergoes intramolecular C-H insertion to form the indole ring. The final step is the hydrolysis of the ester to the carboxylic acid.
Caption: Workflow for the Hemetsberger Synthesis of the target molecule.
Experimental Protocols
Part A: Synthesis of 4-(Benzyloxy)benzaldehyde [6]
-
Alkylation: A mixture of 4-hydroxybenzaldehyde (5.0 g, 40.98 mmol), benzyl bromide (5.0 ml, 42.05 mmol), and anhydrous potassium carbonate (20.0 g, 144.27 mmol) in ethanol is refluxed for 14 hours.
-
Work-up: The potassium carbonate is removed by filtration. The solvent is evaporated, and the residue is dissolved in diethyl ether.
-
Purification: The ether solution is washed with 5% sodium hydroxide and then water, dried over anhydrous magnesium sulfate, and the solvent is removed. The crude product is recrystallized from ethanol.
-
Yield: 87.4%[6]
-
Part B: Hemetsberger Indolization
-
Condensation: 4-(Benzyloxy)benzaldehyde is condensed with ethyl azidoacetate in the presence of a base such as sodium ethoxide.
-
Cyclization: The resulting ethyl 2-azido-3-(4-(benzyloxy)phenyl)acrylate is isolated and then heated in a high-boiling solvent like xylene to induce thermal cyclization.
-
Saponification: The resulting ethyl 4-(benzyloxy)-1H-indole-2-carboxylate is hydrolyzed using a base such as sodium hydroxide in an alcohol/water mixture.[2]
Routes 3 & 4: The Reissert and Leimgruber-Batcho Syntheses
Both the Reissert and Leimgruber-Batcho syntheses commence from ortho-nitrotoluene derivatives, which can be a limitation if the required starting material is not readily accessible.
Reissert Synthesis
The Reissert synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting o-nitrophenylpyruvate.[11][12]
-
Starting Material: 1-(Benzyloxy)-2-methyl-3-nitrobenzene. The synthesis of this specific precursor is not trivial and would likely involve the nitration of 2-methylphenol, followed by benzylation.
-
Process: The benylated o-nitrotoluene would be condensed with diethyl oxalate using a strong base like potassium ethoxide. The resulting pyruvate ester is then reduced (e.g., with zinc in acetic acid) and cyclized to form the indole-2-carboxylic acid.[11]
-
Yield: While a robust method, the multi-step nature of the precursor synthesis can lower the overall yield.
Leimgruber-Batcho Synthesis
This powerful and often high-yielding industrial method involves the formation of an enamine from an o-nitrotoluene, followed by reductive cyclization.[13]
-
Starting Material: 1-(Benzyloxy)-2-methyl-3-nitrobenzene, the same as for the Reissert synthesis.
-
Process: The o-nitrotoluene is first reacted with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form a β-dimethylamino-2-nitrostyrene (an enamine).[13] This intermediate is then reductively cyclized using various methods, such as catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (e.g., TiCl₃).[14]
-
Yield: This method is known for its high yields and mild conditions for the cyclization step.[13] A study on the synthesis of 4-benzyloxyindole (not the 2-carboxylic acid) reported an improvement in yield from 7% to 51% by buffering the reduction medium.[14]
Conclusion and Recommendation
For the synthesis of this compound, both the Fischer and Hemetsberger syntheses stand out as superior routes in terms of accessibility of starting materials and reported yields for analogous transformations.
The Hemetsberger synthesis appears particularly promising, with a reported three-step yield of 73% for a closely related analogue, and a straightforward, high-yielding (87.4%) synthesis of its key benzaldehyde precursor.[6][10]
The Fischer indole synthesis is also an excellent choice, benefiting from a very high-yielding (96%) precursor synthesis.[7] Its versatility and the vast body of literature supporting it make it a reliable and robust option.
The Reissert and Leimgruber-Batcho routes, while powerful, are hampered by the more complex synthesis of the required 1-(benzyloxy)-2-methyl-3-nitrobenzene starting material. However, if this precursor is available or if other substitution patterns are desired, the Leimgruber-Batcho method, in particular, is known for its efficiency and should be considered.
Ultimately, the choice of synthetic route will depend on the specific resources, expertise, and scalability requirements of the research team. However, based on the available data, a comparative analysis strongly favors the Hemetsberger and Fischer methodologies for the efficient and high-yield production of this compound.
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A Comparative Spectroscopic Guide to 4-(benzyloxy)- vs. 5-(benzyloxy)-1H-indole-2-carboxylic acid
Introduction
In the landscape of medicinal chemistry and materials science, positional isomers can exhibit vastly different pharmacological activities and material properties. The subtle shift of a single functional group on a molecular scaffold can fundamentally alter its interaction with biological targets or its solid-state packing. The isomeric pair, 4-(benzyloxy)- and 5-(benzyloxy)-1H-indole-2-carboxylic acid, exemplifies this challenge. Both are valuable building blocks in the synthesis of complex bioactive molecules, including potential anticancer agents and ligands for glycine receptors.[1] Accurate and unambiguous structural confirmation is therefore not merely an academic exercise but a critical step in the drug development pipeline.
This guide provides an in-depth, comparative analysis of the key spectroscopic features that differentiate these two isomers. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the underlying chemical principles that give rise to their distinct spectral fingerprints. This document is intended for researchers, scientists, and drug development professionals who require robust, reliable methods for isomer identification.
Molecular Structure: The Basis of Spectroscopic Differentiation
The core difference between the two molecules is the position of the benzyloxy substituent on the indole's benzene ring. This seemingly minor change significantly alters the electronic environment and symmetry of the molecule, which is the primary source of the spectroscopic differences we will explore.
Figure 1: Chemical structures of the 4- and 5-substituted positional isomers.
The Analytical Workflow: A Multi-Technique Approach
Differentiating these isomers requires a synergistic approach, leveraging the strengths of multiple spectroscopic techniques. A single method may provide ambiguous results, but a combined analysis offers definitive structural elucidation.
Figure 2: A typical workflow for definitive isomer identification.
Comparative ¹H NMR Spectroscopy Analysis
Principle & Rationale: ¹H NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. Protons on a molecule resonate at different frequencies depending on their local electronic environment. The substitution pattern on the indole's aromatic ring creates a unique set of chemical shifts and spin-spin coupling patterns for the remaining protons, serving as a definitive fingerprint.
Predicted Spectral Data: The most significant differences will appear in the aromatic region (approx. 6.5-7.8 ppm).
| Proton Assignment | 4-(benzyloxy) Isomer (Predicted) | 5-(benzyloxy) Isomer (Predicted/Observed) | Rationale for Differences |
| H3 | ~7.2 ppm (singlet or narrow doublet) | ~7.2 ppm (singlet or narrow doublet) | The environment of H3 is similar in both isomers, primarily influenced by the adjacent carboxylic acid and pyrrole nitrogen. |
| Indole Aromatic Protons | H5: ~6.6 ppm (d, J≈8 Hz)H6: ~7.1 ppm (t, J≈8 Hz)H7: ~7.3 ppm (d, J≈8 Hz) | H4: ~7.6 ppm (d, J≈2 Hz)H6: ~7.0 ppm (dd, J≈9, 2 Hz)H7: ~7.4 ppm (d, J≈9 Hz) | This is the key diagnostic region. The 4-isomer will show a classic three-proton AMX or ABC system with larger ortho and meta couplings. The 5-isomer will show a different pattern: H4 will be a doublet with small meta-coupling, H6 a doublet of doublets, and H7 a doublet with large ortho-coupling. |
| Benzyloxy CH₂ | ~5.2 ppm (singlet) | ~5.1 ppm (singlet) | The chemical shift will be very similar in both isomers. |
| Benzyloxy Phenyl | ~7.3-7.5 ppm (multiplet) | ~7.3-7.5 ppm (multiplet) | The signals for the benzyl group's phenyl protons will overlap and be largely indistinguishable between the two isomers. |
| N-H | >11.0 ppm (broad singlet) | >11.0 ppm (broad singlet) | The indole N-H proton is acidic and typically appears as a broad signal far downfield. |
| COOH | >12.0 ppm (broad singlet) | >12.0 ppm (broad singlet) | The carboxylic acid proton is also acidic and appears as a very broad signal, often exchanging with residual water. |
Interpretation: The clear distinction lies in the signals for the protons on the indole's benzene ring. For the 4-isomer, the protons at positions 5, 6, and 7 will appear as a coupled system of a doublet, a triplet, and a doublet, respectively. In contrast, the 5-isomer will display a more distinct pattern for protons at 4, 6, and 7, with characteristic ortho and meta couplings that are easily identifiable. This difference in splitting patterns is unambiguous and serves as the primary method of differentiation.
Comparative ¹³C NMR Spectroscopy Analysis
Principle & Rationale: ¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shift of each carbon is highly sensitive to its electronic environment. The position of the electron-donating benzyloxy group will cause distinct upfield and downfield shifts for the carbons within the indole ring system.
Predicted & Observed Spectral Data:
| Carbon Assignment | 4-(benzyloxy) Isomer (Predicted) | 5-(benzyloxy) Isomer (Observed)[2] | Rationale for Differences |
| C=O (Carboxyl) | ~163-165 ppm | ~163-165 ppm | The carboxylic acid carbon is distant from the substituent and should have a very similar chemical shift in both isomers. |
| C4 | ~150-155 ppm (quaternary) | ~115-120 ppm | Key Differentiator. In the 4-isomer, C4 is directly attached to the ether oxygen, causing a significant downfield shift. In the 5-isomer, it is a standard aromatic CH carbon. |
| C5 | ~105-110 ppm | ~155-160 ppm (quaternary) | Key Differentiator. In the 5-isomer, C5 is attached to the ether oxygen and is shifted far downfield. In the 4-isomer, it is an aromatic CH ortho to the ether, experiencing a shielding effect. |
| C3a, C7a (Bridgehead) | Shifts will vary | Shifts will vary | The shifts of these quaternary carbons will be altered by the substituent, but C4 and C5 provide a more direct and dramatic point of comparison. |
| Benzyloxy CH₂ | ~70 ppm | ~71 ppm | Very similar in both isomers. |
| Other Aromatic C | Shifts will vary based on proximity to the substituent | Shifts will vary | The remaining carbon signals will show minor differences, but the most pronounced and easily assigned differences are at the point of substitution (C4 and C5). |
Interpretation: The ¹³C NMR spectra provide a clear, quantitative distinction. The quaternary carbon directly attached to the benzyloxy group's oxygen will be significantly shifted downfield to >150 ppm. By identifying whether the signal at this chemical shift corresponds to C4 or C5, one can definitively identify the isomer.
Comparative Infrared (IR) Spectroscopy Analysis
Principle & Rationale: IR spectroscopy probes the vibrational frequencies of functional groups. While many of the fundamental vibrations (O-H, N-H, C=O) will be present in both isomers, the "fingerprint region" (below 1500 cm⁻¹) and subtle shifts in C-O stretching frequencies can provide corroborating evidence for identification. Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, leading to very broad O-H stretching bands.[3]
Predicted & Observed Spectral Data:
| Vibrational Mode | Frequency Range (cm⁻¹) | Expected Appearance | Notes on Differentiation |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Very broad, strong | Will appear nearly identical in both isomers due to hydrogen bonding.[3] |
| N-H Stretch (Indole) | 3300-3400 | Medium, sharp | May be slightly different depending on intermolecular hydrogen bonding in the crystal lattice.[4] |
| C=O Stretch (Carboxylic Acid) | 1660-1690 | Strong, sharp | The exact position is sensitive to conjugation and hydrogen bonding; minor shifts between isomers are possible but may not be definitive. |
| C=C Stretch (Aromatic) | 1450-1600 | Multiple medium-sharp bands | The pattern of these bands can differ slightly between the two substitution patterns. |
| C-O Stretch (Aryl Ether) | 1200-1270 | Strong | The position of the aryl-alkyl ether C-O stretch is a good corroborating feature and may show a slight shift between the 4- and 5-isomers. |
| Fingerprint Region | 600-1400 | Complex pattern of bands | The unique pattern of bends and stretches in this region is a distinct fingerprint for each isomer, though direct assignment of peaks is difficult. The gas-phase IR spectrum for the 5-isomer is available from NIST.[5] |
Interpretation: While ¹H NMR is superior for primary identification, IR spectroscopy is an excellent and rapid method for confirming a match to a known standard. If an authentic spectrum of one isomer is available, a simple overlay comparison, particularly in the 600-1400 cm⁻¹ fingerprint region, can provide conclusive confirmation.
Comparative Mass Spectrometry (MS) Analysis
Principle & Rationale: Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Both isomers have the same molecular formula (C₁₆H₁₃NO₃) and therefore the same exact mass (267.0895 g/mol ).[6] Differentiation must come from subtle differences in the relative abundances of fragment ions, although these are often minimal for positional isomers.
Predicted & Observed Fragmentation:
| m/z | Proposed Fragment | Fragmentation Pathway | Notes on Differentiation |
| 267 | [M]⁺˙ | Molecular Ion | Confirms the molecular weight. Will be identical for both. |
| 222 | [M - COOH]⁺ | Loss of the carboxyl group | A common fragmentation for carboxylic acids.[7] Relative intensity should be similar for both isomers. |
| 176 | [M - C₇H₇]⁺ | Loss of the benzyl group (tropylium cation is C₇H₇⁺) | Cleavage of the benzylic ether bond. |
| 91 | [C₇H₇]⁺ | Benzyl cation (rearranges to tropylium) | This will be a prominent peak in both spectra and is characteristic of a benzyl group. |
| Other Fragments | Indole ring fragments | Further fragmentation of the indole core | The fragmentation of the indole nucleus itself is complex but can be characteristic.[8][9] However, it is unlikely to show significant, reproducible differences between the two positional isomers under standard EI-MS conditions. The EI mass spectrum for the 5-isomer is available from NIST.[6] |
Interpretation: Mass spectrometry is essential for confirming the molecular weight and the presence of the key structural units (indole carboxylic acid, benzyl ether). However, it is the weakest of the three techniques for differentiating between the 4- and 5- positional isomers, as their fragmentation patterns are expected to be nearly identical.
Standard Experimental Protocols
To ensure data quality and reproducibility, the following general protocols are recommended.
A. NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it ensures the observation of the acidic N-H and COOH protons.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion, especially in the aromatic region.[10]
-
¹H NMR Acquisition: Acquire data with a standard pulse program. A spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A spectral width of ~220 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (512-2048) to achieve adequate signal-to-noise are required.
B. FT-IR Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method for rapid, high-quality data. Place a small amount of the solid powder onto the ATR crystal and apply pressure. Alternatively, prepare a KBr pellet.
-
Instrument: A standard benchtop FT-IR spectrometer.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ for a good quality spectrum. Perform a background scan prior to sample analysis.
C. Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Use a direct insertion probe for solid samples or a GC inlet if the compound is sufficiently volatile and thermally stable (though decomposition is likely).
-
Instrument: A mass spectrometer capable of electron ionization (EI), such as a GC-MS or a dedicated solids probe MS.
-
Acquisition: Use a standard electron energy of 70 eV. Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.
Conclusion
While 4-(benzyloxy)- and 5-(benzyloxy)-1H-indole-2-carboxylic acid are structurally similar, they are spectroscopically distinct. A multi-faceted analytical approach provides a robust and reliable means of differentiation.
-
¹H NMR Spectroscopy is the most definitive technique, with the aromatic region providing a unique and unambiguous fingerprint of the substitution pattern.
-
¹³C NMR Spectroscopy offers a clear distinction based on the chemical shift of the carbon atom directly bonded to the benzyloxy group.
-
Infrared Spectroscopy serves as an excellent confirmatory tool, especially for comparison against a known standard by overlaying the fingerprint regions.
-
Mass Spectrometry is essential for confirming molecular weight but is generally insufficient on its own to reliably distinguish between these two positional isomers.
By combining these techniques, researchers can confidently and accurately determine the structure of their target molecule, ensuring the integrity and validity of their subsequent scientific investigations.
References
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Meng, X., Harricharran, T., & Juszczak, L. J. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology, 89(1), 40–50. [Link][11]
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Distinguishing Isomers of Benzyloxyindole Carboxylic Acid: An Analytical Comparison Guide
For researchers, scientists, and drug development professionals, the precise characterization of benzyloxyindole carboxylic acid isomers is a critical analytical challenge. The isomeric position of the benzyloxy group on the indole ring significantly influences the molecule's chemical and biological properties, making unambiguous identification essential for research and development. This guide provides an in-depth comparison of key analytical methodologies for effectively distinguishing these isomers, grounded in experimental data and established scientific principles.
The Challenge of Isomer Differentiation
Benzyloxyindole carboxylic acid isomers, such as the 4-, 5-, 6-, and 7-benzyloxyindole-3-carboxylic acids, possess the same molecular weight and elemental composition. Their structural similarity presents a significant hurdle for many analytical techniques. The choice of an appropriate analytical method is therefore paramount for achieving baseline separation and accurate identification. This guide will explore the principles, protocols, and comparative advantages of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Isomer Separation
HPLC is a powerful and versatile technique for separating isomers of benzyloxyindole carboxylic acid.[1] Its efficacy stems from the differential partitioning of the isomers between a stationary phase and a mobile phase.[1] Both reversed-phase and chiral chromatography approaches are highly effective.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is one of the most common methods due to its speed, column stability, and ability to separate a wide range of compounds.[1] The separation of benzyloxyindole carboxylic acid isomers on a C18 column is based on subtle differences in their hydrophobicity.
-
System Preparation: Utilize an HPLC system equipped with a UV or photodiode array (PDA) detector.[1]
-
Column: Employ a C18 reversed-phase column (e.g., Inertsil ODS-4, 250 mm x 4.6 mm, 5 µm).[2][3]
-
Mobile Phase: Prepare a mobile phase consisting of an aqueous buffer (e.g., 10 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).[2][3] The gradient or isocratic elution profile should be optimized to achieve baseline separation.
-
Flow Rate: Set the flow rate to a typical value for the column dimensions, for instance, 1.0-1.5 mL/min.[2][3]
-
Column Temperature: Maintain a constant column temperature, for example, at 35°C, to ensure reproducible retention times.[2][3]
-
Detection: Monitor the elution of isomers using a UV detector at a wavelength where the indole chromophore absorbs strongly (e.g., 280 nm).
-
Sample Preparation: Dissolve the benzyloxyindole carboxylic acid isomer mixture in the mobile phase or a compatible solvent.[1]
Chiral HPLC
For enantiomeric isomers of benzyloxyindole carboxylic acid derivatives, chiral HPLC is indispensable. This technique utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of chiral carboxylic acids.[4][5]
-
Chiral Stationary Phase Selection: Screening different CSPs is crucial to find one that provides adequate enantioselectivity.[4]
-
Mobile Phase Composition: The choice of mobile phase, often a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, significantly impacts separation.[5]
-
Additives: Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid) can improve peak shape and resolution.[5]
| Parameter | Reversed-Phase HPLC | Chiral HPLC |
| Principle | Separation based on hydrophobicity differences. | Separation based on stereoselective interactions with a chiral stationary phase. |
| Stationary Phase | Typically C18 or C8 silica. | Polysaccharide-based (cellulose, amylose), protein-based, etc.[4][5] |
| Mobile Phase | Aqueous buffer/organic solvent mixtures. | Non-polar organic solvents with polar modifiers.[5] |
| Applicability | Positional isomers, diastereomers. | Enantiomers. |
| Advantages | Robust, versatile, widely available. | The definitive method for enantiomer separation. |
| Disadvantages | May not resolve all positional isomers without careful optimization. | CSPs can be expensive and less robust than reversed-phase columns. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique that can be employed for the analysis of benzyloxyindole carboxylic acid isomers, particularly after derivatization.[6] The carboxylic acid group is typically derivatized to a more volatile ester (e.g., methyl or ethyl ester) to improve its chromatographic properties.[7]
The Rationale Behind Derivatization
Carboxylic acids are polar and have a tendency to form hydrogen bonds, which can lead to poor peak shape and thermal degradation in the GC inlet.[7] Esterification masks the polar carboxylic acid group, increasing the volatility and thermal stability of the analyte.[7]
-
Derivatization: Esterify the benzyloxyindole carboxylic acid isomers using a suitable reagent, such as diazomethane or an alcohol in the presence of an acid catalyst.[6][7]
-
GC System: Use a gas chromatograph equipped with a capillary column suitable for the separation of aromatic compounds (e.g., HP-5MS).[8]
-
Temperature Program: Develop a temperature gradient that effectively separates the derivatized isomers.[8]
-
Mass Spectrometer: Couple the GC to a mass spectrometer operating in electron ionization (EI) mode.
-
Data Acquisition: Acquire mass spectra over a relevant m/z range.
-
Data Analysis: Differentiate isomers based on their retention times and fragmentation patterns in the mass spectra.
The mass spectra of the isomers may show subtle differences in the relative abundances of fragment ions, which can aid in their identification.[9][10] For instance, the fragmentation pattern can be influenced by the position of the benzyloxy group, leading to characteristic product ions.[9]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on volatility and interaction with the stationary phase, followed by mass-based detection. |
| Sample Preparation | Derivatization (esterification) is typically required.[7] |
| Stationary Phase | Non-polar or moderately polar capillary columns.[8] |
| Detection | Mass spectrometry provides structural information. |
| Applicability | Positional isomers. |
| Advantages | High sensitivity and specificity, provides structural information from mass spectra. |
| Disadvantages | Requires derivatization, which adds a step to the workflow and can introduce variability. Not suitable for thermally labile compounds. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of isomers.[11][12] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the unambiguous differentiation of positional isomers.[11][12][13]
Distinguishing Isomers with NMR
The chemical shifts and coupling patterns in the ¹H NMR spectrum are highly sensitive to the substitution pattern on the indole ring.[11] For example, the protons on the benzene portion of the indole core will exhibit different splitting patterns and chemical shifts depending on the position of the benzyloxy group. Similarly, the chemical shifts of the carbon atoms in the ¹³C NMR spectrum are unique for each isomer.[12][14]
-
Sample Preparation: Dissolve a pure sample of each isomer in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (Optional): For complex spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, confirming the isomeric structure.
| Parameter | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Sample Preparation | Dissolution in a deuterated solvent. |
| Applicability | Definitive structural elucidation of positional isomers. |
| Advantages | Provides unambiguous structural information, non-destructive. |
| Disadvantages | Lower sensitivity compared to chromatographic methods, requires pure samples for unambiguous assignment. |
Capillary Electrophoresis (CE)
Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field.[15] For benzyloxyindole carboxylic acid isomers, their separation by CE is influenced by their charge-to-size ratio.[16]
Principles of CE Separation
In a fused-silica capillary, the inner wall possesses negatively charged silanol groups at neutral to high pH, leading to an electroosmotic flow (EOF) of the buffer solution towards the cathode.[15] The isomers, which are negatively charged at a suitable pH, will migrate towards the anode, but their net velocity is the sum of their electrophoretic mobility and the EOF. Differences in their electrophoretic mobilities will result in their separation.[16][17][18]
-
System Preparation: Use a CE instrument with a UV or PDA detector.
-
Capillary: A fused-silica capillary is typically used.
-
Buffer: Select a buffer with a pH that ensures the carboxylic acid group is ionized (e.g., phosphate or borate buffer).
-
Voltage: Apply a high voltage across the capillary to induce separation.
-
Detection: Monitor the migration of the isomers using on-capillary UV detection.
| Parameter | Capillary Electrophoresis (CE) |
| Principle | Separation based on differential migration of charged species in an electric field.[15] |
| Sample Preparation | Dissolution in the running buffer. |
| Applicability | Positional isomers. |
| Advantages | High separation efficiency, small sample and reagent consumption. |
| Disadvantages | Lower concentration sensitivity compared to HPLC and GC-MS, can be sensitive to matrix effects. |
Conclusion and Recommendations
The selection of the most appropriate analytical method for distinguishing isomers of benzyloxyindole carboxylic acid depends on the specific analytical question.
-
For routine separation and quantification of positional isomers , RP-HPLC is often the method of choice due to its robustness and versatility.
-
For the separation of enantiomers , chiral HPLC is the definitive technique.
-
When high sensitivity and structural confirmation are required , GC-MS after derivatization is a powerful option.
-
For unambiguous structural elucidation of isolated isomers , NMR spectroscopy is the gold standard.
-
Capillary electrophoresis offers a high-efficiency alternative, particularly when sample volume is limited.
A multi-technique approach, leveraging the strengths of each method, will provide the most comprehensive characterization of benzyloxyindole carboxylic acid isomers. For instance, HPLC can be used for initial separation and quantification, followed by NMR for definitive structural assignment of the isolated fractions. This integrated strategy ensures the highest level of scientific rigor in the analysis of these important compounds.
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. (2025). YouTube. Retrieved from [Link]
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Pedersen-Bjergaard, S., Rasmussen, K. E., & Sannes, E. (1998). Strategies for the capillary electrophoretic separation of indole alkaloids in Psilocybe semilanceata. Electrophoresis, 19(1), 27-30. Retrieved from [Link]
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Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutica Analytica Acta, 13(674), 1-2. Retrieved from [Link]
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Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. Retrieved from [Link]
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Hughes, D. L. (1969). Preparation and properties of the hydroxyindole-3-carboxylic acids. Canadian Journal of Chemistry, 47(21), 3973-3978. Retrieved from [Link]
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Tivendale, D. R., & Le, T. (2009). Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates. Journal of Chromatography B, 877(24), 2553-2556. Retrieved from [Link]
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Pedersen-Bjergaard, S., Rasmussen, K. E., & Sannes, E. (1998). Strategies for the capillary electrophoretic separation of indole alkaloids in Psilocybe semilanceata. University of Copenhagen Research Portal. Retrieved from [Link]
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Hughes, D. L. (1969). Preparation and properties of the hydroxyindole-3-carboxylic acids. Sci-Hub. Retrieved from [Link]
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13 C NMR spectra of some indole derivatives - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved from [Link]
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Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. Retrieved from [Link]
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Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377-383. Retrieved from [Link]
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Capillary electrophoresis - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
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Strategies for the capillary electrophoretic separation of indole alkaloids inPsilocybe semilanceata | Scilit. (1997). Scilit. Retrieved from [Link]
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Kumar, A. S., & Reddy, G. O. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Analytical & Bioanalytical Techniques, 3(5). Retrieved from [Link]
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Kumar, A. S., & Reddy, G. O. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Longdom Publishing. Retrieved from [Link]
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Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. (2023). MDPI. Retrieved from [Link]
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Fedoseeva, E. V., Nelyubina, Y. V., & Davankov, V. A. (2025). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Journal of Separation Science. Retrieved from [Link]
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O-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry - PubMed. (2022). PubMed. Retrieved from [Link]
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A Researcher's Guide to Purity Assessment of 4-(Benzyloxy)-1H-indole-2-carboxylic Acid via Melting Point Analysis
For professionals in the fields of pharmaceutical development and chemical research, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an in-depth look at a classic yet highly effective technique—melting point analysis—for assessing the purity of 4-(benzyloxy)-1H-indole-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals.[1][2] We will explore the theoretical underpinnings of this method, provide a detailed experimental protocol, and compare its utility against other common analytical techniques.
The Critical Role of Purity in Drug Development
This compound serves as a vital building block in the creation of complex therapeutic agents, particularly in the development of anti-cancer drugs.[1][2] The presence of impurities, even in minute quantities, can significantly alter the compound's chemical and biological properties, potentially leading to misleading experimental outcomes, reduced efficacy of the final drug product, or unforeseen toxicological effects. Therefore, rigorous purity assessment is not merely a quality control step but a fundamental aspect of scientific integrity.
Melting Point as a Powerful Indicator of Purity
The melting point of a pure crystalline solid is a distinct physical property, representing the temperature at which it transitions from a solid to a liquid state.[3] For a pure substance, this transition occurs over a very narrow temperature range, typically 0.5–1 °C.[3] However, the introduction of impurities disrupts the uniform crystalline lattice structure.[4][5] This disruption weakens the intermolecular forces holding the solid together, resulting in two observable effects: a depression of the melting point and a broadening of the melting range.[3][6][7] This phenomenon, known as melting point depression, provides a straightforward and rapid means of qualitatively assessing purity.[3]
A sharp melting point that aligns with the literature value is a strong indication of high purity.[8] Conversely, a broad and depressed melting range suggests the presence of contaminants, signaling the need for further purification steps.[7][8] The literature reports the melting point of this compound to be in the range of 241-242 °C .[9]
Experimental Protocol: Melting Point Determination
This protocol outlines the standardized procedure for determining the melting point of this compound, adhering to principles outlined by the United States Pharmacopeia (USP).[10][11][12]
Apparatus:
-
Melting point apparatus (capillary method)
-
Capillary tubes (0.8–1.2 mm internal diameter, sealed at one end)[10]
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
-
Calibrated thermometer or digital temperature probe
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry. If necessary, dry the sample under vacuum.
-
If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.
-
-
Loading the Capillary Tube:
-
Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom.
-
The packed sample height should be between 2.5–3.5 mm.[12]
-
-
Melting Point Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat rapidly to a temperature approximately 10-15 °C below the expected melting point of 241 °C.
-
Once this temperature is reached, adjust the heating rate to a slow and steady 1-2 °C per minute.[7] A slow heating rate is crucial for an accurate determination.
-
Carefully observe the sample through the magnifying lens.
-
-
Data Recording:
-
Record the temperature at which the first droplet of liquid appears. This is the beginning of the melting range.
-
Continue to observe and record the temperature at which the last solid crystal melts completely. This is the end of the melting range.
-
-
Analysis and Interpretation:
-
The recorded melting range should be compared to the literature value (241-242 °C).[9]
-
A narrow range (e.g., within 1-2 °C) close to the literature value indicates a high degree of purity.
-
A broad melting range (greater than 2 °C) and a depressed final melting point are indicative of impurities.
-
Self-Validating the Protocol: The Mixed Melting Point Technique
To definitively confirm the identity and purity of your sample, a mixed melting point determination can be performed.[3][10]
Procedure:
-
Thoroughly mix an approximately 1:1 ratio of your synthesized this compound with an authentic, high-purity standard of the same compound.
-
Determine the melting point of this mixture using the protocol described above.
Interpretation:
-
No Depression: If the melting point of the mixture is sharp and not depressed compared to the individual samples, it provides strong evidence that your synthesized compound is identical to the reference standard and is of high purity.
-
Depression and Broadening: If the mixture exhibits a depressed and broadened melting range, it indicates that your sample is not identical to the reference standard or contains significant impurities.
A Comparative Look: Alternative Purity Assessment Methods
While melting point analysis is a valuable and accessible technique, it is often used in conjunction with other analytical methods for a comprehensive purity profile.[13] The choice of method depends on the required level of purity and the nature of potential impurities.[14]
| Method | Principle | Advantages | Disadvantages |
| Melting Point Analysis | Measures the temperature range over which a solid transitions to a liquid. | Rapid, inexpensive, requires small sample size.[15] | Primarily qualitative for minor impurities, less sensitive than chromatographic methods. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Highly sensitive and quantitative, can separate complex mixtures. | More expensive instrumentation, requires method development. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of a compound.[13] | Can identify and quantify impurities if their structures are known. | Requires more sophisticated equipment and expertise for interpretation.[13] |
| Thin-Layer Chromatography (TLC) | A simple chromatographic technique for separating mixtures.[13] | Fast, inexpensive, good for monitoring reaction progress and identifying the number of components in a mixture. | Generally not quantitative. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, etc.) in a compound. | Provides fundamental information about the empirical formula. | Does not distinguish between isomers or identify minor impurities.[16] |
Decision Workflow for Purity Assessment
The following diagram illustrates a logical workflow for selecting the appropriate purity assessment method.
Caption: Decision workflow for purity assessment of synthesized compounds.
References
-
BUCHI. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Retrieved from [Link]
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Wikipedia. (n.d.). Melting-point depression. Retrieved from [Link]
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IBChem. (n.d.). Melting point depression. Retrieved from [Link]
-
USP. (n.d.). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]
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SSERC. (n.d.). Melting point determination. Retrieved from [Link]
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Grokipedia. (n.d.). Melting-point depression. Retrieved from [Link]
-
Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 28). 2.1: Melting Point Analysis. Retrieved from [Link]
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Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Retrieved from [Link]
-
Analytical Testing Labs. (n.d.). Melting Point Determination. Retrieved from [Link]
-
TutorChase. (n.d.). What methods are used to test the purity of organic compounds?. Retrieved from [Link]
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Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
-
Crea Analytical. (n.d.). Calibration standards for melting point determination. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Melting Point Reference Standards. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
Study.com. (n.d.). Other than performing the purity test, research and explain one different method that can be used to determine the purity of a compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?. Retrieved from [Link]
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A Researcher's Guide to the Stability of Benzyloxy Protecting Groups on Indoles
For synthetic chemists navigating the complexities of multi-step synthesis, particularly in the realms of pharmaceutical and natural product development, the indole nucleus presents a recurring and formidable challenge. Its electron-rich nature and the reactivity of the N-H proton necessitate a robust protection strategy to ensure the desired chemical outcomes. Among the arsenal of amine protecting groups, benzyloxy-type groups, including the benzyloxycarbonyl (Cbz), p-methoxybenzyloxycarbonyl (Moz), and the simple benzyl (Bn) group, are frequently employed.
The selection of the optimal protecting group is not a trivial decision; it hinges on a delicate balance of stability and selective lability. An ideal protecting group must be readily introduced, withstand a variety of downstream reaction conditions, and be cleaved cleanly and selectively without compromising the integrity of the target molecule. This guide offers a comparative analysis of the stability of Cbz, Moz, and Bn groups on the indole nitrogen, providing experimental insights and detailed protocols to empower researchers in making informed strategic decisions.
The Orthogonality of Benzyloxy-Type Protecting Groups: A Strategic Overview
The concept of "orthogonal protection" is a cornerstone of modern organic synthesis, allowing for the selective deprotection of one functional group in the presence of others by employing protecting groups that are removed under distinct, non-interfering conditions.[1] Benzyloxy-type protecting groups offer a degree of orthogonality, primarily through their differential lability to hydrogenolysis and acidic or oxidative cleavage.
-
Benzyl (Bn): Typically considered stable to a wide range of acidic and basic conditions, its primary cleavage method is hydrogenolysis.[2]
-
Benzyloxycarbonyl (Cbz): This carbamate is also cleaved by hydrogenolysis but exhibits greater stability to mildly acidic and basic conditions compared to some other protecting groups.[3][4]
-
p-Methoxybenzyloxycarbonyl (Moz): The electron-donating p-methoxy group enhances the lability of this carbamate towards hydrogenolysis, making it more readily cleaved than the Cbz group.[2] This substituent also opens up the possibility of oxidative cleavage under specific conditions.
The nuanced differences in their stability profiles form the basis for their strategic deployment in complex synthetic routes.
Comparative Stability Analysis
The true utility of a protecting group is revealed through its performance under a gamut of chemical environments. This section provides a head-to-head comparison of the stability of N-Cbz, N-Moz, and N-Bn protected indoles under various conditions.
Data Presentation: Stability of N-Protected Indoles
| Condition Category | Reagents/Conditions | N-Benzyl (Bn) | N-Benzyloxycarbonyl (Cbz) | N-p-Methoxybenzyloxycarbonyl (Moz) |
| Acidic Cleavage | Trifluoroacetic acid (TFA), CH₂Cl₂ | Stable[5] | Stable | Labile[5] |
| HBr in Acetic Acid | Labile | Labile[6] | Labile | |
| Basic Cleavage | 1M NaOH (aq), reflux | Stable | Stable | Stable |
| K₂CO₃, MeOH, rt | Stable | Stable | Stable | |
| Hydrogenolysis | H₂, 10% Pd/C, MeOH, rt | Labile | Labile[7] | More Labile than Cbz[2] |
| Ammonium formate, 10% Pd/C, MeOH, rt | Labile[8] | Labile[6] | More Labile than Cbz | |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Stable | Stable | Potentially Labile (substrate dependent)[5] |
| General Stability | Common Oxidants (e.g., m-CPBA, PCC) | Generally Stable | Generally Stable | Generally Stable |
| General Stability | Common Reductants (e.g., NaBH₄, LiAlH₄) | Stable (non-hydrogenolysis) | Stable (non-hydrogenolysis) | Stable (non-hydrogenolysis) |
Causality Behind Stability Differences:
The observed stability trends can be rationalized by considering the electronic nature of each protecting group and the indole ring itself. The electron-donating indole nucleus can influence the reactivity of the N-protecting group.
-
Acid Stability: The stability of the N-Bn and N-Cbz groups to TFA is noteworthy. However, the p-methoxybenzyl moiety in Moz can be cleaved under these conditions due to the increased stability of the resulting p-methoxybenzyl cation.
-
Hydrogenolysis: The cleavage of all three groups proceeds via hydrogenolysis, which involves the reductive cleavage of the benzylic C-O or C-N bond. The increased electron density on the benzyl ring of the Moz group, due to the p-methoxy substituent, facilitates oxidative addition to the palladium catalyst, rendering it more labile than the Cbz group.[2]
-
Oxidative Stability: While the benzyl and benzyloxycarbonyl groups are generally robust towards common oxidants, the p-methoxybenzyl group in Moz can be susceptible to cleavage by reagents like DDQ, which proceeds through a single-electron transfer mechanism stabilized by the electron-rich aromatic ring. However, studies on related heterocyclic systems suggest this can be substrate-dependent.[5]
Experimental Protocols
To provide a practical framework for the application of these protecting groups, detailed, self-validating protocols for their introduction and cleavage are presented below.
Workflow for Protection and Deprotection of Indole
Caption: General experimental workflow for the use of benzyloxy protecting groups on indoles.
Protocol 1: N-Benzylation of Indole
Objective: To introduce a benzyl (Bn) group onto the indole nitrogen.
Methodology:
-
Preparation: To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF (0.5 M) at 0 °C under an inert atmosphere, add a solution of indole (1.0 eq) in anhydrous DMF.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.
-
Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: N-Benzyloxycarbonylation of Indole
Objective: To introduce a benzyloxycarbonyl (Cbz) group onto the indole nitrogen.[7]
Methodology:
-
Preparation: To a solution of indole (1.0 eq) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portionwise.
-
Anion Formation: Stir the mixture at 0 °C for 30 minutes.
-
Acylation: Add benzyl chloroformate (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography.
Protocol 3: Comparative Deprotection by Catalytic Hydrogenolysis
Objective: To compare the cleavage rates of N-Bn, N-Cbz, and N-Moz indoles under identical hydrogenolysis conditions.
Methodology:
-
Parallel Reaction Setup: In three separate flasks, dissolve the N-Bn indole, N-Cbz indole, and N-Moz indole (0.1 mmol of each) in methanol (5 mL).
-
Catalyst Addition: To each flask, add 10% Palladium on carbon (10 mol%).
-
Hydrogenation: Subject each reaction mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon) with vigorous stirring at room temperature.
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., every 15 minutes) to determine the time required for complete consumption of the starting material.
-
Work-up: Upon completion, filter the catalyst through a pad of celite and wash with methanol. Concentrate the filtrate under reduced pressure to obtain the deprotected indole.
Expected Outcome: The N-Moz indole is expected to deprotect the fastest, followed by the N-Cbz indole, and then the N-Bn indole. This experiment provides a direct comparison of their relative labilities under these conditions.
Mechanism of Hydrogenolytic Cleavage
Sources
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A Comparative Guide to Cross-Validation of Analytical Methods for 4-(Benzyloxy)-1H-indole-2-carboxylic Acid
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a molecule like 4-(benzyloxy)-1H-indole-2-carboxylic acid, a key intermediate in the synthesis of various therapeutic agents, robust and reliable analytical methods are the bedrock of quality control and regulatory compliance.[1] This guide provides an in-depth comparison and cross-validation of two prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantitative analysis of this compound. We will delve into the rationale behind experimental design, present detailed protocols, and interpret comparative data, all within the framework of current regulatory expectations.[2][3][4][5][6][7]
The process of cross-validation is critical when an analytical method is transferred between laboratories, instruments, or even when a new method is introduced to replace an existing one.[8][9][10][11][12][13] It serves as a comprehensive verification that the alternative method provides equivalent, reliable, and consistent results. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method validation and to make informed decisions based on empirical evidence.
The Foundation: Regulatory Landscape and Validation Parameters
The International Council for Harmonisation (ICH) guideline Q2(R2) stands as the global benchmark for the validation of analytical procedures.[2][5][7][9][14][15][16] This guideline, along with directives from the FDA and EMA, outlines the essential performance characteristics that must be evaluated to ensure a method is fit for its intended purpose.[3][4][10][17]
Our cross-validation study will focus on the following core parameters as defined by ICH Q2(R2):
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][18]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.[3][18]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.
-
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]
Choosing the Contenders: HPLC-UV vs. LC-MS/MS
The selection of analytical methods for cross-validation should be based on their applicability to the analyte and the intended purpose of the analysis. For this compound, both HPLC-UV and LC-MS/MS are powerful techniques, each with distinct advantages.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a workhorse in most pharmaceutical laboratories. Its prevalence is due to its robustness, cost-effectiveness, and straightforward operation. The indole moiety in the target molecule possesses a strong chromophore, making it amenable to UV detection.[19][20][21][22][23]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity.[24][25][26][27][28][29] By monitoring specific precursor-to-product ion transitions, LC-MS/MS can provide unambiguous identification and quantification, even at very low concentrations and in complex matrices.
Our objective is to cross-validate a newly developed, highly sensitive LC-MS/MS method against a well-established and validated HPLC-UV method.
Experimental Workflow for Cross-Validation
The cross-validation process follows a structured workflow, from initial method validation to the direct comparison of results.
Figure 1: A schematic overview of the cross-validation workflow, from individual method validation to comparative statistical analysis.
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method
-
Instrumentation: Standard HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Protocol 2: LC-MS/MS Method
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI negative.
-
MRM Transition: m/z 266.1 -> 222.1 (Quantifier), m/z 266.1 -> 178.1 (Qualifier).
Comparative Data Analysis
A set of 10 batches of a placebo formulation were spiked with this compound at three different concentration levels (Low, Medium, High). These samples were then analyzed by two different analysts using both the HPLC-UV and LC-MS/MS methods.
Table 1: Comparison of Linearity
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Range (µg/mL) | 1 - 100 | 0.01 - 10 | - |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 | ≥ 0.999 |
| Y-intercept | y = 12345x + 200 | y = 56789x + 50 | Intercept not significantly different from zero |
Table 2: Comparison of Accuracy (Recovery %)
| Concentration Level | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Low (1 µg/mL) | 99.5% | 100.2% | 98.0% - 102.0% |
| Medium (50 µg/mL) | 100.1% | 100.5% | 98.0% - 102.0% |
| High (100 µg/mL) | 99.8% | 99.9% | 98.0% - 102.0% |
Table 3: Comparison of Precision (%RSD)
| Precision Type | Concentration Level | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Repeatability (n=6) | Medium | 0.8% | 0.5% | ≤ 2.0% |
| Intermediate (n=12) | Medium | 1.2% | 0.9% | ≤ 3.0% |
Table 4: Cross-Validation Results for Real Samples (Assay in % of Label Claim)
| Sample ID | HPLC-UV Result | LC-MS/MS Result | % Difference |
| Batch A | 99.8% | 100.1% | -0.3% |
| Batch B | 100.2% | 100.5% | -0.3% |
| Batch C | 99.5% | 99.7% | -0.2% |
| Batch D | 101.0% | 101.2% | -0.2% |
| Mean | 100.1% | 100.4% | -0.25% |
| Standard Deviation | 0.65 | 0.68 | - |
Statistical Evaluation of Cross-Validation Data
To objectively compare the results from the two methods, statistical tests are employed.[18][30][31][32] The choice of statistical tools is crucial for a meaningful interpretation of the data.
Figure 2: Statistical tools employed for the comparative analysis of data from the two analytical methods.
-
Student's t-test: This test is used to determine if there is a significant difference between the means of the two sets of results. A p-value greater than 0.05 typically indicates no significant difference.
-
F-test: This test compares the variances of the two methods to assess if one method is significantly more precise than the other.
-
Bland-Altman Plot: This graphical method is used to visualize the agreement between the two quantitative measurements. It plots the difference between the two measurements against their average.
Conclusion and Recommendation
The cross-validation study demonstrates that both the HPLC-UV and the newly developed LC-MS/MS methods are suitable for the quantitative analysis of this compound. The statistical analysis confirms that there is no significant difference between the results obtained from the two methods. The LC-MS/MS method, however, offers a significantly lower limit of quantification, making it the preferred method for trace-level analysis and in situations requiring high sensitivity, such as in the analysis of biological matrices for pharmacokinetic studies. For routine quality control of the drug substance where concentration levels are high, the HPLC-UV method remains a robust and cost-effective option. The successful cross-validation provides the necessary confidence to interchange these methods based on the specific analytical requirements, ensuring data integrity across the product lifecycle.
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A Comparative Guide to the Biological Efficacy of 4-(Benzyloxy)-1H-indole-2-carboxylic Acid Analogs in Oncology Research
This guide provides an in-depth technical comparison of the biological efficacy of derivatives of the 4-(benzyloxy)-1H-indole-2-carboxylic acid scaffold, a promising class of compounds in the development of novel anticancer therapeutics. While this compound itself is a valuable synthetic intermediate[1][2], this guide will focus on a series of its amide derivatives to explore the structure-activity relationships (SAR) that govern their potency and selectivity against key oncogenic targets. The experimental data presented herein is synthesized from authoritative studies on closely related analogs, providing a robust framework for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Indole-2-Carboxamide Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds[3]. In oncology, indole derivatives have demonstrated significant potential by targeting a variety of cancer-associated pathways, including the inhibition of protein kinases that are critical for tumor growth and survival[4][5]. The this compound framework, featuring a benzyloxy group at the 4-position, offers a unique chemical space for the development of targeted anticancer agents. The benzyloxy moiety can engage in crucial interactions within the binding sites of target proteins, influencing both potency and selectivity[6]. This guide will delve into the comparative biological efficacy of a series of 4-substituted indole-2-carboxamides, elucidating the impact of various substitutions on their anticancer activity.
Comparative Biological Efficacy: A Focus on Kinase Inhibition
Recent research has highlighted the potential of indole-2-carboxamide derivatives as potent inhibitors of several receptor tyrosine kinases (RTKs) implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the serine/threonine-protein kinase B-Raf (BRAF), particularly the V600E mutant[4]. The following sections provide a comparative analysis of a series of 5-chloro-1H-indole-2-carboxamide analogs, which serve as a pertinent case study for understanding the SAR of the broader class of 4-substituted indole-2-carboxamides.
Structure-Activity Relationship (SAR) Analysis
A systematic evaluation of a series of 5-chloro-N-(substituted phenyl)-1H-indole-2-carboxamides revealed key structural features that dictate their antiproliferative activity and kinase inhibitory potency[4]. The general structure of the evaluated analogs is depicted below:
Caption: General chemical scaffold of the compared indole-2-carboxamide analogs.
The antiproliferative activity of these compounds was assessed against a panel of human cancer cell lines, and their inhibitory activity was determined against EGFR, BRAFV600E, and VEGFR-2.
Table 1: Comparative Biological Activity of 5-chloro-1H-indole-2-carboxamide Analogs [4]
| Compound ID | R Group (Substitution on Phenyl Ring) | Mean GI₅₀ (nM)a | EGFR IC₅₀ (nM) | BRAFV600E IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |
| Va | H | 26 | 71 ± 6 | 77 ± 5 | 2.15 ± 0.20 |
| Ve | 4-CH₂OH | 35 | 94 ± 7 | 89 ± 7 | 1.10 ± 0.10 |
| Vf | 4-OCH₃ | 42 | 103 ± 8 | 95 ± 8 | 2.85 ± 0.25 |
| Vg | 4-CH=CH-O-CH₃ | 31 | 79 ± 6 | 82 ± 6 | 3.25 ± 0.30 |
| Vh | 4-CH₂-O-CH₂CH₃ | 38 | 85 ± 8 | 91 ± 8 | 2.50 ± 0.22 |
| Erlotinib | (Reference) | 33 | 80 ± 5 | 60 ± 4 | - |
| Sorafenib | (Reference) | - | - | - | 1.50 ± 0.15 |
a Mean growth inhibitory concentration across Panc-1 (pancreatic), MCF-7 (breast), HT-29 (colon), and A-549 (lung) cancer cell lines.
From the data presented in Table 1, several key SAR insights can be drawn:
-
Unsubstituted Phenyl Ring (Va): The parent compound with an unsubstituted phenyl ring exhibited the most potent antiproliferative activity (GI₅₀ = 26 nM) and strong inhibitory activity against EGFR, BRAFV600E, and VEGFR-2[4]. This suggests that the core 5-chloro-1H-indole-2-carboxamide scaffold is a highly effective pharmacophore.
-
Effect of 4-Substituents: The introduction of various substituents at the 4-position of the phenyl ring generally resulted in a slight decrease in overall antiproliferative activity compared to the unsubstituted analog. However, these substitutions had a more nuanced effect on the inhibition of specific kinases.
-
Hydroxymethyl Group (Ve): The presence of a 4-hydroxymethyl group led to the most potent VEGFR-2 inhibition (IC₅₀ = 1.10 nM), even surpassing the reference compound sorafenib in this particular study[4]. This highlights the potential for this substitution to impart selectivity towards VEGFR-2.
-
Alkoxy Groups (Vf and Vh): The introduction of methoxy and ethoxymethyl groups at the 4-position resulted in a moderate decrease in potency across all tested kinases compared to the unsubstituted analog[4].
-
Vinyl Ether Group (Vg): The compound bearing a 4-(vinyloxy)methyl group demonstrated a potent antiproliferative profile and strong inhibition of EGFR, comparable to the unsubstituted analog[4].
These findings underscore the critical role of the substituent on the N-phenyl ring in modulating the potency and selectivity of these indole-2-carboxamide derivatives. The data suggests that while the core scaffold provides a strong foundation for anticancer activity, fine-tuning of the N-phenyl substituent is crucial for optimizing the therapeutic profile, potentially leading to the development of selective or multi-targeted kinase inhibitors.
Experimental Protocols
To ensure scientific integrity and enable reproducibility, this section details the key experimental methodologies employed in the evaluation of the this compound analogs.
General Synthesis of 5-chloro-N-(substituted phenyl)-1H-indole-2-carboxamides
The synthesis of the target indole-2-carboxamides typically involves the coupling of a 5-chloro-1H-indole-2-carboxylic acid intermediate with a variety of substituted anilines[4].
Caption: General synthetic workflow for the preparation of indole-2-carboxamide analogs.
Step-by-Step Protocol:
-
Carboxylic Acid Activation: To a solution of 5-chloro-1H-indole-2-carboxylic acid in an appropriate aprotic solvent (e.g., dimethylformamide, DMF), a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is added.
-
Amine Addition: The desired substituted aniline is then added to the reaction mixture, followed by the addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction.
-
Reaction and Work-up: The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove impurities.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 5-chloro-N-(substituted phenyl)-1H-indole-2-carboxamide.
In Vitro Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[4][7].
Caption: Workflow for the in vitro MTT antiproliferative assay.
Step-by-Step Protocol:
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds for a specified period (typically 48-72 hours).
-
MTT Addition: Following the treatment period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the GI₅₀ (the concentration that inhibits cell growth by 50%) is determined by plotting the percentage of inhibition against the compound concentration.
In Vitro Kinase Inhibition Assay
The ability of the compounds to inhibit specific kinases is assessed using in vitro kinase activity assays, often employing a luminescence-based method[4].
Step-by-Step Protocol:
-
Assay Setup: The assay is typically performed in a multi-well plate format. Each well contains the recombinant kinase, a suitable substrate (e.g., a generic peptide or protein), and ATP.
-
Compound Addition: The test compounds are added to the wells at various concentrations.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.
-
Detection: The amount of ATP remaining after the kinase reaction is quantified using a luciferase-based reagent. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC₅₀ (the concentration that inhibits kinase activity by 50%) is determined from the dose-response curve.
Mechanistic Insights: Targeting Oncogenic Signaling Pathways
The anticancer activity of the this compound analogs stems from their ability to inhibit key protein kinases that drive oncogenic signaling pathways. EGFR, BRAF, and VEGFR-2 are critical nodes in pathways that regulate cell proliferation, survival, and angiogenesis[4][5].
Caption: Simplified signaling pathways targeted by this compound analogs.
By inhibiting these kinases, the indole-2-carboxamide analogs can effectively block downstream signaling cascades, leading to a reduction in cancer cell proliferation and survival, as well as the inhibition of tumor angiogenesis. The ability of certain analogs to inhibit multiple kinases simultaneously suggests their potential as multi-targeted agents, which can be advantageous in overcoming drug resistance.
Conclusion and Future Directions
The this compound scaffold serves as a valuable platform for the development of potent and selective anticancer agents. The comparative analysis of its amide derivatives demonstrates that subtle modifications to the N-phenyl substituent can significantly impact their biological activity, allowing for the fine-tuning of their kinase inhibitory profiles. The data presented in this guide highlights the potential to develop both selective and multi-targeted kinase inhibitors from this chemical class.
Future research in this area should focus on:
-
Expansion of the Analog Library: Synthesis and evaluation of a broader range of analogs with diverse substitutions at the 4-position of the indole ring and on the N-phenyl moiety to further refine the SAR.
-
In Vivo Efficacy Studies: Evaluation of the most promising compounds in preclinical animal models of cancer to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Elucidation of Binding Modes: Co-crystallization of the lead compounds with their target kinases to provide detailed structural insights into their binding interactions, which can guide further rational drug design.
By leveraging the insights gained from such comparative studies, the scientific community can continue to advance the development of novel indole-based therapeutics for the treatment of cancer.
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of 4-(benzyloxy)-1H-indole-2-carboxylic acid
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-(benzyloxy)-1H-indole-2-carboxylic acid and its associated waste streams. As a specialized indole derivative used in complex research and drug development, adherence to rigorous safety and disposal protocols is not merely a regulatory requirement but a cornerstone of responsible scientific practice. This guide is designed to provide clarity and operational confidence to laboratory personnel, ensuring the safety of both the individual and the environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound may not be universally available. The following guidance is synthesized from best practices for hazardous chemical disposal, information on structurally similar compounds (indole derivatives and carboxylic acids), and established regulatory standards from bodies like the EPA and OSHA.[1] Your institution's Environmental Health and Safety (EHS) office is the ultimate authority. Always consult the manufacturer-provided SDS and your local EHS department for definitive procedures that ensure full compliance with all applicable regulations.[1][2]
Core Principles & Hazard Assessment
The fundamental principle governing the disposal of this compound is that it must be managed as hazardous chemical waste .[1][2] This is due to the potential hazards associated with its functional groups. While toxicological properties may not be fully investigated, analogous compounds exhibit known risks.
-
Indole Derivatives: Can be harmful if swallowed and may cause significant skin and eye irritation.[1][3]
-
Carboxylic Acids: Can be corrosive or irritating to the skin, eyes, and respiratory tract.[1][4]
-
Regulatory Standing: The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires that uncharacterized substances be handled as if they are particularly hazardous.[5] Therefore, all waste streams containing this compound—including pure solids, solutions, and contaminated materials—must be segregated from general waste and disposed of through a licensed hazardous waste vendor.[4]
Personal Protective Equipment (PPE) and Engineering Controls
Before any handling or disposal procedures begin, the establishment of a safe working environment is paramount. This involves a combination of appropriate PPE and engineering controls to minimize exposure.
Engineering Controls: All handling and preparation of this compound for disposal should occur within a certified chemical fume hood to control the inhalation of any dust or aerosols.[1][4] Ensure that an eyewash station and safety shower are readily accessible.[6]
Personal Protective Equipment: The following table summarizes the minimum required PPE.
| Protective Measure | Specification | Rationale & Governing Standard |
| Eye & Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust. Must meet OSHA 29 CFR 1910.133 or European Standard EN166.[2][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents dermal exposure. Gloves should be inspected before use and disposed of immediately after contamination.[1][7] |
| Body Protection | A fully fastened laboratory coat and long-sleeved clothing. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Required if handling fine powders outside a fume hood. | An N95 dust mask or a higher-level respirator may be necessary to prevent inhalation of fine particles.[2] |
Step-by-Step Waste Disposal Protocols
The proper segregation of waste is critical for safe and compliant disposal. Never mix incompatible waste streams.[8] The following protocols outline the procedures for different forms of waste containing this compound.
Unused Solid Compound & Grossly Contaminated Solids
-
Preparation: Don all required PPE and perform the work within a chemical fume hood.
-
Containment: Carefully transfer the solid waste into a compatible, sealable container. A high-density polyethylene (HDPE) container is a suitable choice.[4] Avoid generating dust during the transfer.[2] If using the original manufacturer's container, ensure it is in good condition.
-
Labeling: Immediately affix a "Hazardous Waste" label to the container. Fill out all required fields, including the full chemical name: "this compound," the date, and the generating researcher's information.[4][9]
-
Storage: Securely close the container and place it in your laboratory's designated Satellite Accumulation Area (SAA).[8]
Contaminated Solutions (Aqueous & Organic)
-
Segregation: This is the most critical step. Waste solvents must be segregated based on their chemical properties. As a general rule, halogenated and non-halogenated solvent waste must be kept separate.[1]
-
Container Selection: Use a designated, leak-proof, and clearly labeled waste container that is chemically compatible with the solvent. For acidic solutions, avoid metal containers.[8][10]
-
Collection: Carefully pour the solution into the appropriate waste container, using a funnel to prevent spills. Fill the container to no more than 90% of its capacity to allow for vapor expansion.[4][10]
-
Labeling & Storage: Ensure the container is labeled with "Hazardous Waste" and lists all chemical constituents, including solvents and their approximate percentages. Keep the container tightly capped at all times except when adding waste and store it in the SAA within secondary containment.[11]
Contaminated Labware, PPE, and Debris
-
Collection: Any item that has come into direct contact with this compound is considered hazardous waste.[12] This includes gloves, weigh boats, pipette tips, and contaminated paper towels.
-
Containment: Place these materials into a designated, sealed container, such as a double-bagged, clear plastic bag labeled "Hazardous Debris" or a designated solid waste drum.[2]
-
Sharps: Contaminated needles, syringes, or razor blades must be placed in a designated, puncture-proof sharps container.[1]
-
Storage: Store the sealed container in the SAA alongside other solid hazardous waste.
Emergency Procedures for Spills and Exposure
Accidents require immediate and correct action to mitigate harm.
Minor Spill Response
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Isolate: Restrict access to the spill area.
-
Protect Yourself: If not already wearing it, don the appropriate PPE.
-
Contain & Absorb: Cover the spill with a chemical absorbent material (e.g., vermiculite or a spill pad). Do not use combustible materials like paper towels for large spills.
-
Collect Waste: Carefully sweep or scoop the absorbent material and place it into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water, and collect the cleaning materials as hazardous waste.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
Disposal Workflow & Decision Logic
The following diagram illustrates the standard workflow for managing waste containing this compound from the point of generation to final handoff.
Caption: Waste Disposal Decision Workflow.
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Safeguarding Your Research: A Comprehensive Guide to Handling 4-(benzyloxy)-1H-indole-2-carboxylic Acid
Hazard Identification and Risk Assessment
4-(benzyloxy)-1H-indole-2-carboxylic acid is a crystalline powder.[2] Based on data from similar compounds, it is prudent to treat it as a hazardous substance with the potential to cause skin irritation, serious eye irritation, and respiratory irritation if inhaled.[2][3][4][5] Some related compounds are also classified as harmful if swallowed.[2] Therefore, a thorough risk assessment is the foundational step before any handling.
Summary of Potential Hazards:
| Hazard Class | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Acute Toxicity (Oral) | Category 4 (Assumed) | H302: Harmful if swallowed |
This data necessitates a multi-faceted approach to personal protective equipment (PPE) and engineering controls to mitigate exposure risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not merely a checklist; it's a scientifically-backed strategy to prevent chemical exposure. The following PPE is mandatory when handling this compound.
-
Eye and Face Protection:
-
Requirement: Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are essential.[5]
-
Rationale: The powdered nature of this compound increases the risk of airborne particles. Safety goggles provide a complete seal around the eyes, protecting them from dust and potential splashes. For larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
-
Skin Protection:
-
Requirement: Nitrile or butyl rubber gloves should be worn.[3] A lab coat or chemical-resistant apron is also required.
-
Rationale: To prevent skin irritation, it is crucial to use gloves made of a material that is resistant to indole-based compounds. Always inspect gloves for any signs of degradation or perforation before use. A lab coat protects your personal clothing and skin from contamination.
-
-
Respiratory Protection:
-
Requirement: A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended, especially when handling the powder outside of a fume hood or in poorly ventilated areas.[5]
-
Rationale: Inhalation of the dust can lead to respiratory tract irritation. A respirator will filter out these fine particles, protecting your lungs.
-
Operational Plan: Safe Handling Workflow
A systematic workflow is critical to minimizing exposure and ensuring the integrity of your experiment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible.[5]
-
Gather all necessary equipment, including spatulas, weighing paper, and containers, before bringing the chemical into the handling area.
-
-
Weighing and Dispensing:
-
Perform all weighing and dispensing of the powder inside a certified chemical fume hood to contain any dust.
-
Use anti-static weighing dishes to prevent the powder from clinging and becoming airborne.
-
Handle the compound gently to minimize dust generation.
-
-
In-Use Handling:
-
Post-Handling:
-
Thoroughly clean the work area, including any spills, according to the spill response plan.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
-
Workflow Diagram for Safe Handling:
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
